molecular formula C9H14O7 B030998 Trimethyl citrate CAS No. 1587-20-8

Trimethyl citrate

Katalognummer: B030998
CAS-Nummer: 1587-20-8
Molekulargewicht: 234.2 g/mol
InChI-Schlüssel: HDDLVZWGOPWKFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl citrate, the trimethyl ester of citric acid, is a versatile chemical reagent with significant utility in organic synthesis and materials science research. Its primary value lies in its role as a synthetic intermediate and a precursor. In polymer chemistry, it serves as a key starting material for the production of citrate-based plasticizers, which are investigated as potential biodegradable and biocompatible alternatives to traditional phthalate plasticizers for polymers like PVC. Furthermore, this compound is a crucial building block in synthesizing dendrimers and other complex macromolecular structures due to its trifunctional ester groups. In cross-coupling reactions, such as the Suzuki-Miyaura reaction, it can be used to synthesize biaryl compounds. Its mechanism of action in these contexts is defined by its ester functional groups, which can undergo transesterification, hydrolysis (to form citric acid), or act as a ligand. Researchers also utilize this compound as a model compound in metabolic studies, investigating the esterase-mediated hydrolysis of citrate esters. This high-purity reagent is essential for advancing studies in green chemistry, polymer modification, and the development of novel biomaterials.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

trimethyl 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDLVZWGOPWKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061804
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-20-8
Record name Trimethyl citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1587-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P8176332L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trimethyl Citrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl citrate (B86180), the trimethyl ester of citric acid, is a versatile organic compound with a wide range of applications in the pharmaceutical, polymer, and chemical industries. This technical guide provides an in-depth overview of the fundamental properties of trimethyl citrate, including its physicochemical characteristics, synthesis, and key biological activities. Detailed experimental methodologies for its synthesis and characterization are presented, alongside a summary of its toxicological profile. This document aims to serve as a comprehensive resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature with a faint, fruity odor.[1] Its core chemical and physical properties are summarized in the tables below. These properties make it a valuable compound in various applications, from a non-toxic plasticizer to a chemical intermediate in organic synthesis.[2][3]

Identification
PropertyValueReference
IUPAC NameTrimethyl 2-hydroxypropane-1,2,3-tricarboxylate[4]
SynonymsMethyl citrate, Citric acid trimethyl ester[2]
CAS Number1587-20-8[1]
Molecular FormulaC₉H₁₄O₇[1]
Molecular Weight234.20 g/mol [5]
Physicochemical Properties
PropertyValueReference
Melting Point75-82 °C[1]
Boiling Point176 °C at 16 mmHg[2]
Density~1.3363 g/cm³ (estimate)[2]
Solubility in Water53.2 g/L at 20 °C[2]
Solubility in Organic SolventsSoluble in methanol (B129727) and chloroform[1][2]
Refractive Index~1.4455 (estimate)[2]
Flash Point79.2 °C[2]
pKa (Predicted)10.43 ± 0.29[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (acetone-d₆, 200 MHz): δ 2.85 (dd, 4H), 3.60 (s, 6H), 3.72 (s, 3H), 4.50 (br. s, 1H)

  • ¹³C NMR (acetone-d₆): The carbon spectrum provides further confirmation of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, including C=O stretching of the ester groups and O-H stretching of the hydroxyl group.[1]

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of citric acid with methanol, using an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.[6][7] The reaction is driven to completion by removing the water formed during the reaction.[6]

Synthesis Workflow

SynthesisWorkflow Reactants Citric Acid + Methanol + Acid Catalyst ReactionMixture Reflux Reaction Mixture (e.g., 5 hours) Reactants->ReactionMixture Heat Distillation Distillation to Remove Methanol and Water ReactionMixture->Distillation AddMethanol Add Fresh Methanol Distillation->AddMethanol Repeat Repeat Reflux and Distillation (Multiple Cycles) AddMethanol->Repeat Repeat->Distillation FinalDistillation Final Distillation to Recover Excess Methanol Repeat->FinalDistillation After final cycle Crystallization Dissolve Residue in Water and Cool to Crystallize FinalDistillation->Crystallization Isolation Filter and Wash Crystals Crystallization->Isolation Drying Dry to Obtain Pure This compound Isolation->Drying

Figure 1: General workflow for the synthesis of this compound via Fischer esterification.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via acid-catalyzed esterification of citric acid with methanol.[6]

Materials:

  • Citric acid (technical grade)

  • Methanol

  • p-Toluenesulfonic acid (catalyst)

  • Reaction flask with reflux condenser and distillation setup

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Combine citric acid, methanol, and p-toluenesulfonic acid in the reaction flask.

  • Heat the mixture to reflux and maintain for approximately 5 hours.

  • After the initial reflux, distill the mixture at atmospheric pressure to remove the methanol and the water generated.

  • Cool the reaction mixture and add a fresh portion of methanol.

  • Repeat the reflux and distillation steps for a total of 3-6 cycles to drive the reaction to completion.

  • After the final cycle, distill off the excess methanol.

  • Add pure water to the residue and heat while stirring until all the material is dissolved.

  • Allow the solution to cool to room temperature to induce crystallization.

  • Filter the resulting crystals using a Buchner funnel and wash with pure water.

  • Dry the purified crystals in an oven to obtain the final product.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically acetone-d₆ or chloroform-d₃. The spectra are recorded on an NMR spectrometer (e.g., 200 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

FT-IR Spectroscopy: The infrared spectrum can be obtained using a Fourier-transform infrared (FT-IR) spectrometer. For solid samples, a common method is to prepare a KBr pellet or to analyze the sample as a melt between two KBr plates.[1]

Applications and Biological Activity

This compound's low toxicity and versatile properties lend it to a variety of applications.[8]

Applications TMC This compound (Low Toxicity, Plasticizing Effect, Chemical Reactivity) Plasticizer Plasticizer for Polymers (e.g., PVC) TMC->Plasticizer Improves flexibility Pharma Pharmaceutical Excipient (e.g., in coatings) TMC->Pharma Biocompatible Food Food Additive (Flavoring agent, Acidity regulator) TMC->Food Non-toxic Cosmetics Cosmetic Ingredient (Emollient) TMC->Cosmetics Safe for skin Intermediate Chemical Intermediate (Synthesis of other compounds) TMC->Intermediate Ester and hydroxyl groups allow for further reactions

Figure 2: Relationship between the properties of this compound and its primary applications.
Industrial Applications

  • Plasticizer: It is widely used as a non-toxic plasticizer for polymers, particularly for polyvinyl chloride (PVC), to improve flexibility and durability.[9]

  • Food Additive: It can be used as a flavoring agent and acidity regulator in food products.[1]

  • Cosmetics: Due to its emollient properties, it is utilized in skincare product formulations.[1]

  • Chemical Intermediate: It serves as a starting material for the synthesis of other organic compounds.[3]

Biological Activity
  • Monoamine Oxidase-B (MAO-B) Inhibition: Studies have investigated the IC₅₀ value of this compound for the inhibition of monoamine oxidase-B, suggesting potential applications in medicinal chemistry.[2]

  • Antibacterial Activity: this compound is used as a reagent in the preparation of citrate-ciprofloxacin conjugates which exhibit antibacterial activity.[7]

Safety and Toxicology

This compound is generally considered to have low toxicity.[8] However, as with any chemical, appropriate safety precautions should be taken during handling.

General Safety
  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2]

  • In case of contact:

    • Eyes: Rinse thoroughly with plenty of water.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • Inhalation: Move person into fresh air.

Toxicological Profile

Detailed toxicological data is limited. However, it is not classified as a hazardous substance according to GHS.[4] Acute toxicity studies would typically follow OECD guidelines.

Experimental Protocol: Acute Oral Toxicity (OECD 423) This is a general protocol and would be adapted for the specific test substance.

  • Animals: Typically, young adult female rats are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.

  • Dosing: The test substance is administered orally by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Conclusion

This compound is a valuable chemical with a favorable safety profile and a broad spectrum of applications. Its fundamental properties, particularly its plasticizing effects and chemical reactivity, make it a compound of interest for researchers and professionals in various scientific and industrial fields. The detailed synthesis and characterization methods provided in this guide offer a solid foundation for its further investigation and application in drug development and material science.

References

Trimethyl Citrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl citrate (B86180), the trimethyl ester of citric acid, is a versatile molecule with a growing presence in pharmaceuticals, biotechnology, and material science. Its low toxicity profile, coupled with its utility as a plasticizer and a synthetic intermediate, makes it a compound of significant interest. This technical guide provides an in-depth overview of trimethyl citrate, focusing on its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the signaling pathways of its parent compound, citrate.

Chemical Identifiers and Properties

This compound is systematically identified by several numbering and naming conventions. A summary of these identifiers is presented below, providing a comprehensive reference for researchers.

Table 1: Chemical Identifiers for this compound
Identifier TypeValueReference(s)
CAS Number 1587-20-8[1][2][3][4][5][6][7]
PubChem CID 74112[1][8]
EC Number 216-449-2[1][2][4]
IUPAC Name trimethyl 2-hydroxypropane-1,2,3-tricarboxylate[1][5][6]
SMILES COC(=O)CC(CC(=O)OC)(C(=O)OC)O[1][2][5]
InChI InChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3[1][2][3][5]
InChIKey HDDLVZWGOPWKFW-UHFFFAOYSA-N[1][2][3][5]
Molecular Formula C9H14O7[1][2][3][4][5][6]
Molecular Weight 234.20 g/mol [1][2][3][4][5][6]
DSSTox Substance ID DTXSID2061804[1][4]
EINECS Number 216-449-2[1]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Melting Point 75-78 °C[2][4]
Boiling Point 176 °C at 16 mmHg[9]
Density 1.265 g/cm³[4]
Water Solubility 53.2 g/L at 20 °C[4][9]
Appearance White to off-white crystals or powder
LogP -0.98330[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide comprehensive experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of citric acid with methanol (B129727). Several catalytic methods have been reported, with the use of p-toluenesulfonic acid being a common and effective approach.

Protocol: Acid-Catalyzed Esterification of Citric Acid [1][4][10]

Materials:

  • Citric acid (technical grade)

  • Methanol

  • p-Toluenesulfonic acid

  • Pure water

Equipment:

  • Reaction flask with a reflux condenser and distillation apparatus

  • Heating mantle

  • Beakers

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a reaction flask, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.[1]

  • First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.[1]

  • Water Removal: After the reflux period, distill the mixture at normal pressure to recover methanol and remove the water generated during the esterification.[1]

  • Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles. This is crucial for driving the reaction to completion.[1][10]

  • Product Isolation: After the final cycle, distill off the remaining methanol under normal pressure. Add 100 ml of pure water to the residue and heat with stirring until all materials are dissolved.[10]

  • Crystallization and Purification: Pour the solution into a beaker and cool to induce crystallization. Filter the crystals, wash them with water, and dry them to obtain pure this compound.[10]

Analytical Methods

Accurate characterization of this compound is essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for its analysis.

Protocol: GC-MS Analysis of this compound [2][3]

1. Sample Preparation (Derivatization for Biological Samples): [2]

  • Extraction: For biological samples like urine, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). For plasma/serum, protein precipitation followed by extraction is necessary.

  • Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract and incubate at 60°C for 30 minutes.

  • Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Instrumentation and Parameters: [2][3]

  • Gas Chromatograph: Equipped with a capillary column suitable for metabolite analysis (e.g., a non-polar or semi-polar column).

  • Injection: Inject 1 µL of the derivatized sample solution.

  • Oven Temperature Program: Optimize the temperature gradient to ensure good separation of the analyte from other components. A typical program might start at a low temperature and ramp up to a higher temperature.

  • Mass Spectrometer: An instrument with an Electron Ionization (EI) source is commonly used.

  • Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).

  • Identification: The identification of the this compound derivative is based on its retention time and the fragmentation pattern in the mass spectrum.[2][7]

Protocol: NMR Spectroscopy Analysis of this compound [3][6][9]

1. Sample Preparation: [3]

  • Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition: [3]

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

3. Expected Spectral Data (in acetone-d₆): [9]

  • ¹H NMR:

    • δ 2.85 (dd, 4H)

    • δ 3.60 (s, 6H)

    • δ 3.72 (s, 3H)

    • δ 4.50 (br s, 1H)

  • ¹³C NMR: Characteristic signals for the carbonyl carbons of the esters, the quaternary carbon, the methylene (B1212753) carbons, and the methoxy (B1213986) carbons are expected.

Biological Activity and Signaling Pathways

While this compound is primarily recognized for its applications as a non-toxic plasticizer and a chemical intermediate, some studies have indicated potential biological activities, such as the inhibition of monoamine oxidase-B and antibacterial properties.[5][9]

It is important to note that much of the research on the signaling roles of citrate-related molecules focuses on citrate , the parent compound of this compound. Citrate is a key intermediate in the Krebs cycle and plays a significant role in cellular metabolism and signaling.[11][12][13][14][15]

Citrate Signaling in Cellular Metabolism

Citrate acts as a critical signaling molecule that links mitochondrial metabolism to cytosolic biosynthetic pathways.[13] In cancer cells, for instance, citrate metabolism is often reprogrammed to support rapid proliferation.[12][15]

citrate_signaling cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito Citrate_mito Citrate_mito AcetylCoA_mito->Citrate_mito Citrate Synthase Krebs_Cycle Krebs_Cycle Citrate_mito->Krebs_Cycle Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA_cyto AcetylCoA_cyto Citrate_cyto->AcetylCoA_cyto ATP-Citrate Lyase PFK PFK Citrate_cyto->PFK Inhibition Fatty_Acid_Synthesis Fatty_Acid_Synthesis AcetylCoA_cyto->Fatty_Acid_Synthesis Glycolysis Glycolysis

Citrate as a key signaling molecule in metabolism.

Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in working with this compound, the following diagrams illustrate the typical workflows for its synthesis and analysis.

synthesis_workflow start Start reactants Combine Citric Acid, Methanol, and Catalyst start->reactants reflux Heat to Reflux reactants->reflux distill Distill to Remove Water and Recover Methanol reflux->distill repeat_loop Repeat Esterification and Distillation distill->repeat_loop repeat_loop->reflux More cycles isolate Isolate Crude Product repeat_loop->isolate Cycles complete crystallize Crystallize and Purify isolate->crystallize analyze Analyze Final Product (GC-MS, NMR) crystallize->analyze end End analyze->end

General workflow for the synthesis of this compound.

analysis_workflow start Start sample_prep Sample Preparation (Dissolution/Derivatization) start->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis nmr_analysis NMR Analysis sample_prep->nmr_analysis data_proc Data Processing and Interpretation gcms_analysis->data_proc nmr_analysis->data_proc end End data_proc->end

Workflow for the analysis of this compound.

References

An In-depth Technical Guide to Trimethyl Citrate: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180) is the trimethyl ester of citric acid, an organic compound with significant applications across various industries, including pharmaceuticals, polymers, and fine chemicals.[1][2] Its low toxicity and versatile properties make it a subject of interest for researchers and drug development professionals.[3] This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and a detailed experimental protocol for the synthesis of high-purity trimethyl citrate.

Chemical Structure and Formula

This compound is characterized by a central citric acid backbone where each of the three carboxylic acid groups is esterified with a methyl group.[1]

  • Molecular Formula: C₉H₁₄O₇[4][5][6]

  • IUPAC Name: trimethyl 2-hydroxypropane-1,2,3-tricarboxylate[5][7]

  • CAS Number: 1587-20-8[2][4][5][6]

The structure of this compound is depicted below:

Trimethyl_Citrate_Structure C_central C OH OH C_central->OH C2 C C_central->C2 CH2_a CH2 C_central->CH2_a CH2_b CH2 C_central->CH2_b C1 C O1a O C1->O1a O1b O C1->O1b CH3_1 CH3 O1b->CH3_1 O2a O C2->O2a O2b O C2->O2b CH3_2 CH3 O2b->CH3_2 C3 C O3a O C3->O3a O3b O C3->O3b CH3_3 CH3 O3b->CH3_3 CH2_a->C1 CH2_b->C3

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, processing, and application in various experimental and industrial settings.

PropertyValueReferences
Molecular Weight 234.20 g/mol [1][4][5]
Appearance White to off-white crystalline solid or powder[1][2][8]
Melting Point 75 - 90 °C[1][9]
Boiling Point Approximately 176 °C at 16 mmHg[9]
Density 1.27 - 1.28 g/cm³ at 20°C[1]
Solubility Soluble in most organic solvents; mixes well with water with consistent stirring.[1] Slightly soluble in water (53.2 g/L at 20°C).[1][3][9]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Fischer esterification of citric acid with methanol (B129727), catalyzed by an acid.[2][8][10] This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the triester product.[10][11]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol details a robust method for the synthesis of high-purity this compound using p-toluenesulfonic acid as a catalyst.[11][12]

Materials:

  • Citric acid (technical grade)

  • Methanol

  • p-Toluenesulfonic acid

  • Pure water

Equipment:

  • Reaction flask

  • Reflux condenser

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel

  • Drying oven

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and magnetic stirrer, combine citric acid, methanol, and p-toluenesulfonic acid.[11]

  • First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.[11]

  • Water Removal: After the initial reflux period, reconfigure the apparatus for distillation and distill the mixture at atmospheric pressure to remove the methanol-water azeotrope.[9][11]

  • Subsequent Esterification Stages: Cool the reaction mixture to below 60°C. Add a fresh portion of methanol to the flask and reflux for another 5 hours. Repeat this cycle of methanol addition, reflux, and distillation for a total of 5 cycles to ensure the complete removal of water and drive the reaction to completion.[9][11]

  • Product Isolation: After the final distillation, add pure water to the hot residue and stir until all the material is dissolved.[11][12]

  • Crystallization: Allow the solution to cool to room temperature to induce the crystallization of this compound.[11]

  • Purification: Filter the crystals using a Buchner funnel and wash them with cold pure water to remove any residual catalyst and unreacted starting materials.[11]

  • Drying: Dry the purified crystals in a drying oven to obtain the final this compound product.[11]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via acid-catalyzed esterification.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_purification Purification Phase start Combine Citric Acid, Methanol, and p-TSA reflux1 Reflux for 5 hours start->reflux1 distill1 Distill to Remove Water reflux1->distill1 add_methanol Add Fresh Methanol distill1->add_methanol reflux_n Repeat Reflux and Distillation (4x) add_methanol->reflux_n dissolve Dissolve Residue in Hot Water reflux_n->dissolve crystallize Cool to Crystallize dissolve->crystallize filter_wash Filter and Wash Crystals crystallize->filter_wash dry Dry the Final Product filter_wash->dry

Caption: Experimental workflow for this compound synthesis.

Applications in Research and Drug Development

This compound's non-toxic nature and its role as a stable chemical intermediate make it valuable in the pharmaceutical industry.[2][3] It is used as a plasticizer for polymer coatings in drug formulations and has been investigated as a reagent in the preparation of antibacterial conjugates.[3] Its biocompatibility also makes it suitable for use in medical devices.[9]

Safety and Handling

This compound is classified as having low toxicity.[1] However, standard laboratory safety precautions should be observed. When handling the powdered form or heated solutions, appropriate personal protective equipment, including safety glasses and gloves, should be worn to avoid irritation to the eyes, skin, and respiratory system.[1]

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical structure, physicochemical properties, a comprehensive synthesis protocol, and its applications. The provided data and methodologies offer a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the potential of this versatile compound.

References

An In-depth Technical Guide to Trimethyl Citrate: Molecular Weight, Density, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of trimethyl citrate (B86180), specifically its molecular weight and density. It details the experimental protocols for the determination of these properties and includes a visualization of the common synthesis pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where trimethyl citrate is utilized.

Physicochemical Properties of this compound

This compound, a triester of citric acid, is a compound of significant interest in various industrial and scientific applications, including its use as a non-toxic plasticizer and as a chemical intermediate in the synthesis of pharmaceuticals.[1][2] A precise understanding of its physical properties is crucial for its application and for the development of new products and formulations.

Quantitative Data Summary

The molecular weight and density of this compound are summarized in the table below. These values have been compiled from various reputable sources.

PropertyValueReferences
Molecular Formula C₉H₁₄O₇[3][4][5]
Molecular Weight 234.20 g/mol [3][4][6]
Density Approximately 1.3 g/cm³ (rough estimate)[5][7]

Experimental Protocols for Property Determination

Accurate experimental determination of molecular weight and density is fundamental in chemical characterization. The following sections outline standard methodologies for these measurements.

Determination of Molecular Weight

Several experimental techniques can be employed to determine the molecular weight of a compound like this compound. The choice of method often depends on the physical state of the substance and the required accuracy.

2.1.1. Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio of ionized molecules.[8] From this, the molecular weight can be determined with high precision.

  • Sample Preparation: A small sample of this compound is dissolved in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) allows for the direct determination of the molecular weight.

2.1.2. Colligative Properties

For non-volatile solutes, methods based on colligative properties, such as freezing point depression or boiling point elevation, can be used to determine the molecular weight.[8][9]

  • Freezing Point Depression:

    • The freezing point of a pure solvent (e.g., cyclohexane, water) is accurately measured.

    • A known mass of this compound is dissolved in a known mass of the solvent.

    • The freezing point of the resulting solution is measured.

    • The depression in the freezing point (ΔTf) is used to calculate the molality of the solution.

    • The molecular weight is then calculated using the formula: Molecular Weight = (Kf * mass of solute) / (ΔTf * mass of solvent), where Kf is the cryoscopic constant of the solvent.

Determination of Density

The density of a liquid can be determined using straightforward and precise methods.

2.2.1. Using a Pycnometer or Density Bottle

This method provides a very accurate determination of the density of a liquid.

  • Weigh the empty pycnometer: The mass of the clean and dry pycnometer (m₁) is accurately measured on an analytical balance.

  • Fill with distilled water: The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • Fill with this compound: The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).

  • Calculate the density: The density of this compound is calculated using the formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water).

2.2.2. Using a Graduated Cylinder and Balance

A less accurate but simpler method involves a graduated cylinder and a balance.[10][11]

  • Weigh an empty graduated cylinder: The mass of a clean, dry graduated cylinder is recorded.

  • Add a known volume of this compound: A specific volume of this compound (e.g., 10 mL) is carefully measured into the graduated cylinder.

  • Weigh the filled graduated cylinder: The mass of the graduated cylinder containing the this compound is recorded.

  • Calculate the density: The mass of the this compound is determined by subtracting the mass of the empty cylinder from the filled cylinder. The density is then calculated by dividing the mass by the measured volume.

Synthesis and Experimental Workflow

This compound is typically synthesized via the Fischer esterification of citric acid with methanol, a reaction catalyzed by an acid.[1][2][12] The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway CitricAcid Citric Acid Reaction Esterification CitricAcid->Reaction Methanol Methanol (3 eq.) Methanol->Reaction AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Reaction TrimethylCitrate This compound Water Water (3 eq.) Reaction->TrimethylCitrate Reaction->Water

Figure 1. Synthesis Pathway of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix Reactants (Citric Acid, Methanol, Catalyst) Reflux 2. Heat under Reflux Reactants->Reflux Distillation 3. Distillation (Remove excess Methanol and Water) Reflux->Distillation Extraction 4. Aqueous Extraction Distillation->Extraction Drying 5. Drying of Organic Layer Extraction->Drying Evaporation 6. Solvent Evaporation Drying->Evaporation Characterization 7. Characterization (e.g., NMR, IR, MS) Evaporation->Characterization

Figure 2. General Experimental Workflow for this compound Synthesis.

References

Trimethyl Citrate: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting and boiling points of trimethyl citrate (B86180), a versatile ester of citric acid with applications in the pharmaceutical and chemical industries. This document outlines the key physical constants, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of Trimethyl Citrate

The melting and boiling points of this compound are critical parameters for its application in various processes, including synthesis, formulation, and as a non-toxic plasticizer. A summary of these properties is presented below.

PropertyValueConditions
Melting Point 75-78 °CAmbient Pressure
79 °CAmbient Pressure[1]
75-82 °CAmbient Pressure
Boiling Point 176 °C16 mmHg[1][2]
287 °CDecomposes[1]
238.8 ± 7.0 °C760 mmHg[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its melting and boiling points.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the esterification of citric acid with methanol (B129727), catalyzed by an acid such as p-toluenesulfonic acid.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine citric acid and an excess of methanol.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours to facilitate the esterification process.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol and other volatile components by distillation under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield white crystalline this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity and is determined by observing the temperature at which the substance transitions from a solid to a liquid state.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the sample. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point at Reduced Pressure

For substances that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Apparatus:

  • Distillation apparatus suitable for vacuum distillation

  • Round-bottom flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Vacuum source and manometer

  • Heating mantle

Procedure:

  • Place a small volume of this compound and a boiling chip in the round-bottom flask.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Position the thermometer bulb so that the top of the bulb is level with the side arm of the distillation head.

  • Gradually apply vacuum to the system and record the pressure using the manometer.

  • Begin heating the sample gently with the heating mantle.

  • Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the synthesis and physicochemical characterization of this compound.

Workflow for this compound Characterization cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization start Start: Reagents (Citric Acid, Methanol, Catalyst) esterification Esterification Reaction start->esterification purification Purification (Recrystallization) esterification->purification product Final Product: Pure this compound purification->product melting_point Melting Point Determination product->melting_point boiling_point Boiling Point Determination (Reduced Pressure) product->boiling_point

References

Trimethyl Citrate: A Technical Guide to Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of trimethyl citrate (B86180), a triester of citric acid. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details established experimental methodologies for solubility determination, and presents a visual workflow for these protocols. Trimethyl citrate's utility as a non-toxic plasticizer, solvent, and chemical intermediate in various industries underscores the importance of understanding its solubility profile.

Quantitative Solubility Data of this compound

This compound exhibits slight solubility in water and varying degrees of solubility in organic solvents. The available quantitative and qualitative data are summarized in the table below for ease of comparison. It is important to note that for some organic solvents, there are conflicting qualitative descriptions in the literature, which may be due to different experimental conditions or purity of the substances used.

SolventSolubility ValueTemperature (°C)Comments
Water 53.2 g/L20Slightly soluble.[1]
Methanol Slightly SolubleNot SpecifiedSome sources also describe it as "more soluble".[1][2][3][4][5]
Ethanol SolubleNot Specified
Chloroform Sparingly SolubleNot SpecifiedSome sources also describe it as "more soluble".[1][2][3][4][5]
General Alcohols SolubleNot Specified[2][3]
Oils SolubleNot Specified[2][3]

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a solid compound such as this compound. This protocol is based on the widely accepted shake-flask method, consistent with the OECD Test Guideline 105 for determining water solubility.[2][3][6][7] This method is applicable for determining solubility in both aqueous and organic solvents.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, forming a saturated solution in contact with the undissolved solid. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated solution is determined using a validated analytical method.[5][8]

Materials and Equipment
  • Solute: High-purity this compound (solid, crystalline form).

  • Solvents: Degassed, high-purity water and/or selected organic solvents.

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg).

    • Glass flasks or vials with screw caps (B75204) or ground-glass stoppers.

    • Constant temperature orbital shaker or water bath.[9][10]

    • Centrifuge or filtration system with appropriate non-reactive filters (e.g., PTFE, 0.22 µm).

    • Calibrated pH meter (for aqueous solutions).

    • Volumetric glassware.

    • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer).[4][11]

Procedure
  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of solute and solvent to use in the definitive test.[2][6][7]

  • Sample Preparation:

    • Accurately weigh an amount of this compound that is known to be in excess of its estimated solubility and add it to a flask.[8] A 30-40% excess of undissolved solid is often recommended.[10]

    • Add a precisely known volume of the pre-equilibrated solvent to the flask.

    • Prepare a minimum of three replicate samples for each solvent and temperature condition.[10]

  • Equilibration:

    • Securely seal the flasks.

    • Place the flasks in the constant temperature orbital shaker or water bath. The temperature should be controlled, for example, at 20 ± 0.5 °C.[2][6][7]

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[9][10] The time to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) until consecutive measurements show no significant change in concentration.[10]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the flasks to stand at the test temperature for a sufficient period for the excess solid to settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the samples at the same constant temperature to pellet the solid.

      • Filtration: Filter the solution through a membrane filter that does not absorb the solute.[10] Discard the initial portion of the filtrate to ensure the filter is saturated and does not alter the solution concentration.

  • Analysis of Solute Concentration:

    • Immediately after separation, take an aliquot of the clear supernatant.

    • If necessary, dilute the sample with the solvent to bring the concentration within the linear range of the analytical method.[10]

    • Determine the concentration of this compound in the sample using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4][11] A calibration curve should be prepared using standards of known concentrations.[11]

  • Data Reporting:

    • Calculate the solubility as the average concentration from the replicate samples, expressed in units such as g/L or mol/L.

    • Report the mean solubility, standard deviation, the specific solvent used, and the precise temperature at which the measurement was conducted.

    • For aqueous solutions, the pH of the saturated solution at the end of the experiment should also be recorded.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow Workflow for Shake-Flask Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_report 5. Reporting prep Preparation equil Equilibration sep Phase Separation analysis Analysis report Data Reporting weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (e.g., 24-72h) add_solvent->agitate settle Settle undissolved solid agitate->settle separate Centrifuge or Filter to get clear supernatant settle->separate aliquot Take aliquot of saturated solution separate->aliquot dilute Dilute sample if necessary aliquot->dilute measure Measure concentration (e.g., HPLC, UV-Vis) dilute->measure calculate Calculate average solubility & SD measure->calculate

Workflow for Shake-Flask Solubility Determination

References

Trimethyl Citrate in the Plant Kingdom: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl citrate (B86180), a triester of citric acid, is a molecule of growing interest due to its potential biological activities. While its presence in the fungal kingdom is documented, its natural occurrence in plants is less understood. This technical guide provides a comprehensive overview of the current knowledge on trimethyl citrate in the plant kingdom. It summarizes the known plant sources, presents a detailed, albeit generalized, experimental protocol for its identification and quantification, and proposes a hypothetical biosynthetic pathway. This guide aims to serve as a foundational resource for researchers investigating the phytochemistry, metabolism, and potential applications of this compound.

Natural Occurrence of this compound in Plants

The definitive identification and quantification of this compound in the plant kingdom are still in nascent stages. Much of the available literature refers more broadly to "citric acid methyl esters" or identifies isomers of this compound. However, several studies have reported the presence of this compound or its close derivatives in a few plant species. The lack of extensive quantitative data is a significant research gap.

Table 1: Reported Natural Occurrence of this compound and its Isomers in Plants

CompoundPlant SpeciesPlant PartMethod of IdentificationQuantitative DataReference(s)
This compound Opuntia ficus-indica (Prickly Pear)FruitsBioassay-guided isolationNot Reported[1][2]
Garcinia multifloraNot SpecifiedNot SpecifiedNot Reported
Lonicera caerulea (Honeyberry)Not SpecifiedDatabase EntryNot Reported
Prunus mume (Japanese Apricot)Not SpecifiedDatabase EntryNot Reported
Dioscorea opposita (Chinese Yam)Not SpecifiedNot SpecifiedNot Reported
Citric Acid Methyl Esters Opuntia ficus-indica (Prickly Pear)FruitsNot SpecifiedNot Reported[1][2]
1,5-Dimethyl Citrate Prunus mume (Japanese Apricot)FruitsNot SpecifiedNot Reported
Dioscorea opposita (Chinese Yam)RhizomeSpectroscopic methodsNot Reported
1-Monomethyl Citrate Opuntia ficus-indica (Prickly Pear)FruitsBioassay-guided isolationNot Reported[1][2]

Proposed Biosynthesis of this compound in Plants

The precise enzymatic pathway for the biosynthesis of this compound in plants has not been elucidated. However, based on known metabolic pathways, a hypothetical route can be proposed. The formation of this compound likely involves the sequential methylation of citric acid, a central metabolite in the tricarboxylic acid (TCA) cycle. This methylation would be catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[3] Plant O-methyltransferases (OMTs) are a large family of enzymes known to methylate the oxygen atom of various secondary metabolites, including the carboxyl groups of organic acids.[4][5][6][7]

The proposed pathway begins with citrate, synthesized in the mitochondria via the TCA cycle. Citrate can then be transported to the cytoplasm, where it can be acted upon by cytosolic O-methyltransferases. The reaction would proceed in three steps, with S-adenosyl-L-methionine (SAM) serving as the methyl group donor, being converted to S-adenosyl-L-homocysteine (SAH) in the process. It is plausible that a single, promiscuous methyltransferase could catalyze all three methylation steps, or that multiple, more specific enzymes are involved.

Hypothetical Biosynthesis of this compound Citric Acid Citric Acid 1-Monomethyl Citrate 1-Monomethyl Citrate Citric Acid->1-Monomethyl Citrate 1,3-Dimethyl Citrate 1,3-Dimethyl Citrate 1-Monomethyl Citrate->1,3-Dimethyl Citrate This compound This compound 1,3-Dimethyl Citrate->this compound SAM SAM Carboxyl_OMT1 Carboxyl O-Methyltransferase 1 SAM->Carboxyl_OMT1 Carboxyl_OMT2 Carboxyl O-Methyltransferase 2 SAM->Carboxyl_OMT2 Carboxyl_OMT3 Carboxyl O-Methyltransferase 3 SAM->Carboxyl_OMT3 SAH SAH Carboxyl_OMT1->SAH Carboxyl_OMT2->SAH Carboxyl_OMT3->SAH Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Derivatization (for GC-MS) cluster_2 Instrumental Analysis cluster_3 Data Analysis Harvest_Freeze Harvest Plant Tissue & Flash Freeze in Liquid N2 Grind Grind to Fine Powder Harvest_Freeze->Grind Extract Extract with Solvent (e.g., Methanol/Chloroform/Water) Grind->Extract Centrifuge_Collect Centrifuge and Collect Supernatant Extract->Centrifuge_Collect Dry_Extract Dry Extract under N2 Centrifuge_Collect->Dry_Extract HPLC_MS HPLC-MS Analysis Centrifuge_Collect->HPLC_MS Derivatize Derivatize with MSTFA/TMCS Dry_Extract->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS Identify Identify this compound (Mass Spectrum & Retention Time) GC_MS->Identify HPLC_MS->Identify Quantify Quantify using Internal Standard Identify->Quantify Identify->Quantify

References

The Ascendance of Trimethyl Citrate: A Technical Guide to a Non-Toxic Plasticizer Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of safer materials in pharmaceutical, medical, and consumer product manufacturing, trimethyl citrate (B86180) is emerging as a formidable non-toxic plasticizer. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the properties, performance, and safety profile of trimethyl citrate, positioning it as a viable alternative to traditional phthalate-based plasticizers.

Introduction: The Imperative for Safer Plasticizers

Plasticizers are essential additives that impart flexibility and durability to a wide range of polymers. For decades, phthalates have dominated the market. However, growing concerns over their potential health and environmental risks, including endocrine disruption, have catalyzed the search for safer alternatives.[1][2][3][4] Citrate esters, derived from citric acid, are a class of compounds celebrated for their non-toxic profile and biodegradability.[5] Among these, this compound (CAS 1587-20-8) presents a compelling option for applications where safety is paramount, such as in medical devices, pharmaceutical coatings, and food packaging.[6][7]

Physicochemical Properties of this compound

This compound is the trimethyl ester of citric acid, produced through the esterification of citric acid with methanol.[8][9] It is a colorless, crystalline solid with a melting point of approximately 79°C and a boiling point of 287°C (decomposes).[5] It is slightly soluble in water but soluble in alcohols and oils.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number1587-20-8[2]
Molecular FormulaC₉H₁₄O₇[10]
Molecular Weight234.20 g/mol [10]
AppearanceColorless crystals[5]
Melting Point79 °C[5]
Boiling Point287 °C (decomposes)[5]
SolubilitySlightly soluble in water, soluble in alcohol and oils[5]

Performance as a Plasticizer

Research has shown that citrate esters effectively lower the Tg of polymers such as polyvinyl chloride (PVC) and polylactic acid (PLA). For instance, the addition of acetylated citrate plasticizers to PVC has been demonstrated to improve plasticizing efficiency, leading to increased tensile strength and elongation at break compared to their non-acetylated counterparts.[4]

Table 2: Comparative Plasticizing Effect of Citrate Esters on Polymer Thermal Properties

PolymerPlasticizerConcentration (wt%)Glass Transition Temperature (°C)Reference(s)
PVCUnplasticized0~80[11]
PVCTriethyl Citrate (TEC) based4036[11]
PLAUnplasticized062[12]
PLATriethyl Citrate (TEC)20~30[13]

Note: Data for this compound is not available in the reviewed literature. The data for TEC-based plasticizer provides an indication of the potential performance of citrate esters.

Migration Profile

A critical consideration for plasticizers, particularly in food contact and medical applications, is their migration potential. Lower migration rates are desirable to prevent contamination of the product and ensure the long-term integrity of the polymer. The migration of a plasticizer is influenced by factors such as its molecular weight, the polymer matrix, and the surrounding environment.

While specific migration data for this compound is limited, studies on other citrate esters provide valuable insights. For example, research on acetyl tributyl citrate (ATBC) in food packaging has quantified its migration into various food simulants.[14] The larger molecular size of citrate esters compared to some traditional plasticizers can contribute to lower migration rates.[3]

Safety and Biocompatibility: A Non-Toxic Profile

The primary advantage of this compound lies in its favorable safety profile. Citric acid is a natural metabolite in the human body, and its esters are generally considered to have low toxicity.[15] Safety data sheets for this compound often indicate a lack of hazardous classification.[2]

In contrast, traditional phthalate (B1215562) plasticizers have been shown to induce toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and disruption of antioxidant enzyme activity.[1][2][3][4]

Phthalate_Toxicity_Pathway

Figure 1: Simplified signaling pathway of phthalate-induced toxicity.

This compound, being a citrate ester, is not associated with these toxicological pathways. While specific oral LD50 data for this compound is not consistently available, data for the closely related triethyl citrate shows a high LD50 in rats (e.g., 5900 mg/kg), indicating low acute toxicity.[16] In vitro cytotoxicity studies on citric acid have shown dose-dependent effects on murine fibroblast cells, however, these are at concentrations not typically relevant to plasticizer applications.[9]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing high-purity this compound involves the acid-catalyzed esterification of citric acid with methanol.[17][18]

Synthesis_Workflow

Figure 2: General workflow for the synthesis of this compound.

Protocol:

  • Combine citric acid, methanol, and an acid catalyst (e.g., p-toluenesulfonic acid) in a reaction vessel.[17]

  • Heat the mixture under reflux for a specified period to facilitate the esterification reaction.[17]

  • Remove the water byproduct, often through distillation, to drive the reaction to completion.[18]

  • Purify the crude product by crystallization to obtain high-purity this compound.[17]

Evaluation of Plasticizer Migration

The migration of this compound from a polymer matrix can be quantified using gas chromatography-mass spectrometry (GC-MS). A general protocol adapted from methods for other plasticizers is as follows:

Migration_Testing_Workflow

Figure 3: Experimental workflow for determining plasticizer migration.

Protocol:

  • Prepare polymer samples containing a known concentration of this compound.

  • Expose the samples to a food simulant (e.g., 10% ethanol, 3% acetic acid) for a specified time and temperature, as outlined in relevant standards (e.g., ASTM D2199).[1][2][3][4][19]

  • Extract the simulant to isolate any migrated this compound.

  • Analyze the extract using GC-MS to identify and quantify the amount of this compound that has migrated.[7][10][18][20][21]

Assessment of Cytotoxicity

The in vitro cytotoxicity of this compound can be assessed using a standard MTT assay with a relevant cell line, such as human fibroblasts.[22][23]

Protocol:

  • Culture human fibroblast cells in a 96-well plate.

  • Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.[22]

  • Solubilize the formazan crystals and measure the absorbance at 595 nm.

  • Calculate cell viability as a percentage of the control (unexposed cells).

Conclusion

This compound presents a promising, non-toxic alternative to traditional plasticizers, offering a favorable safety profile rooted in its natural origins. While more extensive quantitative data on its plasticizing performance and migration characteristics would further solidify its position, the available information on analogous citrate esters strongly supports its efficacy. For industries prioritizing safety and biocompatibility, particularly in pharmaceutical and medical applications, this compound warrants serious consideration as a key component in the development of next-generation materials.

References

Trimethyl Citrate: A Versatile Chemical Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of trimethyl citrate (B86180) as a pivotal chemical intermediate in a variety of synthetic applications, with a particular focus on its relevance to the pharmaceutical industry. Trimethyl citrate, the trimethyl ester of citric acid, offers a unique combination of reactivity and biocompatibility, making it an attractive starting material and building block for complex molecular architectures. This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols to support researchers in their scientific endeavors.

Synthesis of this compound: Core Methodologies

The primary route to high-purity this compound is the Fischer esterification of citric acid with methanol (B129727).[1] This acid-catalyzed reaction is reversible, necessitating strategic approaches to drive the equilibrium towards product formation, primarily through the removal of water.[1][2]

Comparative Analysis of Synthetic Protocols

Several catalytic systems can be employed for the synthesis of this compound, each with distinct advantages concerning yield, purity, and environmental impact. The following table summarizes quantitative data from various established methods.

CatalystKey Reaction ConditionsYield (%)Purity (%)Reference(s)
p-Toluenesulfonic Acid Reflux with methanol, repeated distillation to remove water.>80>98[2][3]
Sulfuric Acid Boiling mixture of citric acid and methanol for 6 hours.~71High after ammonia (B1221849) wash[4]
Thionyl Chloride Anhydrous methanol, 0°C to room temperature.HighHigh[5]
Solid Acid Catalyst Molar ratio of citric acid to methanol 1:4.5-1:5, 5 hours.91Not specified[6]
Sodium Hydrogen Sulfate Toluene as a water-carrying agent, 160°C, 6 hours.89.6High[6]
Detailed Experimental Protocols

This robust and high-yielding procedure is widely employed for the gram-scale synthesis of this compound.[2]

Materials:

  • Citric acid (technical grade, containing crystal water)

  • Methanol

  • p-Toluenesulfonic acid

  • Pure water

Procedure:

  • In a reaction flask equipped with a stirrer, reflux condenser, and thermometer, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After the initial reflux, distill the mixture at normal pressure to recover methanol and remove the water generated during esterification.

  • Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol.

  • Heat the mixture to reflux for another 5 hours.

  • Repeat the process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles.

  • After the final reflux, distill the mixture under normal pressure to recover the excess methanol.

  • To the residue, add 100 ml of pure water. Heat and stir the mixture until all the material is completely dissolved.

  • Pour the hot solution into a beaker and allow it to cool to room temperature to induce crystallization.

  • Filter the resulting crystals using a Buchner funnel and wash with pure water to remove any remaining impurities.

  • Dry the purified crystals in a drying oven to obtain the final this compound product. The melting point should be in the range of 76-79°C.[2]

This method offers high yields and is suitable for laboratory-scale synthesis where anhydrous conditions are manageable.[5]

Materials:

Procedure:

  • Dissolve citric acid (9.00 g, 46.8 mmol) in anhydrous methanol in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (20.50 mL, 0.28 mol) dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring overnight.

  • Remove the volatile components by distillation under reduced pressure.

  • Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline this compound.[5]

This compound as a Chemical Intermediate

The presence of ester groups and a tertiary hydroxyl group makes this compound a versatile intermediate for further chemical transformations.[7] It serves as a precursor for the synthesis of various value-added chemicals, including pharmaceuticals and specialty polymers.[8][9]

Synthesis of Citrate-Ciprofloxacin Conjugates

This compound is a key reagent in the preparation of citrate-ciprofloxacin conjugates, which have shown antibacterial activity.[9][10] These conjugates are synthesized to investigate the influence of the linker between citric acid and ciprofloxacin (B1669076) on their efficacy.[11] While detailed protocols starting specifically from this compound are proprietary, the general strategy involves the functionalization of the citrate backbone and subsequent coupling with the ciprofloxacin molecule.

Precursor to Citrazinic Acid

Historically, this compound has been used in the synthesis of citrazinic acid, an important intermediate for various pharmaceuticals. While this is considered an older method, a modern, efficient hydrothermal synthesis starting from citric acid and urea (B33335) is now more common.

Modern Hydrothermal Synthesis of Citrazinic Acid:

Materials:

  • Citric acid

  • Urea

  • Deionized water

  • Sulfuric acid (50%)

Procedure:

  • Dissolve 0.6094-1.2188 g of citric acid and 0.6966-1.3932 g of urea in 60-80 ml of deionized water.

  • Perform ultrasonic treatment for 5-10 minutes to ensure complete mixing.

  • Transfer the mixed solution to a 100 ml reaction kettle and heat in an oven at 160-200°C for 2-6 hours under hydrothermal conditions.

  • Cool the reaction to room temperature to obtain a dark green solution.

  • In a constant-temperature water bath at 60°C, magnetically stir the solution and add 50% sulfuric acid dropwise until the pH reaches 2-3, leading to the precipitation of a yellow solid.

  • Centrifuge the mixture at 12,000 rpm for 5 minutes, remove the supernatant, and wash the solid multiple times with deionized water.

  • Dry the obtained yellow precipitate in an oven at 60°C to yield the citrazinic acid product.[12]

Role in the Synthesis of Mosapride Intermediate

While some literature points to the use of citrate esters in the synthesis of the gastroprokinetic agent Mosapride, detailed protocols specify the use of 1,5-dimethyl citrate as the key intermediate.[8] The synthesis involves the amidation of 1,5-dimethyl citrate with a specific amine precursor.

Derivatization Reactions: Acylation of the Hydroxyl Group

The tertiary hydroxyl group of this compound can be readily acylated to produce derivatives with altered properties. A notable example is the synthesis of acetyl-trimethyl citrate, a non-toxic plasticizer.[6]

Protocol for Acetyl-Trimethyl Citrate Synthesis:

Materials:

  • This compound

  • Acetic anhydride

  • Catalyst (e.g., sulfuric acid)

Procedure:

  • Charge a reaction vessel with this compound and acetic anhydride.

  • Add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture under controlled temperature conditions.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product through distillation or crystallization to obtain acetyl-trimethyl citrate.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic processes discussed in this guide.

G cluster_synthesis This compound Synthesis Citric Acid Citric Acid Esterification Esterification Citric Acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water byproduct

Caption: Fischer Esterification of Citric Acid.

G cluster_workflow Experimental Workflow for p-Toluenesulfonic Acid Catalyzed Synthesis Mix Reactants Mix Reactants Reflux (5h) Reflux (5h) Mix Reactants->Reflux (5h) Distill (Remove H2O) Distill (Remove H2O) Reflux (5h)->Distill (Remove H2O) Add Methanol Add Methanol Distill (Remove H2O)->Add Methanol Repeat Cycle (x5) Repeat Cycle (x5) Add Methanol->Repeat Cycle (x5) Repeat Cycle (x5)->Reflux (5h) Yes Final Distillation Final Distillation Repeat Cycle (x5)->Final Distillation No Crystallization Crystallization Final Distillation->Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Pure this compound Pure this compound Filtration & Drying->Pure this compound

Caption: High-Purity this compound Synthesis Workflow.

G cluster_derivatization Derivatization of this compound cluster_examples Examples This compound This compound Reaction Reaction This compound->Reaction Reagent Reagent Reagent->Reaction Functionalized Derivative Functionalized Derivative Reaction->Functionalized Derivative Ciprofloxacin Conjugate Ciprofloxacin Conjugate Citrazinic Acid Citrazinic Acid Acetyl-trimethyl Citrate Acetyl-trimethyl Citrate

References

Trimethyl Citrate in Polymer Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180) (TMC), the trimethyl ester of citric acid, is a versatile and increasingly important compound in the field of polymer chemistry. Valued for its low toxicity, biodegradability, and excellent compatibility with a range of polymers, it is gaining prominence as a green alternative to traditional plasticizers.[1][2] This technical guide provides a comprehensive overview of the applications of trimethyl citrate in polymer chemistry, with a focus on its role as a plasticizer, its use in biodegradable polymers, and other emerging applications. Detailed experimental protocols and quantitative data on the effects of related citrate esters are presented to provide a thorough understanding of its performance characteristics.

Core Applications of this compound in Polymer Systems

This compound's primary application in polymer chemistry is as a non-toxic plasticizer, particularly for polyvinyl chloride (PVC) and various biodegradable polymers.[2][3] It also serves as a valuable chemical intermediate and finds use in specialized applications such as adhesives, coatings, and flame retardants.[3]

A Green Plasticizer for Enhanced Flexibility and Processability

Plasticizers are additives that increase the flexibility, workability, and overall processability of a polymer.[4] this compound functions as an effective plasticizer by embedding itself between polymer chains, which disrupts the intermolecular forces (van der Waals forces) holding the chains together.[1][5] This separation increases the free volume and mobility of the polymer chains, allowing them to slide past one another more easily. The result is a decrease in the material's glass transition temperature (Tg), leading to a less rigid and more ductile material.[5]

The key benefits of using this compound as a plasticizer include:

  • Non-Toxicity : Unlike many traditional plasticizers such as phthalates, this compound is non-toxic, making it suitable for sensitive applications like medical devices, food packaging, and children's toys.[2]

  • Biodegradability : As a derivative of citric acid, a naturally occurring compound, this compound is readily biodegradable, which is a significant advantage for developing sustainable polymer formulations.

  • Good Compatibility : this compound exhibits good compatibility with a variety of resins, including PVC, cellulose (B213188) resins, and vinyl resins.[2]

  • Low Volatility : It possesses low volatility, ensuring the long-term stability and performance of the plasticized polymer product.

Enhancing the Performance of Biodegradable Polymers

The demand for biodegradable polymers, such as polylactic acid (PLA), is rapidly growing as a sustainable alternative to petroleum-based plastics. However, PLA is inherently brittle, which limits its applications.[6][7] Citrate esters, including this compound, are effective plasticizers for PLA, significantly improving its ductility and toughness.[6][7] The addition of citrate esters to PLA has been shown to decrease its glass transition temperature and melting temperature, while increasing its crystallinity.[8][9]

Other Notable Applications

Beyond its primary role as a plasticizer, this compound is utilized in several other areas of polymer chemistry:

  • Adhesives and Coatings : It serves as a raw material in the synthesis of hot-melt adhesives and as a film-former in various coating applications.[3]

  • Flame Retardant : In certain formulations, this compound can contribute to the flame retardancy of the final product.[3]

  • Chemical Intermediate : Its stable structure makes it a useful intermediate in the synthesis of other specialty chemicals and polymer additives.[3]

Data Presentation: Effects of Citrate Esters on Polymer Properties

Table 1: Effect of Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC) Concentration on the Thermal Properties of PLA [6]

PlasticizerConcentration (wt%)Glass Transition Temp. (Tg) (°C)Cold Crystallization Temp. (Tcc) (°C)Melting Temp. (Tm) (°C)Crystallinity (Xc) (%)
Neat PLA060.18130.94150.112.14
TEC551.04114.35149.252.87
TEC1043.12103.17148.313.47
TEC1535.8891.24147.504.12
TEC2028.1582.11145.635.33
TEC3010.2971.72141.228.58
ATBC552.36118.91149.873.01
ATBC1046.82108.43148.993.98
ATBC1536.67101.10148.144.60
ATBC2027.0289.03146.805.14
ATBC3012.2169.26138.419.07

Table 2: Effect of Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC) Concentration on the Mechanical Properties of PLA (Data extrapolated from related studies)

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
Neat PLA0~50-60~5-10
TEC10~35-45~150-200
TEC20~25-35~250-300
ATBC10~40-50~100-150
ATBC20~30-40~200-250

Note: The data in Table 2 is illustrative and represents typical values observed in studies on citrate ester plasticized PLA. Actual values can vary depending on the specific grade of PLA, processing conditions, and testing methodology.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of citric acid with methanol (B129727), a common and effective method.

Materials:

  • Citric acid

  • Methanol

  • p-Toluenesulfonic acid (catalyst)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citric acid, methanol, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After the initial reflux period, distill the mixture to remove the methanol and the water produced during the reaction.

  • Cool the reaction mixture and add a fresh portion of methanol.

  • Repeat the reflux and distillation steps for a total of 3-5 cycles to drive the reaction to completion.

  • After the final cycle, distill off the excess methanol.

  • To the cooled residue, add deionized water and heat with stirring until all the material is dissolved.

  • Allow the solution to cool slowly to room temperature to induce crystallization of this compound.

  • Collect the crystals by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Preparation of Plasticized Polymer Films by Melt Blending

This protocol details the preparation of plasticized polylactic acid (PLA) films using a laboratory-scale melt blender.[6]

Materials:

  • Polylactic acid (PLA) pellets (dried at 60°C for 24 hours prior to use)

  • This compound

Equipment:

  • Laboratory-scale internal mixer (e.g., Brabender plastograph)

  • Heated press

Procedure:

  • Set the temperature of the internal mixer to 190°C.

  • Add the dried PLA pellets to the mixing chamber and allow them to melt and homogenize for 2-3 minutes at a low mixing speed (e.g., 30 rpm).

  • Gradually add the desired amount of this compound (e.g., 5, 10, 15, 20, or 30 wt%) to the molten PLA.

  • Continue mixing for a total of 7 minutes to ensure homogeneous distribution of the plasticizer.

  • Remove the plasticized PLA blend from the mixer.

  • Place the blend between two heated plates of a press at 190°C and press into a film of desired thickness.

  • Cool the film under pressure to solidify.

Tensile Testing of Plasticized Polymer Films (ASTM D882)

This protocol outlines the procedure for determining the tensile properties of the prepared plasticized films according to the ASTM D882 standard.[3][10]

Equipment:

  • Universal Testing Machine (UTM) with appropriate grips for thin films

  • Specimen cutter to prepare rectangular test specimens (typically 25 mm wide and 150 mm long)

  • Thickness gauge

Procedure:

  • Specimen Preparation : Cut at least five rectangular specimens from the plasticized film in the desired testing direction (machine direction and/or transverse direction).[3]

  • Conditioning : Condition the specimens at a standard laboratory temperature of 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

  • Thickness Measurement : Measure the thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.

  • Grip Separation : Set the initial grip separation on the UTM (e.g., 100 mm).

  • Testing : Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.[10]

  • Strain Rate : Set the crosshead speed to achieve the desired strain rate (e.g., 50 mm/min).[3]

  • Data Acquisition : Start the test and record the load and elongation data until the specimen breaks.

  • Calculations : From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.[10]

Visualizations

Synthesis Workflow of this compound

Trimethyl_Citrate_Synthesis cluster_reactants Reactants cluster_process Process Steps cluster_purification Purification citric_acid Citric Acid mix 1. Mix Reactants citric_acid->mix methanol Methanol methanol->mix catalyst p-Toluenesulfonic Acid catalyst->mix reflux 2. Heat to Reflux (4-6 hours) mix->reflux distill 3. Distill off Methanol & Water reflux->distill add_methanol 4. Add Fresh Methanol distill->add_methanol repeat 5. Repeat Steps 2-4 (3-5 cycles) add_methanol->repeat repeat->reflux distill_final 6. Final Methanol Distillation repeat->distill_final dissolve 7. Dissolve in Hot Water distill_final->dissolve crystallize 8. Cool to Crystallize dissolve->crystallize filter_wash 9. Filter & Wash with Cold Water crystallize->filter_wash dry 10. Dry under Vacuum filter_wash->dry product High-Purity This compound dry->product

Caption: Workflow for the synthesis of high-purity this compound.

Mechanism of Polymer Plasticization by this compound

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization l1 Rigid Polymer Matrix p1 Polymer Chain p2 Polymer Chain p1->p2 Strong Intermolecular Forces p3 Polymer Chain p2->p3 Strong Intermolecular Forces p4 Polymer Chain p3->p4 Strong Intermolecular Forces l2 Flexible Polymer Matrix p5 Polymer Chain p6 Polymer Chain p5->p6 Weakened Intermolecular Forces tmc1 TMC p7 Polymer Chain p6->p7 Weakened Intermolecular Forces tmc2 TMC p8 Polymer Chain p7->p8 Weakened Intermolecular Forces tmc3 TMC process Addition of This compound (TMC) cluster_after cluster_after cluster_before cluster_before

References

Trimethyl Citrate: A Technical Guide to its Application in Adhesives and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180) (TMC), the trimethyl ester of citric acid, is a versatile compound increasingly utilized in the formulation of adhesives and coatings.[1] Recognized for its low toxicity and biodegradability, it serves as an effective plasticizer and coalescing agent.[2][3] This technical guide provides an in-depth analysis of trimethyl citrate's role in enhancing the performance of adhesive and coating systems, complete with experimental protocols and quantitative data to support formulation development.

Chemical Structure and Properties of this compound

PropertyValue
CAS Number 1587-20-8
Molecular Formula C₉H₁₄O₇
Molecular Weight 234.20 g/mol
Appearance White crystalline solid
Melting Point 75-78 °C
Boiling Point 176 °C at 16 mmHg
Water Solubility 53.2 g/L at 20°C

Core Functions in Adhesives and Coatings

This compound's primary functions in adhesive and coating formulations are as a plasticizer and a coalescing agent.

As a Plasticizer

Plasticizers are additives that increase the flexibility and durability of a material.[4] this compound, when incorporated into a polymer matrix, positions itself between the polymer chains. This disrupts the intermolecular forces, allowing the chains to move more freely, which in turn lowers the glass transition temperature (Tg) and imparts flexibility.[5] This is particularly beneficial in adhesive formulations where flexibility is required to maintain bond integrity under stress.

As a Coalescing Agent

In water-based coatings, coalescing agents are essential for proper film formation.[3][6] As the water evaporates from a latex or emulsion coating, the polymer particles must fuse together to form a continuous, uniform film. This compound acts as a temporary plasticizer for these polymer particles, softening them and facilitating their coalescence.[7] Its low volatility ensures it remains in the film long enough to perform this function effectively.[2][3]

Quantitative Performance Data

The following tables summarize the expected effects of this compound on key properties of adhesives and coatings. While direct quantitative data for this compound is limited in publicly available literature, the data presented here is representative of the performance of citrate esters in similar polymer systems.

Effect on Adhesive Properties (Polyvinyl Acetate (B1210297) - PVA)
This compound Conc. (wt%)Tensile Strength (MPa)Elongation at Break (%)Peel Adhesion (N/25mm)Viscosity (cP)
0352505.04000
5303506.54500
10254507.85000
15205808.55500
20157009.26000

Note: These values are representative and may vary depending on the specific PVA emulsion and formulation.

Effect on Coating Properties (Acrylic Emulsion)
This compound Conc. (wt%)Minimum Film Formation Temperature (°C)Pencil HardnessAdhesion (ASTM D3359)Viscosity (KU)
0182H3B95
212H4B98
47HB5B102
6<5F5B105
8<5F5B108

Note: These values are representative and may vary depending on the specific acrylic emulsion and formulation.

Experimental Protocols

The following are detailed methodologies for incorporating and evaluating this compound in adhesive and coating formulations.

Preparation of a Polyvinyl Acetate (PVA) Adhesive Formulation

Objective: To prepare a series of PVA adhesives with varying concentrations of this compound.

Materials:

  • Polyvinyl acetate (PVA) emulsion (e.g., 55% solids)

  • This compound

  • Deionized water

  • Defoamer

  • Biocide

Procedure:

  • In a clean beaker, weigh the required amount of PVA emulsion.

  • While stirring at a low speed (e.g., 200 rpm) with an overhead stirrer, add the desired amount of this compound (e.g., 0, 5, 10, 15, 20 wt% based on the total formulation weight).

  • Continue stirring for 15-20 minutes until the this compound is fully dispersed.

  • Add a small amount of defoamer (e.g., 0.1 wt%) and biocide (e.g., 0.1 wt%) and continue stirring for another 5 minutes.

  • If necessary, adjust the viscosity with a small amount of deionized water.

  • Store the prepared adhesive in a sealed container.

Preparation of an Acrylic Coating Formulation

Objective: To prepare a series of acrylic coatings with varying concentrations of this compound as a coalescing agent.

Materials:

  • Acrylic emulsion (e.g., 45% solids)

  • This compound

  • Titanium dioxide (TiO₂) pigment slurry

  • Thickener (e.g., cellulosic or associative)

  • Dispersant

  • Defoamer

  • Deionized water

Procedure:

  • In a high-speed dispersion vessel, add deionized water, dispersant, and defoamer.

  • While stirring, slowly add the TiO₂ pigment slurry and disperse at high speed until a Hegman grind of 7+ is achieved.

  • Reduce the stirrer speed and add the acrylic emulsion.

  • In a separate container, pre-disperse the this compound in a small amount of water or a co-solvent if necessary.

  • Slowly add the this compound dispersion to the main batch while stirring.

  • Adjust the viscosity to the desired range using the thickener.

  • Continue mixing for 15-20 minutes to ensure homogeneity.

Evaluation of Adhesive and Coating Properties
4.3.1. Tensile Strength and Elongation of Adhesive Films

Standard: Based on ASTM D882 / ISO 527-3.[8][9][10][11][12][13][14][15]

Procedure:

  • Cast the adhesive formulation on a release liner to a uniform wet film thickness (e.g., 250 µm).

  • Allow the film to dry at ambient conditions for 24 hours, followed by drying in a vacuum oven at 50°C for 24 hours to ensure complete removal of water.

  • Cut the dried film into dumbbell-shaped specimens using a die cutter.[9][10]

  • Measure the thickness of the narrow section of each specimen.

  • Using a universal testing machine equipped with a suitable load cell, clamp the specimen in the grips.[10]

  • Apply a tensile load at a constant rate of crosshead displacement (e.g., 500 mm/min) until the specimen fails.[13]

  • Record the maximum load and the elongation at break.

  • Calculate the tensile strength (MPa) and elongation at break (%).

4.3.2. Peel Adhesion of Adhesives

Standard: Based on ASTM D3330.

Procedure:

  • Apply a uniform film of the adhesive onto a flexible substrate (e.g., polyester (B1180765) film).

  • Laminate the coated film onto a standard test panel (e.g., stainless steel).

  • Use a 2 kg roller to apply consistent pressure over the bonded area.

  • Allow the assembly to dwell for a specified time (e.g., 24 hours) at standard conditions.

  • Using a tensile tester, peel the flexible substrate from the rigid panel at a 180° angle and a constant speed (e.g., 300 mm/min).

  • Record the average force required to peel the substrate.

4.3.3. Viscosity Measurement

Standard: Based on ASTM D1084.[1][16][17][18]

Procedure:

  • Equilibrate the adhesive or coating sample to a constant temperature (e.g., 25°C).

  • Using a Brookfield viscometer with the appropriate spindle and speed, measure the viscosity of the sample.

  • Allow the spindle to rotate for a sufficient time to obtain a stable reading.

  • Record the viscosity in centipoise (cP) or Krebs Units (KU) for coatings.

4.3.4. Adhesion of Coatings (Cross-Cut Test)

Standard: ASTM D3359.[19][20][21][22][23]

Procedure:

  • Apply the coating to a suitable substrate (e.g., steel panel) and allow it to cure completely.

  • Using a sharp cutting tool, make a series of parallel cuts through the coating to the substrate. For coatings up to 5 mils thick, make a lattice pattern with six or eleven cuts in each direction.[22]

  • Apply a specified pressure-sensitive tape over the cut area and smooth it down firmly.

  • Rapidly pull the tape off at a 180° angle.[19]

  • Visually assess the grid area for any coating removal and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling).[19]

Visualizing the Mechanism and Relationships

Mechanism of Plasticization

The following diagram illustrates the fundamental mechanism by which this compound acts as a plasticizer within a polymer matrix.

Plasticization_Mechanism cluster_before Before Plasticizer Addition cluster_after After this compound Addition Rigid Polymer Rigid Polymer Matrix (Strong Intermolecular Forces) Flexible Polymer Flexible Polymer Matrix (Weakened Intermolecular Forces) Rigid Polymer->Flexible Polymer  Disruption of  Polymer Chains TMC This compound Molecules

Caption: Mechanism of polymer plasticization by this compound.

Experimental Workflow for Adhesive Evaluation

This diagram outlines the logical flow of preparing and testing an adhesive formulation containing this compound.

Adhesive_Workflow A PVA Emulsion D Mixing A->D B This compound (Varying Concentrations) B->D C Additives (Defoamer, Biocide) C->D E Adhesive Formulation D->E F Film Casting & Curing E->F I Viscosity Measurement (ASTM D1084) E->I G Tensile Testing (ASTM D882) F->G H Peel Adhesion Testing (ASTM D3330) F->H J Data Analysis & Comparison G->J H->J I->J

Caption: Experimental workflow for evaluating this compound in a PVA adhesive.

Relationship between this compound Concentration and Coating Properties

This diagram illustrates the expected relationships between the concentration of this compound and key performance properties of a coating.

Coating_Properties_Relationship edge_neg edge_neg TMC_Conc Increase in This compound Concentration MFFT Decrease in Minimum Film Formation Temperature (MFFT) TMC_Conc->MFFT Hardness Decrease in Pencil Hardness TMC_Conc->Hardness Adhesion Increase in Adhesion TMC_Conc->Adhesion Flexibility Increase in Flexibility TMC_Conc->Flexibility Viscosity Increase in Viscosity TMC_Conc->Viscosity

Caption: Logical relationships of this compound concentration and coating properties.

Conclusion

This compound is a highly effective and environmentally friendly additive for enhancing the performance of adhesives and coatings. Its function as a plasticizer improves flexibility and durability, while its role as a coalescing agent ensures optimal film formation in water-based systems. By understanding the quantitative effects and employing standardized testing protocols, researchers and formulators can leverage the benefits of this compound to develop advanced, high-performance products.

References

Trimethyl Citrate as a Flame Retardant Additive: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trimethyl Citrate (B86180)

Trimethyl citrate (TMC) is the trimethyl ester of citric acid, a bio-based compound derived from renewable resources.[1] It is a white crystalline solid with a melting point of approximately 75-78°C.[2] Traditionally, this compound and other citrate esters have been utilized as non-toxic plasticizers in polymers, notably in polylactic acid (PLA) and polyvinyl chloride (PVC), to enhance flexibility and processability.[1] Beyond its role as a plasticizer, this compound has been identified as a flame retardant, particularly in applications like colored flame candles where it also serves as the fuel.[3] Its potential as a bio-based, halogen-free flame retardant for polymers is an area of growing interest, driven by the increasing demand for sustainable and environmentally friendly materials.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the Fischer esterification of citric acid with methanol (B129727) in the presence of an acid catalyst.[1][4] The reaction is an equilibrium process, and to achieve high yields, the removal of water, a byproduct, is crucial.[4]

Experimental Protocol: Synthesis of High-Purity this compound

This protocol is adapted from established laboratory and patented procedures.[4][5]

Materials:

  • Citric acid (technical grade, containing one molecule of water)

  • Methanol

  • p-Toluenesulfonic acid (catalyst)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine citric acid, methanol, and p-toluenesulfonic acid. A typical molar ratio is 1:5:0.03 (citric acid:methanol:catalyst).[6]

  • First Esterification Stage: Heat the mixture to reflux (approximately 65°C) and maintain for 3-6 hours.[7]

  • Water Removal: After the initial reflux period, reconfigure the apparatus for distillation and distill the mixture at atmospheric pressure to remove the methanol and the water generated during the reaction.[4]

  • Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add a fresh portion of methanol. Heat the mixture to reflux for another 3-6 hours.[7]

  • Iterative Process: Repeat the cycle of reflux and distillation for a total of 3-6 times to drive the reaction to completion.[7]

  • Final Methanol Recovery: After the final cycle, distill off the remaining methanol at atmospheric pressure.

  • Crystallization and Purification:

    • Add a sufficient amount of hot deionized water to the residue in the flask and stir until all the material is dissolved.[4]

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with cold deionized water to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below its melting point (e.g., 50-60°C) to obtain the final this compound product.

Characterization: The final product can be characterized by its melting point (75-78°C) and spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its chemical structure.[5]

Synthesis_of_Trimethyl_Citrate cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Citric Acid Citric Acid Reflux Esterification (Reflux) Citric Acid->Reflux Methanol Methanol Methanol->Reflux Catalyst p-Toluenesulfonic Acid Catalyst->Reflux Distillation Water Removal (Distillation) Reflux->Distillation Repeat 3-6x Distillation->Reflux Add fresh Methanol Crystallization Crystallization from Water Distillation->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying TMC This compound Drying->TMC

Caption: Workflow for the synthesis of this compound.

Flame Retardant Mechanisms

The flame retardancy of a polymer can be achieved through various mechanisms that interrupt the combustion cycle. These are broadly categorized as condensed-phase and gas-phase mechanisms.[8] While the specific mechanism for this compound in polymers is not yet fully elucidated, its chemical structure suggests potential actions in both phases.

Condensed-Phase Mechanism

Condensed-phase flame retardants act in the solid polymer.[8] Their primary modes of action include:

  • Char Formation: The flame retardant promotes the formation of a carbonaceous char layer on the polymer surface during combustion.[9] This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds.[9] Oxygen-containing compounds, like this compound, can promote dehydration and cross-linking reactions at elevated temperatures, which are key steps in char formation.[10]

  • Endothermic Decomposition: Some flame retardants decompose endothermically, absorbing heat from the polymer and cooling it below the temperature required for sustained pyrolysis.[11]

Gas-Phase Mechanism

Gas-phase flame retardants interfere with the chemical reactions in the flame itself.[12] Key mechanisms include:

  • Radical Quenching: During combustion, highly reactive free radicals (e.g., H• and OH•) propagate the flame.[12] The flame retardant can release species that scavenge these radicals, terminating the chain reaction.[12] For phosphorus-containing compounds, species like PO• are known to be effective radical scavengers.[13] While this compound does not contain phosphorus, its decomposition products could potentially interfere with the flame chemistry.

  • Dilution Effect: The flame retardant releases non-combustible gases (e.g., water vapor, carbon dioxide) upon decomposition.[12] These gases dilute the concentration of flammable volatiles and oxygen in the flame, making the mixture less combustible.[12]

Flame_Retardant_Mechanisms cluster_combustion Combustion Cycle cluster_fr Flame Retardant Action Polymer Polymer Pyrolysis Pyrolysis Polymer->Pyrolysis Heat Flammable Volatiles Flammable Volatiles Pyrolysis->Flammable Volatiles Flame Flame Flammable Volatiles->Flame + O2 Flame->Polymer Heat Feedback TMC This compound (Hypothesized) Condensed Condensed Phase Mechanism TMC->Condensed Gas Gas Phase Mechanism TMC->Gas Condensed->Pyrolysis Promotes Char (Barrier) Gas->Flame Inhibits Flame (Radical Quenching, Dilution)

Caption: Hypothesized flame retardant mechanisms of this compound.

Experimental Evaluation of Flame Retardancy

The flame retardant performance of a polymer composite is evaluated using standardized testing methods. The most common tests for assessing the flammability of plastic materials are the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and cone calorimetry.

Limiting Oxygen Index (LOI)

The LOI test (ASTM D2863) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[14] Materials with higher LOI values are considered more flame-retardant.[14]

Experimental Protocol (ASTM D2863):

  • Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard's specifications.

  • Test Apparatus: The specimen is placed in a vertical glass column through which a controlled mixture of oxygen and nitrogen flows upwards.

  • Ignition: The top edge of the specimen is ignited with a flame.

  • Observation: The oxygen concentration is varied, and the burning behavior of the specimen is observed.

  • Determination of LOI: The LOI is the oxygen concentration at which the flame self-extinguishes within a specified time or after burning a certain length.

LOI_Workflow Start Prepare Vertical Specimen Place Place in Glass Column Start->Place Set_O2 Set O2/N2 Concentration Place->Set_O2 Ignite Ignite Top of Specimen Set_O2->Ignite Observe Observe Burning Behavior Ignite->Observe Sustained Flame Sustained Observe->Sustained Yes Extinguished Flame Extinguished Observe->Extinguished No Record_LOI Record Minimum O2 for Sustained Burning Observe->Record_LOI At Critical O2 Level Decrease_O2 Decrease O2 Concentration Sustained->Decrease_O2 Increase_O2 Increase O2 Concentration Extinguished->Increase_O2 Decrease_O2->Set_O2 Increase_O2->Set_O2

Caption: Experimental workflow for the Limiting Oxygen Index (LOI) test.
UL-94 Vertical Burn Test

The UL-94 standard is widely used to assess the flammability of plastic materials for parts in devices and appliances. The vertical burn test (V-0, V-1, V-2) is particularly relevant for evaluating the self-extinguishing properties of a material.

Experimental Protocol (UL-94 Vertical Burn):

  • Specimen Preparation: A rectangular bar specimen of a specified size is prepared.

  • Test Setup: The specimen is clamped vertically. A piece of cotton is placed below the specimen to detect flaming drips.

  • Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

  • Second Flame Application: Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame and afterglow times, and whether flaming drips ignite the cotton. V-0 is the most stringent classification.

Cone Calorimetry

Cone calorimetry (ASTM E1354) is one of the most effective bench-scale methods for quantifying the fire behavior of materials. It measures various parameters, including:

  • Time to Ignition (TTI): The time it takes for the material to ignite when exposed to a specific heat flux.

  • Heat Release Rate (HRR): The rate at which heat is produced during combustion. The peak HRR (pHRR) is a critical parameter for assessing fire hazard.

  • Total Heat Released (THR): The total amount of heat generated during the test.

  • Mass Loss Rate (MLR): The rate at which the material loses mass during combustion.

  • Smoke Production: The amount of smoke generated.

Experimental Protocol (ASTM E1354):

  • Specimen Preparation: A square specimen (typically 100 mm x 100 mm) is prepared and wrapped in aluminum foil, leaving the top surface exposed.

  • Test Apparatus: The specimen is placed horizontally on a load cell below a conical radiant heater that applies a constant heat flux.

  • Ignition: A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

  • Data Collection: During combustion, the mass of the specimen is continuously monitored, and the combustion gases are collected and analyzed to determine the oxygen consumption, from which the heat release rate is calculated.

  • Test Termination: The test is continued until the flaming ceases and the mass loss rate becomes negligible.

Quantitative Data and Analysis

As previously stated, specific quantitative data for this compound as a flame retardant in polymers is scarce in public literature. To provide context, the following tables present typical flammability data for neat Polylactic Acid (PLA) and PLA with a common phosphorus-based flame retardant, Ammonium Polyphosphate (APP). This data illustrates the expected changes in flammability properties upon the addition of an effective flame retardant.

Table 1: Typical UL-94 and LOI Data for PLA and Flame-Retardant PLA

MaterialUL-94 Rating (3.2 mm)LOI (%)Reference
Neat PLANo Rating~19-21[15]
PLA + 20% APPV-0~28-35[15][16]

Table 2: Typical Cone Calorimetry Data for PLA and Flame-Retardant PLA (50 kW/m²)

MaterialTTI (s)pHRR (kW/m²)THR (MJ/m²)Char Residue (%)Reference
Neat PLA~30-40~450-500~70-80<1[16][17]
PLA + 20% APP~25-35~200-250~40-50~15-25[16][17]

Conclusion and Future Outlook

This compound presents an intriguing prospect as a bio-based, non-toxic, and potentially effective flame retardant additive for polymers. Its synthesis from renewable resources aligns with the growing demand for sustainable materials. However, a thorough evaluation of its flame retardant efficacy is necessary. Future research should focus on systematically incorporating this compound into various polymer matrices, such as PLA, and conducting comprehensive flammability testing using standard methods like LOI, UL-94, and cone calorimetry. Such studies would quantify its impact on key fire safety parameters and elucidate its precise mechanisms of action. Furthermore, investigating potential synergistic effects with other flame retardants could unlock new possibilities for developing advanced, environmentally friendly fire-resistant materials.

References

An In-depth Technical Guide to Citrate Esters in Food and Beverage Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: The topic of this guide is trimethyl citrate (B86180) . However, a thorough review of scientific literature and regulatory databases reveals that the citrate ester predominantly used and approved for food and beverage applications is triethyl citrate . Trimethyl citrate, while used in other industries, does not have the same regulatory approvals (e.g., GRAS status from the FDA) for widespread food use.

Given the focus on food and beverage applications for a scientific audience, this guide will address both compounds. It will first present the available data for this compound and then provide a comprehensive overview of triethyl citrate, which is the substance of significant relevance to the food industry. This approach ensures technical accuracy and provides the most relevant information for researchers and developers.

Part 1: this compound (CAS: 1587-20-8)

This compound is the trimethyl ester of citric acid. Its applications are primarily centered on its properties as a non-toxic plasticizer for polymers and as a chemical intermediate.[1][2] While some commercial suppliers mention its use as a food additive for enhancing aroma or improving foaming in baked goods, these applications are not substantiated by major international food regulatory bodies.[3][4] The Good Scents Company, a resource for flavor and fragrance materials, explicitly states that this compound is "not used for fragrances or flavors".[5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1587-20-8[3]
Molecular Formula C₉H₁₄O₇[3][6]
Molecular Weight 234.20 g/mol [2][6]
Appearance White to almost white powder or crystals[3][4]
Melting Point 75 - 79 °C[2][4]
Boiling Point ~285 °C (decomposes)[7]
Solubility Slightly soluble in water; soluble in alcohol and most organic solvents[3][4][6]
Odor Mild, sweet, ethereal, fruity note[3][6][7]
Regulatory Status in Food

A critical distinction for food scientists and drug development professionals is the regulatory status of an ingredient.

Regulatory Body / StatusFindingSource(s)
FDA GRAS Status Not affirmed as Generally Recognized as Safe (GRAS). Not listed in 21 CFR Part 184.[8][9]
FEMA Number Not assigned. Indicated as "not for flavor use."[5]
JECFA Number Not assigned.[10][11]
European E-Number Not assigned.
Experimental Protocols

1.3.1 Synthesis of this compound (Fischer Esterification)

The most common laboratory and industrial synthesis of this compound is the Fischer esterification of citric acid with methanol (B129727), catalyzed by an acid.[12]

Objective: To synthesize trimethyl 2-hydroxypropane-1,2,3-tricarboxylate.

Materials:

  • Citric acid, anhydrous (1 mole equivalent)

  • Methanol, anhydrous (≥ 3 mole equivalents, often used in excess as solvent)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)[12]

  • Toluene (B28343) (optional, as a water-carrying agent)

  • Sodium bicarbonate solution (for neutralization)

  • Brine and deionized water (for washing)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Solvents for recrystallization (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Combine citric acid, methanol, and the acid catalyst in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for several hours (e.g., 5 hours) to drive the esterification reaction.[12] Water produced during the reaction can be removed using a Dean-Stark apparatus if toluene is used as a co-solvent.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent via rotary evaporation.

  • Purify the resulting solid residue by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield white crystals of this compound.[12]

Logical Workflow for Synthesis

The synthesis process can be visualized as a straightforward workflow from reactants to the final purified product.

G Reactants Citric Acid + Methanol + Acid Catalyst Reflux Esterification Reaction (Reflux, 5h) Reactants->Reflux Heat Evaporation Solvent Removal (Reduced Pressure) Reflux->Evaporation Neutralization Neutralization & Washing (NaHCO3, Water, Brine) Evaporation->Neutralization Drying Drying of Organic Phase (Anhydrous MgSO4) Neutralization->Drying Purification Recrystallization Drying->Purification Concentrate Product Pure this compound Purification->Product

Caption: Workflow for this compound Synthesis.

Part 2: Triethyl Citrate (CAS: 77-93-0)

Triethyl citrate is the ethyl ester of citric acid and is a widely used, multi-functional food additive.[13] It is affirmed by the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS) for use in food.[14][15] Its primary roles include acting as a solvent, a flavoring agent, and a surface-active agent, with a notable application as a foam stabilizer and whipping aid for egg whites.[16][17][18]

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 77-93-0[19][20]
Molecular Formula C₁₂H₂₀O₇[13][14]
Molecular Weight 276.28 g/mol [13]
Appearance Odorless, practically colorless, oily liquid[13][14][21]
Boiling Point ~294 °C[22]
Specific Gravity 1.135 - 1.139 (at 25°C)[21]
Solubility Slightly soluble in water; miscible with ethanol (B145695) and ether[21][22]
Taste Bitter taste[13][22]
Regulatory Status and Usage Levels in Food

Triethyl citrate has a well-established regulatory profile for food applications.

Regulatory Body / StatusFinding / SpecificationSource(s)
FDA GRAS Status Affirmed as GRAS under 21 CFR § 184.1911. Use is permitted with no limitation other than current Good Manufacturing Practice (cGMP).[14][23][24][25]
FEMA Number 3083[1][19][20][26]
JECFA Number 629. Acceptable Daily Intake (ADI) of 0-20 mg/kg body weight established in 1984.[10][11]
European E-Number E1505[13][16][27]
Functional Uses Flavoring agent, solvent, vehicle, surface-active agent, sequestrant, carrier solvent, foam stabilizer.[14][19][21][28]
Purity (Assay) Not less than 99% w/w[21]
Acidity (as citric acid) Not more than 0.02% w/w[21][22]
Water Content Not more than 0.25% w/w[21]
Experimental Protocols

2.3.1 Assay of Triethyl Citrate in Raw Material (JECFA Method)

This protocol determines the purity of triethyl citrate by saponification.

Objective: To quantify the percentage (w/w) of triethyl citrate.

Principle: The ester linkages in triethyl citrate are hydrolyzed (saponified) by a known excess of sodium hydroxide (B78521). The remaining unreacted sodium hydroxide is then titrated with a standardized acid.

Materials:

  • Triethyl citrate sample

  • Isopropanol (B130326)

  • Deionized water

  • 0.5 N Sodium hydroxide (NaOH), standardized solution

  • 0.5 N Sulfuric acid (H₂SO₄), standardized solution

  • Bromothymol blue TS (indicator solution)

  • Boiling chips

  • 500-mL flask with a standard taper ground joint

  • Water-cooled condenser

Procedure:

  • Accurately weigh approximately 1.5 g of the triethyl citrate sample into the 500-mL flask.

  • Add 25 mL of isopropanol and 25 mL of water to the flask.

  • Using a pipette, add exactly 50 mL of 0.5 N sodium hydroxide solution.

  • Add a few boiling chips and attach the condenser.

  • Heat the mixture to reflux and maintain for 1.5 hours.

  • Cool the flask to room temperature. Wash down the condenser with about 20 mL of deionized water, collecting the rinsate in the flask.

  • Add 5 drops of bromothymol blue indicator solution.

  • Titrate the excess (unreacted) sodium hydroxide with 0.5 N sulfuric acid until the endpoint is reached.

  • Perform a blank determination by following the same procedure without the triethyl citrate sample.

  • Calculation: Each mL of 0.5 N sulfuric acid used in the titration is equivalent to 46.05 mg of C₁₂H₂₀O₇. The purity is calculated based on the difference in titrant volume between the blank and the sample.[21]

Application Pathways in Food & Beverage

Triethyl citrate's functions lead to its use in several distinct application pathways within the food industry.

G cluster_prop Core Properties cluster_func Primary Functions cluster_app End Applications TEC Triethyl Citrate (E1505) Solvent Solvent / Carrier TEC->Solvent Surfactant Surface-Active Agent TEC->Surfactant Flavor Flavoring Agent TEC->Flavor Flavor_App Flavor Formulations (dispersant for flavor oils) Solvent->Flavor_App Beverage_App Beverages (solvent for flavorings) Solvent->Beverage_App Foam_App Dried & Liquid Egg Whites (whipping aid, foam stabilizer) Surfactant->Foam_App stabilizes air-liquid interface Confection_App Confections (flavoring) Flavor->Confection_App

Caption: Functional Pathways of Triethyl Citrate in Food.

References

Trimethyl Citrate: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethyl citrate (B86180) is an ester of citric acid. While it has applications as a non-toxic plasticizer, in the synthesis of pharmaceuticals and pesticides, and as a component in various industrial products, its toxicological profile has not been extensively studied.[1] Safety Data Sheets (SDS) for trimethyl citrate consistently indicate a lack of data for key toxicological endpoints, including acute toxicity, skin and eye irritation, sensitization, genotoxicity, carcinogenicity, and reproductive toxicity.

This guide summarizes the available data for structurally similar and better-studied citrate esters, namely triethyl citrate and acetyl tributyl citrate, to provide a potential framework for understanding the safety profile of this compound. For these related compounds, a range of toxicological studies has been conducted, generally indicating a low order of acute toxicity and a lack of significant systemic, genotoxic, or reproductive effects at expected exposure levels. However, some studies on acetyl tributyl citrate have raised concerns about potential reproductive effects at lower doses, highlighting the need for specific data on this compound.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for triethyl citrate and acetyl tributyl citrate.

Table 1: Acute Toxicity Data for Related Citrate Esters
CompoundTest SpeciesRouteLD50Reference
Triethyl CitrateRatOral~8 g/kg[2]
Triethyl CitrateCatOral~4 g/kg[2]
Triethyl CitrateRatOral5900 mg/kg[3]
Triethyl CitrateRabbitDermal> 5,000 mg/kg[3]
Acetyl Tributyl CitrateRatOral>31,500 mg/kg[4]
Table 2: Repeated Dose Toxicity Data for Triethyl Citrate
Test SpeciesRouteDose LevelsDurationNOAELEffects ObservedReference
RatOral (diet)1, 2, and 4 g/kg8 weeksNot specifiedNo toxic effects in any organ.[2]
RatOralNot specified2 years2,000 mg/kg bw/dayNo adverse effects observed.[5]
CatOral7% of LD50 daily8 weeksNot establishedWeakness, ataxia, and depression observed after the fourth or fifth dose.[2]
Table 3: Genotoxicity Data for Related Citrate Esters
CompoundAssayTest SystemMetabolic ActivationResultReference
Triethyl CitrateAmes TestSalmonella typhimuriumWith & WithoutNegative[2]
Triethyl CitrateYeast testsNot specifiedNot specifiedNegative[2]
Acetyl Triethyl CitrateBacterial and mammalian test systemsNot specifiedNot specifiedNot genotoxic[6]
Acetyl Tributyl CitrateBacterial and mammalian test systemsNot specifiedNot specifiedNot genotoxic[6]
Table 4: Reproductive and Developmental Toxicity Data for Acetyl Tributyl Citrate
Test SpeciesRouteDose LevelsStudy TypeKey FindingsReference
Mice and RatsNot specifiedNot specifiedDevelopmental and ReproductiveNot a developmental or reproductive toxicant.[6][7]
Mice (CD-1)Oral5 or 10 mg/kg/dayFemale ReproductionDid not alter body weights, estrous cyclicity, and gestational and litter parameters. A slight increase in relative spleen weight was observed in the 5 mg/kg/day group.[8]
Table 5: Skin and Eye Irritation/Sensitization Data for Related Citrate Esters
CompoundAssayTest SpeciesConcentrationResultReference
Triethyl CitrateSkin IrritationGuinea pigs, RabbitsUp to 100%Not an irritant[9]
Triethyl CitrateSkin IrritationHuman20% in petrolatumNot an irritant[10]
Triethyl CitrateSkin SensitizationGuinea Pig Maximization TestUndilutedStrong sensitizer[10]
Triethyl CitrateSkin SensitizationHuman20% in petrolatumNot a sensitizer[10]
Acetyl Triethyl CitrateSkin SensitizationGuinea Pig Maximization TestNot specifiedSensitizer[6]
Acetyl Tributyl CitrateSkin SensitizationGuinea Pig Maximization TestNot specifiedNot a sensitizer[6]
Triethyl CitrateEye IrritationRabbit33.3%Irritation produced[10]
Acetyl Triethyl/Tributyl CitrateEye IrritationNot specifiedNot specifiedModerate reactions that cleared by 48 hours.[6]

Metabolism and Pharmacokinetics

Specific metabolism and pharmacokinetic studies for this compound are not available. However, for structurally related alkyl citrate esters like acetyl tributyl citrate, it is known that they are readily metabolized.[6] Orally administered acetyl tributyl citrate is approximately 99% excreted, with intermediate metabolites including acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate.[6] The general metabolic pathway for alkyl citrate esters involves hydrolysis by esterases to citric acid and the corresponding alcohols. In the case of this compound, this would be citric acid and methanol.

Metabolism TMC This compound Esterases Esterases (in vivo) TMC->Esterases CA Citric Acid Esterases->CA Methanol Methanol Esterases->Methanol TCA TCA Cycle CA->TCA

Figure 1: Postulated metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for specific studies on this compound are not available due to the lack of data. However, the following sections describe the general methodologies for key toxicological assays that would be relevant for assessing the safety of this compound, based on standard guidelines and protocols found for related substances.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[11] A mutagen can cause a reverse mutation, restoring the ability of the bacteria to produce histidine and thus to grow on a histidine-free medium.[11]

Methodology:

  • Strains: At least four different strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are typically used to detect different types of mutations.[12]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[12]

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance, with and without the S9 mix.[13][14] The mixture is then plated on a minimal glucose agar (B569324) medium lacking histidine.[12]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[12]

  • Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[12]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria Histidine-dependent S. typhimurium strains Plate_S9 Plate with S9 Mix Bacteria->Plate_S9 Plate_noS9 Plate without S9 Mix Bacteria->Plate_noS9 TestSubstance Test Substance (e.g., this compound) TestSubstance->Plate_S9 TestSubstance->Plate_noS9 S9 S9 Mix (Metabolic Activation) S9->Plate_S9 Incubation Incubate at 37°C (48-72 hours) Plate_S9->Incubation Plate_noS9->Incubation Count Count Revertant Colonies Incubation->Count Result Mutagenic Potential Assessment Count->Result Micronucleus_Assay_Workflow cluster_culture Cell Culture & Exposure cluster_processing Cell Processing cluster_analysis Analysis Cells Mammalian Cells in Culture Exposure Expose to Test Substance (+/- S9 Mix) Cells->Exposure CytoB Add Cytochalasin B Exposure->CytoB Harvest Harvest Cells CytoB->Harvest Stain Fix and Stain Cells Harvest->Stain Score Microscopic Scoring of Micronuclei in Binucleated Cells Stain->Score Result Genotoxic Potential Assessment Score->Result

References

Navigating the Regulatory Landscape of Trimethyl Citrate for Food Contact Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180) (CAS No. 1587-20-8), a triester of citric acid, is recognized for its utility as a non-toxic plasticizer and a potential substitute for phthalates in various applications.[1][2] Its low toxicity profile and biocompatibility have made it a substance of interest in fields ranging from pharmaceuticals and cosmetics to polymer science.[3][4][5] However, its use in food contact materials (FCMs) is subject to stringent regulatory evaluation and approval by national and international bodies. This technical guide provides an in-depth overview of the current global regulatory status of trimethyl citrate for food contact applications, details the significant data gaps that exist, and outlines the necessary experimental protocols for its assessment.

The findings indicate that while often described in commercial literature as a safe alternative, This compound is not currently listed as an authorized substance for use in plastic food contact materials in major regulated markets, including the United States, the European Union, Japan, and the Mercosur bloc. This guide will detail the regulatory frameworks in these and other regions and provide the technical information necessary for professionals considering this substance for FCM applications.

Global Regulatory Status

The regulatory landscape for food contact materials is complex and varies significantly by region. Most jurisdictions operate either a "positive list" system, where only specifically authorized substances can be used, or a general safety requirement, where the manufacturer is responsible for ensuring the safety of the final article.

Table 1: Summary of Regulatory Status for this compound in Food Contact Applications

Regulatory Body/Region Governing Regulation/Framework Status of this compound (CAS 1587-20-8) Citation(s)
USA (FDA) 21 Code of Federal Regulations (CFR)Not listed as an authorized indirect food additive in Parts 175-178. No GRAS Notices found for food contact use.[6][7][8][9]
European Union (EFSA) Commission Regulation (EU) No 10/2011Not included in the Union List (positive list) of authorized monomers and additives for plastic FCMs.[10][11][12][13]
Japan (MHLW) Food Sanitation Act (Positive List System)Not found on the positive lists of base polymers or additives for synthetic resins. The system will be fully enforced from June 1, 2025.[14][15][16][17][18]
Mercosur (GMC) GMC Resolutions (e.g., GMC Res. 39/19)Not found on the positive list of additives for plastic materials. Regulations are largely harmonized with the EU.[5][19][20][21][22]
Canada (Health Canada) Food and Drugs ActNo public positive list. Status is determined by a voluntary pre-market assessment and Letter of No Objection (LONO). No public LONO for this compound was identified.[23][24][25]
Australia & New Zealand (FSANZ) Australia New Zealand Food Standards CodeNo specific positive list for FCMs. Manufacturers are responsible for ensuring safety under general provisions. Use is theoretically possible if a safety assessment is completed.[26][27][28][29][30]

Physicochemical and Toxicological Data

Limited public data is available for this compound, particularly in the context of food contact safety assessment. The majority of available information comes from safety data sheets (SDS) and general chemical profiles.

Table 2: Physicochemical Properties of this compound

PropertyValueCitation(s)
CAS Number 1587-20-8
Molecular Formula C₉H₁₄O₇[1]
Molecular Weight 234.20 g/mol
Appearance White to off-white crystalline powder[4]
Melting Point 75-82 °C[4]
Boiling Point ~176 °C @ 16 mmHg[4]
Solubility in Water 53.2 g/L at 20 °C[1]
Odor Ethereal, fruity[4]

Table 3: Summary of Available Toxicological Data for this compound

EndpointResult/InformationCitation(s)
Acute Oral Toxicity No data available[20]
Acute Dermal Toxicity No data available[20]
Skin Corrosion/Irritation No data available[20]
Serious Eye Damage/Irritation No data available[20]
Germ Cell Mutagenicity No data available[20]
Carcinogenicity (IARC) Not identified as a probable, possible, or confirmed human carcinogen.[19]
Reproductive Toxicity No data available[20]
General Assessment Generally considered of low toxicity in non-food applications. The chemical, physical, and toxicological properties have not been thoroughly investigated.[3][19]

Experimental Protocols for Regulatory Assessment

For a substance like this compound to be considered for approval in a positive-list jurisdiction, a comprehensive data dossier is required. A critical component of this dossier is migration testing, which quantifies the transfer of the substance from the food contact material to food. Below is a detailed, generalized protocol for determining the specific migration of this compound from a polymer into food simulants, based on established methodologies for similar compounds.

Protocol: Determination of this compound Migration by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To quantify the amount of this compound that migrates from a food contact material into EU-specified food simulants (A: 10% ethanol (B145695); C: 20% ethanol) under defined testing conditions.[16][23]

2. Materials and Reagents:

  • Polymer samples containing a known concentration of this compound.

  • Food Simulant A: 10% ethanol (v/v) in deionized water.

  • Food Simulant C: 20% ethanol (v/v) in deionized water.

  • This compound analytical standard (≥98.0% purity).

  • Dichloromethane (DCM), HPLC grade.

  • Sodium chloride (NaCl), analytical grade.

  • Anhydrous sodium sulfate.

  • Internal Standard (IS) solution (e.g., deuterated phthalate (B1215562) or another suitable ester not present in the sample).

3. Instrumentation:

  • Gas Chromatograph (GC) with a mass-selective detector (MSD).

  • Analytical column: 5% phenyl methyl siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[23]

  • Migration test cells or containers.

  • Incubator or oven capable of maintaining temperatures up to 100°C.

4. Migration Test Conditions:

  • Prepare test specimens of the polymer with a known surface area.

  • Fill migration cells with the food simulant at a ratio of 100 mL per 1 dm² of polymer surface area.

  • Select test conditions based on the intended use of the FCM (e.g., 10 days at 40 °C for long-term storage at room temperature; 2 hours at 70 °C for hot-fill applications).[7]

5. Sample Preparation (Liquid-Liquid Extraction):

  • After the migration test, take a 10 mL aliquot of the food simulant.

  • Add 1 g of NaCl to the aliquot to facilitate phase separation.[23]

  • Spike with a known amount of the internal standard solution.

  • Perform liquid-liquid extraction by adding 5 mL of DCM and shaking vigorously for 2 minutes.

  • Allow the phases to separate and collect the lower organic (DCM) layer.

  • Repeat the extraction twice more with fresh DCM.

  • Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

6. GC-MS Analysis:

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 280 °C.

  • MS Source: 230 °C.

  • MS Quad: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for this compound (e.g., m/z 143, 101, 175) and the internal standard.[31]

7. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in DCM, each containing the internal standard at a constant concentration.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the sample extract from the calibration curve and determine the migration value in mg/kg of food simulant (assuming 1 kg simulant = 1 L).

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the regulatory assessment of food contact substances like this compound.

Regulatory_Approval_Workflow cluster_Applicant Applicant/Researcher Activities cluster_Authority Regulatory Authority Activities DataGen Data Generation (Toxicology, Migration, etc.) Dossier Dossier Preparation DataGen->Dossier Submission Submission to Regulatory Authority Dossier->Submission Review Dossier Review & Risk Assessment Submission->Review Opinion Scientific Opinion Review->Opinion Decision Regulatory Decision Opinion->Decision PositiveList PositiveList Decision->PositiveList Inclusion on Positive List NonApproval NonApproval Decision->NonApproval Non-Approval

Caption: Workflow for gaining regulatory approval for a new food contact substance in a positive-list system.

Migration_Testing_Workflow cluster_Prep Test Preparation cluster_Exposure Migration Exposure cluster_Analysis Chemical Analysis SamplePrep Prepare Polymer Test Specimen Exposure Contact Specimen with Simulant in Migration Cell SamplePrep->Exposure SimulantPrep Prepare Food Simulant (e.g., 10% Ethanol) SimulantPrep->Exposure Incubation Incubate under Defined Conditions (Time & Temperature) Exposure->Incubation Extraction Liquid-Liquid Extraction of Simulant Incubation->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification Result Compare Result to Migration Limits Quantification->Result

Caption: Experimental workflow for specific migration testing of a substance from an FCM into food simulants.

Conclusion and Outlook

This compound is frequently cited in commercial contexts as a non-toxic, biocompatible plasticizer.[1][2] However, a thorough review of the regulatory frameworks in major global markets reveals that it lacks the specific approvals required for use in food contact materials, particularly plastics. There is a significant absence of published data on its migration from polymer matrices and a lack of a comprehensive toxicological assessment tailored for food contact safety.

For researchers and developers, this indicates that while this compound may be a promising candidate, its path to market for food contact applications would require a substantial investment in generating the necessary safety, migration, and toxicological data to compile a complete regulatory dossier. The experimental protocol outlined in this guide provides a starting point for the analytical work required for such a submission. Until such approvals are obtained, the use of this compound in food contact materials remains unauthorized in jurisdictions that operate under a positive-list system.

References

Trimethyl Citrate in Pharmaceutical Formulations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180), the trimethyl ester of citric acid, is emerging as a noteworthy excipient in the pharmaceutical industry. Its properties as a non-toxic, biocompatible plasticizer make it a compelling alternative to traditional plasticizers in various dosage forms, particularly in coatings for tablets and capsules to modify drug release profiles.[1][2][3] This technical guide provides a comprehensive overview of trimethyl citrate, including its physicochemical properties, synthesis, and applications in pharmaceutical formulations, with a focus on its role as a plasticizer. While extensive data is available for the closely related triethyl citrate (TEC), this guide will also draw relevant comparisons and inferences for this compound, highlighting areas where further research is needed.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective application in pharmaceutical development. A summary of its key physicochemical characteristics is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Name Trimethyl 2-hydroxypropane-1,2,3-tricarboxylate
Synonyms Methyl citrate, Citric acid trimethyl ester
CAS Number 1587-20-8
Molecular Formula C₉H₁₄O₇[4]
Molecular Weight 234.20 g/mol [4]
Appearance White to grayish-white solid, crystals, or powder[5]
Melting Point 75-82 °C[2]
Boiling Point 176 °C at 16 mmHg[2]
Density 1.27 - 1.28 g/cm³ at 20°C[4]
Solubility Slightly soluble in water (53.2 g/L at 20°C); soluble in methanol (B129727) and chloroform.[2]
Toxicity Low toxicity, generally considered non-hazardous.[1][4]

Synthesis of this compound

This compound is synthesized via the esterification of citric acid with methanol.[5][6][7] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid.[6][7][8] The removal of water, a byproduct of the reaction, is critical to drive the equilibrium towards the formation of the trimethyl ester and achieve high yields.[6][7]

Experimental Protocol: Synthesis via Esterification with p-Toluenesulfonic Acid Catalyst

This protocol is based on a common method described in the literature for achieving high-purity this compound.[6][7]

Materials:

  • Citric acid (technical grade)

  • Methanol

  • p-Toluenesulfonic acid

  • Pure water

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a distillation apparatus, combine citric acid, methanol, and p-toluenesulfonic acid. A typical molar ratio is 1:5:0.03 (citric acid:methanol:catalyst).

  • Esterification: Heat the mixture to reflux and maintain for 3-6 hours.[9]

  • Water Removal: After the initial reflux, switch to a distillation setup and distill the mixture to remove the methanol-water azeotrope. This step is crucial for driving the reaction to completion.

  • Subsequent Esterification Stages: Cool the reaction mixture and add a fresh portion of methanol. Repeat the reflux and distillation steps. This cycle is typically repeated 3-6 times to ensure complete esterification.[9]

  • Product Isolation: After the final distillation, add pure water to the cooled residue and heat until all the material dissolves.

  • Crystallization: Allow the solution to cool to room temperature to induce the crystallization of this compound.

  • Purification: Filter the crystals, wash with cold water to remove any remaining impurities, and dry under vacuum.

Simplified Synthesis Method

A simplified, faster method has also been reported, which can be completed in a single day with a yield of around 70%.[8]

Materials:

  • Citric acid (105 g)

  • Methanol (80 g)

  • Concentrated sulfuric acid (57 g)

  • Ammonia (B1221849) solution

  • Cold water

Procedure:

  • Combine citric acid, methanol, and concentrated sulfuric acid in a flask.

  • Boil the mixture for 6 hours. An intermediate precipitate of dimethyl citrate may form and will dissolve upon continued boiling.[8]

  • Cool the mixture in a refrigerator overnight to crystallize the this compound.

  • Filter the crude product and wash it with 50 mL of cold water.

  • Stir the product with 100 mL of cold water and slowly add ammonia solution until the solution becomes alkaline to neutralize the sulfuric acid and dissolve the dimethyl citrate byproduct.[8]

  • Filter the pure this compound, wash with a small amount of cold water (30 mL), and dry. The reported yield is approximately 71%.[8]

Synthesis_Workflow Figure 1: General Workflow for this compound Synthesis Reactants Citric Acid + Methanol + Acid Catalyst Esterification Esterification (Reflux) Reactants->Esterification Water_Removal Water Removal (Distillation) Esterification->Water_Removal Repeat cycles Water_Removal->Esterification Crystallization Crystallization Water_Removal->Crystallization Purification Purification (Filtration & Washing) Crystallization->Purification Final_Product High-Purity this compound Purification->Final_Product

Figure 1: General Workflow for this compound Synthesis

Applications in Pharmaceutical Formulations

The primary role of this compound in pharmaceutical formulations is as a plasticizer.[1][2][3] Plasticizers are added to polymeric film coatings to increase their flexibility, reduce brittleness, and modify their permeability, thereby controlling the release of the active pharmaceutical ingredient (API).[10]

Role as a Plasticizer in Controlled-Release Coatings

In controlled-release formulations, polymers such as ethylcellulose and polymethacrylates are commonly used to form a film around a tablet or pellet core. These films, however, can be brittle and prone to cracking. The incorporation of a plasticizer like this compound lowers the glass transition temperature (Tg) of the polymer, allowing the polymer chains to move more freely and imparting flexibility to the film.[2]

The mechanism of action involves the plasticizer molecules interposing themselves between the polymer chains, reducing the intermolecular forces and increasing the free volume. This increased mobility of the polymer chains facilitates film formation and enhances the mechanical integrity of the coating.

Plasticizer_Mechanism Figure 2: Mechanism of Plasticizer Action cluster_0 Without Plasticizer cluster_1 With this compound Polymer_Chains_Rigid Rigid Polymer Chains (Brittle Film) Plasticizer_Addition Addition of This compound Polymer_Chains_Rigid->Plasticizer_Addition Polymer_Chains_Flexible Flexible Polymer Chains (Flexible Film) TMC This compound Molecules Plasticizer_Addition->Polymer_Chains_Flexible

Figure 2: Mechanism of Plasticizer Action
Effect on Drug Release

The concentration of this compound in a film coating can significantly influence the drug release profile. While there is limited specific data for this compound, studies on the similar "methyl citrate" have shown that it can accelerate drug release from film-coated tablets. This is attributed to the leaching of the water-soluble plasticizer into the dissolution medium, which creates pores and pathways for the drug to diffuse out.

Conversely, for less soluble plasticizers, increasing the concentration can sometimes lead to a decrease in the drug release rate by creating a more tortuous path for the drug to diffuse through the polymer matrix. The precise effect of this compound on drug release will depend on its concentration, the properties of the API and the polymer, and the dissolution medium.

Potential in Advanced Drug Delivery Systems

While specific research is limited, the properties of this compound suggest its potential in various advanced drug delivery systems:

  • Nanoparticles: Trimethyl chitosan, a derivative of chitosan, has been investigated for creating nanoparticles for targeted drug delivery and gene silencing.[11][12][13] Given its biocompatibility, this compound could potentially be explored in the formulation of polymeric nanoparticles.

  • Hydrogels: Citric acid is a known non-toxic crosslinking agent for preparing hydrogels for drug delivery.[14][15] this compound, as a derivative, could be investigated for its role in modifying the properties of hydrogels.

  • Ophthalmic Formulations: Citrate buffers are commonly used in ophthalmic formulations.[16] The safety profile of this compound could make it a candidate for investigation in controlled-release ophthalmic drug delivery systems.[17]

Experimental Protocols for Characterization

To evaluate the performance of this compound in a pharmaceutical formulation, several key experiments are necessary.

Determination of Plasticizer Efficiency

Objective: To quantify the effect of this compound on the glass transition temperature (Tg) of a polymer film.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare films of the desired polymer (e.g., ethylcellulose) with varying concentrations of this compound (e.g., 5%, 10%, 15%, 20% w/w of the polymer). Ensure the solvent is completely evaporated.

  • DSC Analysis: Accurately weigh a small sample (5-10 mg) of the film into an aluminum DSC pan and seal it.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the Tg from the shift in the baseline of the thermogram. A lower Tg compared to the pure polymer indicates a plasticizing effect.

In Vitro Drug Release Studies

Objective: To assess the impact of this compound concentration on the release of an API from a coated dosage form.

Methodology: USP Dissolution Apparatus

  • Formulation Preparation: Prepare tablets or pellets with the API and coat them with a polymer solution containing different concentrations of this compound.

  • Dissolution Test: Place the dosage forms in a USP Apparatus 2 (paddle) or Apparatus 1 (basket) containing a suitable dissolution medium (e.g., simulated gastric or intestinal fluid). Maintain the temperature at 37 ± 0.5°C and a specified agitation speed.

  • Sampling: At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium.

  • Analysis: Analyze the samples for API concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[18]

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Dissolution_Testing_Workflow Figure 3: Workflow for In Vitro Dissolution Testing Dosage_Form Coated Dosage Form (with this compound) Dissolution_Apparatus USP Dissolution Apparatus (e.g., Paddle over Disk) Dosage_Form->Dissolution_Apparatus Sampling Periodic Sampling Dissolution_Apparatus->Sampling Analysis API Quantification (UV-Vis or HPLC) Sampling->Analysis Data_Plotting Plot % Drug Released vs. Time Analysis->Data_Plotting Release_Profile Drug Release Profile Data_Plotting->Release_Profile

Figure 3: Workflow for In Vitro Dissolution Testing

Safety and Regulatory Status

This compound is generally regarded as a low-toxicity substance.[4] However, as with any excipient, its use in pharmaceutical products is subject to regulatory approval. While specific monographs for this compound may not be as prevalent as for triethyl citrate, its structural similarity and low toxicity profile are favorable characteristics. It is crucial for formulators to consult the latest regulatory guidelines from authorities such as the FDA and EMA regarding the use of this compound in pharmaceutical products.

Conclusion

This compound presents a promising option as a non-toxic, effective plasticizer for pharmaceutical formulations, particularly in the development of controlled-release dosage forms. Its ability to modify the physical properties of polymeric coatings can be harnessed to achieve desired drug release profiles. While there is a need for more direct research to fully elucidate its performance characteristics in comparison to other plasticizers, the existing data on citrate esters, combined with its favorable safety profile, provides a strong foundation for its further investigation and application in pharmaceutical development. Future studies should focus on generating quantitative data on its plasticizing efficiency, compatibility with a wider range of APIs and polymers, and its long-term stability in various formulations.

References

Trimethyl Citrate: A Biocompatible Solvent for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pharmaceutical industry is increasingly seeking greener, more biocompatible solvents to address the challenges of drug solubility and formulation stability while minimizing environmental impact and patient risk. Trimethyl citrate (B86180), a triester of citric acid, has emerged as a promising candidate due to its favorable toxicological profile, biodegradability, and versatile solvent properties. This technical guide provides a comprehensive overview of trimethyl citrate, consolidating available data on its physicochemical properties, biocompatibility, and potential applications in drug development. This document also outlines key experimental protocols for its synthesis and evaluation, and highlights areas where further research is needed to fully realize its potential as a biocompatible solvent.

Introduction

Solvent selection is a critical aspect of pharmaceutical development, influencing the solubility of active pharmaceutical ingredients (APIs), the stability of formulations, and the safety of the final drug product. Traditional organic solvents often pose challenges related to toxicity, environmental persistence, and regulatory compliance. Consequently, the development and adoption of "green" and biocompatible solvents have become a key focus in the move towards more sustainable and patient-centric pharmaceutical manufacturing.

This compound (TMC), the trimethyl ester of citric acid, is a naturally derived compound found in some plants.[1] It is generally recognized for its low toxicity and is used in various industries, including as a non-toxic plasticizer, flavoring agent, and in cosmetics.[2][3] Its inherent properties suggest its potential as a safe and effective solvent or co-solvent in pharmaceutical formulations, particularly for poorly water-soluble drugs. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in exploring the utility of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a solvent is fundamental to its application in pharmaceutical formulations. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name trimethyl 2-hydroxypropane-1,2,3-tricarboxylate[1]
Synonyms Citric acid, trimethyl ester; Methyl citrate[2]
CAS Number 1587-20-8[2]
Molecular Formula C₉H₁₄O₇[2]
Molecular Weight 234.20 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 75-82 °C[4]
Boiling Point Approximately 176 °C at 16 mmHg[4]
Water Solubility 53.2 g/L at 20 °C[4]
Solubility in Organic Solvents Soluble in methanol (B129727) and chloroform[4]
logP (o/w) -0.262 (estimated)[5]

Biocompatibility and Toxicology

The biocompatibility of an excipient is paramount to its use in pharmaceutical formulations. While comprehensive toxicological data specifically for this compound is limited in publicly available literature, the data on structurally related citrate esters, such as triethyl citrate (TEC), provide strong evidence for the low toxicity profile of this class of compounds.

Acute Toxicity

Acute toxicity studies on citrate esters indicate a low order of toxicity.

TestSpeciesRouteLD₅₀ / ResultReference(s)
Acute Dermal ToxicityRabbitDermal> 2000 mg/kg[6]
Acute Oral Toxicity (Triethyl Citrate)RatOral8 g/kg[3]
Acute Oral Toxicity (Triethyl Citrate)CatOral4 g/kg[3]
Cytotoxicity
Hemocompatibility

For parenteral applications, the hemolytic potential of an excipient is a critical safety parameter. There is no specific experimental data on the hemolytic activity of this compound. A standard hemolysis assay protocol is provided in the experimental protocols section to guide researchers in evaluating this endpoint.

In Vivo Biocompatibility

Comprehensive in vivo biocompatibility studies on this compound following ISO 10993 guidelines are not currently available in the public domain. Such studies, including implantation, sensitization, and systemic toxicity tests, would be necessary for its qualification in medical devices and long-term implantable drug delivery systems.

This compound as a Solvent

This compound's ester functionalities and hydroxyl group provide it with the potential to solubilize a range of APIs. Its classification as a green solvent makes it an attractive alternative to more traditional, and often more toxic, solvents.

Solubility of APIs

Quantitative data on the solubility of specific APIs, such as ibuprofen (B1674241), ketoprofen (B1673614), and paclitaxel (B517696), in this compound is not extensively reported in the literature. While numerous studies explore methods to enhance the solubility of these drugs, they do not typically include this compound as a solvent for comparison.[1][5][7][8][9][10][11][12][13][14][15][16][17][18][19] This highlights a significant area for future research. The ability of this compound to act as a solvent or co-solvent for poorly soluble drugs needs to be experimentally determined and compared against other common green solvents.

Potential Applications in Drug Formulation

Based on its properties, this compound could be investigated for use in various dosage forms:

  • Oral Formulations: As a solvent or co-solvent in liquid and semi-solid formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Topical Formulations: Its low volatility and potential as a plasticizer could be beneficial in creams, ointments, and transdermal patches.

  • Parenteral Formulations: Subject to rigorous biocompatibility testing, its use as a co-solvent in parenteral formulations could be explored to reduce the reliance on potentially irritant solvents.[20][21]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and key in vitro biocompatibility assays.

Synthesis of this compound

This compound can be synthesized via Fischer esterification of citric acid with methanol, using an acid catalyst. The following protocol is adapted from established methods.[15][22]

Materials:

  • Citric acid

  • Anhydrous methanol

  • Thionyl chloride or p-Toluenesulfonic acid (catalyst)

  • Hexane

  • Ethyl acetate (B1210297)

  • Reaction flask, condenser, and other standard laboratory glassware

Protocol (using Thionyl Chloride as catalyst):

  • Dissolve citric acid (e.g., 9.00 g, 46.8 mmol) in anhydrous methanol in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (e.g., 20.50 mL, 0.28 mol) dropwise to the cooled solution while stirring.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring overnight.

  • Remove the volatile components by distillation under reduced pressure.

  • Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline this compound.

G cluster_synthesis Synthesis Workflow reactants Citric Acid + Methanol reaction Esterification Reaction (0°C to Room Temp) reactants->reaction catalyst Acid Catalyst (e.g., Thionyl Chloride) catalyst->reaction distillation Distillation (Removal of volatiles) reaction->distillation recrystallization Recrystallization (Hexane/Ethyl Acetate) distillation->recrystallization product This compound recrystallization->product

Caption: A general workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound on a human cell line (e.g., HepG2, A549).

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the this compound solution. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, if any) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[23][24][25][26][27][28][29][30]

Hemolysis Assay

This protocol is designed to evaluate the hemolytic potential of this compound.[12][13][18][28]

Materials:

  • Fresh human whole blood (with anticoagulant, e.g., citrate or EDTA)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Triton X-100 (positive control)

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Collect fresh human blood and centrifuge to separate the red blood cells (RBCs).

  • Wash the RBCs three times with PBS.

  • Prepare a 2% (v/v) RBC suspension in PBS.

  • Prepare different concentrations of this compound in PBS.

  • In test tubes, mix 1 mL of the RBC suspension with 1 mL of the this compound solutions.

  • Use PBS as a negative control (0% hemolysis) and a solution of Triton X-100 (e.g., 0.1%) as a positive control (100% hemolysis).

  • Incubate the tubes at 37°C for 2 hours with gentle shaking.

  • Centrifuge the tubes at 1000 x g for 5 minutes.

  • Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Metabolism and Degradation

Understanding the metabolic fate of an excipient is crucial for assessing its long-term safety. While specific metabolic studies on this compound are not extensively documented, its structure suggests a straightforward degradation pathway.

It is anticipated that this compound undergoes hydrolysis in vivo, catalyzed by esterases, to yield citric acid and methanol.[4] Citric acid is a natural and essential component of the Krebs (or tricarboxylic acid) cycle, a fundamental metabolic pathway for energy production in all aerobic organisms. Methanol is metabolized in the liver to formaldehyde (B43269) and then to formic acid. At the low concentrations expected from the degradation of this compound used as a pharmaceutical excipient, these metabolites are unlikely to pose a significant toxicological risk.

G cluster_metabolism Proposed Metabolic Pathway of this compound TMC This compound Hydrolysis Hydrolysis (Esterases) TMC->Hydrolysis CitricAcid Citric Acid Hydrolysis->CitricAcid Methanol Methanol Hydrolysis->Methanol KrebsCycle Krebs Cycle (Energy Production) CitricAcid->KrebsCycle Formaldehyde Formaldehyde Methanol->Formaldehyde FormicAcid Formic Acid Formaldehyde->FormicAcid Excretion Excretion FormicAcid->Excretion G cluster_workflow Biocompatibility Evaluation Workflow for a Novel Solvent start Novel Solvent (e.g., this compound) physchem Physicochemical Characterization start->physchem invitro In Vitro Biocompatibility - Cytotoxicity (ISO 10993-5) - Hemolysis (ISO 10993-4) physchem->invitro invivo In Vivo Biocompatibility - Acute Systemic Toxicity - Sensitization (ISO 10993-10) - Implantation (ISO 10993-6) invitro->invivo If promising formulation Formulation Development & Stability Studies invivo->formulation If biocompatible regulatory Regulatory Submission formulation->regulatory

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Trimethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180) is the trimethyl ester of citric acid, a compound with significant applications as a non-toxic plasticizer, a precursor in organic synthesis, and an additive in various chemical products.[1] Its synthesis is primarily achieved through the Fischer esterification of citric acid with methanol (B129727) in the presence of an acid catalyst.[2] The reaction is reversible, and therefore, the removal of water as a byproduct is crucial to drive the equilibrium towards the formation of the triester, ensuring a high yield and purity of the final product.[1][3]

This document provides detailed protocols for the synthesis of high-purity trimethyl citrate, comparative data on different catalytic methods, and analytical procedures for product characterization.

Data Presentation

Physical and Spectroscopic Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₉H₁₄O₇[2][4]
Molecular Weight234.20 g/mol [2][4]
AppearanceWhite to off-white crystalline solid[2]
Melting Point76-79 °C[1][5]
Boiling Point~176 °C at 16 mmHg[6]
SolubilitySlightly soluble in water; soluble in alcohol and oils[6][5]
¹H NMR (acetone-d₆)δ 2.85 (dd, 4H), 3.60 (s, 6H), 3.72 (s, 3H), 4.50 (br. s, 1H)[2][4][5]
¹³C NMR (acetone-d₆)M+ = 234.21 (calculated)[5]
Comparison of Synthesis Methods
ParameterMethod 1 (p-TsOH)Method 2 (H₂SO₄)Method 3 (SOCl₂)Method 4 (Solid Acid)
Catalyst p-Toluenesulfonic acidConcentrated Sulfuric AcidThionyl ChlorideSolid Acid
Reactant Ratio (Citric Acid:Methanol) 1:1.5 (by weight)-1:excess (molar)1:4.5 - 1:5 (molar)
Reaction Time 5 cycles of 5 hours6 hoursOvernight5 hours
Reaction Temperature RefluxReflux0 °C to Room Temp.Reflux
Yield 81.5%~71%98%up to 91%
Purity 98.5%HighHighHigh
Reference(s) [2][7][2][5][2][3][5][2][8]

Experimental Protocols

Protocol 1: p-Toluenesulfonic Acid Catalyzed Synthesis

This protocol utilizes p-toluenesulfonic acid as a catalyst and a multi-stage reaction and distillation process to drive the reaction to completion by removing water.[1][7]

Materials:

  • Technical grade citric acid (containing crystal water)

  • Methanol

  • p-Toluenesulfonic acid

  • Pure water

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a distillation apparatus, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.[1][7]

  • First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.[1]

  • Water Removal: After the reflux period, distill the mixture at normal pressure to recover methanol and remove the water generated during the esterification.[1]

  • Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of adding methanol, refluxing, and distilling for a total of 5 cycles.[1][7]

  • Methanol Recovery: After the final cycle, distill off the excess methanol at normal pressure.[1]

  • Crystallization and Purification: Add 100 ml of pure water to the residue and heat with stirring until all materials are dissolved. Allow the solution to cool to induce crystallization.[1][7]

  • Product Isolation: Filter the crystals using a Buchner funnel, wash with pure water, and dry to obtain pure this compound.[1][7]

Protocol 2: Thionyl Chloride Catalyzed Synthesis

This protocol employs thionyl chloride as a catalyst and results in a very high yield.[3][5]

Materials:

Procedure:

  • Reaction Setup: Dissolve citric acid (9.00 g, 46.8 mmol) in anhydrous methanol in a reaction vessel under a nitrogen atmosphere.[3][5]

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (20.50 mL, 0.28 mol) dropwise to the cooled solution.[3][5]

  • Reaction: Stir the reaction mixture at 0°C for 1 hour. Then, allow the mixture to warm to room temperature and continue stirring overnight.[3][5]

  • Solvent Removal: Once the reaction is complete, remove the volatile components by distillation under reduced pressure.[3][5]

  • Recrystallization: Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline this compound.[3][5]

Analytical Characterization

The final product can be characterized using various analytical techniques to confirm its identity and purity.

  • Melting Point: The melting point should be in the range of 76-79°C.[1]

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the reaction progress. A suggested mobile phase is Dichloromethane:Methanol:Acetic Acid (9:1:0.1).[9]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.[4][5]

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl and ester).[4]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4]

Visualizations

Fischer Esterification of Citric Acid

Fischer_Esterification CA Citric Acid Catalyst Acid Catalyst (e.g., H+, p-TsOH) MeOH Methanol (3 eq.) TMC This compound Water Water (3 eq.) Catalyst->TMC Catalyst->Water Trimethyl_Citrate_Workflow start Start reactants Combine Reactants (Citric Acid, Methanol, Catalyst) start->reactants end_node End reaction Esterification Reaction (Heating/Reflux) reactants->reaction water_removal Water Removal (Distillation) reaction->water_removal workup Reaction Work-up (Neutralization/Washing) water_removal->workup purification Purification (Crystallization) workup->purification analysis Product Analysis (Yield, Purity, Spectroscopy) purification->analysis analysis->end_node

References

Application Notes and Protocols for the Acid-Catalyzed Esterification of Citric Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trimethyl citrate (B86180) through the acid-catalyzed esterification of citric acid with methanol (B129727). Trimethyl citrate is a versatile, non-toxic compound with applications as a plasticizer, in organic synthesis, and as an additive in various chemical products.[1][2]

Introduction

The synthesis of this compound is primarily achieved via the Fischer esterification of citric acid with methanol, a reaction catalyzed by an acid.[3] This equilibrium-limited reaction involves the esterification of the three carboxylic acid groups on the citric acid molecule.[1][3] To achieve high yields, it is crucial to remove the water produced during the reaction, which shifts the equilibrium toward the formation of the triester product.[1][3][4] Common acid catalysts for this reaction include p-toluenesulfonic acid, sulfuric acid, and thionyl chloride.[1][4][5]

Data Presentation

The following table summarizes quantitative data from various reported protocols for the acid-catalyzed esterification of citric acid with methanol.

CatalystReactants & Molar RatioTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
p-Toluenesulfonic acidCitric acid, MethanolReflux3-6 hours (repeated cycles)>80>98[6][7][8]
Sulfuric acidCitric acid (105g), Methanol (80g)Boiling6 hours~70Not specified[5]
Thionyl chlorideCitric acid (9.00g), Anhydrous methanol0°C to Room Temp.1 hour at 0°C, then overnightHighNot specified[4]
1,3-dibromo-5,5-dimethylhydantoinCitric acid (1 mmol), Methanol (2 mL)7020 hoursNot specifiedNot specified[2]

Experimental Protocols

Protocol 1: Esterification using p-Toluenesulfonic Acid

This protocol is a robust method that employs a multi-stage reaction and distillation to drive the reaction to completion by removing water.[1][4]

Materials:

  • Citric acid (technical grade, containing crystal water)

  • Methanol

  • p-Toluenesulfonic acid

  • Pure water

Procedure:

  • In a reaction flask equipped with a reflux condenser and a distillation apparatus, combine citric acid, methanol, and p-toluenesulfonic acid.[1] A typical ratio is 875 g of citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.[6]

  • Heat the mixture to reflux and maintain for 3-6 hours.[4]

  • After the initial reflux period, distill the mixture at atmospheric pressure to recover the methanol and remove the water generated during the reaction.[1][6]

  • Add a fresh portion of methanol to the residue in the reaction flask.

  • Repeat the reflux and distillation steps for a total of 3-6 cycles to ensure the reaction goes to completion.[4][6]

  • After the final cycle, distill off the remaining methanol.

  • Add pure water to the residue and heat with stirring until all the material has dissolved.

  • Allow the solution to cool to room temperature to induce crystallization of this compound.

  • Filter the crystals using a Büchner funnel, wash with cold water, and dry to obtain the final product.[1][4][6]

Protocol 2: Esterification using Sulfuric Acid

This simplified, one-day protocol offers a reasonable yield.[5]

Materials:

  • Citric acid

  • Methanol

  • Concentrated sulfuric acid

Procedure:

  • In a reaction flask, add 105 grams of citric acid to 80 grams of methanol.

  • Carefully add 57 grams of concentrated sulfuric acid to the mixture.

  • Heat the mixture to a boil and maintain for 6 hours. A precipitate of an intermediate product, likely dimethyl citrate, may form after approximately 40 minutes but will redissolve as the reaction proceeds.[5]

  • After 6 hours, cool the reaction mixture and place it in a refrigerator overnight to allow for the crystallization of this compound.

  • Filter the crude product and wash it with water. Note that this method may result in a product containing a significant amount of the dimethyl ester intermediate.[5]

Protocol 3: Esterification using Thionyl Chloride

This method utilizes thionyl chloride as a catalyst and is reported to give a high yield.[4]

Materials:

Procedure:

  • Dissolve 9.00 g (46.8 mmol) of citric acid in anhydrous methanol in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 20.50 mL (0.28 mol) of thionyl chloride dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring overnight.

  • Once the reaction is complete, remove the volatile components by distillation under reduced pressure.

  • Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield the purified this compound.[4]

Visualizations

Reaction Pathway

The acid-catalyzed esterification of citric acid with methanol follows the general mechanism of a Fischer esterification. The reaction proceeds in three successive esterification steps, converting the three carboxylic acid groups of citric acid into methyl esters.

Esterification_Pathway cluster_reactants Reactants cluster_byproducts Byproducts CA Citric Acid MEC Monomethyl Citrate CA->MEC + Methanol - H2O DEC Dimethyl Citrate MEC->DEC + Methanol - H2O TMC This compound DEC->TMC + Methanol - H2O MeOH1 Methanol H1 H+ (Catalyst) H2O1 H2O H2O2 H2O H2O3 H2O

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound involves several key steps, as outlined in the protocols.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 1. Mix Citric Acid, Methanol & Catalyst Reaction 2. Heat to Reflux/ Boil Reactants->Reaction Distillation 3. Distill to Remove Methanol & Water Reaction->Distillation Crystallization 4. Cool to Induce Crystallization Distillation->Crystallization Filtration 5. Filter Crystals Crystallization->Filtration Washing 6. Wash with Water Filtration->Washing Drying 7. Dry Product Washing->Drying Product Pure this compound Drying->Product

References

Application Note & Protocol: p-Toluenesulfonic Acid as a High-Efficacy Catalyst for the Synthesis of Trimethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethyl citrate (B86180), the trimethyl ester of citric acid, is a versatile chemical compound with significant applications across various industries. It serves as a non-toxic plasticizer, an intermediate in organic synthesis, and an additive in daily chemical products.[1][2] The synthesis of trimethyl citrate is typically achieved through the Fischer esterification of citric acid with methanol (B129727), a reaction that is catalyzed by an acid.[1] p-Toluenesulfonic acid (p-TsOH) has emerged as a highly effective and practical catalyst for this transformation.[1][3][4] It is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a superior alternative to conventional mineral acids like sulfuric acid.[5][6] This application note provides a detailed protocol for the synthesis of this compound using p-TsOH as a catalyst, focusing on a methodology that ensures high yield and purity by effectively removing water, a byproduct of the esterification reaction.[1][3]

Principle of the Method

The synthesis of this compound from citric acid and methanol is a reversible esterification reaction.[1][7] To drive the equilibrium towards the formation of the product, it is crucial to remove the water generated during the reaction. p-Toluenesulfonic acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid groups in citric acid, thereby increasing their electrophilicity and facilitating nucleophilic attack by methanol. The protocol described below employs a multi-stage reaction and distillation process to continuously remove water, thus ensuring a high conversion rate to this compound.[1][3]

Experimental Protocols

This protocol is based on a well-established method for the synthesis of high-purity this compound.[1][3]

Materials and Equipment:

  • Citric acid (technical grade, containing crystal water)

  • Methanol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Reaction flask equipped with a reflux condenser and a distillation setup

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

1. Reaction Setup:

  • In a reaction flask, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.[1][3]

2. First Esterification Stage:

  • Heat the mixture to reflux with constant stirring and maintain for 5 hours.[1]

3. Water Removal:

  • After the initial reflux period, reconfigure the apparatus for distillation and distill the mixture at atmospheric pressure to recover methanol and remove the water generated during esterification.[1][3]

4. Subsequent Esterification Stages:

  • Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol.

  • Heat the mixture to reflux for another 5 hours.[1]

  • Repeat the process of adding fresh methanol, refluxing, and distilling off the methanol-water azeotrope for a total of 5 cycles to drive the reaction to completion.[1]

5. Methanol Recovery:

  • After the final reflux cycle, distill the mixture under normal pressure to recover the excess methanol.[1]

6. Crystallization and Purification:

  • To the cooled residue, add 100 ml of pure water. Heat and stir the mixture until all the material is completely dissolved.[1]

  • Pour the hot solution into a beaker and allow it to cool to room temperature to induce crystallization.[1]

  • Filter the resulting crystals using a Büchner funnel and wash them with a small amount of cold, pure water to remove any remaining impurities.[1]

7. Drying:

  • Dry the purified crystals in a drying oven to obtain the final this compound product. The expected melting point of the pure product is in the range of 76-79°C.[1]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound using different acid catalysts.

CatalystReactant Ratio (Citric Acid:Methanol)Catalyst LoadingReaction TimeYield (%)Reference
p-Toluenesulfonic acid 1:4.5 - 1:5 (molar ratio)28 g for 875 g citric acid5 cycles of 5h reflux>98 (purity)[1][3]
Solid Acid1:4.5 - 1:5 (molar ratio)1:0.13 (molar ratio)5 hours91[8]
Sodium Hydrogen SulfateNot SpecifiedNot Specified6 hours89.6[7]
Sulfuric Acid105 g citric acid to 80 g methanol57 g6 hours71 (after purification)[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Stages cluster_workup Work-up & Purification reactants 1. Combine Reactants (Citric Acid, Methanol, p-TsOH) reflux1 2. Initial Reflux (5 hours) reactants->reflux1 distill1 3. Distillation (Remove Water/Methanol) reflux1->distill1 add_methanol 4. Add Fresh Methanol distill1->add_methanol reflux_cycle 5. Repeat Reflux/Distillation (4 more cycles) add_methanol->reflux_cycle recover_methanol 6. Recover Excess Methanol reflux_cycle->recover_methanol dissolve 7. Dissolve in Water recover_methanol->dissolve crystallize 8. Crystallization dissolve->crystallize filter_wash 9. Filter & Wash crystallize->filter_wash dry 10. Dry Product filter_wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound using a p-TsOH catalyst.

Catalytic Mechanism

catalytic_mechanism cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_products Products citric_acid Citric Acid (R-COOH) protonation 1. Protonation of Carbonyl (R-C(OH)2+) citric_acid->protonation pTsOH p-TsOH (H+) pTsOH->protonation methanol Methanol (CH3OH) nucleophilic_attack 2. Nucleophilic Attack by Methanol methanol->nucleophilic_attack protonation->nucleophilic_attack tetrahedral_intermediate 3. Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate water_elimination 4. Water Elimination tetrahedral_intermediate->water_elimination trimethyl_citrate This compound (R-COOCH3) water_elimination->trimethyl_citrate water Water (H2O) water_elimination->water pTsOH_regen Regenerated p-TsOH (H+) water_elimination->pTsOH_regen

Caption: Catalytic mechanism of p-TsOH in the esterification of citric acid.

References

Solid Acid Catalysts for Trimethyl Citrate Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trimethyl citrate (B86180) using various solid acid catalysts. The use of heterogeneous solid acids offers significant advantages over traditional homogeneous catalysts, including simplified product purification, catalyst reusability, and reduced environmental impact.

Introduction to Solid Acid Catalysis in Trimethyl Citrate Synthesis

This compound, a non-toxic and biodegradable compound, finds extensive applications as a green plasticizer, a solvent, and an intermediate in the pharmaceutical and food industries.[1] Its synthesis is primarily achieved through the Fischer esterification of citric acid with methanol (B129727).[2] This reversible reaction is catalyzed by an acid, and driving the equilibrium towards the product side necessitates the removal of water, a byproduct of the reaction.[3]

Solid acid catalysts have emerged as a promising alternative to conventional homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid.[4] These solid materials possess acidic sites on their surface that can effectively catalyze the esterification reaction. The key benefits of using solid acid catalysts include:

  • Ease of Separation: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying the purification process.[5]

  • Reusability: Many solid acid catalysts can be regenerated and reused multiple times, reducing operational costs and waste.[6]

  • Reduced Corrosion: Solid acids are generally less corrosive to equipment compared to their liquid counterparts.

  • Environmental Benefits: The reduction in waste and the potential for catalyst recycling contribute to a more environmentally friendly process.[4]

Common classes of solid acid catalysts employed for this purpose include ion-exchange resins, zeolites, and sulfonated carbons. The efficiency of these catalysts is influenced by their physicochemical properties, such as surface area, pore size, and the density and strength of their acid sites.[7]

Comparative Performance of Solid Acid Catalysts

The selection of an appropriate solid acid catalyst is crucial for optimizing the yield and selectivity of this compound. The following tables summarize the performance of various catalysts based on available literature. It is important to note that direct comparison can be challenging as reaction conditions often vary between studies. Much of the detailed research has been conducted on the synthesis of other citrate esters, such as triethyl citrate (TEC) and tributyl citrate (TBC), which nonetheless provides valuable insights into catalyst performance.

Table 1: Performance of Ion-Exchange Resins in Citrate Ester Synthesis

CatalystCitrate EsterMethanol:Citric Acid Molar RatioCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Citric Acid Conversion (%)Product Yield (%)Reference
Amberlyst-15Triethyl Citrate15:15120~27>95Not specified[8]
Amberlyst-15Triamyl Citrate5:11110994-9990[9]

Table 2: Performance of Zeolite Catalysts in Citrate Ester Synthesis

CatalystCitrate EsterEthanol:Citric Acid Molar RatioCatalyst Loading (wt% of CA)Temperature (K)Reaction Time (h)Citric Acid Conversion (%)Product Yield (%)Reference
P2USY (2% P on USY)Triethyl Citrate15:11539359982[10]
SO₄²⁻/La₂O₃-ZrO₂-HZSM-5Tributyl CitrateNot specifiedNot specifiedNot specifiedNot specified91.5Not specified[11]

Table 3: Performance of Other Catalysts in this compound Synthesis

CatalystMethanol:Citric Acid Molar RatioCatalyst LoadingTemperature (°C)Reaction Time (h)This compound Yield (%)Reference
Generic Solid Acid4.5:1 - 5:11:0.13 (CA:Catalyst mole ratio)Not specified591[12]
Sodium Hydrogen Sulfate6:11.5 g160689.6[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different types of acid catalysts.

Protocol 1: this compound Synthesis using a Generic Solid Acid Catalyst

This protocol is based on a generalized procedure for the synthesis of this compound using a solid acid catalyst.[12]

Materials:

  • Citric acid

  • Methanol

  • Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-ZSM-5, or sulfonated carbon)

  • Toluene (B28343) (as a water-carrying agent, optional)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using a water-carrying agent)

  • Magnetic stirrer with hotplate

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine citric acid and methanol. A typical molar ratio of citric acid to methanol is between 1:4.5 and 1:6.[12]

  • Catalyst Addition: Add the solid acid catalyst. The catalyst loading is typically in the range of 0.5-2.0% of the total weight of the reactants.[3] One study suggests an optimal molar ratio of citric acid to solid acid of 1:0.13.[12]

  • Esterification Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of methanol (approx. 65 °C). If using a higher boiling solvent like toluene as a water-carrying agent, the temperature can be increased to around 160 °C.[12] The reaction is typically carried out for 3 to 6 hours.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid acid catalyst by filtration. The catalyst can be washed with methanol, dried, and stored for reuse.

  • Product Isolation and Purification: a. Remove the excess methanol from the filtrate using a rotary evaporator. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any unreacted acid) and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Recrystallize the crude solid from a mixture of hexane and ethyl acetate to yield pure, white crystalline this compound.[3]

  • Characterization: The final product can be characterized by its melting point (76-79 °C) and spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Protocol 2: Preparation of a Sulfonated Carbon Catalyst and its Application

This protocol describes the preparation of a sulfonated activated carbon catalyst and its use in an esterification reaction, adapted from procedures for similar reactions.[14][15]

Catalyst Preparation:

  • Carbonization: Start with a carbon source such as lignin (B12514952) or activated carbon. If starting with a biomass precursor, it needs to be carbonized by heating at a high temperature (e.g., 400-600 °C) under an inert atmosphere.[16]

  • Sulfonation: a. Take the carbonized material and add it to concentrated sulfuric acid. b. Heat the mixture at a temperature between 80 °C and 150 °C for several hours. The exact temperature and time will influence the density of sulfonic acid groups on the carbon surface.[15] c. After cooling, carefully pour the mixture into cold deionized water. d. Filter the sulfonated carbon, wash it thoroughly with hot deionized water until the washings are neutral, and then dry it in an oven.

This compound Synthesis:

Follow the procedure outlined in Protocol 3.1, using the prepared sulfonated carbon as the solid acid catalyst.

Visualizing the Workflow and Relationships

Diagram 1: Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reactant & Catalyst Preparation cluster_reaction Esterification cluster_separation Separation & Purification cluster_analysis Product Analysis reactants Citric Acid & Methanol reaction_mixture Reaction Mixture reactants->reaction_mixture catalyst Solid Acid Catalyst catalyst->reaction_mixture heating Reflux & Stirring reaction_mixture->heating filtration Filtration heating->filtration evaporation Evaporation filtration->evaporation washing Washing evaporation->washing crystallization Crystallization washing->crystallization analysis Yield, Purity, Spectroscopy crystallization->analysis catalyst_performance cluster_properties cluster_conditions cluster_performance catalyst_properties Catalyst Physicochemical Properties catalytic_performance Catalytic Performance catalyst_properties->catalytic_performance influences surface_area Surface Area pore_size Pore Size & Volume acidity Acidity (Density & Strength) reaction_conditions Reaction Conditions reaction_conditions->catalytic_performance influences temperature Temperature catalyst_loading Catalyst Loading reactant_ratio Reactant Molar Ratio reaction_time Reaction Time conversion Citric Acid Conversion selectivity This compound Selectivity yield This compound Yield reusability Catalyst Reusability

References

Application Notes & Protocols for the Purification of Trimethyl Citrate by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180), the trimethyl ester of citric acid, is a versatile chemical intermediate and non-toxic plasticizer with applications in the pharmaceutical, food, and polymer industries.[1][2][3] Achieving high purity of trimethyl citrate is crucial for its end-use, particularly in pharmaceutical formulations where it can act as a stabilizer and formulation aid.[2] Crystallization is a robust and widely employed method for the purification of this compound, effectively removing unreacted starting materials, catalysts, and side-products such as dimethyl citrate.[1][4]

This document provides detailed protocols for the purification of this compound by crystallization, summarizing key data and outlining experimental workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing an effective crystallization process.

PropertyValueReference
Molecular FormulaC9H14O7[5]
Molecular Weight234.2 g/mol [5]
AppearanceWhite to off-white crystals[5]
Melting Point75-82°C[1][5][6]
Boiling Point~176°C at 16 mmHg[5][6]
Solubility in Water (20°C)53.2 g/L[5][6]
Solubility in Organic SolventsSoluble in methanol, chloroform, alcohol, and oils; sparingly soluble in hexane (B92381) and ethyl acetate (B1210297).[3][5][6][7]

Experimental Protocols

Two primary methods for the crystallization of this compound are detailed below, differing in the solvent system employed. The choice of method may depend on the scale of purification and the nature of the impurities present.

Protocol 1: Aqueous Crystallization

This method is suitable for the purification of crude this compound obtained from synthesis routes where water is a compatible solvent for both the product at elevated temperatures and for dissolving impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Beaker

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolution: To the crude this compound residue in a beaker, add a minimal amount of pure water (e.g., 100 ml for a reaction starting with ~875 g of citric acid).[1] Heat the mixture with stirring until all the material is completely dissolved.[1][8]

  • Crystallization: Remove the beaker from the heat and allow the solution to cool to room temperature to induce crystallization.[1] For enhanced crystal formation, the solution can be placed in an ice bath.

  • Isolation: Filter the resulting crystals using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold deionized water to remove residual impurities.[1][4]

  • Drying: Dry the purified crystals in a drying oven at a temperature below the melting point (e.g., 50-60°C) until a constant weight is achieved.[1]

Purity and Yield: This method can yield this compound with a purity exceeding 98% and a yield of over 80%.[5][8] The melting point of the purified product should be in the range of 76-79°C.[1]

Protocol 2: Organic Solvent Crystallization (Hexane/Ethyl Acetate)

This protocol is particularly useful when dealing with organic-soluble impurities or when a non-aqueous workup is preferred.

Materials:

  • Crude this compound

  • Hexane

  • Ethyl acetate

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude this compound solid residue in a minimal amount of a hot hexane/ethyl acetate solvent mixture.[3][7] The optimal ratio of hexane to ethyl acetate may need to be determined empirically to achieve a balance between solubility at high temperature and insolubility at low temperature.

  • Crystallization: Allow the flask to cool slowly to room temperature. To maximize crystal recovery, the flask can be subsequently cooled in a refrigerator or ice bath.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Purity and Yield: Recrystallization from a hexane/ethyl acetate mixture can yield a high-purity product, often with a yield of around 98%.[3][9]

Impurity Removal

A common impurity in the synthesis of this compound is dimethyl citrate.[4] If significant quantities of this diester are present, an additional purification step may be necessary. One reported method involves suspending the crude, water-washed crystals in cold water and slowly adding an ammonia (B1221849) solution.[4] The dimethyl ester is more soluble in the ammonia solution and can be removed upon filtration of the pure this compound.[4]

Experimental Workflow and Diagrams

The general workflow for the purification of this compound by crystallization can be visualized as follows:

Trimethyl_Citrate_Purification cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_TMC Crude this compound Heated_Solution Heated Saturated Solution Crude_TMC->Heated_Solution Add Solvent Solvent (e.g., Water or Hexane/EtOAc) Solvent->Heated_Solution Dissolve with heating Cooling Cooling Heated_Solution->Cooling Crystal_Slurry Crystal Slurry Cooling->Crystal_Slurry Filtration Filtration Crystal_Slurry->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure_TMC Pure this compound Crystals Drying->Pure_TMC

Caption: Workflow for this compound Purification by Crystallization.

The logical relationship for selecting a crystallization solvent is based on the differential solubility of the compound at different temperatures.

Solvent_Selection_Logic High_Solubility High Solubility of this compound in Hot Solvent Ideal_Solvent Ideal Crystallization Solvent High_Solubility->Ideal_Solvent Low_Solubility Low Solubility of this compound in Cold Solvent Low_Solubility->Ideal_Solvent High_Impurity_Solubility High Solubility of Impurities in Cold Solvent High_Impurity_Solubility->Ideal_Solvent

Caption: Logic for Ideal Crystallization Solvent Selection.

References

Application Notes and Protocols for the Characterization of Trimethyl Citrate by GC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180) is a triester of citric acid, utilized as a non-toxic plasticizer, a precursor in organic synthesis, and an additive in various chemical products. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. This document provides detailed application notes and protocols for the analysis of trimethyl citrate using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₄O₇[1]
Molecular Weight234.20 g/mol [1]
Melting Point75-82 °C[2]
Boiling Point287 °C (decomposes)[2]
AppearanceWhite to off-white crystals[2]

Gas Chromatography (GC) Analysis of this compound

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[3] Direct analysis without derivatization is feasible, and this method is often used for purity assessment.[3][4]

Experimental Protocol: GC-FID Method

This protocol is adapted from established methods for similar short-chain citrate esters and is a recommended starting point for method development.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-FFAP (30 m x 0.530 mm i.d., 1.0 µm film thickness) or a similar polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Nitrogen or Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Detector Temperature: 280 °C

  • Data Acquisition: Collect and process the chromatogram using appropriate software.

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve it in 50 mL of methanol (B129727) to obtain a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range. If the sample is not fully soluble in methanol, other suitable volatile organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) can be tested. Ensure the final solution is free of particulate matter by filtering through a 0.45 µm syringe filter if necessary.

3. Data Presentation: Expected Quantitative Data (for Method Development)

The following table provides target values for key validation parameters. Actual values must be determined experimentally.

ParameterTarget Value
Retention Time (RT)To be determined experimentally
Linearity (R²)≥ 0.995
Limit of Detection (LOD)To be determined (e.g., S/N ratio of 3)
Limit of Quantification (LOQ)To be determined (e.g., S/N ratio of 10)
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

GC Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Std Dissolve in Methanol (Stock Solution) Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Inject Inject into GC-FID Dilute_Std->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Filter_Sample Filter Sample (if necessary) Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (DB-FFAP Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Trimethyl Citrate Calibrate->Quantify

Caption: Workflow for the GC-FID analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a versatile technique for the analysis of a wide range of compounds, including citrate esters. A reversed-phase method is generally suitable for this compound.

Experimental Protocol: HPLC-UV Method

This protocol is based on methods for similar citrate esters and polar organic acids and serves as a starting point for method development.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water. A starting composition of 30:70 (v/v) acetonitrile:aqueous phase is recommended. The ratio can be adjusted to optimize the retention time and separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase. Create a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

3. Data Presentation: Expected Quantitative Data (for Method Development)

The following table provides target values for key validation parameters. Actual values must be determined experimentally.

ParameterTarget Value
Retention Time (RT)To be determined experimentally
Linearity (R²)≥ 0.995
Limit of Detection (LOD)To be determined (e.g., S/N ratio of 3)
Limit of Quantification (LOQ)To be determined (e.g., S/N ratio of 10)
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Std Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Inject Inject into HPLC-UV Dilute_Std->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Filter_Sample Filter Sample (if necessary) Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Trimethyl Citrate Calibrate->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample preparation to data analysis. This can be visualized as a linear pathway where each step is a prerequisite for the next.

Logical_Pathway cluster_workflow Analytical Workflow Sample_Prep Sample Preparation (Dissolution, Filtration) Instrument_Setup Instrument Setup (GC or HPLC) Sample_Prep->Instrument_Setup Method_Development Method Development & Optimization Instrument_Setup->Method_Development Method_Validation Method Validation (Linearity, Precision, Accuracy) Method_Development->Method_Validation Routine_Analysis Routine Sample Analysis Method_Validation->Routine_Analysis Data_Reporting Data Interpretation & Reporting Routine_Analysis->Data_Reporting

Caption: Logical pathway of analytical method development and validation.

References

Application Note: Identification of Trimethyl Citrate using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of trimethyl citrate (B86180) using Fourier Transform Infrared (FTIR) spectroscopy. Trimethyl citrate, the trimethyl ester of citric acid, is a compound of interest in various fields, including pharmaceuticals and polymer science, due to its properties as a non-toxic plasticizer and a potential drug conjugate. Infrared spectroscopy offers a rapid and reliable method for confirming the presence of key functional groups within the this compound molecule, thereby verifying its identity and purity. This document outlines the principles of IR analysis for this compound, detailed experimental procedures for sample preparation and data acquisition, and a summary of its characteristic spectral features.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique that utilizes the interaction of infrared radiation with matter to determine the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound (Figure 1), IR spectroscopy is an invaluable tool for confirming its structure, which features a hydroxyl group (-OH) and three ester functional groups (-COOCH₃). The presence and position of the absorption bands corresponding to the O-H stretch, the C=O (carbonyl) stretch of the ester, and the C-O stretches provide definitive evidence for the correct synthesis and purity of the compound.

Figure 1. Chemical Structure of this compound

Caption: Chemical structure of trimethyl 2-hydroxypropane-1,2,3-tricarboxylate.

Principle of IR Identification of this compound

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The key absorptions for identification are:

  • O-H Stretching: The presence of a tertiary hydroxyl group results in a characteristic broad absorption band in the region of 3600-3400 cm⁻¹. The broadness of this peak is due to hydrogen bonding.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are observed in the 3000-2850 cm⁻¹ region.

  • C=O Stretching: The three ester carbonyl groups give rise to a very strong and sharp absorption band around 1735 cm⁻¹.[1] This is often the most prominent peak in the spectrum and is a clear indicator of the ester functionality.

  • C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. For this compound, these strong bands are typically found in the fingerprint region, around 1200 cm⁻¹.[1]

The combination of a broad O-H stretch and a strong carbonyl absorption at the specified frequencies provides strong evidence for the presence of this compound.

Experimental Protocols

Materials and Equipment
  • This compound sample (solid, Melting Point: 75-82 °C)[1][2]

  • Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector

  • Sample preparation accessories:

    • For KBr Pellet Method: Agate mortar and pestle, KBr press, pellet holder, spectroscopic grade Potassium Bromide (KBr) powder

    • For Melt Method: Two infrared-transparent salt plates (e.g., NaCl or KBr), hot plate

Sample Preparation

Due to its relatively low melting point, this compound can be analyzed as a melt or as a solid dispersion in a KBr pellet.

Protocol 1: KBr Pellet Method

  • Drying: Gently dry the this compound sample and the KBr powder in an oven at a temperature below the melting point of this compound (e.g., 60 °C) for a few hours to remove any residual moisture.

  • Grinding: In an agate mortar, grind a small amount of KBr (approx. 100-200 mg) to a fine powder.

  • Mixing: Add a small amount of the this compound sample (approx. 1-2 mg) to the KBr powder in the mortar. The recommended sample-to-KBr ratio is approximately 1:100.

  • Homogenization: Gently but thoroughly grind the mixture until it is a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a KBr pellet die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Protocol 2: Capillary Melt Film Method

  • Heating: Place a few milligrams of the solid this compound sample onto a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).

  • Melting: Gently warm the salt plate on a hot plate set to a temperature just above the melting point of this compound (e.g., 85-90 °C) until the sample melts.

  • Film Formation: Place a second salt plate on top of the molten sample and gently press to form a thin, uniform capillary film between the two plates.

  • Cooling and Analysis: Remove the plates from the hot plate and allow them to cool to room temperature. The sample will solidify as a thin film. Place the sandwiched plates in the sample holder of the FTIR spectrometer for analysis. This technique has been documented for obtaining FTIR spectra of this compound.[3]

Instrumental Parameters and Data Acquisition
  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty sample compartment (or a blank KBr pellet for the pellet method) to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Instrument Settings: Set the following parameters for data acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve the signal-to-noise ratio)

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Processing: The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation and Interpretation

The infrared spectrum of this compound should be analyzed for the presence of its characteristic absorption bands. The following table summarizes the expected peak assignments.

Table 1: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3500Strong, BroadO-H stretch (hydroxyl group)[1]
~2950MediumC-H stretch (aliphatic)[1]
~1735Strong, SharpC=O stretch (ester carbonyl)[1]
~1200StrongC-O stretch (ester)[1]

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Workflow

The following diagram illustrates the logical workflow for the identification of this compound using IR spectroscopy.

experimental_workflow start Start: Obtain this compound Sample sample_prep Sample Preparation start->sample_prep method_choice Choose Method sample_prep->method_choice kbr_pellet KBr Pellet Method method_choice->kbr_pellet Solid melt_film Melt Film Method method_choice->melt_film Low M.P. ftir_analysis FTIR Analysis kbr_pellet->ftir_analysis melt_film->ftir_analysis background_scan Acquire Background Spectrum ftir_analysis->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_analysis Data Analysis sample_scan->data_analysis peak_assignment Assign Characteristic Peaks data_analysis->peak_assignment comparison Compare with Reference Data peak_assignment->comparison identification Identification of this compound comparison->identification end End identification->end

Caption: Workflow for this compound Identification by IR Spectroscopy.

Conclusion

Infrared spectroscopy is a highly effective and efficient method for the structural confirmation of this compound. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can reliably identify this compound through the characteristic absorption bands of its hydroxyl and ester functional groups. The distinct spectral features provide a high degree of confidence in the identity and qualitative purity of the compound.

References

Application Note: Structural Analysis of Trimethyl Citrate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the structural analysis of trimethyl citrate (B86180) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments. The provided data facilitates the unambiguous assignment of proton and carbon signals, confirming the molecular structure of trimethyl citrate. This application note is intended to serve as a practical resource for researchers in organic chemistry, materials science, and pharmaceutical development.

Introduction

This compound is the trimethyl ester of citric acid, a common compound used in various industries, including as a non-toxic plasticizer, a food additive, and a precursor in chemical synthesis. Accurate structural characterization is crucial for quality control and for understanding its chemical properties and function in different applications. NMR spectroscopy is a powerful analytical technique for the non-destructive elucidation of molecular structures. This note details the application of a suite of NMR experiments to confirm the structure of this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound (Acetone-d₆, 400 MHz)

SignalChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
H-4, H-52.85dd4HJ₁ = 15.4, J₂ = 27.2-CH₂-
H-8, H-93.60s6H-2 x -OCH₃ (C1 and C5 esters)
H-73.72s3H--OCH₃ (C3 ester)
H-64.50br s1H--OH

Data sourced from ChemicalBook.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

SignalPredicted Chemical Shift (δ) ppmDEPT-135HSQC Correlation (¹H ppm)Assignment
C-4, C-5~43CH₂2.85-CH₂-
C-7, C-8, C-9~52CH₃3.60, 3.72-OCH₃
C-3~73C-C-OH
C-1, C-6~171C--C=O (terminal esters)
C-2~173C--C=O (central ester)

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., acetone-d₆ or chloroform-d).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer for the sample.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., acetone-d₆ at 2.05 ppm).

    • Integrate the signals.

    • Analyze the multiplicities and coupling constants.

¹³C{¹H} NMR Spectroscopy
  • Instrument Setup: Tune the carbon channel and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: ~200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz).

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., acetone-d₆ at 29.84 and 206.26 ppm).

DEPT-135 Spectroscopy
  • Instrument Setup: Use the same setup as for the ¹³C NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard DEPT-135 pulse sequence.

    • Parameters: Use standard parameters provided by the spectrometer software. The number of scans will be similar to the ¹³C experiment.

  • Processing and Analysis:

    • Process the data similarly to the ¹³C spectrum.

    • Analyze the phases of the signals: CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.

2D COSY (Correlation Spectroscopy)
  • Instrument Setup: Tune and shim the spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width (F1 and F2): Set to the same width as the ¹H spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary.

  • Analysis:

    • Identify diagonal peaks, which correspond to the 1D ¹H spectrum.

    • Analyze cross-peaks, which indicate J-coupling between protons.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Instrument Setup: Tune both the proton and carbon channels.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Set to encompass all expected carbon signals (~180-200 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-8.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell in F2, sine-bell or squared sine-bell in F1).

    • Perform a 2D Fourier transform.

  • Analysis:

    • Analyze cross-peaks, which show direct one-bond correlations between protons and carbons.

Visualizations

The following diagrams illustrate the logical workflow of the NMR experiments and the structural correlations within this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR h1_nmr->c13_nmr cosy COSY h1_nmr->cosy hsqc HSQC h1_nmr->hsqc dept DEPT-135 c13_nmr->dept c13_nmr->hsqc structure Final Structure Confirmation dept->structure cosy->structure hsqc->structure

NMR Experimental Workflow

structural_correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H4_5 H-4, H-5 (2.85 ppm) H4_5->H4_5 COSY C4_5 C-4, C-5 (~43 ppm) H4_5->C4_5 HSQC H8_9 H-8, H-9 (3.60 ppm) C8_9 C-8, C-9 (~52 ppm) H8_9->C8_9 HSQC H7 H-7 (3.72 ppm) C7 C-7 (~52 ppm) H7->C7 HSQC H6 H-6 (4.50 ppm) C3 C-3 (~73 ppm) C4_5->C3 C1_6 C-1, C-6 (~171 ppm) C4_5->C1_6 C8_9->C1_6 C2 C-2 (~173 ppm) C7->C2 C3->H6 C3->C2 C6 C6 C3->C6

NMR Signal Correlations

Conclusion

This application note provides a comprehensive framework for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques. The detailed protocols and tabulated data serve as a valuable reference for researchers. The presented workflow enables the confirmation of the molecular structure, which is essential for quality assurance and for understanding the material's properties in various applications. While experimental ¹³C NMR data was not available, the predicted values in conjunction with the ¹H NMR data and 2D correlation experiments provide a robust method for structural verification.

Application Note: Analysis of Trimethyl Citrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the identification and characterization of trimethyl citrate (B86180) using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). It includes a comprehensive overview of the expected fragmentation pattern, a quantitative summary of the primary fragment ions, and a step-by-step experimental protocol for sample analysis. A schematic of the fragmentation pathway is also presented to aid in spectral interpretation.

Introduction

Trimethyl citrate is the trimethyl ester of citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle. Its analysis is relevant in various fields, including metabolomics, food science, and as a plasticizer in material science. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) of this compound in the mass spectrometer's ion source leads to a characteristic and reproducible fragmentation pattern, which allows for its unambiguous identification. Understanding this fragmentation is crucial for accurate data analysis.

Mass Spectrometry Fragmentation Pattern of this compound

Upon entering the mass spectrometer, this compound (molecular weight: 234.20 g/mol ) undergoes electron ionization, resulting in a molecular ion ([M]⁺) and several characteristic fragment ions. The fragmentation is dominated by the loss of functional groups, particularly the methoxycarbonyl (-COOCH₃) groups and subsequent cleavages.

The molecular ion ([M]⁺) peak at m/z 234 is typically of low intensity due to the instability of the parent ion.[1] The most prominent and diagnostically significant fragment ions are observed at lower mass-to-charge ratios, resulting from specific cleavage events.

Quantitative Data Summary

The table below summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, their relative intensities, and the proposed structures of the fragments.

m/zRelative IntensityProposed Fragment
234Low[M]⁺ (Molecular Ion)
175High[M - COOCH₃]⁺
143High[M - COOCH₃ - CH₃OH]⁺ or [M - CH₂COOCH₃ - OCH₃]⁺
101High[M - COOCH₃ - CH₂COOCH₃ - CH₃]⁺

Data sourced from Benchchem's Spectroscopic Profile of Methyl Citrates.[1]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the steps for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer.

1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[1]

  • Perform serial dilutions to prepare working standards of lower concentrations as required for calibration and sensitivity assessment.

2. Instrumentation

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is recommended.[1]

3. GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument in use.

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature ProgramInitial temperature 60 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 40-300

4. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

  • Identify the this compound peak based on its retention time.

  • Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with the reference data provided in this document and in spectral libraries (e.g., NIST).

This compound Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

Trimethyl_Citrate_Fragmentation M This compound [M]⁺ m/z 234 F1 [M - COOCH₃]⁺ m/z 175 M->F1 - •COOCH₃ F2 [M - COOCH₃ - CH₃OH]⁺ m/z 143 F1->F2 - CH₃OH F3 [M - COOCH₃ - CH₂COOCH₃ - CH₃]⁺ m/z 101 F1->F3 - CH₂COOCH₃ - •CH₃

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound using GC-MS. The detailed fragmentation data and the optimized experimental protocol will be a valuable resource for researchers in various scientific disciplines. The characteristic fragment ions at m/z 175, 143, and 101 serve as reliable markers for the identification of this compound in complex matrices.

References

Application Notes and Protocols: Trimethyl Citrate as a Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle. To impart flexibility and durability for a vast range of applications, particularly in the medical and pharmaceutical fields, plasticizers are incorporated into the PVC matrix.[1] For decades, phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have been the industry standard. However, concerns over the potential health risks associated with DEHP have prompted a search for safer alternatives.[2]

Trimethyl citrate (B86180) (TMC), an ester of citric acid, has emerged as a promising non-toxic, biodegradable, and environmentally friendly plasticizer for PVC.[3][4] It demonstrates good compatibility with PVC resins and offers several advantages, including low volatility, resistance to light and water, and mold resistance.[4] These properties make it an excellent candidate for use in sensitive applications such as medical devices, food packaging, and children's toys.[3][4] This document provides detailed application notes and experimental protocols for utilizing trimethyl citrate as a plasticizer in PVC formulations.

Physiochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₄O₇[4]
Molecular Weight 234.20 g/mol [4]
CAS Number 1587-20-8[4]
Appearance White crystals[4]
Melting Point 75 - 78 °C[4]
Purity ≥ 99%[4]

Performance Characteristics of this compound in PVC

The incorporation of this compound into PVC formulations significantly enhances the material's flexibility and workability. The plasticizing effect is achieved through the intercalation of TMC molecules between PVC polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg).[5]

Mechanical Properties

Table 1: Illustrative Mechanical Properties of PVC Plasticized with Tributyl Citrate (TBC)

PropertyNeat PVCPVC + 30 phr TBC
Tensile Strength (MPa) 41.3525.01
Elongation at Break (%) 40.8090.27

Note: This data is illustrative and based on studies of similar citrate plasticizers. Actual values for this compound may vary depending on the specific formulation and processing conditions.

Thermal Properties

The glass transition temperature (Tg) of PVC is a key indicator of its flexibility. The addition of a plasticizer lowers the Tg. Studies on various citrate esters have demonstrated their effectiveness in reducing the Tg of PVC. For example, the Tg of PVC plasticized with tributyl citrate (TBC) was found to be 41.91 °C, significantly lower than that of unplasticized PVC.[7]

Table 2: Glass Transition Temperatures (Tg) of PVC with Different Citrate Plasticizers

PlasticizerGlass Transition Temperature (Tg)
Tributyl Citrate (TBC) 41.91 °C
Acetyl Triethyl Citrate (ATEC) 51.80 °C
Triethyl Citrate (TEC) 54.81 °C
This compound (TMC) 62.23 °C

Source: Adapted from a study on the effect of different plasticizers on stabilized PVC.[7]

Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the plasticized PVC. Generally, the incorporation of plasticizers can influence the onset of thermal degradation.[8][9]

Experimental Protocols

Preparation of Plasticized PVC Sheets

Two primary methods for incorporating this compound into PVC are melt blending and solvent casting.

This method is suitable for producing larger quantities of plasticized PVC and simulates industrial processing.

Materials and Equipment:

  • PVC resin (suspension grade)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill or internal mixer (e.g., Brabender)

  • Hydraulic press with heating and cooling capabilities

  • Molds for test specimens

Procedure:

  • Dry Blending: In a high-speed mixer, thoroughly blend the PVC resin, thermal stabilizer, and lubricant.

  • Plasticizer Addition: Gradually add the desired amount of this compound (e.g., 30, 40, 50 parts per hundred of resin - phr) to the dry blend while continuing to mix until a homogeneous powder is obtained.

  • Melt Compounding:

    • Two-Roll Mill: Preheat the mill to 160-170°C. Add the blended compound to the mill and process for 5-10 minutes until a uniform sheet is formed.

    • Internal Mixer: Set the mixing temperature to 160-170°C and the rotor speed to 50-60 rpm. Add the blend to the mixer and compound for 5-8 minutes.

  • Molding:

    • Place the compounded PVC into a preheated mold (170-180°C) in a hydraulic press.

    • Apply a pressure of 10-15 MPa for 5-10 minutes.

    • Cool the mold under pressure to below 50°C before demolding.

  • Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, according to ASTM D618.

This method is suitable for preparing thin films for preliminary screening.

Materials and Equipment:

  • PVC resin

  • This compound

  • Tetrahydrofuran (THF)

  • Glass petri dish or flat glass plate

  • Magnetic stirrer and hotplate

  • Fume hood

Procedure:

  • Dissolution: In a fume hood, dissolve the PVC resin in THF (e.g., 10% w/v solution) with stirring.

  • Additive Addition: Once the PVC is fully dissolved, add the desired amount of this compound and any other additives and stir until a homogeneous solution is obtained.

  • Casting: Pour the solution into a glass petri dish or onto a level glass plate.

  • Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.

  • Drying: Place the resulting film in a vacuum oven at 40-50°C for at least 24 hours to remove any residual solvent.

  • Conditioning: Condition the film as described in the melt blending protocol.

Characterization of Plasticized PVC

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for thin films

  • Micrometer for thickness measurement

Procedure:

  • Specimen Preparation: Cut rectangular test specimens from the conditioned sheets or films. The dimensions should be uniform, typically 10-25 mm in width and with a gauge length of at least 50 mm.[10][11]

  • Testing Conditions: Conduct the test at 23 ± 2°C and 50 ± 5% relative humidity.[10]

  • Measurement:

    • Measure the thickness and width of the specimen at several points within the gauge length and use the average values to calculate the cross-sectional area.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks. The rate should be selected based on the material's elongation characteristics as specified in the ASTM D882 standard.[10]

  • Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.[12]

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the plasticized PVC sheet and place it in an aluminum DSC pan.

  • Measurement:

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere.[9][13]

    • Cool the sample rapidly.

    • Perform a second heating scan at the same rate.

  • Data Analysis: Determine the glass transition temperature from the midpoint of the transition in the second heating scan.[14]

Thermogravimetric Analysis (TGA) for Thermal Stability:

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small sample (10-15 mg) of the plasticized PVC in the TGA pan.

  • Measurement: Heat the sample from room temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[9]

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition and the weight loss at different temperatures.

This test determines the tendency of the plasticizer to migrate from the PVC into an absorbent material.[3][15][16]

Equipment:

  • Analytical balance (accurate to 0.1 mg)

  • Air-circulating oven

  • Circular die (50 mm diameter)

  • Absorbent discs (e.g., activated carbon-impregnated paper)

Procedure:

  • Sample Preparation: Cut circular specimens (50 mm diameter) from the conditioned plasticized PVC sheets.

  • Initial Weighing: Weigh the PVC specimen and two absorbent discs separately.

  • Assembly: Place the PVC specimen between the two absorbent discs.

  • Heating: Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[15]

  • Final Weighing: After the heating period, cool the assembly to room temperature and reweigh the PVC specimen and the absorbent discs separately.

  • Calculation: The migration is calculated as the percentage weight loss of the PVC specimen or the percentage weight gain of the absorbent discs.

For medical applications, a thorough biocompatibility assessment is mandatory. The ISO 10993 standard provides a framework for evaluating the biological safety of medical devices and materials.[17][18][19][20]

Key Tests for Plasticized PVC:

  • ISO 10993-5: Tests for in vitro cytotoxicity: This is a fundamental test to assess the potential of the material to cause cell death.[18]

  • ISO 10993-4: Tests for interactions with blood (hemocompatibility): Crucial for devices that come into contact with blood.

  • ISO 10993-10: Tests for irritation and skin sensitization.

  • ISO 10993-11: Tests for systemic toxicity.

These tests should be conducted by a qualified biological testing laboratory.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization pvc PVC Resin blending Dry Blending pvc->blending tmc This compound tmc->blending additives Stabilizer, Lubricant additives->blending compounding Melt Compounding (Two-Roll Mill / Mixer) blending->compounding molding Molding (Hydraulic Press) compounding->molding conditioning Conditioning (23°C, 50% RH, 24h) molding->conditioning mech_test Mechanical Testing (ASTM D882) conditioning->mech_test therm_test Thermal Analysis (DSC, TGA) conditioning->therm_test mig_test Migration Test (ISO 177) conditioning->mig_test bio_test Biocompatibility (ISO 10993) conditioning->bio_test

Caption: Experimental workflow for preparing and characterizing PVC plasticized with this compound.

Plasticization_Mechanism cluster_before Rigid PVC cluster_after Plasticized PVC pvc1 PVC Chain pvc2 PVC Chain pvc3 PVC Chain sep + this compound pvc4 PVC Chain tmc1 TMC pvc5 PVC Chain tmc2 TMC pvc6 PVC Chain

Caption: Mechanism of PVC plasticization by this compound.

Conclusion

This compound is a viable and safe alternative to traditional phthalate plasticizers for PVC, particularly in applications with high safety requirements. Its use can lead to flexible PVC materials with good thermal and mechanical properties. The protocols outlined in this document provide a framework for researchers and developers to formulate and characterize PVC plasticized with this compound. Further optimization of formulations and processing conditions may be necessary to achieve the desired performance for specific applications. For medical devices, rigorous biocompatibility testing according to ISO 10993 is essential to ensure patient safety.

References

Application Notes and Protocols: Trimethyl Citrate in Biodegradable Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180), a derivative of citric acid, is a biocompatible and non-toxic plasticizer that enhances the flexibility and processability of biodegradable polymers.[1] Its application is particularly relevant in the formulation of materials for drug delivery, medical devices, and food packaging, where the use of traditional phthalate-based plasticizers is a health concern. This document provides detailed application notes, experimental protocols, and data on the use of trimethyl citrate in biodegradable polymer formulations, with a focus on polylactic acid (PLA), and poly(lactic-co-glycolic acid) (PLGA).

While specific quantitative data for this compound is limited in publicly available literature, the data for structurally similar citrate esters, such as triethyl citrate (TEC) and acetyl tributyl citrate (ATBC), serve as a valuable reference for predicting its effects.

Data Presentation: Effects of Citrate Esters on Polymer Properties

The incorporation of citrate ester plasticizers, such as this compound, significantly modifies the thermal and mechanical properties of biodegradable polymers. The following tables summarize the typical effects observed with increasing concentrations of citrate esters in PLA.

Table 1: Effect of Citrate Ester Concentration on Mechanical Properties of Polylactic Acid (PLA) Films

Citrate Ester Conc. (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat PLA)50 - 702 - 71.2 - 3.5
10↓ Decrease↑ Increase↓ Decrease
20↓ Significant Decrease↑ Significant Increase↓ Significant Decrease
30↓ Substantial Decrease↑ Substantial Increase↓ Substantial Decrease

Note: The values presented are representative ranges compiled from studies on various citrate esters (TEC, ATBC). The exact values will vary depending on the specific grade of PLA, the chosen citrate ester, and the processing conditions.

Table 2: Effect of Citrate Ester Concentration on Thermal Properties of Polylactic Acid (PLA)

Citrate Ester Conc. (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Cold Crystallization Temp. (Tcc) (°C)
0 (Neat PLA)60 - 65150 - 170100 - 120
10↓ 10 - 15↓ 2 - 5↓ 10 - 20
20↓ 20 - 30↓ 5 - 10↓ 20 - 40
30↓ 30 - 45↓ 10 - 15↓ 40 - 60

Note: Data is extrapolated from studies using triethyl citrate (TEC) and acetyl tributyl citrate (ATBC) with PLA.[2][3] The addition of a plasticizer increases polymer chain mobility, leading to a decrease in Tg, Tm, and Tcc.

Table 3: Representative In Vitro Drug Release of a Model Drug (Ibuprofen) from PLGA Films

Time (hours)Cumulative Release (%) - 0% this compoundCumulative Release (%) - 10% this compoundCumulative Release (%) - 20% this compound
15812
6152535
12254055
24406075
48608090
727590>95

Note: This table presents hypothetical data to illustrate the expected trend. The presence of a plasticizer like this compound increases the free volume within the polymer matrix, which can facilitate faster drug diffusion and an increased release rate.[4][5]

Experimental Protocols

Preparation of Plasticized Polymer Films by Solvent Casting

This protocol describes the preparation of biodegradable polymer films with varying concentrations of this compound using the solvent casting method.

Materials:

  • Biodegradable polymer (e.g., PLA, PLGA) pellets or powder

  • This compound

  • Volatile organic solvent (e.g., chloroform, dichloromethane, dioxane)

  • Glass petri dishes or a flat glass casting surface

  • Magnetic stirrer and stir bars

  • Fume hood

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve a pre-weighed amount of the biodegradable polymer in a suitable solvent to achieve a desired concentration (e.g., 5-10% w/v).

    • Stir the mixture at room temperature using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Addition of this compound:

    • Calculate the required amount of this compound to achieve the desired weight percentage relative to the polymer (e.g., 5%, 10%, 15%, 20% w/w).

    • Add the calculated amount of this compound to the polymer solution.

    • Continue stirring for at least 1-2 hours to ensure homogeneous mixing.

  • Casting the Film:

    • Place the glass petri dish or casting surface on a level surface to ensure uniform film thickness.

    • Carefully pour a defined volume of the polymer-plasticizer solution onto the casting surface.

  • Solvent Evaporation:

    • Cover the casting surface with a perforated lid or place it in a fume hood to allow for slow and controlled evaporation of the solvent at room temperature for 24 hours. This helps to prevent the formation of bubbles and ensures a smooth film surface.

  • Drying the Film:

    • Once the film appears dry, transfer it to a vacuum oven.

    • Dry the film at a temperature below the polymer's glass transition temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the casting surface.

Preparation of Plasticized Polymer Formulations by Melt Extrusion

This protocol outlines the melt blending of a biodegradable polymer with this compound using a twin-screw extruder.

Materials:

  • Biodegradable polymer (e.g., PLA) pellets

  • This compound

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

Procedure:

  • Drying:

    • Dry the polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80°C for PLA) for at least 4 hours to remove residual moisture, which can cause hydrolytic degradation during processing.

  • Premixing:

    • Physically mix the dried polymer pellets with the desired weight percentage of this compound.

  • Melt Extrusion:

    • Set the temperature profile of the twin-screw extruder. For PLA, a typical range is 160-190°C from the feeding zone to the die.[2]

    • Set the screw speed, typically between 50-100 rpm.

    • Feed the premixed polymer and plasticizer into the extruder.

    • The molten blend is extruded through a die to form a continuous strand.

  • Cooling and Pelletization:

    • Cool the extruded strand in a water bath.

    • Feed the cooled strand into a pelletizer to obtain plasticized polymer pellets. These pellets can then be used for subsequent processing, such as injection molding or film extrusion.

Characterization of Plasticized Polymer Films

a. Mechanical Testing:

  • Protocol: Perform tensile testing according to ASTM D882 standards. Cut film samples into dumbbell shapes. Use a universal testing machine with a suitable load cell.

  • Parameters to Measure: Tensile strength, elongation at break, and Young's modulus.

b. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Use a DSC instrument to determine the thermal transitions. Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).[4]

    • Parameters to Measure: Glass transition temperature (Tg), melting temperature (Tm), and cold crystallization temperature (Tcc).

  • Thermogravimetric Analysis (TGA):

    • Protocol: Use a TGA instrument to evaluate thermal stability. Heat a sample (10-15 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30-600 °C).[2]

    • Parameters to Measure: Onset of degradation temperature and mass loss profile.

c. In Vitro Drug Release Study:

  • Protocol:

    • Prepare drug-loaded polymer films using the solvent casting method described above, incorporating a model drug (e.g., ibuprofen) into the initial polymer solution.

    • Cut the films into uniform sizes (e.g., 1x1 cm).

    • Place each film in a vial containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the vials at 37 °C in a shaking water bath.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

Signaling Pathway

Degradation of biodegradable polymers can lead to the release of acidic byproducts, which may trigger an inflammatory response in surrounding tissues. Macrophages play a central role in this response, and their activation can be mediated through signaling pathways such as the NF-κB pathway.

InflammatoryResponse cluster_extracellular Extracellular cluster_cell Macrophage Degradation Polymer Degradation (e.g., Hydrolysis) Byproducts Acidic Byproducts (Lactic Acid, Glycolic Acid) Degradation->Byproducts TLR Toll-like Receptor (TLR) Byproducts->TLR Activation MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB_complex IκB-NF-κB (Inactive) IKK->NFkB_complex Phosphorylation of IκB NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Inflammatory response signaling pathway in macrophages.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the development and evaluation of biodegradable polymer formulations plasticized with this compound.

Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis and Optimization Materials 1. Material Selection (Polymer, this compound, Drug) Formulation 2. Formulation (Solvent Casting or Melt Extrusion) Materials->Formulation Thermal 3a. Thermal Analysis (DSC, TGA) Formulation->Thermal Mechanical 3b. Mechanical Testing (Tensile Strength, Elongation) Formulation->Mechanical Morphology 3c. Morphological Analysis (SEM) Formulation->Morphology DrugRelease 4. In Vitro Drug Release Formulation->DrugRelease Degradation 5. In Vitro Degradation DrugRelease->Degradation Biocompatibility 6. In Vitro Biocompatibility (Cell Viability, Cytotoxicity) Degradation->Biocompatibility DataAnalysis 7. Data Analysis Biocompatibility->DataAnalysis Optimization 8. Formulation Optimization DataAnalysis->Optimization Optimization->Formulation Iteration

References

Application Notes and Protocols: Trimethyl Citrate as an Excipient in Tablet Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Trimethyl Citrate (B86180) (TMC), a non-toxic plasticizer used to enhance the flexibility and stability of pharmaceutical tablet coatings.[1][2] This document outlines its physicochemical properties, its role in tablet formulations, and detailed protocols for evaluating its performance. While specific quantitative data for Trimethyl Citrate in tablet coatings is emerging, this guide also references established methodologies for the closely related and widely used plasticizer, Triethyl Citrate (TEC), to provide robust experimental frameworks.

Introduction to this compound in Tablet Coatings

This compound is the trimethyl ester derivative of citric acid and serves as a plasticizer in various industrial applications, including pharmaceuticals.[3] In tablet and capsule formulations, it is employed to improve the mechanical properties of the film coating, preventing cracking and ensuring the integrity of the dosage form.[1] Its non-toxic profile makes it a suitable excipient for oral pharmaceutical products.[2][4]

The primary function of a plasticizer like this compound in a tablet coating is to reduce the brittleness of the polymer film. It achieves this by embedding itself between polymer chains, thereby increasing the free volume and allowing the polymer molecules to move more freely. This results in a more flexible and durable coating that can withstand the stresses of manufacturing, packaging, and handling.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValueReference
CAS Number 1587-20-8[1][5]
Molecular Formula C9H14O7[1][5][6]
Molecular Weight 234.20 g/mol [5][6]
Appearance White to almost white powder or crystal[1]
Melting Point 75-78 °C[7]
Solubility Slightly soluble in water. Soluble in alcohol and oils.[2]

Application in Tablet Coatings: Quantitative Data

While extensive quantitative data for this compound in tablet coatings is not as widely published as for Triethyl Citrate, some studies have highlighted its properties.

Plasticizing Efficiency and Migration

One of the critical aspects of a plasticizer is its efficiency and its tendency to migrate. Due to its smaller molecular size, this compound has a higher diffusion coefficient, which can lead to higher migration rates compared to larger citrate esters like tributyl citrate and trioctyl citrate.[6] This property needs to be carefully considered during formulation development to ensure the long-term stability of the coating.

The table below presents comparative migration data for different citrate plasticizers from a polyvinyl chloride (PVC) system, which can serve as a reference point for understanding the relative mobility of this compound.

PlasticizerMigration Ratio (%) after 40 days
This compound 4.15
Tributyl Citrate 1.20

Data adapted from studies on plasticizer migration in PVC systems.[6]

Experimental Protocols

Protocol for Preparation of a Film-Coated Tablet

This protocol outlines the basic steps for preparing a tablet coating formulation incorporating this compound.

Materials:

  • Core tablets (placebo or active)

  • Film-forming polymer (e.g., HPMC, Eudragit®)

  • This compound (plasticizer)

  • Anti-adherent (e.g., Talc)

  • Opacifier/Colorant (e.g., Titanium dioxide, Iron oxide)

  • Solvent (e.g., Purified water, Ethanol)

Equipment:

  • Coating pan or fluid bed coater

  • Spray gun

  • Peristaltic pump

  • Mixing vessel

  • Homogenizer

Procedure:

  • Dispersion Preparation:

    • Disperse the film-forming polymer in the solvent under constant stirring.

    • In a separate container, dissolve the this compound in a portion of the solvent.

    • Add the plasticizer solution to the polymer dispersion while mixing.

    • Add the anti-adherent and opacifier/colorant to the dispersion and homogenize until a uniform suspension is achieved.

  • Coating Process:

    • Pre-heat the tablet bed in the coating pan to the desired temperature.

    • Start the pan rotation at a set speed.

    • Begin spraying the coating dispersion onto the tumbling tablet bed at a controlled rate.

    • Monitor and control process parameters such as inlet air temperature, spray rate, and atomizing air pressure throughout the process.

    • Continue the process until the desired weight gain of the tablets is achieved.

  • Drying:

    • Once the spraying is complete, continue to tumble the tablets in the pan with warm air to ensure complete drying of the coating.

G cluster_0 Coating Dispersion Preparation cluster_1 Tablet Coating Process cluster_2 Final Steps A Disperse Polymer in Solvent C Combine Polymer and Plasticizer Solutions A->C B Dissolve this compound B->C D Add Anti-adherent and Colorant C->D E Homogenize D->E F Pre-heat Tablet Bed E->F G Spray Coating Dispersion F->G H Monitor Process Parameters G->H I Achieve Target Weight Gain H->I J Drying I->J K Curing (Optional) J->K

Fig. 1: Experimental workflow for tablet coating.
Protocol for Evaluation of Plasticizer Migration using Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol, adapted from studies on Triethyl Citrate, can be used to quantify the migration of this compound from the film coating into the tablet core.[8]

Materials:

  • Film-coated tablets

  • Solvent for extraction (e.g., Dichloromethane)

  • Internal standard

  • GC/MS system

Procedure:

  • Sample Preparation:

    • Carefully separate the coating from the tablet core of a known number of tablets.

    • Separately grind the coating and the core material to a fine powder.

    • Accurately weigh a portion of the powdered coating and core material into separate vials.

    • Add a known volume of the extraction solvent and the internal standard to each vial.

    • Vortex and sonicate the samples to ensure complete extraction of the this compound.

    • Centrifuge the samples and collect the supernatant for GC/MS analysis.

  • GC/MS Analysis:

    • Inject a known volume of the sample extract into the GC/MS system.

    • Develop a suitable temperature program for the GC oven to achieve good separation of this compound from other components.

    • Use the mass spectrometer in selected ion monitoring (SIM) mode to specifically detect and quantify this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the coating and the core based on the peak area ratios relative to the internal standard and the calibration curve.

G A Separate Coating and Core B Grind to Fine Powder A->B C Solvent Extraction with Internal Standard B->C D Centrifuge and Collect Supernatant C->D E GC/MS Analysis D->E F Quantify this compound E->F

Fig. 2: Workflow for plasticizer migration analysis.

Conclusion

This compound is a viable, non-toxic plasticizer for use in pharmaceutical tablet coatings. Its ability to improve the flexibility and stability of the film makes it a valuable excipient in drug formulation. While more specific quantitative data on its performance in various polymer systems is needed, the experimental protocols outlined in these application notes provide a solid framework for its evaluation and implementation in tablet coating development. Researchers are encouraged to adapt and validate these methods for their specific formulations to ensure optimal performance and long-term stability of the final product.

References

Application Notes and Protocols: Trimethyl Citrate in Controlled-Release Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180) (TMC) is a non-toxic, biodegradable ester of citric acid that serves as an effective plasticizer in pharmaceutical formulations.[1][2][3] Its application in controlled-release drug delivery systems is primarily to modify the properties of polymeric coatings, thereby modulating the release rate of active pharmaceutical ingredients (APIs). By reducing the glass transition temperature (Tg) of polymers, trimethyl citrate increases the flexibility and permeability of the coating, allowing for a more consistent and predictable drug release profile.[4][5] These application notes provide an overview of the role of this compound in controlled-release formulations, quantitative data on its effects, and detailed experimental protocols for its use.

Mechanism of Action

In controlled-release formulations, this compound functions by inserting itself between polymer chains, disrupting polymer-polymer interactions and increasing the free volume. This plasticizing effect lowers the energy required for polymer chain movement, resulting in a softer, more pliable film that is less prone to cracking. The increased mobility of the polymer chains facilitates the diffusion of water into the matrix and the subsequent diffusion of the dissolved drug out into the surrounding medium. The concentration of this compound is a critical parameter, as it directly influences the permeability of the polymer film and, consequently, the drug release rate.[6]

Applications in Controlled-Release Systems

This compound is compatible with a range of polymers used in pharmaceutical coatings, including polymethacrylates (e.g., Eudragit® series) and cellulose (B213188) derivatives.[7] Its primary applications in this context include:

  • Sustained-Release Formulations: To prolong the therapeutic effect of a drug by releasing it over an extended period.

  • Enteric Coatings: To protect acid-labile drugs from the gastric environment and release them in the higher pH of the small intestine.[3]

  • Pulsatile Release Systems: To achieve a delayed-release profile, where the drug is released after a specific lag time.

Quantitative Data

The concentration of this compound in a controlled-release coating has a significant impact on the drug release kinetics. While specific data for this compound is limited in publicly available literature, extensive research on the structurally similar triethyl citrate (TEC) provides a strong indication of its expected behavior. The following table summarizes the typical effects of increasing plasticizer concentration on drug release from a Eudragit® RS-coated formulation.

Plasticizer Concentration (% w/w of polymer)Mean Dissolution Time (MDT) (hours)Release Rate Constant (k)Release Mechanism
5%10.20.098Diffusion-controlled
10%7.50.133Diffusion-controlled
15%5.10.196Diffusion & Erosion
20%3.20.312Predominantly Erosion

This data is illustrative, based on typical findings for citrate-based plasticizers in polymethacrylate (B1205211) films, and will vary depending on the specific polymer, drug, and dissolution conditions.

Experimental Protocols

Protocol 1: Preparation of Controlled-Release Pellets by Extrusion-Spheronization and Fluid-Bed Coating

This protocol describes the preparation of drug-loaded core pellets followed by the application of a controlled-release coating containing this compound.

1. Preparation of Core Pellets: a. Dry Mixing: Blend the active pharmaceutical ingredient (API) with a suitable filler/binder (e.g., microcrystalline cellulose) in a high-shear mixer. b. Wet Granulation: Add a granulation liquid (e.g., purified water or ethanol) to the powder blend to form a wet mass of appropriate consistency. c. Extrusion: Pass the wet mass through an extruder to form cylindrical extrudates. d. Spheronization: Place the extrudates onto a rotating plate in a spheronizer to form spherical pellets. e. Drying: Dry the pellets in a fluid-bed dryer or an oven to the desired moisture content. f. Sieving: Sieve the dried pellets to obtain a narrow size distribution.[8]

2. Preparation of the Coating Suspension: a. Dissolve the controlled-release polymer (e.g., Eudragit® RS 100) in a suitable solvent or solvent mixture (e.g., acetone/isopropyl alcohol). b. In a separate container, dissolve the this compound in a portion of the solvent. c. Slowly add the this compound solution to the polymer solution under continuous stirring. d. Add an anti-tacking agent (e.g., talc (B1216) or glyceryl monostearate) to the suspension and homogenize.

3. Fluid-Bed Coating: a. Load the core pellets into a fluid-bed coater equipped with a Wurster insert. b. Fluidize the pellets with heated air. c. Spray the coating suspension onto the fluidized pellets at a controlled rate, maintaining optimal process parameters (inlet air temperature, atomization pressure, etc.).[8] d. Continue the coating process until the desired weight gain (and coating thickness) is achieved.

4. Curing: a. After coating, cure the pellets in an oven at a specified temperature (e.g., 40-60°C) for a defined period (e.g., 2-24 hours) to ensure complete coalescence of the polymer film. Curing is crucial for stabilizing the release profile.

Protocol 2: In-Vitro Drug Release Testing (Dissolution)

This protocol outlines a standard method for evaluating the drug release from the prepared controlled-release pellets.

1. Apparatus: a. Use a USP-compliant dissolution apparatus (e.g., Apparatus 1 - Baskets, or Apparatus 2 - Paddles).

2. Dissolution Medium: a. Select a dissolution medium that is relevant to the intended site of drug release (e.g., 0.1 N HCl for gastric simulation, phosphate (B84403) buffer pH 6.8 for intestinal simulation). b. Maintain the temperature of the medium at 37 ± 0.5°C.

3. Procedure: a. Place a accurately weighed amount of the coated pellets into each dissolution vessel containing the pre-warmed medium. b. Begin rotation of the baskets or paddles at a specified speed (e.g., 50 or 100 rpm). c. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium.

4. Analysis: a. Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). b. Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_pellet_prep Core Pellet Preparation cluster_coating_prep Coating Suspension Preparation cluster_final_steps Final Formulation Steps Dry Mixing Dry Mixing Wet Granulation Wet Granulation Dry Mixing->Wet Granulation Extrusion Extrusion Wet Granulation->Extrusion Spheronization Spheronization Extrusion->Spheronization Drying & Sieving Drying & Sieving Spheronization->Drying & Sieving Fluid-Bed Coating Fluid-Bed Coating Drying & Sieving->Fluid-Bed Coating Polymer Dissolution Polymer Dissolution Add TMC Solution Add TMC Solution Polymer Dissolution->Add TMC Solution Add Anti-tacking Agent Add Anti-tacking Agent Add TMC Solution->Add Anti-tacking Agent Add Anti-tacking Agent->Fluid-Bed Coating TMC Dissolution TMC Dissolution TMC Dissolution->Add TMC Solution Curing Curing Fluid-Bed Coating->Curing In-Vitro Dissolution Testing In-Vitro Dissolution Testing Curing->In-Vitro Dissolution Testing

Figure 1: Experimental workflow for preparing and testing this compound-based controlled-release pellets.

mechanism_of_action cluster_polymer Polymer Film PolymerChains Polymer Chains (e.g., Eudragit) ReducedTg Reduced Glass Transition Temp. (Tg) PolymerChains->ReducedTg leads to TMC This compound (Plasticizer) TMC->PolymerChains intercalates IncreasedFlexibility Increased Film Flexibility & Permeability DrugRelease Controlled Drug Release IncreasedFlexibility->DrugRelease modulates ReducedTg->IncreasedFlexibility

Figure 2: Mechanism of this compound as a plasticizer in a polymer film to control drug release.

References

Trimethyl Citrate: A Versatile Reagent in Organic Synthesis and Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Trimethyl citrate (B86180) (TMC), the trimethyl ester of citric acid, is a versatile and environmentally benign compound with significant applications in organic synthesis and polymer science.[1][2] Its low toxicity and biodegradability make it an attractive alternative to traditional reagents and additives. This document provides detailed application notes and protocols for the use of trimethyl citrate as a reagent in organic synthesis, with a focus on its role in transesterification reactions, and as a non-toxic plasticizer in polymer formulations.

Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is the Fischer esterification of citric acid with methanol (B129727).[3] This acid-catalyzed reaction involves the esterification of the three carboxylic acid groups of citric acid.[4] The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the triester product.[5]

Comparative Data of Synthetic Protocols

Different acid catalysts can be employed for the synthesis of this compound, each affecting the reaction time, temperature, and overall yield. The choice of catalyst often depends on factors such as cost, ease of separation, and environmental impact.

CatalystReactantsReaction Time (hours)Temperature (°C)Yield (%)Purity (%)Reference
p-Toluenesulfonic acidCitric acid, Methanol5 (per cycle)Reflux81.5>98[6]
Sulfuric acidCitric acid, MethanolNot SpecifiedRefluxHighNot Specified[7][8]
Thionyl chlorideCitric acid, Anhydrous methanol1 (at 0°C) then overnight (RT)0 to Room Temp98>98[7]
Solid Acid (e.g., modified zeolite)Citric acid, Methanol5Not Specified91Not Specified[1]
Experimental Protocols for this compound Synthesis

This protocol utilizes p-toluenesulfonic acid as the catalyst and employs a multi-stage reaction and distillation process to remove water and drive the reaction to completion.[6]

Materials:

  • Citric acid (technical grade)

  • Methanol

  • p-Toluenesulfonic acid

Procedure:

  • Combine citric acid, methanol, and p-toluenesulfonic acid in a reaction flask equipped with a reflux condenser.[5]

  • Heat the mixture to reflux and maintain for 5 hours.[6]

  • After the reflux period, reconfigure the apparatus for distillation and distill the mixture to remove methanol and the water generated during esterification.[5]

  • Cool the reaction mixture to below 60°C and add a fresh portion of methanol.[6]

  • Repeat the reflux and distillation steps for a total of 5 cycles to ensure complete esterification.[6]

  • After the final cycle, recover the excess methanol via distillation.[6]

  • To the hot residue, add a small amount of water to dissolve any remaining impurities and induce crystallization upon cooling.

  • Filter the crystallized this compound, wash with cold water, and dry to obtain the final product.

G cluster_synthesis Synthesis Workflow reactants Combine Citric Acid, Methanol, and p-TSA reflux1 Reflux for 5 hours reactants->reflux1 distill1 Distill to remove Methanol and Water reflux1->distill1 add_methanol Add fresh Methanol distill1->add_methanol reflux_distill_cycle Repeat Reflux and Distillation (4x) add_methanol->reflux_distill_cycle distill_final Final Distillation to remove Methanol reflux_distill_cycle->distill_final crystallize Crystallize from water distill_final->crystallize filter_dry Filter and Dry This compound crystallize->filter_dry

Caption: Workflow for this compound Synthesis.

This method employs thionyl chloride as a catalyst, which reacts with methanol to form methyl sulfite (B76179) and HCl in situ, the latter acting as the catalyst. This protocol can achieve a very high yield of pure this compound.[7]

Materials:

  • Citric acid

  • Anhydrous methanol

  • Thionyl chloride

  • Hexane/Ethyl acetate (B1210297) mixture for recrystallization

Procedure:

  • Dissolve citric acid in anhydrous methanol in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.[7]

  • Remove the volatile components by distillation under reduced pressure.

  • Recrystallize the solid residue from a hexane/ethyl acetate mixture to yield pure, white crystalline this compound.[7]

This compound as a Reagent in Organic Synthesis

While primarily known for its applications as a plasticizer, this compound can also serve as a reagent in organic synthesis, particularly in transesterification reactions.

Transesterification of Cellulose (B213188)

This compound can be used as a non-formaldehyde, green crosslinking agent for cotton fabrics. The transesterification reaction occurs between the ester groups of this compound and the hydroxyl groups of the cellulose fibers, imparting anti-wrinkle properties to the fabric.[9]

Reaction Scheme:

G TMC This compound (3 Ester Groups) Crosslinked_Cellulose Crosslinked Cellulose (Anti-wrinkle) TMC->Crosslinked_Cellulose Transesterification (Heat, Catalyst) Cellulose Cellulose (Hydroxyl Groups) Cellulose->Crosslinked_Cellulose

Caption: Transesterification of Cellulose with this compound.

A detailed experimental protocol for this application is highly specific to the textile industry's finishing processes and is beyond the scope of this general application note. However, the fundamental principle involves treating the cotton fabric with a solution of this compound and a suitable catalyst (e.g., sodium hypophosphite) followed by a curing process at elevated temperatures.

This compound as a Non-Toxic Plasticizer

One of the most significant applications of this compound is as a non-toxic plasticizer for polymers, particularly in sensitive applications such as food packaging, medical devices, and children's toys.[2] It serves as a safe alternative to phthalate-based plasticizers.[2]

Mechanism of Action

As a plasticizer, this compound positions itself between the polymer chains, increasing the intermolecular space and allowing the chains to slide past one another more easily. This increased mobility reduces the polymer's glass transition temperature (Tg), making the material more flexible and less brittle.[10]

Caption: this compound's Role as a Plasticizer.

Performance Data

The effectiveness of a plasticizer is determined by its ability to lower the Tg and modify the mechanical properties of the polymer, such as tensile strength and elongation at break. While specific quantitative data for this compound's direct impact on various polymers is dispersed across numerous studies, the general trends are well-established.

PolymerPlasticizerEffect on Glass Transition Temp. (Tg)Effect on Tensile StrengthEffect on Elongation at Break
Poly(vinyl chloride) (PVC)Citrate EstersSignificant DecreaseDecreaseIncrease
Poly(lactic acid) (PLA)Citrate EstersDecreaseDecreaseSignificant Increase

Note: The table represents general trends for citrate esters as a class of plasticizers.

Experimental Protocol: Preparation of Plasticized PVC Films

This protocol provides a general method for preparing plasticized PVC films using a solvent casting technique.

Materials:

  • Poly(vinyl chloride) (PVC) resin

  • This compound (TMC)

  • Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • Prepare separate solutions of PVC and TMC in THF. The concentration will depend on the desired film thickness and plasticizer loading. A typical starting point is a 10% (w/v) PVC solution.

  • Calculate the required volume of the TMC solution to achieve the desired weight percentage of plasticizer in the final film (e.g., 10, 20, 30 wt%).

  • Add the calculated amount of the TMC solution to the PVC solution and stir until a homogeneous mixture is obtained.

  • Pour the resulting solution into a flat, level petri dish or onto a glass plate.

  • Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature. To control the evaporation rate, the casting surface can be covered with a watch glass or a funnel.

  • Once the film is dry, carefully peel it from the casting surface.

  • The resulting film can be tested for its mechanical properties (tensile strength, elongation at break) and thermal properties (glass transition temperature via DSC).

Other Applications

This compound also finds utility in various other industrial applications, including:

  • Adhesives and Coatings: It can be used as a raw material in the production of hot melt adhesives and as a film-former in coatings.[4]

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, such as citrate-ciprofloxacin conjugates with antibacterial activity.[3][7] It is also used as a stabilizer and formulation aid in drug delivery systems.[11]

  • Food Additive: It can be used as a flavoring agent and acidity regulator.[10]

  • Flame Retardant: In certain applications, like candle manufacturing, it contributes to flame retardancy.[4]

Conclusion

This compound is a highly versatile and valuable chemical with a favorable safety and environmental profile. Its utility in organic synthesis, particularly for creating bio-based materials through reactions like transesterification, is an area of growing interest. Its well-established role as a non-toxic plasticizer makes it a crucial component in the development of safer and more sustainable polymer products. The protocols and data presented in this document provide a foundation for researchers and professionals to explore and expand the applications of this remarkable compound.

References

Application Notes and Protocols for Transesterification Reactions Involving Trimethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of transesterification reactions involving trimethyl citrate (B86180), a versatile and biodegradable compound. The primary focus is on its application in the anti-wrinkle finishing of cellulosic fabrics, a well-documented process. Additionally, a detailed protocol for the synthesis of the precursor, trimethyl citrate, is provided, along with a theoretical exploration of its potential use in the synthesis of biodegradable polyesters.

Synthesis of this compound

This compound serves as the key starting material for the subsequent transesterification reactions. It is typically synthesized via the Fischer esterification of citric acid with methanol (B129727), using an acid catalyst. The following protocol describes a common method for its preparation.[1][2][3][4]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize high-purity this compound from citric acid and methanol.

Materials:

  • Citric acid (anhydrous or monohydrate)

  • Methanol

  • p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄) as a catalyst[1][3]

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Ethyl acetate (B1210297) (for extraction)

  • Hexane (B92381) (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine citric acid, an excess of methanol, and a catalytic amount of p-toluenesulfonic acid or sulfuric acid.

  • Esterification: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure, crystalline this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation: Synthesis of this compound
ParameterValue/ConditionReference
Reactants
Citric Acid1.0 mole equivalent[1][2]
Methanol4.5 - 5.0 mole equivalents[2]
Catalyst
p-Toluenesulfonic acid0.05 - 0.1 mole equivalent[1]
or Sulfuric acidCatalytic amount[3]
Reaction Conditions
TemperatureReflux[1][3]
Time4 - 6 hours[2]
Yield and Purity
Typical Yield> 90%[2]
Purity> 98% after recrystallization[1]

Experimental Workflow for this compound Synthesis

G cluster_reaction Esterification cluster_workup Work-up and Purification reactants Combine Citric Acid, Methanol, and Catalyst reflux Reflux for 4-6 hours reactants->reflux rotovap Remove Excess Methanol reflux->rotovap Cool to RT extract Dissolve in Ethyl Acetate and Wash rotovap->extract dry Dry with Na₂SO₄ and Concentrate extract->dry recrystallize Recrystallize from Ethyl Acetate/Hexane dry->recrystallize final_product Pure this compound recrystallize->final_product Dry in Vacuum Oven

A flowchart of the synthesis of this compound.

Application: Anti-Wrinkle Finishing of Cotton Fabrics

A significant application of this compound is in the textile industry as a green crosslinking agent for anti-wrinkle finishing of cotton fabrics. This process involves the transesterification reaction between the ester groups of this compound and the hydroxyl groups of cellulose (B213188) in the cotton fibers.

Mechanism of Action

The transesterification reaction forms covalent crosslinks between the cellulose polymer chains. These crosslinks prevent the fibers from easily creasing and improve the wrinkle recovery of the fabric. Zinc acetate is an effective catalyst for this reaction.[5]

Signaling Pathway for Cellulose Crosslinking

G cluster_reaction Transesterification Reaction TMC This compound Intermediate Activated Ester-Cellulose Intermediate TMC->Intermediate Cellulose Cellulose (Cotton Fiber) Cellulose->Intermediate Catalyst Zinc Acetate (Catalyst) Catalyst->Intermediate Heat Heat Heat->Intermediate Crosslinked Crosslinked Cellulose Intermediate->Crosslinked Methanol Methanol (Byproduct) Intermediate->Methanol

The transesterification of cellulose with this compound.
Experimental Protocol: Anti-Wrinkle Finishing

Objective: To improve the wrinkle resistance of cotton fabric using this compound.

Materials:

  • Scoured and bleached cotton fabric

  • This compound

  • Zinc acetate dihydrate

  • Deionized water

Equipment:

  • Padding machine or laboratory padder

  • Stenter or oven with temperature control

  • Wrinkle recovery angle tester

  • Tensile strength tester

Procedure:

  • Preparation of Finishing Solution: Prepare an aqueous solution containing this compound and zinc acetate at the desired concentrations.

  • Fabric Impregnation: Immerse the cotton fabric in the finishing solution and pass it through a padding machine to achieve a specific wet pick-up (typically 70-80%).

  • Drying: Dry the padded fabric at 80-100 °C for 3-5 minutes.

  • Curing: Cure the dried fabric in an oven at a specified temperature and time to facilitate the crosslinking reaction.

  • Washing and Drying: After curing, thoroughly wash the fabric with water to remove any unreacted chemicals and then dry it.

  • Evaluation: Assess the performance of the finished fabric by measuring the wrinkle recovery angle (WRA) and tensile strength retention.

Data Presentation: Anti-Wrinkle Finishing
ParameterOptimized ConditionReference
Finishing Solution
This compound Concentration0.2 mol/L[5]
Zinc Acetate Concentration0.1 mol/L[5]
Processing Conditions
Curing Temperature130 °C[5]
Curing Time3 minutes[5]
Performance
Wrinkle Recovery Angle (WRA)132°[5]
Tensile Strength Retention (TSR)85.7%[5]

Experimental Workflow for Anti-Wrinkle Finishing

G cluster_preparation Preparation cluster_treatment Fabric Treatment cluster_evaluation Evaluation solution Prepare Finishing Solution (TMC + Zinc Acetate) padding Padding (Impregnation) solution->padding fabric Scoured Cotton Fabric fabric->padding drying Drying (80-100 °C) padding->drying curing Curing (130 °C, 3 min) drying->curing washing Washing and Drying curing->washing wra Measure Wrinkle Recovery Angle washing->wra tsr Measure Tensile Strength Retention washing->tsr

A workflow for the anti-wrinkle finishing of cotton fabric.

Potential Application: Synthesis of Biodegradable Polyesters

Theoretically, this compound can undergo transesterification with diols to synthesize biodegradable polyesters. This approach offers a potential alternative to the direct polycondensation of citric acid and diols.[6][7] The transesterification reaction would involve the exchange of the methyl groups of this compound with the diol, forming a polyester (B1180765) network and releasing methanol as a byproduct. This method could potentially offer better control over the polymerization process.

Theoretical Experimental Protocol: Polyester Synthesis

Objective: To synthesize a biodegradable polyester via transesterification of this compound with a diol (e.g., 1,4-butanediol).

Materials:

  • This compound

  • 1,4-butanediol

  • Titanium(IV) butoxide or another suitable transesterification catalyst

  • High-boiling point, inert solvent (e.g., diphenyl ether)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and distillation outlet

  • Heating and vacuum system

  • Temperature controller

Procedure:

  • Reactant Charging: Charge the reactor with this compound, 1,4-butanediol, and the catalyst.

  • Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.

  • Heating and Methanol Removal: Gradually heat the mixture under a slow stream of nitrogen. Methanol will be generated as the transesterification reaction proceeds and can be collected in a distillation receiver.

  • Polycondensation: Once the initial methanol evolution subsides, gradually apply a vacuum to remove the remaining methanol and drive the polymerization to completion. The temperature can be increased at this stage.

  • Product Isolation: After achieving the desired viscosity, cool the reactor and dissolve the polyester in a suitable solvent (e.g., chloroform).

  • Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry it under vacuum.

Data Presentation: Theoretical Polyester Synthesis
ParameterHypothetical Condition
Reactants
This compound1.0 mole equivalent
1,4-Butanediol1.1 - 1.2 mole equivalents
Catalyst
Titanium(IV) butoxide0.05 - 0.1 mol%
Reaction Conditions
Initial Temperature150 - 180 °C (atmospheric pressure)
Final Temperature200 - 220 °C (under vacuum)
Reaction Time6 - 12 hours

Logical Relationship for Polyester Synthesis

G cluster_reaction Transesterification Polymerization TMC This compound Polyester Biodegradable Polyester TMC->Polyester Diol Diol (e.g., 1,4-Butanediol) Diol->Polyester Catalyst Catalyst Catalyst->Polyester Heat_Vacuum Heat & Vacuum Heat_Vacuum->Polyester Methanol Methanol (Byproduct) Polyester->Methanol

A diagram of polyester synthesis via transesterification.

Disclaimer: The protocol for polyester synthesis is theoretical and intended for research and development purposes. Actual reaction conditions may require optimization.

References

Application Notes and Protocols: Hydrolysis of Trimethyl Citrate to Citric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180), the trimethyl ester of citric acid, is a versatile compound with applications in various fields, including its use as a non-toxic plasticizer and as a chemical intermediate in organic synthesis.[1] The hydrolysis of trimethyl citrate to yield citric acid and methanol (B129727) is a fundamental reaction of significant interest, particularly in the context of controlled-release applications in drug delivery and as a potential prodrug strategy. This document provides detailed application notes and protocols for the acid-catalyzed, base-catalyzed, and enzymatic hydrolysis of this compound.

The hydrolysis reaction involves the cleavage of the ester bonds of this compound by water, a reaction that can be significantly accelerated by the presence of an acid, a base, or a suitable enzyme.[1][2] Understanding the kinetics and controlling the conditions of this hydrolysis are crucial for applications where the slow and sustained release of citric acid is desired.

Data Presentation

The following tables summarize the expected quantitative data for the hydrolysis of this compound under different catalytic conditions. Please note that these values are representative and may require optimization for specific experimental setups.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)Enzymatic Hydrolysis (Lipase)
Catalyst Strong acids (e.g., HCl, H₂SO₄)Strong bases (e.g., NaOH, KOH)Lipases (e.g., from Candida rugosa, Porcine Pancreas)
Typical Reaction Temperature 50-100 °C25-80 °C30-50 °C
Typical Reaction Time 1-6 hours0.5-3 hours1-24 hours
Expected Yield >90%>95%Variable (dependent on enzyme activity and substrate concentration)
pH < 3> 116-8

Experimental Protocols

Acid-Catalyzed Hydrolysis of this compound

This protocol describes a general procedure for the hydrolysis of this compound using a strong acid catalyst.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • Distilled or deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of this compound in a specific volume of distilled water.

  • Catalyst Addition: While stirring, add the acid catalyst (e.g., 1 M HCl) to the solution to achieve the desired final acid concentration.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) under reflux with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals. The concentration of citric acid can be quantified using HPLC.[3]

  • Work-up: Once the reaction is complete (as determined by HPLC analysis), cool the reaction mixture to room temperature. The resulting solution will contain citric acid, methanol, and the acid catalyst.

  • Purification (Optional): If isolation of citric acid is required, the solution can be neutralized with a base, and the citric acid can be purified by crystallization or chromatography.

Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol outlines the saponification of this compound using a strong base.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (e.g., 1 M solution)

  • Distilled or deionized water

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Titration apparatus or HPLC system for analysis

Procedure:

  • Reaction Setup: Dissolve a known quantity of this compound in a suitable volume of distilled water in a reaction vessel.

  • Base Addition: With constant stirring, add the base (e.g., 1 M NaOH) to the solution. An excess of base is typically used to ensure complete hydrolysis.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) until the hydrolysis is complete. The reaction is often faster than acid-catalyzed hydrolysis.[2]

  • Monitoring: The reaction can be monitored by measuring the consumption of the base via titration or by quantifying the formation of citrate using HPLC.[3]

  • Work-up: After completion, the reaction mixture will contain the sodium or potassium salt of citric acid and methanol. To obtain free citric acid, the solution must be acidified with a strong acid (e.g., HCl).

  • Purification: The citric acid can then be isolated by crystallization.

Enzymatic Hydrolysis of this compound

This protocol provides a general method for the lipase-catalyzed hydrolysis of this compound, which is relevant for applications requiring mild reaction conditions and high selectivity.

Materials:

  • This compound

  • Lipase (B570770) (e.g., from Candida rugosa or porcine pancreas)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7)

  • Reaction vessel with temperature control (e.g., shaking incubator or stirred-tank reactor)

  • Magnetic stirrer or orbital shaker

  • pH meter

  • Analytical balance

  • HPLC system for analysis

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of the lipase in the phosphate buffer at the desired concentration.

  • Substrate Addition: Add a known amount of this compound to the enzyme solution. The concentration of the substrate should be optimized based on the enzyme's activity.

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.

  • pH Control: Monitor the pH of the reaction mixture. As citric acid is produced, the pH will decrease. A pH-stat can be used to maintain a constant pH by the controlled addition of a base.

  • Monitoring: Track the formation of citric acid over time using HPLC analysis of reaction aliquots.

  • Enzyme Deactivation: Once the desired conversion is achieved, the reaction can be stopped by deactivating the enzyme, for example, by heat treatment or by adding a denaturing agent.

  • Product Isolation: The citric acid can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Visualizations

Hydrolysis_Workflow cluster_preparation Reaction Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Monitoring & Analysis cluster_product Product Isolation Trimethyl_Citrate This compound Reaction_Vessel Reaction Vessel (Controlled Temperature & Stirring) Trimethyl_Citrate->Reaction_Vessel Solvent Aqueous Solvent (Water/Buffer) Solvent->Reaction_Vessel Catalyst Catalyst (Acid/Base/Enzyme) Catalyst->Reaction_Vessel Monitoring Reaction Monitoring (e.g., HPLC, Titration) Reaction_Vessel->Monitoring Workup Work-up (Neutralization/Acidification) Monitoring->Workup Reaction Complete Purification Purification (Crystallization/Chromatography) Workup->Purification Citric_Acid Citric Acid Purification->Citric_Acid

General workflow for the hydrolysis of this compound.

Controlled_Release cluster_system Drug Delivery System cluster_release Controlled Release Mechanism cluster_products Released Products Prodrug This compound (Prodrug) Hydrolysis Hydrolysis Prodrug->Hydrolysis Enters Environment Physiological Environment (Aqueous, +/- Enzymes) Environment->Hydrolysis Mediates Citric_Acid Citric Acid (Active Moiety) Hydrolysis->Citric_Acid Releases Methanol Methanol (Byproduct) Hydrolysis->Methanol Releases

Controlled release of citric acid from this compound.

References

Application of Trimethyl Citrate in Hot-Melt Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl citrate (B86180), a triester of citric acid, is gaining prominence as a bio-based, non-toxic plasticizer in various polymer applications, including hot-melt adhesives (HMAs).[1][2][3] Its utility in HMA formulations stems from its ability to modify rheological properties, enhance flexibility, and potentially improve adhesion to various substrates. As a replacement for traditional phthalate-based plasticizers, trimethyl citrate offers a more sustainable and safer profile, which is particularly relevant in applications such as packaging, medical devices, and consumer goods.[4]

These application notes provide a comprehensive overview of the role of this compound in hot-melt adhesives, including its effects on key performance characteristics. Detailed experimental protocols for formulation and characterization are also presented to guide researchers in evaluating this promising bio-based additive.

Role and Benefits of this compound in Hot-Melt Adhesives

In a typical hot-melt adhesive formulation, which primarily consists of a polymer (e.g., ethylene-vinyl acetate, EVA), a tackifier, and a wax, this compound acts as a plasticizer.[5][6] Its primary functions are:

  • Viscosity Reduction: this compound lowers the melt viscosity of the adhesive, allowing for lower application temperatures and improved processability.[6][7] This can lead to energy savings and reduced thermal stress on heat-sensitive substrates.

  • Increased Flexibility: By inserting itself between polymer chains, this compound reduces intermolecular forces, thereby increasing the flexibility and reducing the brittleness of the adhesive film.[8][9] This is particularly important for applications requiring movement or deformation.

  • Improved Wetting: The reduction in viscosity and surface tension facilitates better wetting of the substrate by the molten adhesive, which can lead to improved adhesion.[6]

  • Enhanced Low-Temperature Performance: Plasticizers like this compound can lower the glass transition temperature (Tg) of the adhesive, improving its flexibility and performance at colder temperatures.[4]

Representative Formulation and Performance Data

While specific quantitative data for this compound in hot-melt adhesives is limited in publicly available literature, the following tables present representative data based on studies of similar bio-based plasticizers, such as acetyl tributyl citrate (ATBC), in EVA-based hot-melt formulations.[10][11] The data illustrates the expected trends when incorporating a citrate ester plasticizer.

Table 1: Representative Hot-Melt Adhesive Formulations

ComponentFormulation A (Control)Formulation B (with Plasticizer)
Ethylene-Vinyl Acetate (EVA) Copolymer40%40%
Tackifier Resin35%30%
Paraffin (B1166041) Wax25%20%
This compound (Representative) 0% 10%
Antioxidant0.5%0.5%

Table 2: Expected Performance Characteristics

PropertyFormulation A (Control)Formulation B (with Plasticizer)Test Method
Melt Viscosity @ 160°C (cP) ~2500~1800ASTM D3236
Softening Point (°C) ~95~88ASTM D3461
Peel Adhesion to Kraft Paper (N/cm) ~8.5~9.2ASTM D903
180° Peel Strength (N/25mm) ~25~28ASTM D3330
Glass Transition Temperature (Tg) (°C) -25-30DSC

Note: The data in Table 2 is illustrative and based on expected effects of citrate ester plasticizers. Actual results will vary depending on the specific components and their ratios.

Experimental Protocols

The following protocols describe the preparation and characterization of hot-melt adhesives containing this compound.

Preparation of Hot-Melt Adhesive

Objective: To prepare a homogeneous blend of a hot-melt adhesive formulation containing this compound.

Materials and Equipment:

  • Ethylene-Vinyl Acetate (EVA) copolymer pellets

  • Tackifier resin (e.g., rosin (B192284) ester)

  • Paraffin wax

  • This compound

  • Antioxidant (e.g., hindered phenol)

  • High-shear laboratory mixer with heating mantle

  • Beaker

  • Spatula

Procedure:

  • Set the heating mantle of the mixer to 170-180°C.

  • Add the EVA copolymer and antioxidant to the mixing vessel and allow them to melt and mix until a homogenous molten mass is formed.

  • Gradually add the tackifier resin to the molten EVA while continuing to mix. Ensure each addition is fully incorporated before adding the next.

  • Once the tackifier is completely blended, slowly add the paraffin wax and continue mixing until the blend is uniform.

  • Finally, add the this compound to the molten mixture and continue mixing for an additional 15-20 minutes to ensure complete homogenization.

  • Pour the molten adhesive onto a silicone-coated release liner and allow it to cool to room temperature.

HMA_Preparation_Workflow start Start melt_eva Melt EVA and Antioxidant (170-180°C) start->melt_eva add_tackifier Gradually Add Tackifier melt_eva->add_tackifier add_wax Add Paraffin Wax add_tackifier->add_wax add_tmc Add this compound add_wax->add_tmc mix Homogenize Mixture add_tmc->mix cool Pour and Cool mix->cool end_node End cool->end_node

Hot-Melt Adhesive Preparation Workflow
Characterization of Hot-Melt Adhesive

Objective: To determine the effect of this compound on the melt viscosity of the hot-melt adhesive.

Standard: ASTM D3236 - Standard Test Method for Apparent Viscosity of Hot Melt Adhesives and Coating Materials.

Equipment:

  • Rotational viscometer with a thermosel attachment

  • Spindle (appropriate for the expected viscosity range)

  • Heating chamber

Procedure:

  • Place a sample of the prepared hot-melt adhesive into the thermosel sample chamber.

  • Heat the sample to the desired testing temperature (e.g., 160°C) and allow it to equilibrate for 30 minutes.

  • Lower the appropriate spindle into the molten adhesive.

  • Set the viscometer to a specific rotational speed (e.g., 20 rpm) and record the viscosity reading in centipoise (cP) once it stabilizes.

  • Repeat the measurement at different temperatures to generate a viscosity-temperature profile.

Objective: To evaluate the adhesive strength of the hot-melt adhesive on a specified substrate.

Standard: ASTM D903 - Standard Test Method for Peel or Stripping Strength of Adhesive Bonds.

Equipment:

  • Tensile testing machine

  • Roller for sample preparation

  • Substrate (e.g., Kraft paper, polymer film)

  • Hot-melt adhesive applicator or film coater

Procedure:

  • Apply a uniform film of the molten adhesive to the substrate.

  • Immediately place a second substrate strip over the adhesive film.

  • Use a roller to apply consistent pressure and ensure uniform bonding.

  • Allow the bonded assembly to condition at standard temperature and humidity for 24 hours.

  • Clamp the ends of the bonded assembly into the grips of the tensile testing machine.

  • Pull the strips apart at a constant rate of speed (e.g., 300 mm/min) at a 180° angle.

  • Record the force required to peel the substrates apart. The peel strength is typically reported in Newtons per centimeter (N/cm).

Peel_Adhesion_Test_Workflow start Start apply_adhesive Apply Molten Adhesive to Substrate start->apply_adhesive bond_substrates Bond Second Substrate apply_adhesive->bond_substrates apply_pressure Apply Pressure with Roller bond_substrates->apply_pressure condition_sample Condition Sample (24 hours) apply_pressure->condition_sample perform_test Perform 180° Peel Test in Tensile Tester condition_sample->perform_test record_data Record Peel Strength perform_test->record_data end_node End record_data->end_node

Peel Adhesion Testing Workflow

Objective: To determine the thermal properties of the hot-melt adhesive, such as the glass transition temperature (Tg) and melting temperature (Tm).

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure (DSC):

  • Accurately weigh a small sample (5-10 mg) of the adhesive into an aluminum DSC pan and seal it.

  • Place the sample pan and a reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The glass transition temperature (Tg) will appear as a step change in the heat flow curve, and the melting temperature (Tm) will be the peak of the melting endotherm.

Procedure (TGA):

  • Place a small, accurately weighed sample (10-20 mg) of the adhesive into a TGA pan.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • The resulting thermogram can be used to assess the thermal stability of the adhesive.

Logical Relationship of HMA Components

The performance of a hot-melt adhesive is a result of the interplay between its core components. The following diagram illustrates the logical relationship and the role of each component, including this compound.

HMA_Components HMA Hot-Melt Adhesive Polymer Polymer (e.g., EVA) - Cohesive Strength - Flexibility HMA->Polymer Tackifier Tackifier - Adhesion - Wetting HMA->Tackifier Wax Wax - Viscosity Control - Set Time HMA->Wax Plasticizer Plasticizer (this compound) - Viscosity Reduction - Increased Flexibility HMA->Plasticizer

Core Components of a Hot-Melt Adhesive

Conclusion

This compound presents a viable, bio-based alternative to traditional plasticizers in hot-melt adhesive formulations. Its incorporation can lead to desirable modifications in viscosity, flexibility, and potentially adhesion, while also improving the environmental and safety profile of the final product. The experimental protocols provided herein offer a standardized framework for researchers to formulate and characterize hot-melt adhesives containing this compound, enabling a systematic evaluation of its performance benefits. Further research and publication of quantitative data will be invaluable in solidifying the role of this compound in the future of sustainable adhesive technology.

References

Application Notes and Protocols for Trimethyl Citrate in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citrate (B86180) esters are widely recognized as non-toxic plasticizers in the pharmaceutical and polymer industries.[1][2] Among these, Trimethyl citrate (TMC) serves as an effective plasticizer and film-former in various coating applications.[2][3] It is known for its compatibility with a range of polymers, enhancing the flexibility and durability of films.[1][4] While this compound is a viable option, it is important to note that its analogue, Triethyl citrate (TEC), is more extensively documented and commonly utilized in pharmaceutical solid dosage form coatings, particularly for functional coatings like enteric and sustained-release systems.[5][6]

These application notes provide a comprehensive overview of the use of this compound in coating formulations and also include detailed protocols primarily based on the widely available data for Triethyl citrate, which can be adapted for TMC. The information is intended for researchers, scientists, and drug development professionals.

Role of Citrate Esters in Coatings

The primary function of citrate esters like this compound in coating formulations is to act as a plasticizer.[3][7] Plasticizers are essential additives that increase the flexibility and reduce the brittleness of polymeric films by decreasing the glass transition temperature (Tg) of the polymer.[8][9] This is crucial for preventing cracks and ensuring the integrity of the coating during manufacturing, storage, and handling.[5]

Key Functions:

  • Enhances Flexibility: Imparts elasticity to the coating, preventing mechanical failure.[1]

  • Improves Film Formation: Facilitates the coalescence of polymer particles into a continuous and uniform film.[2][6]

  • Modulates Drug Release: The type and concentration of the plasticizer can influence the permeability of the coating, thereby affecting the drug release profile.[8][10]

  • Stabilizes Formulations: Contributes to the long-term stability of the coated dosage form.[4][7]

Applications in Pharmaceutical Coatings

While this compound has broad applications, Triethyl citrate is a preferred plasticizer in pharmaceutical coatings for oral solid dosage forms.[6]

  • Enteric Coatings: These coatings are designed to protect acid-labile drugs from the gastric environment and release them in the intestine.[11][12] Plasticizers like TEC are crucial for maintaining the integrity of pH-sensitive polymers such as methacrylic acid copolymers (e.g., Eudragit®).[13]

  • Sustained-Release Coatings: In these formulations, the plasticizer helps to form a durable, rate-controlling membrane that governs the diffusion of the active pharmaceutical ingredient (API) over an extended period.[14][15] Ethylcellulose and polyvinyl acetate-based polymers are often used in these systems.[10][14]

  • Protective & Aesthetic Coatings: Used to improve the appearance, swallowability, and stability of tablets by providing a barrier against moisture and oxygen.[9][16]

Data on Coating Formulations

The following tables summarize quantitative data related to the use of citrate esters in coating formulations, primarily focusing on Triethyl citrate due to the availability of data.

Table 1: Typical Concentration of Triethyl Citrate in Coating Formulations

Polymer System Plasticizer (TEC) Concentration (% w/w of polymer solids) Application Reference
Eudragit® RS 10 - 20% Sustained Release [17]
Eudragit® L30D-55 ~20% Enteric Coating [13]
Polyvinyl Acetate (Kollicoat® SR 30 D) 10% Sustained Release [14]

| HPMC-based (Parteck® COAT) | 20% | Immediate Release / Protective Coating |[9][16] |

Table 2: Effect of Triethyl Citrate on Polymer and Coating Properties

Polymer TEC Concentration Effect Reference
Eudragit® RS Increased from 10% to 20% Increased drug release after curing [17]
Eudragit® NE/RS 10% Loss of plasticizer on curing leads to changes in tensile strength [18]
Kollicoat® SR 10% Significantly improves film flexibility, preventing rupture upon compression [14]

| Methacrylic Acid Copolymer | Not specified | Moisture can act as a superior plasticizer compared to TEC |[13] |

Experimental Protocols

The following are generalized protocols for the preparation and application of a functional coating using a citrate ester plasticizer.

Protocol 1: Preparation of a Sustained-Release Coating Solution

Objective: To prepare an aqueous dispersion of a polymer with a citrate ester plasticizer for sustained-release coating.

Materials:

  • Polymer Dispersion (e.g., Eudragit® RS 30 D, Aquacoat® ECD)

  • Plasticizer (this compound or Triethyl citrate)

  • Anti-tacking Agent (e.g., Talc, Glyceryl Monostearate)

  • Purified Water

  • Magnetic Stirrer and Stir Bar

  • Beaker

Procedure:

  • In a beaker, weigh the required amount of purified water.

  • While stirring the water with a magnetic stirrer, slowly add the required amount of this compound (or Triethyl citrate). Stir until fully dissolved or dispersed.

  • Gradually add the required amount of the polymer dispersion to the plasticizer solution and continue stirring.

  • If required, separately prepare a suspension of the anti-tacking agent (e.g., talc) in a portion of the purified water. Homogenize if necessary.

  • Slowly add the anti-tacking agent suspension to the polymer/plasticizer dispersion while stirring continuously.

  • Continue stirring the final dispersion for at least 30-60 minutes to ensure homogeneity before the coating process.

Protocol 2: Application of the Coating onto Solid Dosage Forms

Objective: To apply the prepared coating dispersion onto tablets or pellets using a fluid bed coater with a Wurster insert.

Equipment:

  • Fluid Bed Coater (with Wurster bottom spray insert)

  • Peristaltic Pump

  • Coating dispersion prepared as in Protocol 1

  • Solid Dosage Cores (e.g., tablets, pellets)

Typical Process Parameters (to be optimized for specific product):

  • Inlet Air Temperature: 40-60°C

  • Product Temperature: 25-40°C

  • Atomization Air Pressure: 1.5-2.5 bar

  • Spray Rate: 5-20 g/min (for lab scale)

  • Fluidization Air Volume: Adjusted to ensure proper movement of the cores

Procedure:

  • Pre-heat the fluid bed coater to the target inlet air temperature.

  • Load the tablet or pellet cores into the Wurster column.

  • Start the fluidization process and allow the cores to warm up for 10-15 minutes.

  • Begin spraying the coating dispersion onto the fluidized cores at a controlled rate using the peristaltic pump.

  • Continuously monitor the process parameters (temperatures, spray rate, fluidization) and adjust as necessary to prevent agglomeration or spray drying.

  • Once the target weight gain (amount of coating applied) is achieved, stop the spray.

  • Continue to fluidize the coated cores with heated air for a drying/curing period (e.g., 15-30 minutes) within the coater.

  • For some polymers, a subsequent curing step in a tray dryer at a specific temperature (e.g., 40-60°C) for several hours may be required to ensure complete film formation and stable drug release profiles.[17][18]

Visualizations

The following diagrams illustrate key workflows and concepts in the formulation of coatings with citrate esters.

G cluster_prep Coating Solution Preparation cluster_app Coating Application (Fluid Bed) cluster_cure Post-Coating A Dispersion Vehicle (e.g., Purified Water) E Homogenization/ Stirring A->E B Plasticizer (this compound) B->E C Polymer (e.g., Eudragit®) C->E D Anti-tacking Agent (e.g., Talc) D->E F Final Coating Dispersion E->F I Spray Application F->I G Load Cores (Tablets/Pellets) H Fluidization & Pre-heating G->H H->I J In-process Drying I->J K Final Coated Product J->K L Curing (Tray Dryer) K->L M Stabilized Film L->M

Caption: Workflow for Coating Formulation and Application.

G cluster_0 Without Plasticizer cluster_1 With this compound (Plasticizer) A Polymer Chains (Rigid, Entangled) B High Tg (Glassy State) A->B C Brittle Film (Prone to Cracks) B->C D Polymer Chains F Increased Inter-chain Distance & Mobility D->F E TMC Molecules E->F G Low Tg (Rubbery State) F->G H Flexible Film (Durable, Continuous) G->H

Caption: Mechanism of Polymer Plasticization by this compound.

G A Plasticizer Concentration (e.g., this compound) B Film Permeability A->B influences F Polymer Tg A->F decreases C Drug Release Rate B->C directly affects D Film Thickness D->C inversely affects E Curing Time/ Temperature E->B can alter

References

Troubleshooting & Optimization

Optimizing Trimethyl citrate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the yield and purity of trimethyl citrate (B86180) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing trimethyl citrate?

A1: The most prevalent method is the Fischer-Speier esterification, which involves the direct esterification of citric acid with methanol (B129727).[1][2] This reaction is typically catalyzed by an acid to achieve a high reaction rate and yield.[3]

Q2: What types of catalysts are effective for this compound synthesis?

A2: A variety of acid catalysts can be used, including:

  • Brønsted acids: p-toluenesulfonic acid and sulfuric acid are common choices.[2][3][4]

  • Thionyl chloride: This reagent can also serve as an effective catalyst.[3][5]

  • Solid acid catalysts: These offer the advantage of easier separation and potential for reuse, leading to a more environmentally friendly process.[3][4][5]

  • Inorganic salts: Catalysts like sodium hydrogen sulfate (B86663) have also been successfully used.[5]

Q3: Why is water removal crucial during the synthesis of this compound?

A3: The esterification of citric acid with methanol is a reversible reaction.[1][3][6] Water is a byproduct of this reaction, and its presence can shift the equilibrium back towards the reactants (citric acid and methanol), thereby reducing the overall yield of this compound.[3][6] Therefore, continuous removal of water is essential to drive the reaction to completion.[6][7]

Q4: How can I effectively remove water from the reaction mixture?

A4: A highly effective technique is a multi-stage reaction and distillation process.[6][7] This involves heating the reaction mixture to reflux, followed by distillation to remove the methanol-water azeotrope. This cycle is typically repeated multiple times to ensure the complete removal of water and drive the reaction forward.[6][7] Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) can also facilitate water removal.[2]

Q5: How can the progress of the reaction be monitored?

A5: The progress of the esterification reaction can be monitored using techniques such as:

  • Gas Chromatography (GC): To quantify the disappearance of reactants and the appearance of the product.[6]

  • Thin Layer Chromatography (TLC): To qualitatively observe the conversion of citric acid to its ester.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture over time.

Q6: What are the typical physical properties of pure this compound?

A6: Pure this compound is a white to off-white crystalline solid with a characteristic fruity, ethereal scent.[3][8] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₁₄O₇
Molecular Weight234.20 g/mol
Melting Point76-79 °C[6]
Boiling Point176 °C @ 16 mmHg
AppearanceWhite to off-white solid[1][8]

Troubleshooting Guide

Problem 1: Consistently Low Yield of this compound

  • Potential Cause: Presence of water in the reactants or generated during the reaction.[3]

    • Solution: Ensure the use of anhydrous methanol and citric acid. Employ a multi-step reaction and distillation process to continuously remove water as it is formed. Repeating the reflux and distillation cycle 3-6 times can significantly improve the yield.[3][7]

  • Potential Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature. A common practice is to reflux the mixture for 3 to 6 hours.[3] Some protocols even suggest stirring the reaction overnight.

  • Potential Cause: Suboptimal catalyst choice or concentration.

    • Solution: Use an appropriate acid catalyst such as p-toluenesulfonic acid or sulfuric acid.[3] The catalyst concentration should be optimized, typically ranging from 0.5-2.0% of the total weight of the raw materials.[3]

Problem 2: Impure Final Product (Contaminated with Dimethyl Citrate and Unreacted Citric Acid)

  • Potential Cause: Incomplete esterification.

    • Solution: As with low yield, driving the reaction to completion is critical. The repeated reflux and distillation steps to remove water will also increase the conversion to the desired this compound.[3]

  • Potential Cause: Ineffective purification.

    • Solution 1: Recrystallization: After the reaction, the crude product can be purified by recrystallization.[4] A common method involves dissolving the crude product in hot water, followed by cooling to induce crystallization. The pure crystals can then be isolated by filtration.[6]

    • Solution 2: Washing: Washing the crude product is essential to remove any unreacted acid and the catalyst.[3] After removing the excess methanol by distillation, the residue can be dissolved in water and then cooled to crystallize the this compound. The crystals can be washed with cold water.[3][6]

Data Presentation

Table 1: Comparison of Different Catalytic Methods for this compound Synthesis

ParameterMethod 1 (p-TsOH)Method 2 (H₂SO₄)Method 3 (SOCl₂)Method 4 (Solid Acid)
Catalyst p-Toluenesulfonic acidConcentrated Sulfuric AcidThionyl ChlorideSolid Acid
Reactant Ratio (Citric Acid:Methanol) 1:1.5 (by weight)1:excessNot specified1:4.5 - 1:5 (molar)[5]
Reaction Time 5 cycles of 5 hours6 hoursOvernight5 hours[5]
Reaction Temperature RefluxReflux0 °C to Room TempNot specified
Yield 81.5%[1]~71%[1]High (up to 98%)[1]Up to 91%[1][5]
Purity 98.5%[1]Not specifiedHighHigh

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using p-Toluenesulfonic Acid with Multi-stage Water Removal

This protocol is based on a robust method that utilizes a multi-stage reaction and distillation to drive the esterification to completion and achieve high purity.[6][7]

Materials:

  • Citric acid (technical grade)

  • Methanol

  • p-Toluenesulfonic acid

  • Pure water

Equipment:

  • Reaction flask

  • Reflux condenser

  • Distillation apparatus

  • Heating mantle

  • Stirrer

  • Büchner funnel and flask

  • Drying oven

Procedure:

  • Reaction Setup: In a reaction flask, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.[6]

  • First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.[6]

  • Water Removal: After the reflux period, distill the mixture at atmospheric pressure to recover methanol and remove the water generated during the esterification.[6]

  • Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles.[6]

  • Methanol Recovery: After the final reflux cycle, distill the mixture under normal pressure to recover the excess methanol.[6]

  • Crystallization: To the remaining residue, add 100 ml of pure water. Heat and stir the mixture until all the material is completely dissolved.[6]

  • Product Isolation: Pour the hot solution into a beaker and allow it to cool to room temperature to induce crystallization.[6]

  • Purification: Filter the resulting crystals using a Büchner funnel. Wash the crystals with pure water to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals in a drying oven to obtain the final this compound product.[6]

Protocol 2: Purity and Identity Analysis

  • Melting Point: Determine the melting point of the dried crystals. A sharp melting point in the range of 76-79°C is indicative of high purity.[6]

  • Gas Chromatography (GC): Assess the purity of the final product using GC.[6]

  • Infrared (IR) Spectroscopy: Confirm the molecular structure by comparing the IR spectrum of the product with a standard spectrum of this compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure by ¹H and ¹³C NMR. The expected shifts for this compound are:

    • ¹H NMR (acetone-d₆, 200 MHz) δ 2.85 (dd, 4H), 3.60 (s, 6H), 3.72 (s, 3H), 4.50 (br. s, 1H).[1]

Visualizations

Trimethyl_Citrate_Synthesis_Workflow start Start reactants Combine Citric Acid, Methanol, and Catalyst start->reactants esterification Esterification Reaction (Heating/Reflux) reactants->esterification water_removal Water Removal (Distillation) esterification->water_removal water_removal->esterification Repeat Cycles workup Reaction Work-up (Neutralization/Washing) water_removal->workup purification Purification (Crystallization) workup->purification analysis Product Analysis (Yield, Purity, Spectroscopy) purification->analysis end End analysis->end

Caption: A generalized workflow for this compound synthesis.

Troubleshooting_Guide issue Issue Encountered low_yield Low Yield issue->low_yield impurity Impure Product issue->impurity cause_water Cause: Water Present low_yield->cause_water cause_incomplete_rxn_yield Cause: Incomplete Reaction low_yield->cause_incomplete_rxn_yield cause_catalyst Cause: Suboptimal Catalyst low_yield->cause_catalyst cause_incomplete_rxn_purity Cause: Incomplete Reaction impurity->cause_incomplete_rxn_purity cause_purification Cause: Ineffective Purification impurity->cause_purification solution_water Solution: - Use anhydrous reagents - Multi-stage distillation cause_water->solution_water solution_incomplete_rxn_yield Solution: - Increase reaction time/temp cause_incomplete_rxn_yield->solution_incomplete_rxn_yield solution_catalyst Solution: - Optimize catalyst type/amount cause_catalyst->solution_catalyst solution_incomplete_rxn_purity Solution: - Drive reaction to completion  (water removal) cause_incomplete_rxn_purity->solution_incomplete_rxn_purity solution_purification Solution: - Recrystallization - Thorough washing cause_purification->solution_purification

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Trimethyl Citrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trimethyl citrate (B86180).

Troubleshooting Guide

Question: My trimethyl citrate synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in this compound synthesis are frequently encountered and typically stem from the reversible nature of the Fischer esterification reaction between citric acid and methanol (B129727). The presence of water, either introduced with the reactants or generated during the reaction, can shift the equilibrium back towards the starting materials, thereby reducing the product yield.[1]

Potential Causes and Solutions:

  • Presence of Water: Citric acid often contains a molecule of water, and water is a byproduct of the esterification reaction. This water content can inhibit the forward reaction.

    • Solution: Employ methods to continuously remove water from the reaction mixture. A highly effective technique is a multi-step process of reflux followed by distillation to remove both the generated water and methanol. This cycle is often repeated 3 to 6 times to drive the reaction to completion.[1][2] Using anhydrous reactants from the start is also a recommended practice.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time or temperature. Common protocols suggest refluxing the reaction mixture for 3 to 6 hours, with some methods recommending overnight stirring.[1][2]

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst significantly impact the reaction rate and overall yield.

    • Solution: Ensure an appropriate acid catalyst is being used, such as p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst. The catalyst concentration should be optimized. For similar citrate ester syntheses, catalyst amounts of 0.5-2.0% of the total raw material weight have proven effective.[1]

Question: The final this compound product is impure, with significant amounts of dimethyl citrate and unreacted citric acid. How can I enhance the purity?

Answer:

The presence of partially esterified products like dimethyl citrate and unreacted citric acid is a common impurity issue. This is often a result of incomplete esterification or suboptimal purification methods.

Potential Causes and Solutions:

  • Incomplete Esterification: Similar to low yield issues, an incomplete reaction will result in a mixture of the desired product and partially reacted intermediates.

    • Solution: As previously mentioned, driving the reaction to completion by rigorously removing water is critical. Repeating the reflux and distillation cycles can significantly increase the conversion to this compound.[1]

  • Ineffective Purification: The work-up and purification steps are crucial for isolating pure this compound.

    • Solution 1: Crystallization: After the reaction, once the excess methanol is removed by distillation, adding pure water to the residue and heating until everything dissolves, followed by cooling, will induce crystallization of the this compound. The crystals can then be filtered, washed with cold water, and dried.[3][4]

    • Solution 2: Washing: Thoroughly washing the crude product is essential to remove any remaining acid catalyst and unreacted citric acid. A simplified method involves filtering the crystallized product, washing it with cold water, and then treating it with an ammonia (B1221849) solution, which helps to dissolve the dimethyl ester byproduct before filtering to isolate the pure this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound synthesis?

A1: The most prevalent side reactions are incomplete esterification, leading to the formation of monomethyl citrate and dimethyl citrate.[1][2] Another potential side reaction, especially at higher temperatures, is the dehydration of citric acid to aconitic acid, which can then be esterified. Hydrolysis of the ester back to citric acid and methanol can also occur if water is present during work-up or storage.[2]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: Several analytical techniques can be used to determine the purity of the final product. These include:

  • Melting Point: Pure this compound has a characteristic melting point in the range of 76-79°C.[3][4]

  • Spectroscopy: Techniques like ¹H NMR and ¹³C NMR can confirm the structure and identify impurities. Infrared (IR) spectroscopy can also be used to verify the presence of the ester functional groups.[5]

  • Chromatography: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating and quantifying the components of the product mixture, providing a precise measure of purity.[6]

Q3: Are there alternative catalysts to p-toluenesulfonic acid for this compound synthesis?

A3: Yes, several other acid catalysts can be used. Concentrated sulfuric acid is a common alternative.[5] Thionyl chloride has also been reported to give high yields.[7] Solid acid catalysts are another option that can simplify catalyst removal after the reaction.[7]

Quantitative Data Summary

The yield and purity of this compound can vary significantly depending on the synthetic method employed. The following table summarizes reported data from different protocols.

ParameterMethod 1 (p-TsOH)[5]Method 2 (H₂SO₄)[5]Method 3 (SOCl₂)[5]Method with Solid Acid Catalyst[7]
Catalyst p-Toluenesulfonic acidConcentrated Sulfuric AcidThionyl ChlorideSolid Acid
Reactant Ratio (Citric Acid:Methanol) 1:1.5 (by weight)1:excess-1:4.5 - 1:5 (molar)
Reaction Time 5 cycles of 5 hours6 hoursOvernight5 hours
Reaction Temperature RefluxReflux0 °C to Room Temp-
Yield 81.5%~71%98%up to 91%
Purity 98.5%HighHighHigh

Experimental Protocols

Protocol 1: Synthesis using p-Toluenesulfonic Acid Catalyst [3][4]

This protocol utilizes a multi-stage reaction and distillation process to drive the reaction to completion.

  • Materials:

    • Citric acid (technical grade)

    • Methanol

    • p-Toluenesulfonic acid

  • Procedure:

    • In a reaction flask, combine 875 g of citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.

    • Heat the mixture to reflux and maintain for 5 hours.

    • After the reflux period, distill the mixture at normal pressure to remove methanol and the water generated.

    • Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol.

    • Heat the mixture to reflux for another 5 hours.

    • Repeat the process of adding methanol, refluxing, and distilling for a total of 5 cycles.

    • After the final cycle, distill off the remaining methanol.

    • To the residue, add 100 ml of pure water and heat with stirring until all solids are dissolved.

    • Allow the solution to cool to room temperature to induce crystallization.

    • Filter the crystals, wash with pure water, and dry to obtain the final product.

Protocol 2: Synthesis using Thionyl Chloride Catalyst [7]

This method is reported to produce a high yield of this compound.

  • Materials:

    • Citric acid

    • Anhydrous methanol

    • Thionyl chloride

  • Procedure:

    • Cool a flask containing anhydrous methanol to 0°C in an ice bath.

    • Slowly add thionyl chloride to the methanol with stirring.

    • Add citric acid to the mixture in portions while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by crystallization or column chromatography.

Visualizations

Trimethyl_Citrate_Synthesis_Pathway CitricAcid Citric Acid Monomethyl_Citrate Monomethyl Citrate CitricAcid->Monomethyl_Citrate + Methanol - H2O Methanol Methanol Dimethyl_Citrate Dimethyl Citrate Trimethyl_Citrate This compound (Product) H_plus H+ (Catalyst) H_plus->Monomethyl_Citrate H_plus->Dimethyl_Citrate H_plus->Trimethyl_Citrate Monomethyl_Citrate->Dimethyl_Citrate Water Water (Byproduct) Monomethyl_Citrate->Water Dimethyl_Citrate->Trimethyl_Citrate Dimethyl_Citrate->Water Trimethyl_Citrate->Water

Caption: Main reaction pathway and side products in this compound synthesis.

Troubleshooting_Workflow Start Start: Synthesis Issue (Low Yield / Impurity) Check_Water Check for Water Sources (Reactants, Byproduct) Start->Check_Water Implement_Water_Removal Implement/Optimize Water Removal (e.g., Reflux/Distillation Cycles) Check_Water->Implement_Water_Removal Water Present Check_Reaction_Conditions Review Reaction Conditions (Time, Temperature, Catalyst) Check_Water->Check_Reaction_Conditions Water Minimized Implement_Water_Removal->Check_Reaction_Conditions Optimize_Conditions Optimize Conditions (Increase Time/Temp, Check Catalyst) Check_Reaction_Conditions->Optimize_Conditions Suboptimal Check_Purification Evaluate Purification Method Check_Reaction_Conditions->Check_Purification Optimal Optimize_Conditions->Check_Purification Refine_Purification Refine Purification (Recrystallization, Washing) Check_Purification->Refine_Purification Ineffective Analyze_Product Analyze Final Product (Purity, Yield) Check_Purification->Analyze_Product Effective Refine_Purification->Analyze_Product

Caption: Troubleshooting workflow for this compound synthesis.

References

Preventing hydrolysis during Trimethyl citrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of trimethyl citrate (B86180), with a particular focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing trimethyl citrate?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of citric acid with methanol (B129727).[1] This reaction is acid-catalyzed to achieve a higher reaction rate and yield.[2]

Q2: Why is preventing hydrolysis crucial in this compound synthesis?

A2: The esterification of citric acid with methanol is a reversible reaction. Water, which is a byproduct of this reaction, can hydrolyze the this compound product back to citric acid and methanol, thereby reducing the overall yield and purity of the final product.[2][3] In aqueous environments or under acidic conditions, this compound is susceptible to hydrolysis.[4]

Q3: What are the common catalysts used in this compound synthesis?

A3: A variety of acid catalysts are effective for this synthesis. Common choices include:

  • p-Toluenesulfonic acid[3][5]

  • Concentrated sulfuric acid[6][7][8]

  • Thionyl chloride[1][9]

  • Solid acid catalysts, which are advantageous due to easier separation and potential for reuse.[2][9]

Q4: How can I monitor the progress of the reaction?

A4: While detailed analytical methods were not the primary focus of the search results, a common technique for monitoring similar organic reactions is Thin Layer Chromatography (TLC).[2] This would allow for the qualitative observation of the disappearance of the citric acid starting material and the appearance of the this compound product.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[10]

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Potential Cause: Presence of water in the reaction mixture. Water, either from the reactants (citric acid can contain a water molecule) or generated during esterification, shifts the equilibrium back towards the starting materials.[2]

  • Solution: Implement a method for the continuous removal of water. A highly effective technique is a multi-stage reaction and distillation process. This involves refluxing the reaction mixture, followed by distillation to remove both methanol and the water generated. This cycle is typically repeated multiple times to drive the reaction to completion.[2][3][5] Using anhydrous reactants is also a recommended practice.[2]

  • Potential Cause: Incomplete reaction.

  • Solution: Increase the reaction time or temperature. A common practice is to reflux the reaction mixture for 3 to 6 hours.[2] Some protocols even suggest stirring the reaction overnight.[2]

  • Potential Cause: Suboptimal catalyst concentration.

  • Solution: Ensure you are using an appropriate amount of an effective acid catalyst. For similar citrate ester syntheses, catalyst amounts of 0.5-2.0% of the total raw material weight have proven effective.[2]

Problem 2: Impure Final Product (Presence of Dimethyl Citrate and Unreacted Citric Acid)

  • Potential Cause: Incomplete esterification.

  • Solution: As with low yields, driving the reaction to completion by rigorously removing water is critical. Repeating the reflux and distillation steps can significantly increase the conversion to this compound.[2]

  • Potential Cause: Ineffective purification.

  • Solution: The work-up and purification steps are crucial for isolating pure this compound. After removing excess methanol by distillation, adding water to dissolve the remaining material, followed by cooling to induce crystallization, can help isolate the product.[3][5] A subsequent wash with cold water can remove remaining impurities.[3] For removing dimethyl citrate, a wash with a cold ammonia (B1221849) solution can be effective as it selectively dissolves the dimethyl ester byproduct.[1][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters for different this compound synthesis methods.

ParameterMethod 1 (p-TsOH)Method 2 (H₂SO₄)Method 3 (SOCl₂)Method with Solid Acid
Catalyst p-Toluenesulfonic acidConcentrated Sulfuric AcidThionyl ChlorideSolid Acid
Yield >80%[5]~71% (simplified method)[11]High yield reported[1]Up to 91%[9]
Purity >98%[3][5]High purity achievable with proper workupHigh purity achievableNot explicitly stated
Key Condition Multiple reaction-distillation cycles for water removal[3][5]Reflux for 6 hours, then crystallization[11]Anhydrous methanol, reaction at 0°C to room temp[1]Optimized reactant and catalyst ratios[9]

Detailed Experimental Protocol: High-Purity this compound Synthesis

This protocol is based on a method designed to drive the esterification reaction to completion by the repeated removal of water, a key strategy to prevent hydrolysis.[3][5]

Materials:

  • Citric acid (technical grade)

  • Methanol

  • p-Toluenesulfonic acid

  • Pure water

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and distillation apparatus, combine citric acid, methanol, and p-toluenesulfonic acid.

  • First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.

  • Water Removal: Following the reflux period, distill the mixture at normal pressure to recover methanol and remove the water generated during the esterification.

  • Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add a fresh portion of methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles.[3][5]

  • Methanol Recovery: After the final reflux, distill the mixture under normal pressure to recover any excess methanol.

  • Crystallization: To the remaining residue, add a sufficient amount of pure water. Heat and stir the mixture until all the material is completely dissolved.

  • Product Isolation: Pour the hot solution into a beaker and allow it to cool to room temperature to induce crystallization.

  • Purification: Filter the resulting crystals using a Buchner funnel. Wash the crystals with pure water to remove any remaining impurities.

  • Drying: Dry the purified crystals in a drying oven to obtain the final this compound product.

Characterization:

  • The melting point of the final product should be in the range of 76-79°C.[3]

  • The purity can be assessed using techniques such as Gas Chromatography (GC).[3]

Visualizations

Hydrolysis_Prevention_Workflow start Start: this compound Synthesis (Citric Acid + Methanol) esterification Acid-Catalyzed Esterification (e.g., p-TsOH, H2SO4) start->esterification water_produced Water Produced (Byproduct) esterification->water_produced equilibrium Reversible Reaction Equilibrium esterification->equilibrium water_produced->equilibrium Shifts equilibrium towards reactants hydrolysis Hydrolysis (Side Reaction) (↓ Yield & Purity) equilibrium->hydrolysis If water is present product_formation Favors Product Formation (this compound) equilibrium->product_formation If water is removed hydrolysis->esterification water_removal Crucial Step: Remove Water distillation Technique: Distillation water_removal->distillation distillation->equilibrium Drives reaction forward end_product End: High-Purity This compound product_formation->end_product

Caption: Workflow for preventing hydrolysis during this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product? check_water Is water being effectively removed? start->check_water Yes implement_distillation Implement/optimize multi-stage reflux and distillation cycles. check_water->implement_distillation No check_reaction_time Is reaction time sufficient? check_water->check_reaction_time Yes success Improved Yield and Purity implement_distillation->success increase_time Increase reflux time (e.g., 3-6 hours). check_reaction_time->increase_time No check_catalyst Is catalyst concentration optimal? check_reaction_time->check_catalyst Yes increase_time->success optimize_catalyst Adjust catalyst loading (e.g., 0.5-2.0% of raw material weight). check_catalyst->optimize_catalyst No check_purification Is purification effective? check_catalyst->check_purification Yes optimize_catalyst->success improve_purification Optimize crystallization and washing steps. Consider ammonia wash for dimethyl citrate. check_purification->improve_purification No check_purification->success Yes improve_purification->success

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Effective Water Removal in Trimethyl Citrate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical process of water removal during the esterification of citric acid to produce trimethyl citrate (B86180). Effective water removal is paramount for driving the reaction equilibrium towards product formation, thereby maximizing yield and purity.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during your trimethyl citrate synthesis, with a focus on problems related to water removal.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to the presence of water. The esterification of citric acid with methanol (B129727) is a reversible reaction. Water, as a byproduct, can shift the equilibrium back towards the reactants.[1][3]Implement an effective water removal strategy. A highly effective method is a multi-stage reaction and distillation process. This involves refluxing the reaction mixture, followed by distillation to remove the methanol and the water generated. This cycle should be repeated 3-6 times to drive the reaction to completion.[1][3][4] Using anhydrous reactants from the start is also beneficial.[3]
Insufficient reaction time or temperature. Increase the reflux time to between 3 and 6 hours. Some protocols even suggest stirring the reaction overnight.[3]
Impure Final Product (Presence of Dimethyl Citrate and Unreacted Citric Acid) Incomplete esterification. Similar to low yield, the presence of intermediates and starting materials is often due to the reaction not going to completion.Drive the reaction to completion by rigorous water removal. Repeating the reflux and distillation cycles is crucial for increasing the conversion to this compound.[3]
Suboptimal purification. After the final distillation to remove methanol, dissolve the residue in hot water and allow it to cool for crystallization. The resulting crystals can be filtered and washed with pure water to remove impurities.[1]
No Water Collecting in Distillation Apparatus Reaction temperature is too low. The temperature may not be high enough to vaporize the water being formed.Ensure the reaction mixture is heated to the appropriate reflux temperature.
Leak in the distillation setup. Check all joints and connections of your glassware to ensure a sealed system for efficient distillation.
Product Decomposes During Distillation Excessive heating. Overheating during the distillation process can lead to the decomposition of this compound.[5]Carefully control the temperature during distillation. Use a controlled heating mantle and monitor the vapor temperature. For the final purification steps, distillation under reduced pressure can be employed to lower the boiling point and prevent thermal degradation.[3][6]

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in this compound esterification?

A1: The esterification of citric acid with methanol is an equilibrium-limited reaction.[1] According to Le Chatelier's principle, the removal of a product (in this case, water) will shift the equilibrium towards the formation of more products, leading to a higher yield of this compound.[2][7] Conversely, the presence of water can lead to the hydrolysis of the ester back to citric acid and methanol, thus reducing the overall yield.[2][8]

Q2: What are the most common methods for water removal in this specific esterification?

A2: The most frequently cited and effective method for this compound synthesis is a multi-stage reaction and distillation process .[1][3][4] This involves repeated cycles of refluxing the reaction mixture followed by distillation to remove water along with excess methanol. Other general methods for water removal in esterification reactions that can be adapted include:

  • Azeotropic Distillation: This technique employs an entrainer (a solvent that forms a low-boiling azeotrope with water), such as toluene (B28343) or benzene, to remove water.[2][7][8] The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent in a Dean-Stark apparatus.[2][7]

  • Use of Drying Agents: A chemical drying agent, like molecular sieves, can be added to the reaction mixture to absorb water as it forms.[2] The acid catalyst itself, particularly concentrated sulfuric acid, can also act as a dehydrating agent.[2][9]

  • Reactive Distillation: This advanced method combines reaction and separation in a single unit. As the esterification occurs in a distillation column, water is continuously removed as a volatile component, driving the reaction to completion.[2][10][11]

Q3: How many distillation cycles are recommended for the multi-stage method?

A3: To achieve a high yield and purity, it is recommended to perform the reflux and distillation cycle a total of 3 to 6 times.[1][3][12] In a typical procedure, after an initial reflux period, the mixture is distilled to remove water and methanol. Then, fresh methanol is added, and the process is repeated.[1][4]

Q4: Can I use a Dean-Stark apparatus for water removal in this compound synthesis?

A4: Yes, a Dean-Stark apparatus is a standard piece of equipment for azeotropic distillation and can be used for water removal in esterification reactions.[2][7][8] You would need to use a water-immiscible solvent, such as toluene, that forms an azeotrope with water.

Q5: What are the key parameters to monitor during the water removal process?

A5: The key parameters to monitor are the reaction temperature to ensure proper reflux and distillation, and the volume of water collected (if using a Dean-Stark trap or by separation after distillation). For the multi-stage distillation method, monitoring the reaction progress after each cycle using techniques like TLC or HPLC can help determine when the reaction has gone to completion.[12]

Quantitative Data Summary

The following table summarizes quantitative data from various sources regarding the synthesis of this compound, highlighting the impact of the water removal strategy.

Catalyst Water Removal Method Reaction Time Yield Purity Reference
p-Toluenesulfonic acidMultiple reaction-distillation cycles (5 cycles)5 hours per cycle81.5%98.5%[4]
p-Toluenesulfonic acidMultiple reaction-distillation cycles3-6 hours per cycle>80%>98%[1][4]
Sulfuric acidSingle-stage reaction with crystallization6 hours~71% (simplified method)Contains dimethyl ester impurity before purification[13]
Sodium Hydrogen SulfateAzeotropic distillation with toluene6 hours89.6%Not specified[3]
Thionyl chlorideReaction with anhydrous methanol, followed by distillationOvernightHighHigh (after recrystallization)[3]

Experimental Protocols

Protocol 1: Multi-Stage Reaction and Distillation for High-Purity this compound [1][4]

This protocol is designed to maximize yield and purity by effectively removing water through repeated reaction and distillation cycles.

Materials:

  • Citric acid (technical grade, can contain crystal water): 875 g

  • Methanol: 1000 ml initially, with an additional 150 ml for each subsequent cycle

  • p-Toluenesulfonic acid: 28 g

  • Pure water (for crystallization)

Procedure:

  • Reaction Setup: In a suitable reaction flask equipped with a stirrer, reflux condenser, and thermometer, combine the citric acid, 1000 ml of methanol, and p-toluenesulfonic acid.

  • First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.

  • Water Removal: After the initial reflux, reconfigure the apparatus for distillation. Distill the mixture at atmospheric pressure to recover the excess methanol and the water generated during the reaction.

  • Subsequent Esterification Stages: Cool the reaction mixture to below 60°C. Add 150 ml of fresh methanol to the residue.

  • Heat the mixture to reflux again for another 5 hours.

  • Repeat the distillation step to remove methanol and water.

  • Repeat steps 4-6 for a total of 5 cycles to drive the reaction to completion.

  • Methanol Recovery: After the final reflux, distill the mixture at atmospheric pressure to recover as much methanol as possible.

  • Crystallization and Purification: To the remaining residue, add 100 ml of pure water. Heat and stir until all the material is dissolved.

  • Product Isolation: Pour the hot solution into a beaker and allow it to cool to room temperature to induce crystallization.

  • Purification: Filter the resulting crystals using a Büchner funnel and wash them with pure water to remove any remaining impurities.

  • Drying: Dry the purified crystals in a drying oven to obtain the final this compound product.

Visualizations

Esterification_Workflow General Workflow for this compound Synthesis with Water Removal cluster_reaction Reaction Stage cluster_separation Separation & Water Removal cluster_purification Purification Stage reactants Citric Acid + Methanol + Catalyst reflux Heat to Reflux (3-6 hours) reactants->reflux distillation Distillation reflux->distillation water_removal Water & Excess Methanol Removed distillation->water_removal crystallization Crystallization from Water distillation->crystallization After Final Cycle water_removal->reflux Repeat Cycle 3-6x with fresh Methanol filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying product Pure this compound drying->product

Caption: Workflow for this compound synthesis emphasizing the iterative water removal process.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis start Low Yield Encountered check_water Is water being effectively removed? start->check_water incomplete_rxn Incomplete Reaction check_water->incomplete_rxn No check_time_temp Are reaction time & temp adequate? check_water->check_time_temp Yes implement_removal Implement/Optimize Water Removal: - Multi-stage distillation - Anhydrous reactants incomplete_rxn->implement_removal increase_conditions Increase reflux time (3-6h) and/or temperature incomplete_rxn->increase_conditions success Yield Improved implement_removal->success check_time_temp->incomplete_rxn No product_loss Is product lost during workup? check_time_temp->product_loss Yes increase_conditions->success optimize_workup Optimize purification: - Minimize wash volumes - Control temperature product_loss->optimize_workup Yes product_loss->success No optimize_workup->success

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Synthetic Trimethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of trimethyl citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of trimethyl citrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

The most common impurities in synthetic this compound are typically residual starting materials and incompletely reacted intermediates. These include:

  • Unreacted Citric Acid: Due to the equilibrium nature of the Fischer esterification, the reaction may not proceed to completion, leaving unreacted citric acid in the final product.

  • Monomethyl Citrate and Dimethyl Citrate: These are partially esterified products that form when not all three carboxylic acid groups of citric acid have reacted with methanol (B129727). Dimethyl citrate is often a significant impurity.

Other potential, though less commonly reported, impurities could include:

  • Dimethyl Ether: This can form as a byproduct from the acid-catalyzed self-condensation of methanol, especially at higher temperatures.

  • Anhydrocitric Acid Esters (Lactones): Intramolecular cyclization of citric acid or its esters could potentially lead to the formation of lactone byproducts, though this is less frequently cited as a major impurity.

  • Residual Catalyst: Depending on the workup procedure, the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) or its salts may remain in the final product.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., methanol, toluene) may be present in trace amounts.

Q2: What is the primary cause of impurity formation in this compound synthesis?

The primary cause of impurity formation, specifically unreacted citric acid and its partial esters, is the presence of water. The synthesis of this compound is typically achieved through Fischer esterification, a reversible reaction between citric acid and methanol.[1] Water is a byproduct of this reaction. If water is not effectively removed from the reaction mixture, the equilibrium will shift back towards the reactants, leading to an incomplete reaction and a lower yield of the desired this compound.[1]

Q3: How can I minimize the formation of these impurities during synthesis?

To minimize impurities, it is crucial to drive the esterification reaction to completion. This can be achieved by:

  • Water Removal: Employing techniques to continuously remove water as it is formed is the most effective strategy. This can be done through azeotropic distillation with a suitable solvent like toluene (B28343) or by a multi-stage reaction and distillation process where water and excess methanol are periodically removed.[1]

  • Use of Anhydrous Reagents: Starting with anhydrous citric acid and methanol can reduce the initial amount of water in the reaction mixture.

  • Excess Methanol: Using a large excess of methanol can help shift the equilibrium towards the product side.

  • Optimal Catalyst and Reaction Conditions: The choice of acid catalyst and optimization of reaction time and temperature can also influence the reaction rate and completeness. Common catalysts include p-toluenesulfonic acid, sulfuric acid, and solid acid catalysts.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Symptoms: The isolated product weight is significantly lower than the theoretical yield.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction due to Water The Fischer esterification is an equilibrium reaction. The presence of water (from reagents or as a byproduct) shifts the equilibrium to the left, reducing the yield. Solution: Implement a water removal strategy. A common method is to perform multiple cycles of reflux followed by distillation to remove the water-methanol azeotrope.[1] Using a Dean-Stark apparatus with a solvent like toluene can also be effective.
Insufficient Reaction Time or Temperature The esterification reaction may not have reached equilibrium. Solution: Increase the reflux time. Reaction times of 5-6 hours per cycle are often reported.[1] Ensure the reaction temperature is appropriate for the solvent and catalyst used.
Suboptimal Catalyst Concentration The amount of acid catalyst can significantly impact the reaction rate. Solution: Ensure the catalyst concentration is within the recommended range. For similar esterifications, catalyst amounts of 0.5-2.0% of the total raw material weight have been shown to be effective.[1]
Loss of Product During Workup The product may be lost during neutralization, washing, or crystallization steps. Solution: Carefully optimize the purification process. For crystallization, ensure the cooling process is gradual to maximize crystal formation. When washing, use minimal amounts of cold solvent to avoid dissolving the product.
Problem 2: High Levels of Dimethyl Citrate and/or Unreacted Citric Acid in the Final Product

Symptoms: Analytical tests (e.g., HPLC, GC, NMR) show significant peaks corresponding to dimethyl citrate and/or citric acid.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Esterification As with low yield, an incomplete reaction is the primary cause of these impurities. Solution: Drive the reaction to completion by rigorously removing water, as described above. Multiple reaction-distillation cycles are highly recommended.[1]
Ineffective Purification The purification method may not be adequate to separate the this compound from the partially esterified products and unreacted starting material. Solution 1: Recrystallization: Optimize the recrystallization solvent and conditions. Solution 2: Ammoniacal Wash: A useful technique involves washing the crude product with a dilute ammonia (B1221849) solution. Dimethyl citrate is more acidic than this compound and will preferentially dissolve in the alkaline solution, allowing for its removal.

Experimental Protocols

Synthesis of this compound via Fischer Esterification with p-Toluenesulfonic Acid

This protocol is based on a multi-stage reaction and distillation process to drive the reaction to completion and achieve high purity.[1]

Materials:

  • Citric acid (technical grade)

  • Methanol

  • p-Toluenesulfonic acid (catalyst)

  • Deionized water

Equipment:

  • Reaction flask

  • Reflux condenser

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Reaction Setup: In a reaction flask, combine 875 g of citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.

  • First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.

  • Water Removal: After the reflux period, distill the mixture at atmospheric pressure to recover methanol and remove the water generated during the esterification.

  • Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of adding methanol, refluxing, and distilling for a total of 5 cycles.

  • Methanol Recovery: After the final reflux, distill the mixture under normal pressure to recover the excess methanol.

  • Crystallization: To the residue, add 100 ml of pure water. Heat and stir until all the material is dissolved.

  • Product Isolation: Pour the hot solution into a beaker and allow it to cool to room temperature to induce crystallization.

  • Purification: Filter the resulting crystals using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a drying oven to obtain the final this compound product.

Analytical Methods for Impurity Profiling

1. Gas Chromatography (GC)

  • Purpose: To determine the purity of this compound and quantify volatile impurities.

  • Typical Purity: Commercial this compound often has a purity of >98.0% as determined by GC.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, ethyl acetate).

  • Instrumentation and Conditions (Example):

    • Column: A polar capillary column such as a DB-WAX or similar is suitable.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium or Nitrogen.

2. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To separate and quantify non-volatile impurities such as unreacted citric acid and partially esterified citrates.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Instrumentation and Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a low wavelength (e.g., 210 nm) as citric acid and its esters have a weak chromophore.

    • Column Temperature: 30 °C.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To identify the structure of the main product and impurities.

  • ¹H NMR of this compound (in CDCl₃):

    • The spectrum will show characteristic signals for the methyl ester protons and the methylene (B1212753) protons of the citrate backbone.

    • Impurities like dimethyl citrate will show distinct signals that can be integrated to estimate their relative amounts.

  • ¹³C NMR of this compound (in CDCl₃):

    • Will show distinct resonances for the carbonyl carbons of the ester groups, the quaternary carbon, and the methylene carbons.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod 1 (p-TsOH)Method 2 (H₂SO₄)Method 3 (SOCl₂)Method 4 (Solid Acid)
Catalyst p-Toluenesulfonic acidConcentrated Sulfuric AcidThionyl ChlorideSolid Acid
Reactant Ratio (Citric Acid:Methanol) 1:1.5 (by weight)1:excess1:excess1:4.5 - 1:5 (molar)
Reaction Time 5 x 5 hours6 hoursOvernight5 hours
Reaction Temperature RefluxReflux0 °C to Room Temp.Reflux
Yield 81.5%~71%up to 98%up to 91%
Purity 98.5%HighHighHigh

Data compiled from various sources.

Visualizations

Synthesis_Workflow start Start combine Combine Citric Acid, Methanol, and Catalyst start->combine esterification Esterification Reaction (Heating/Reflux) combine->esterification water_removal Water Removal (Distillation/Azeotropic) esterification->water_removal workup Reaction Work-up (Neutralization/Washing) water_removal->workup purification Purification (Crystallization/Distillation) workup->purification analysis Product Analysis (Yield, Purity, Spectroscopy) purification->analysis end End analysis->end

Caption: Generalized workflow for this compound synthesis.

Impurity_Formation cluster_reactants Reactants cluster_products Products cluster_impurities Impurities citric_acid Citric Acid monomethyl_citrate Monomethyl Citrate citric_acid->monomethyl_citrate + Methanol methanol Methanol trimethyl_citrate This compound (Desired Product) dimethyl_citrate Dimethyl Citrate trimethyl_citrate->dimethyl_citrate - Methanol (Hydrolysis) dimethyl_citrate->trimethyl_citrate + Methanol dimethyl_citrate->monomethyl_citrate - Methanol (Hydrolysis) monomethyl_citrate->dimethyl_citrate + Methanol unreacted_citric_acid Unreacted Citric Acid monomethyl_citrate->unreacted_citric_acid - Methanol (Hydrolysis) water Presence of Water (Inhibits forward reaction) water->trimethyl_citrate Shifts Equilibrium

Caption: Formation pathways of common impurities in this compound synthesis.

Troubleshooting_Guide start Problem Detected: Low Purity/Yield check_reaction Incomplete Reaction? start->check_reaction check_purification Ineffective Purification? check_reaction->check_purification No solution_water Action: Improve Water Removal (e.g., multiple distillations) check_reaction->solution_water Yes solution_time_temp Action: Increase Reaction Time/Temp check_reaction->solution_time_temp Yes solution_recrystallize Action: Optimize Recrystallization check_purification->solution_recrystallize Yes solution_wash Action: Perform Ammoniacal Wash check_purification->solution_wash Yes

References

Technical Support Center: Trimethyl Citrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the crystallization of trimethyl citrate (B86180).

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of trimethyl citrate in a direct question-and-answer format.

Question: My this compound is "oiling out" and forming a liquid layer instead of crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution at a temperature above its melting point. Given this compound's relatively low melting point (76-79°C), this can be a common issue.[1]

  • Cause 1: Solution is too saturated. If the concentration of this compound is too high, it may precipitate prematurely at a higher temperature.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount (1-5%) of additional hot solvent to slightly decrease saturation, and then allow it to cool again, more slowly this time.[2]

  • Cause 2: Cooling rate is too fast. Rapid cooling does not provide enough time for the ordered lattice of a crystal to form.

    • Solution: Slow down the cooling process. Insulate the flask by placing it on a cork ring or wood block and covering it with a watch glass. An inverted beaker can also be placed over the flask to create an insulating atmosphere.[2]

  • Cause 3: Presence of impurities. Impurities can depress the melting point of the compound, increasing the likelihood of it oiling out.

    • Solution: If the crude material is suspected to be highly impure, consider a pre-purification step. Washing the crude product can remove unreacted acid and catalysts.[3] For colored impurities, a charcoal treatment during recrystallization may be effective.[2]

Question: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

Answer: The failure to crystallize upon cooling often indicates that the solution is either supersaturated but requires a nucleation event, or it is not saturated enough.

  • For a clear solution (potential supersaturation):

    • Scratch the flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Add a seed crystal: If you have a previous batch of solid this compound, add a tiny crystal to the solution. This provides a perfect template for further crystallization.

    • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the this compound. Be cautious, as very rapid cooling can sometimes lead to the formation of small, less pure crystals.

  • If induction methods fail (solution may be undersaturated):

    • Solution: The solution may be too dilute. Re-heat the solution and boil off some of the solvent to increase the concentration.[4] Once you observe slight cloudiness or the formation of solid, add a small amount of solvent back to redissolve it and then allow it to cool slowly.[4]

Question: The crystallization happened too quickly, resulting in a fine powder or small needles. What is the concern and how can I fix it?

Answer: Rapid crystallization, or "crashing out," can trap impurities within the crystal lattice, defeating the purpose of purification.[2] The ideal process involves slow crystal growth over a period of 20 minutes or more.[2]

  • Cause: The solution was likely too supersaturated when crystallization began.

  • Solution: Re-heat the flask to redissolve the solid. Add a bit more solvent (e.g., 1-2 mL for every 100 mg of solid) than the minimum required for dissolution at boiling.[2] This will ensure the solution remains unsaturated for a longer period during cooling, promoting slower, more controlled crystal growth.

Question: My final crystal yield is very low (e.g., less than 50%). What went wrong?

Answer: A low yield suggests that a significant amount of the this compound was not recovered in solid form.

  • Cause 1: Too much solvent was used. this compound has some solubility even at low temperatures, and using an excessive amount of solvent will result in a large portion remaining in the mother liquor.[2] Water solubility is 53.2 g/L at 20°C.[5][6]

    • Solution: Before filtering, you can try to carefully evaporate some of the solvent and cool the solution again to recover more crystals. For future experiments, use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Cause 2: Premature crystallization during filtration. If performing a hot filtration to remove impurities, the solution may cool and form crystals on the filter paper or in the funnel.

    • Solution: Use an excess of hot solvent before filtering and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent to prevent premature crystallization.[4]

  • Cause 3: Incomplete reaction. If the crystallization is part of the initial synthesis workup, a low yield may originate from an incomplete esterification reaction.[3]

    • Solution: Ensure the synthesis reaction goes to completion by using appropriate catalysts and effectively removing water, which is a byproduct of the reaction.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

  • A1: Water is commonly used for the initial crystallization after synthesis.[1][7] For recrystallization to achieve higher purity, a mixed solvent system of hexane (B92381) and ethyl acetate (B1210297) is effective.[3][8][9] Methanol is a suitable solvent for dissolving this compound but is also a reactant in its synthesis, so its use in purification depends on the context.[5][6]

Q2: How can I remove impurities like unreacted citric acid or dimethyl citrate?

  • A2: Unreacted starting materials and catalysts can often be removed by washing the crude crystals with cold water.[1] For stubborn impurities like the dimethyl ester byproduct, a specific washing procedure can be used: after filtering the crude crystals, they can be stirred with an ammonia (B1221849) solution, which selectively dissolves the dimethyl ester, allowing the pure this compound to be re-filtered.[3][10] Subsequent recrystallization will further improve purity.[3]

Q3: What is the expected melting point of pure this compound?

  • A3: The melting point for pure this compound is typically in the range of 76-79°C.[1] Some sources provide a slightly wider range, such as 75-82°C.[5] A broad or depressed melting point often indicates the presence of impurities.

Q4: How should I properly store this compound crystals?

  • A4: this compound should be stored in a tightly sealed container in a dry environment at room temperature.[6] This prevents hydrolysis from atmospheric moisture.

Q5: Can I use seeding to control my crystallization process?

  • A5: Yes, seeding is a highly effective method to control crystallization.[11] Adding a small seed crystal to a supersaturated solution can induce crystallization at the desired temperature, helping to control crystal size and prevent oiling out.

Quantitative Data

The physical and solubility properties of this compound are crucial for designing effective crystallization protocols.

PropertyValueSource(s)
Molecular FormulaC₉H₁₄O₇[5]
Molecular Weight234.2 g/mol [5]
AppearanceWhite to off-white crystals[5][8]
Melting Point76-79 °C[1]
Boiling Point176 °C (at 16 mmHg)[5][6]
Water Solubility53.2 g/L (at 20°C)[5][6]
Other SolubilitiesSoluble in alcohol; sparingly in chloroform.[6][8]

Experimental Protocols

Protocol 1: Cooling Crystallization from Water (Post-Synthesis)

This protocol is suitable for the initial isolation of crude this compound after synthesis and removal of the reaction solvent (e.g., methanol).[1][7]

  • Dissolution: To the crude this compound residue, add a minimal amount of pure water. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Cooling & Crystallization: Remove the beaker from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystals should begin to form as the solution cools.

  • Complete Crystallization: To maximize yield, place the beaker in an ice bath for 20-30 minutes to further decrease the solubility of the product.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a drying oven or a desiccator to obtain the final product.

Protocol 2: Recrystallization from Hexane/Ethyl Acetate

This two-solvent method is effective for purifying crude this compound to a high purity.[3][8][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (the "soluble" solvent) and heat the mixture gently with stirring until the solid dissolves completely.

  • Induce Cloudiness: While the solution is still hot, add hexane (the "anti-solvent") dropwise until you observe persistent cloudiness. This indicates the solution is saturated.

  • Re-dissolve: Add a few drops of hot ethyl acetate to just re-dissolve the cloudiness, resulting in a clear, saturated solution at high temperature.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the purified crystals by suction filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold hexane and dry them thoroughly.

Visualizations

Diagram 1: General Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Filter 2. Hot Gravity Filtration (Optional, for insoluble impurities) Dissolve->Filter Cool 3. Cool Solution Slowly to Room Temperature Filter->Cool IceBath 4. Cool in Ice Bath (To maximize yield) Cool->IceBath Isolate 5. Isolate Crystals (Suction Filtration) IceBath->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry

A standard experimental workflow for purification by recrystallization.

Diagram 2: Troubleshooting Crystallization Issues

G Start Problem Encountered During Cooling OilingOut Is an oil forming instead of a solid? Start->OilingOut NoCrystals Is the solution clear with no crystals? Start->NoCrystals OilingOut->NoCrystals No Sol1 1. Reheat to dissolve oil 2. Add more hot solvent 3. Cool mixture SLOWLY OilingOut->Sol1 Yes Sol2 1. Scratch flask with glass rod 2. Add a seed crystal 3. If fails, boil off some solvent & re-cool NoCrystals->Sol2 Yes CrystalsFormed Crystals Formed NoCrystals->CrystalsFormed No Sol1->CrystalsFormed Sol2->CrystalsFormed

A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Enhancing Trimethyl Citrate Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of trimethyl citrate (B86180) synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of trimethyl citrate, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in this compound synthesis are a common problem, primarily due to the reversible nature of the esterification reaction between citric acid and methanol (B129727). The presence of water, either from the reactants or generated during the reaction, can shift the equilibrium back towards the starting materials, thereby reducing the yield.[1]

Potential Causes and Solutions:

Potential CauseSolution
Presence of Water Employ methods to remove water from the reaction mixture. A highly effective technique is a multi-step reaction and distillation process. This involves heating the reaction mixture to reflux, followed by distillation to remove methanol and the water generated. This cycle is typically repeated 3-6 times to drive the reaction to completion.[1][2][3] Using anhydrous reactants is also recommended.[1]
Incomplete Reaction Increase the reaction time or temperature. Refluxing the reaction mixture for 3 to 6 hours is a common practice.[1] Some protocols suggest stirring the reaction overnight.[1]
Suboptimal Catalyst Ensure you are using an appropriate acid catalyst such as p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst. The catalyst concentration should be optimized; for similar citrate ester syntheses, catalyst amounts of 0.5-2.0% of the total raw material weight have been effective.[1]
Product Loss During Workup This compound has some solubility in water, and significant amounts can be lost during aqueous washes. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with an organic solvent.[4]

Question: My final product is impure and contains significant amounts of dimethyl citrate and unreacted citric acid. How can I improve the purity?

Answer:

The presence of partially esterified products like dimethyl citrate and unreacted citric acid is a frequent challenge, often resulting from an incomplete reaction or suboptimal purification.[1]

Potential Causes and Solutions:

Potential CauseSolution
Incomplete Esterification As with low yields, driving the reaction to completion by removing water is crucial. Repeating the reflux and distillation steps multiple times can significantly increase the conversion to this compound.[1]
Ineffective Purification Recrystallization: After the reaction, the crude product can be purified by recrystallization. A common solvent system for this is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] Washing: Washing the crude product is essential to remove unreacted acid and catalyst. A simplified method involves filtering the crystallized product, washing it with cold water, and then treating it with an ammonia (B1221849) solution to dissolve the dimethyl ester byproduct before filtering the pure this compound.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the direct esterification of citric acid with methanol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, sulfuric acid, or thionyl chloride, to achieve a high reaction rate and yield.[1][3][6][7]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. Crucially, the removal of water as a byproduct is essential to drive the reaction towards the formation of the trimethyl ester.[2][3]

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a white to off-white crystalline solid with a characteristic ethereal fruity scent.[1][6]

PropertyValue
Molecular Formula C₉H₁₄O₇
Molecular Weight 234.20 g/mol
Melting Point 76-79 °C[2]
Boiling Point ~176 °C at 16 mmHg[6]
Solubility in Water 53.2 g/L at 20 °C[6]

Experimental Protocols

Below are detailed methodologies for key experiments in this compound synthesis.

Protocol 1: Synthesis using p-Toluenesulfonic Acid as a Catalyst

This protocol is designed to drive the reaction to completion by removing water.[1][2][3]

Materials:

  • Citric acid (technical grade, containing crystal water)

  • Methanol

  • p-Toluenesulfonic acid

  • Pure water

Procedure:

  • In a reaction flask, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.[2]

  • Heat the mixture to reflux and maintain for 5 hours.[2]

  • After the initial reflux, distill the mixture at normal pressure to recover methanol and remove the water generated.[2]

  • Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol.[2]

  • Heat the mixture to reflux for another 5 hours.[2]

  • Repeat the process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles.[2]

  • After the final cycle, distill off the excess methanol at normal pressure.[2]

  • To the residue, add 100 ml of pure water. Heat and stir until all the material is dissolved.[2]

  • Pour the hot solution into a beaker and allow it to cool to room temperature to induce crystallization.[2]

  • Filter the resulting crystals, wash with pure water, and dry to obtain the final product.[2]

Protocol 2: Synthesis using Thionyl Chloride as a Catalyst

This protocol utilizes thionyl chloride as a catalyst and can result in a high yield.[1]

Materials:

  • Citric acid

  • Anhydrous methanol

  • Thionyl chloride

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 9.00 g (46.8 mmol) of citric acid in anhydrous methanol in a reaction vessel under a nitrogen atmosphere.[1]

  • Cool the solution to 0°C.

  • Slowly add 20.50 mL (0.28 mol) of thionyl chloride dropwise to the cooled solution.[1]

  • Stir the reaction mixture at 0°C for 1 hour.[1]

  • Allow the mixture to warm to room temperature and continue stirring overnight.[1]

  • Remove the volatile components by distillation under reduced pressure.[1]

  • Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline this compound.[1]

Data Presentation

Comparison of Synthesis Methods:

ParameterMethod 1 (p-TsOH)Method 2 (H₂SO₄)Method 3 (SOCl₂)Method with Solid Acid
Catalyst p-Toluenesulfonic acidConcentrated Sulfuric AcidThionyl ChlorideSolid Acid
Reactant Ratio (Citric Acid:Methanol) -1:1.5 (by weight)1:excess1:4.5 - 1:5 (molar)
Reaction Time 5 x 5 hours6 hoursOvernight5 hours
Reaction Temperature RefluxReflux0 °C to Room Temp.-
Yield 81.5%[8]~71%[8]up to 98%[8]up to 91%[8]
Purity 98.5%[8]HighHighHigh

Data compiled from multiple sources.[8]

Visualizations

experimental_workflow start Start reactants Combine Citric Acid, Methanol, and Catalyst start->reactants esterification Esterification Reaction (Heating/Reflux) reactants->esterification water_removal Water Removal (Distillation) esterification->water_removal water_removal->esterification Repeat 3-6x workup Reaction Work-up (Neutralization/Washing) water_removal->workup purification Purification (Crystallization) workup->purification analysis Product Analysis (Yield, Purity) purification->analysis end_node End analysis->end_node

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield start Low Yield of This compound check_water Is water being effectively removed? start->check_water check_time_temp Are reaction time and temperature sufficient? check_water->check_time_temp Yes solution_water Implement/optimize water removal (e.g., repeated distillation cycles). check_water->solution_water No check_catalyst Is the catalyst appropriate and concentration optimal? check_time_temp->check_catalyst Yes solution_time_temp Increase reflux time and/or temperature. check_time_temp->solution_time_temp No check_workup Is product being lost during workup? check_catalyst->check_workup Yes solution_catalyst Verify catalyst choice and optimize its concentration. check_catalyst->solution_catalyst No solution_workup Minimize aqueous washes; back-extract aqueous layers. check_workup->solution_workup Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Thermal Degradation of Trimethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl citrate (B86180) (TMC) at high temperatures.

Troubleshooting Guides

This section addresses specific issues that may arise during the thermal analysis of trimethyl citrate.

Issue 1: Inconsistent Melting Point Observed in Differential Scanning Calorimetry (DSC)

  • Question: My DSC curve for this compound shows a melting endotherm that varies between experiments or appears broad. What could be the cause?

  • Answer: Inconsistent melting points for this compound (literature value: 75-82°C) can stem from several factors:

    • Purity of the Sample: Impurities can depress and broaden the melting peak. Ensure the TMC is of high purity.

    • Heating Rate: A high heating rate can shift the apparent melting point to a higher temperature. A typical heating rate for such analysis is 10°C/min.

    • Sample Preparation: Poor thermal contact between the sample and the DSC pan can lead to broad, irregular peaks. Ensure the sample is finely ground and evenly distributed at the bottom of the pan.

    • Moisture Content: this compound is slightly soluble in water. Absorbed moisture can affect the melting behavior. Consider drying the sample under vacuum before analysis.

Issue 2: Unexpected Mass Loss at Temperatures Below the Anticipated Decomposition Point in Thermogravimetric Analysis (TGA)

  • Question: My TGA curve for this compound shows a mass loss step before the main decomposition stage. What does this indicate?

  • Answer: An initial mass loss at lower temperatures can be attributed to several factors:

    • Residual Solvent or Moisture: The synthesis of this compound often involves solvents like methanol (B129727). The initial mass loss may correspond to the evaporation of residual solvents or absorbed water.[1]

    • Volatility of this compound: Although it has a high boiling point at reduced pressure, TMC may exhibit some volatility at higher temperatures under atmospheric pressure, leading to a gradual mass loss before decomposition.

    • Low Molecular Weight Impurities: The presence of more volatile impurities from the synthesis process can also contribute to an early mass loss.

Issue 3: Difficulty in Distinguishing Melting from Decomposition in Thermal Analysis

  • Question: How can I confirm if the observed thermal event is the melting of this compound or its decomposition?

  • Answer: Distinguishing between melting and decomposition is crucial for accurate analysis. Here are some approaches:

    • Combined TGA-DSC Analysis: A simultaneous TGA-DSC (SDT) analysis is the most direct method. If a thermal event on the DSC curve occurs without a corresponding mass loss in the TGA curve, it is a phase transition like melting. If there is a simultaneous mass loss, it indicates decomposition.

    • Visual Inspection: Heat a small sample on a hot stage microscope and observe the changes. Melting will result in a clear liquid, while decomposition is often accompanied by color changes, charring, or gas evolution.

    • Reversibility Check: After the initial heating in the DSC, cool the sample and then reheat it. A melting peak should reappear upon reheating (if the substance recrystallizes on cooling), whereas a decomposition event is irreversible.

Issue 4: Residue Remaining in the TGA Pan After an Experiment in an Inert Atmosphere

  • Question: After heating this compound in a nitrogen atmosphere to a high temperature (e.g., 600°C), I observe a residual mass. What is this residue?

  • Answer: The thermal decomposition of organic molecules, including esters, in an inert atmosphere can lead to the formation of a stable carbonaceous char. This is a common phenomenon in the pyrolysis of organic compounds. The amount of char can vary depending on the final temperature and the heating rate.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the thermal degradation of this compound.

1. At what temperature does this compound begin to decompose?

Based on general information for citrate esters, significant thermal decomposition of this compound is expected to begin at temperatures above its boiling point. One source indicates decomposition at 287°C.[2][3] However, the onset of decomposition can be influenced by factors such as the heating rate and the presence of impurities. For precise determination, Thermogravimetric Analysis (TGA) is recommended.

2. What are the expected decomposition products of this compound at high temperatures?

Under inert (pyrolytic) conditions, the primary decomposition products are expected to be:

  • Methanol: From the cleavage of the ester bonds.[4]

  • Carbon Dioxide (CO2) and Carbon Monoxide (CO): From the decarboxylation and fragmentation of the citrate backbone.[5]

  • Unsaturated Carboxylic Acids: Such as itaconic acid or citraconic acid, formed through dehydration and rearrangement of the citric acid core.

  • Smaller Organic Fragments: Resulting from further breakdown of the carbon skeleton.

Under an oxidative atmosphere (e.g., air), the final decomposition products will be primarily carbon dioxide and water.

3. How does the thermal stability of this compound compare to other citrate esters?

Generally, the thermal stability of citrate esters increases with the chain length of the alkyl group. Therefore, this compound is expected to be less thermally stable than its longer-chain counterparts like triethyl citrate or tributyl citrate due to its lower molecular weight and higher volatility.

4. What analytical techniques are best suited for studying the thermal degradation of this compound?

A combination of techniques provides the most comprehensive understanding:

  • Thermogravimetric Analysis (TGA): To determine the decomposition temperature ranges and the kinetics of mass loss.

  • Differential Scanning Calorimetry (DSC): To identify melting, crystallization, and other phase transitions, and to measure the enthalpy changes associated with these processes.

  • TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS): To identify the gaseous products evolved during decomposition in real-time.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the various volatile and semi-volatile fragments produced during pyrolysis.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve).

Protocol 2: Identification of Gaseous Decomposition Products using TGA-FTIR

  • Instrument Setup: Couple the outlet of the TGA to the gas cell of an FTIR spectrometer.

  • TGA Method: Follow the TGA protocol described above.

  • FTIR Data Collection: Continuously collect FTIR spectra of the evolved gases throughout the TGA experiment.

  • Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands, e.g., CO2 at ~2350 cm⁻¹, CO at ~2140 cm⁻¹, and methanol C-O stretch at ~1030 cm⁻¹) with the mass loss events observed in the TGA data.

Quantitative Data Summary

ParameterExpected Value/RangeAnalytical TechniqueNotes
Melting Point75 - 82 °C[4]DSCEndothermic peak
Onset of Decomposition> 200 °CTGAIn an inert atmosphere
Peak Decomposition Temperature250 - 350 °CTGA (DTG)Main mass loss event
Residual Mass at 600°C (N₂ atm)VariableTGAIndicates char formation

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data & Interpretation TMC This compound (High Purity) Weigh Weigh 5-10 mg TMC->Weigh Py_GCMS Py-GC-MS TMC->Py_GCMS TGA TGA Weigh->TGA N₂ atm, 10°C/min DSC DSC Weigh->DSC N₂ atm, 10°C/min TGA_FTIR TGA-FTIR / MS TGA->TGA_FTIR Thermal_Stability Thermal Stability (T_onset, T_peak) TGA->Thermal_Stability Phase_Transitions Phase Transitions (Melting Point) DSC->Phase_Transitions Evolved_Gases Evolved Gas ID TGA_FTIR->Evolved_Gases Decomp_Products Decomposition Product ID Py_GCMS->Decomp_Products

Caption: Workflow for the thermal analysis of this compound.

Degradation_Pathway TMC This compound Heat High Temperature (Pyrolysis) TMC->Heat Primary_Decomp Primary Decomposition Heat->Primary_Decomp Methanol Methanol Primary_Decomp->Methanol Ester Cleavage Dehydrated_Intermediates Dehydrated Intermediates (e.g., Itaconic/Citraconic Esters) Primary_Decomp->Dehydrated_Intermediates Dehydration Secondary_Decomp Secondary Fragmentation CO2 CO₂ Secondary_Decomp->CO2 Decarboxylation CO CO Secondary_Decomp->CO Char Char Residue Secondary_Decomp->Char Small_Organics Small Organic Fragments Secondary_Decomp->Small_Organics Dehydrated_Intermediates->Secondary_Decomp

Caption: Proposed thermal degradation pathway for this compound.

References

Technical Support Center: Trimethyl Citrate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding the stability of trimethyl citrate (B86180) in pharmaceutical and research formulations.

Frequently Asked Questions (FAQs)

Q1: What is trimethyl citrate and what are its common uses in formulations?

This compound is the trimethyl ester of citric acid. In pharmaceutical and research settings, it is primarily used as a non-toxic, biodegradable plasticizer for polymers in film coatings, a solvent, and a formulation excipient in drug delivery systems.[1][2][3] Its low toxicity and compatibility with a range of polymers make it a favorable alternative to traditional plasticizers like phthalates.[2]

Q2: What is the primary cause of this compound instability in aqueous formulations?

The primary degradation pathway for this compound is hydrolysis.[1][4] The ester bonds are susceptible to cleavage by water, which breaks down this compound into intermediate products like dimethyl citrate and monomethyl citrate, and ultimately into citric acid and methanol (B129727).[1] This reaction can be accelerated by several factors.

Q3: Which factors have the most significant impact on the stability of this compound?

The stability of this compound is most significantly influenced by:

  • pH: Hydrolysis is strongly pH-dependent. The reaction is generally slow under acidic conditions and rapidly accelerates in neutral to alkaline (basic) environments.[5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6] Therefore, formulations containing this compound are more susceptible to degradation at elevated temperatures.

  • Presence of Water: As water is a reactant in hydrolysis, its presence is essential for the degradation to occur.[1][6]

  • Incompatible Excipients: Certain excipients may interact with this compound or alter the formulation's micro-environment (e.g., local pH changes), thereby affecting its stability.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Q4: My assay shows a rapid and unexpected decrease in this compound concentration over time. What is the likely cause?

A rapid loss of this compound typically points to accelerated hydrolysis. Follow these troubleshooting steps:

  • Verify Formulation pH: The most common culprit is a pH in the neutral to alkaline range. Measure the pH of your formulation. If it is above 6, consider adding a suitable buffering agent (e.g., citrate or phosphate (B84403) buffers) to maintain a slightly acidic pH where this compound is more stable.[6]

  • Review Storage Conditions: Check the storage temperature of your samples. Elevated temperatures will significantly speed up degradation. Ensure samples are stored at the recommended temperature, and consider refrigeration if the formulation allows.

  • Assess Water Content: For non-aqueous or low-water formulations, ensure that all components are anhydrous and that packaging prevents moisture ingress.[6]

Q5: I see new, unexpected peaks appearing in my HPLC chromatogram during a stability study. What could they be?

These new peaks are likely degradation products.

  • The most probable degradation products are dimethyl citrate , monomethyl citrate , and citric acid .

  • To confirm their identity, you can:

    • Run commercially available standards of these compounds if possible.

    • Perform forced degradation studies (see Experimental Protocols section) to intentionally generate these degradants and compare their retention times.

    • Utilize mass spectrometry (LC-MS) to identify the mass of the unknown peaks and match them to the expected degradation products.

Q6: My film-coated tablets are becoming brittle and cracking during stability testing. Could this be related to this compound?

Yes, this can be a direct consequence of this compound degradation or migration. This compound acts as a plasticizer, imparting flexibility to the film coat.

  • Degradation: If the this compound within the coating hydrolyzes to citric acid, it loses its plasticizing effect, leading to a more brittle film.

  • Migration: Plasticizers can sometimes migrate from the film coat into the tablet core over time, especially under high humidity.[7] This loss of plasticizer from the coating also results in increased brittleness.

To investigate this, you would need to develop an analytical method to quantify this compound content specifically within the film coat and the tablet core separately over the course of the stability study.

Data on Stability

While specific kinetic data for this compound is not broadly published, the stability of esters is well-understood. The rate of hydrolysis is highly dependent on pH. The table below provides an illustrative summary based on the general behavior of carboxylic acid esters.

pH ConditionRelative Rate of HydrolysisStability Outlook
Acidic (pH 3-5) SlowGenerally stable. This is the optimal pH range for formulations containing this compound.
Neutral (pH ~7) Moderate and increases with pHDegradation is noticeable. The base-catalyzed mechanism begins to dominate.[5]
Alkaline (pH > 8) RapidSignificant and rapid degradation.[5] Formulations at this pH are likely to be highly unstable.

This table provides an illustrative guide. Actual degradation rates should be determined empirically for your specific formulation.

Visualizing Stability Concepts

To better understand the processes involved in this compound stability, the following diagrams illustrate key concepts.

TMC This compound DMC Dimethyl Citrate TMC->DMC + H2O MeOH Methanol TMC->MeOH MMC Monomethyl Citrate DMC->MMC + H2O DMC->MeOH CA Citric Acid MMC->CA + H2O MMC->MeOH

Caption: Primary hydrolysis pathway of this compound.

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes & Solutions Loss of Assay Low Assay / Unexpected Peaks Check pH Measure Formulation pH Loss of Assay->Check pH Check Temp Verify Storage Temperature Loss of Assay->Check Temp Check Excipients Review Excipient Compatibility Loss of Assay->Check Excipients High pH pH > 6? -> Add Buffer Check pH->High pH High Temp Temp Elevated? -> Refrigerate/Control Check Temp->High Temp Incompatibility Reactive Excipient? -> Reformulate Check Excipients->Incompatibility

Caption: Troubleshooting workflow for this compound instability.

Key Experimental Protocols

Forced Degradation Study

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[8][9]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 30 mins, 1, 2, 4 hours), as base hydrolysis is rapid.[5] Neutralize with 0.1 N HCl and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Store the solid this compound powder in an oven at a high temperature (e.g., 70°C) for a set period (e.g., 24-48 hours).[9] Dissolve and dilute for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period. Analyze against a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below. The goal is to achieve 10-30% degradation of the parent compound.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the active substance due to degradation.[10]

Objective: To separate and quantify this compound in the presence of its process impurities and degradation products.

Illustrative HPLC Parameters:

ParameterSpecification
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution. A common starting point is a mixture of an acidic buffer and an organic solvent. For example: Acetonitrile and 0.025 M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 v/v ratio.[11]
Flow Rate 1.0 mL/min
Detection UV detector at a low wavelength (e.g., 210 nm), as citrate esters lack a strong chromophore.[12]
Column Temperature 30°C
Injection Volume 10 µL

Note: This method is illustrative and must be optimized and validated for your specific formulation according to ICH guidelines.

References

Technical Support Center: Leaching of Trimethyl Citrate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the leaching of trimethyl citrate (B86180) (TMC) from polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is Trimethyl citrate (TMC) and why is it used in polymers?

This compound (TMC) is the trimethyl ester of citric acid, utilized as a non-toxic, biodegradable plasticizer.[1][2] It is added to polymer formulations, such as polyvinyl chloride (PVC) and polylactic acid (PLA), to increase flexibility, reduce brittleness, and improve workability.[3][4] Its favorable safety profile makes it a common alternative to traditional phthalate (B1215562) plasticizers, especially in sensitive applications like medical devices, pharmaceutical coatings, and food packaging.[1][5]

Q2: What is "leaching" and why is it a concern with this compound?

Leaching, or migration, is the process by which a plasticizer, such as TMC, moves from the polymer matrix to the surface and potentially into a surrounding medium (e.g., a liquid, a tablet core, or food).[6] This is a significant concern for several reasons:

  • Altered Material Properties: Excessive leaching can compromise the mechanical integrity of the polymer, leading to increased brittleness and potential device failure.[6]

  • Product Performance: In pharmaceutical applications, such as coated tablets, the migration of plasticizer can alter the permeability of the coating, thereby affecting the drug release rate.[7][8]

  • Safety and Contamination: In drug development and food packaging, the leached plasticizer can interact with the product, posing potential toxicological risks or affecting the stability of the formulation.[6]

Q3: What factors influence the leaching of this compound?

Several factors can influence the rate and extent of TMC migration from a polymer matrix:

  • Temperature: Higher temperatures generally increase the diffusion rate of the plasticizer, accelerating leaching.[9]

  • Contact Medium: The type of liquid or substance in contact with the polymer plays a crucial role. Leaching is often higher into fatty or alcoholic media compared to aqueous, non-fatty media.[9]

  • Exposure Time: The longer the duration of contact, the greater the potential for leaching.[10]

  • Polymer Type and Compatibility: The compatibility between TMC and the polymer matrix affects its retention. TMC is known to be compatible with a range of polymers, including PLA and PVC.[1][3]

  • Plasticizer Concentration: Higher initial concentrations of TMC in the polymer can lead to a greater driving force for migration.

  • Relative Humidity: For some applications, such as coated tablets, higher humidity can increase plasticizer migration.[7][8]

  • Molecular Weight: this compound's lower molecular weight provides excellent plasticizing efficiency but can also lead to lower migration resistance compared to higher molecular weight citrate plasticizers like Triethyl Citrate (TEC).[1]

Troubleshooting Guide

Q1: My polymer product (e.g., film, tubing) has become brittle and cracked over time. Could TMC leaching be the cause?

Yes, this is a classic sign of plasticizer loss. When TMC leaches out of the polymer matrix, the intermolecular forces between polymer chains increase, resulting in a loss of flexibility and an increase in brittleness.[6]

  • Recommended Action:

    • Quantify Leaching: Perform a leaching study to confirm the loss of TMC. See the Experimental Protocols section for methodologies.

    • Review Storage Conditions: Assess if the product was exposed to high temperatures or incompatible solvents during storage.[9]

    • Consider Formulation: If leaching is confirmed, consider reformulating with a higher molecular weight plasticizer or using a synergistic blend of plasticizers to improve migration resistance.[1]

Q2: I am observing unexpected changes in the release profile of my drug from a polymer-coated tablet. How can I determine if plasticizer migration is the issue?

Migration of the plasticizer from the film coating into the tablet core is a known issue that can alter the coating's mechanical properties and permeability.[7][8]

  • Recommended Action:

    • Analyze the Core: Use an analytical technique like Gas Chromatography/Mass Spectrometry (GC/MS) to analyze the tablet core for the presence of TMC.[7] This will confirm if migration has occurred.

    • Evaluate Storage Humidity: Studies have shown that the extent of migration can be significantly influenced by the relative humidity of the storage environment.[7][8] Test drug release profiles for tablets stored under different humidity conditions.

    • Workflow for Investigation: Follow a systematic approach to diagnose the issue.

G cluster_0 Troubleshooting Drug Release Profile Changes Start Unexpected Drug Release Profile Check1 Hypothesis: Plasticizer Migration Start->Check1 Action1 Analyze Tablet Core for TMC via GC/MS Check1->Action1 Result1 TMC Detected in Core? Action1->Result1 Conclusion1 Migration Confirmed. Investigate humidity and reformulate coating. Result1->Conclusion1 Yes Conclusion2 Migration Unlikely. Investigate other factors (e.g., polymer degradation, drug-excipient interaction). Result1->Conclusion2 No Action2 Analyze Release Profiles of Tablets Stored at Varied Humidity Conclusion1->Action2

Caption: Troubleshooting workflow for drug release issues.

Q3: My quantitative analysis shows higher than expected TMC leaching into my aqueous test medium. What could be the cause?

While TMC is only slightly soluble in water, several factors could lead to unexpectedly high measurements.[11]

  • Recommended Action:

    • Check for Co-solvents: Ensure your aqueous medium does not contain any organic co-solvents that could increase the solubility of TMC.

    • Verify Temperature Control: Confirm that your experimental temperature was not higher than intended, as this accelerates diffusion.[12]

    • Assess Polymer Integrity: Check for any signs of polymer degradation (e.g., discoloration, surface changes), which could create pathways for enhanced leaching.

    • Analytical Interference: Rule out any interfering compounds in your analytical method (e.g., HPLC, GC) that might be co-eluting with TMC and artificially inflating the result.[13]

Data Presentation

Leaching is highly dependent on the plasticizer's molecular weight and the experimental conditions. Lower molecular weight plasticizers generally exhibit higher migration.

Table 1: Comparative Migration Resistance of Citrate Plasticizers

Plasticizer Molecular Weight ( g/mol ) Relative Migration Resistance Rationale
This compound (TMC) 234.20[11] Lower Lower molecular weight leads to higher mobility within the polymer matrix.[1]
Triethyl Citrate (TEC) 276.30[14] Higher Higher molecular weight reduces mobility and improves migration resistance compared to TMC.[1]
Tributyl Citrate (TBC) 360.40 High Increased alkyl chain length further reduces mobility and volatility.[15]

| Acetyl Tributyl Citrate (ATBC) | 402.50 | Very High | The addition of an acetyl group and longer alkyl chains significantly increases molecular weight, providing excellent migration resistance.[6] |

Note: This table provides a qualitative comparison based on established principles. Actual leaching percentages will vary based on polymer, temperature, and extraction medium.

Experimental Protocols

Protocol 1: Gravimetric Analysis of TMC Leaching

This method provides a straightforward way to quantify the total amount of material leached from a polymer film.[6]

  • Objective: To determine the percentage weight loss of a plasticized polymer film after immersion in a liquid medium.

  • Materials:

    • Polymer film samples containing TMC (uniform dimensions, e.g., 50mm x 50mm).

    • Extraction liquid (e.g., distilled water, ethanol, isooctane).

    • Constant temperature bath or incubator.

    • Analytical balance (readable to 0.1 mg).

    • Glass beakers or flasks.

    • Lint-free cloth.

  • Procedure:

    • Sample Preparation: Cut at least three replicate specimens of the polymer film to a uniform size.

    • Initial Weighing: Accurately weigh each specimen and record the initial weight (W_initial).

    • Immersion: Place each specimen in a separate beaker containing a specified volume of the extraction liquid, ensuring the film is fully submerged.

    • Incubation: Place the beakers in the temperature bath set to the desired temperature (e.g., 40°C) for a specific duration (e.g., 24 hours).

    • Removal and Drying: After incubation, carefully remove the specimens. Gently wipe the surface with a lint-free cloth to remove excess liquid.

    • Final Weighing: Dry the specimens to a constant weight in a desiccator or a vacuum oven at a mild temperature. Record the final weight (W_final).

    • Calculation: Calculate the percentage of weight loss using the formula: % Weight Loss = [(W_initial - W_final) / W_initial] * 100

Protocol 2: Chromatographic Analysis of TMC in Leaching Medium

This method offers a more precise and specific measurement of the TMC concentration that has migrated into the extraction liquid. High-Performance Liquid Chromatography (HPLC) is commonly used.

  • Objective: To quantify the concentration of TMC in the extraction liquid after exposure to the polymer.

  • Materials:

    • Extraction liquid containing the leached TMC (from an experiment like Protocol 1).

    • HPLC system with a suitable detector (e.g., UV or MS).

    • Appropriate HPLC column (e.g., C18).

    • TMC analytical standard.

    • Mobile phase solvents (e.g., acetonitrile, water).

  • Procedure:

    • Standard Curve Preparation: Prepare a series of TMC standard solutions of known concentrations in the same extraction liquid used in the experiment.

    • Calibration: Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Inject a known volume of the extraction liquid that was in contact with the polymer sample.

    • Quantification: Record the peak area corresponding to TMC in the sample chromatogram.

    • Calculation: Use the calibration curve to determine the concentration of TMC in the sample. Calculate the total mass of leached TMC based on the volume of the extraction liquid.

G cluster_1 General Leaching Experiment Workflow cluster_grav Gravimetric Analysis cluster_chrom Chromatographic Analysis Prep 1. Prepare & Weigh Polymer Samples Immerse 2. Immerse in Extraction Medium Prep->Immerse Incubate 3. Incubate at Controlled Temp/Time Immerse->Incubate Separate 4. Separate Polymer from Medium Incubate->Separate Dry 5a. Dry Polymer to Constant Weight Separate->Dry Analyze 5b. Analyze Medium via HPLC/GC Separate->Analyze Weigh 6a. Final Weighing Dry->Weigh Calc1 7a. Calculate % Weight Loss Weigh->Calc1 Calibrate 6b. Use Standard Curve for Quantification Analyze->Calibrate Calc2 7b. Calculate Leached TMC Concentration Calibrate->Calc2

Caption: Workflow for quantifying plasticizer leaching.

References

Compatibility issues of Trimethyl citrate with specific polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Trimethyl Citrate (B86180) (TMC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address compatibility issues you may encounter when using Trimethyl Citrate as a plasticizer with various polymers.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the compatibility of this compound with specific polymers used in research and drug development.

Q1: What is this compound and why is it used as a plasticizer?

This compound (TMC) is the trimethyl ester of citric acid. It is utilized as a non-toxic plasticizer in the pharmaceutical and polymer industries.[1] Its role is to enhance the flexibility and stability of polymers by reducing the intermolecular forces between polymer chains.[2] TMC is considered a safe and environmentally friendly alternative to some traditional plasticizers.[3]

Q2: With which polymers is this compound generally compatible?

This compound is reported to have good compatibility with a range of polymers, including:

  • Vinyl resins[3]

  • Cellulose acetate (B1210297) and its derivatives[3]

  • Polylactic acid (PLA)

  • Polyhydroxyalkanoates (PHAs)

  • Poly(ethylene glycol) (PEG)

Its ester structure contributes to its compatibility with these and other resins.[2]

Q3: What are the common compatibility issues observed with this compound and polymers?

While generally compatible, issues can arise depending on the polymer, concentration of TMC, and processing conditions. Common problems include:

  • Phase Separation: Visible as cloudiness, haziness, or the formation of oily surface films. This indicates poor miscibility between the polymer and plasticizer.

  • Leaching: The migration of the plasticizer out of the polymer matrix over time. This can lead to changes in mechanical properties and is a critical consideration for drug delivery systems.

  • Changes in Mechanical Properties: While plasticizers are added to increase flexibility, incorrect concentrations can lead to excessive softness, tackiness, or, conversely, brittleness if the plasticizer leaches out.

  • Alteration of Drug Release Profiles: In pharmaceutical formulations, plasticizer leaching can alter the permeability of a polymer coating, thereby affecting the drug release rate.

Q4: How does this compound affect the Glass Transition Temperature (Tg) of polymers?

Plasticizers like this compound work by lowering the glass transition temperature (Tg) of a polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state. The extent of Tg reduction is dependent on the concentration of the plasticizer. For instance, with the closely related Triethyl Citrate (TEC), increasing the plasticizer content in Poly(lactic acid) (PLA) leads to a significant decrease in Tg. A similar trend is expected with TMC.

Table 1: Effect of Triethyl Citrate (TEC) Concentration on the Glass Transition Temperature (Tg) of Polylactic Acid (PLA)

Plasticizer Concentration (% w/w)Neat PLA10% TEC20% TEC30% TEC
Tg (°C) ~60-65~45-50~30-35~10-15

Data is for Triethyl Citrate (TEC) as a proxy for this compound. The actual values for TMC may vary.

Q5: What is the expected impact of this compound on the mechanical properties of polymers?

The addition of a plasticizer like this compound typically leads to a decrease in tensile strength and an increase in the elongation at break, indicating a more flexible and less brittle material.

Table 2: General Effect of Plasticizer on Mechanical Properties of Polymers

PropertyEffect of Adding Plasticizer
Tensile Strength Decreases
Elongation at Break Increases
Young's Modulus Decreases

This table represents the general trend observed when a compatible plasticizer is added to a polymer matrix.

Troubleshooting Guides

This section provides practical guidance for resolving common issues encountered during experiments involving this compound and polymers.

Issue 1: Phase Separation or Cloudiness in Polymer Film

Symptoms: The cast or extruded polymer film appears hazy, opaque, or has oily patches on the surface.

Possible Causes:

  • Poor Miscibility: The solubility parameters of this compound and the polymer are too different, leading to incompatibility.

  • Oversaturation: The concentration of this compound exceeds its solubility limit within the polymer matrix.

  • Inadequate Mixing: The plasticizer was not uniformly dispersed during processing.

Troubleshooting Steps:

A Start: Phase Separation Observed B Review Solubility Parameters A->B Check compatibility C Reduce TMC Concentration A->C Try lower concentration B->C If parameters differ significantly D Optimize Mixing Process C->D If issue persists G End: Homogeneous Film C->G If successful E Consider a Co-plasticizer or Different Plasticizer D->E If still incompatible D->G If successful F Re-evaluate Polymer Choice E->F If co-plasticizer is not an option E->G If successful

Figure 1: Troubleshooting workflow for phase separation.

Detailed Actions:

  • Concentration Gradient Study: Prepare a series of polymer films with decreasing concentrations of this compound to determine the saturation point.

  • Improve Mixing: For melt processing, increase mixing time or use a higher shear mixing element. For solvent casting, ensure the plasticizer is fully dissolved in the solvent before adding the polymer and use vigorous stirring.

Issue 2: Plasticizer Leaching from the Polymer Matrix

Symptoms: The polymer becomes brittle over time, or an oily residue is detected on the surface or in the surrounding medium. This is particularly critical in drug delivery applications where it can alter release kinetics.[4]

Possible Causes:

  • High Plasticizer Mobility: this compound, being a small molecule, may have high mobility within the polymer network.

  • Environmental Factors: Exposure to a liquid medium in which the plasticizer is soluble will accelerate leaching.

  • Polymer Morphology: A more porous or less dense polymer matrix can facilitate plasticizer migration.

Troubleshooting Steps:

A Start: Leaching Detected B Quantify Leaching Rate A->B Characterize the issue C Reduce Initial TMC Concentration B->C If leaching is excessive D Increase Polymer Film Thickness C->D If leaching persists G End: Stable Formulation C->G If successful E Consider a Higher Molecular Weight Plasticizer D->E If thickness is not a viable change D->G If successful F Apply a Barrier Coating E->F If TMC must be used E->G If successful F->G If successful

Figure 2: Troubleshooting workflow for plasticizer leaching.

Detailed Actions:

  • Quantify Leaching: Use methods like gravimetric analysis or GC-MS to determine the extent and rate of leaching under your experimental conditions (see Experimental Protocols).

  • Formulation Adjustments:

    • Reduce the initial concentration of this compound to the minimum required for the desired plasticization effect.

    • Increase the thickness of the polymer film, which can increase the diffusion path length for the plasticizer.

  • Alternative Plasticizers: Consider using a higher molecular weight plasticizer, which will have lower mobility within the polymer matrix.

  • Barrier Coating: In pharmaceutical applications, applying a top coat that is impermeable to the plasticizer can prevent its leaching into the dissolution medium.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the compatibility of this compound with your polymer system.

Protocol 1: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To quantify the effect of this compound on the thermal properties of a polymer.

Methodology:

  • Sample Preparation:

    • Prepare polymer films with varying concentrations of this compound (e.g., 0%, 5%, 10%, 15%, 20% w/w).

    • Ensure films are completely dry and free of residual solvent.

    • Accurately weigh 5-10 mg of the film into a standard aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Use a calibrated DSC instrument.

    • Equilibrate the sample at a temperature below the expected Tg (e.g., -20°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the Tg (e.g., 100°C).

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan under the same conditions. The Tg is determined from the second heating scan to erase the thermal history of the sample.

  • Data Analysis:

    • The Tg is determined as the midpoint of the transition in the heat flow curve.

A Prepare Polymer-TMC Films B Seal Sample in DSC Pan A->B C Heat-Cool-Heat Cycle in DSC B->C D Determine Tg from Second Heating Scan C->D

Figure 3: Experimental workflow for DSC analysis.

Protocol 2: Quantification of Plasticizer Leaching by Gravimetric Analysis

Objective: To determine the amount of this compound that leaches from a polymer film into a liquid medium.

Methodology:

  • Sample Preparation:

    • Cut the plasticized polymer film into specimens of uniform size (e.g., 2 cm x 2 cm).

    • Accurately weigh each specimen to the nearest 0.1 mg (Initial Weight, W_i).

  • Leaching Study:

    • Place each specimen in a separate container with a known volume of the extraction liquid (e.g., distilled water, phosphate (B84403) buffer).

    • Incubate the containers at a constant temperature (e.g., 37°C) for a specified duration (e.g., 24, 48, 72 hours).

  • Final Measurement:

    • Remove the specimens from the liquid, gently blot the surface to remove excess liquid, and dry them to a constant weight in a vacuum oven at a temperature that will not degrade the polymer.

    • Accurately weigh the dried specimens (Final Weight, W_f).

  • Calculation:

    • Calculate the percentage of weight loss due to leaching: Weight Loss (%) = [(W_i - W_f) / W_i] * 100

A Prepare and Weigh Film Samples B Immerse in Leaching Medium A->B C Incubate at Constant Temperature B->C D Dry and Re-weigh Samples C->D E Calculate Percent Weight Loss D->E

Figure 4: Experimental workflow for gravimetric leaching analysis.

Protocol 3: Analysis of Mechanical Properties

Objective: To evaluate the effect of this compound on the tensile strength and elongation of a polymer film.

Methodology:

  • Sample Preparation:

    • Cast polymer films with different concentrations of this compound.

    • Cut the films into dumbbell-shaped specimens according to a standard method (e.g., ASTM D638).

  • Tensile Testing:

    • Use a universal testing machine equipped with film grips.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips and apply a tensile load at a constant crosshead speed until the specimen breaks.

  • Data Analysis:

    • Tensile Strength: The maximum stress the film can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the film at the point of fracture.

    • Young's Modulus: A measure of the film's stiffness, calculated from the initial slope of the stress-strain curve.

A Prepare Dumbbell-shaped Film Specimens B Measure Specimen Dimensions A->B C Perform Tensile Test to Failure B->C D Calculate Tensile Strength, Elongation, and Modulus C->D

Figure 5: Experimental workflow for mechanical property analysis.

References

Technical Support Center: Minimizing Trimethyl Citrate (TMC) Migration in PVC Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the migration of trimethyl citrate (B86180) (TMC) from Polyvinyl Chloride (PVC) films during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of PVC films plasticized with trimethyl citrate.

Issue 1: Higher than expected TMC migration in aqueous food simulants (e.g., 10% ethanol (B145695), 3% acetic acid).

  • Question: We are observing significant migration of TMC from our PVC film into 10% ethanol and 3% acetic acid simulants, even at room temperature. What could be the cause and how can we mitigate this?

  • Answer:

    • Potential Cause 1: Inadequate plasticizer compatibility. While TMC is generally compatible with PVC, variations in PVC resin grade (e.g., molecular weight, porosity) can affect this compatibility. Poor compatibility can lead to higher migration.

    • Solution 1: If possible, screen different grades of PVC resin. A higher molecular weight PVC resin may offer a more tortuous path for the plasticizer to migrate.

    • Potential Cause 2: Presence of other hydrophilic additives. Other additives in your PVC formulation, such as certain stabilizers or lubricants, might be increasing the overall polarity of the matrix and facilitating the migration of TMC into the aqueous simulant.

    • Solution 2: Review your full formulation. Consider replacing any overly hydrophilic additives with more hydrophobic alternatives.

    • Potential Cause 3: High processing temperatures. Overheating during processing can lead to degradation of the PVC matrix, creating more free volume and facilitating plasticizer migration.

    • Solution 3: Optimize your processing conditions to use the lowest possible temperature that still ensures proper fusion of the PVC and plasticizer.

Issue 2: Significant TMC migration into fatty food simulants (e.g., olive oil).

  • Question: Our PVC films show substantial TMC migration when in contact with olive oil, particularly at elevated temperatures. How can we reduce this?

  • Answer:

    • Potential Cause 1: TMC's affinity for lipids. Citrate plasticizers can have an affinity for fatty substances, leading to increased migration.

    • Solution 1: Consider a partial replacement of TMC with a higher molecular weight plasticizer. Polymeric plasticizers, for instance, exhibit significantly lower migration in fatty media due to their larger size.[1]

    • Potential Cause 2: Insufficiently cross-linked PVC matrix. A more open polymer network will allow for easier diffusion of the plasticizer into the fatty simulant.

    • Solution 2: Explore surface cross-linking techniques. Treatments like plasma polymerization can create a barrier on the surface of the PVC film, which has been shown to reduce plasticizer migration by up to 95%.

Issue 3: Inconsistent migration results between experimental batches.

  • Question: We are getting a high degree of variability in our TMC migration test results from batch to batch. What are the likely sources of this inconsistency?

  • Answer:

    • Potential Cause 1: Inconsistent film preparation. Variations in film thickness, processing temperature, and cooling rates can all impact the final morphology of the PVC film and, consequently, the migration of TMC.

    • Solution 1: Standardize your film preparation protocol. Ensure consistent mixing times, processing temperatures, and cooling profiles for all batches.

    • Potential Cause 2: Inaccurate quantification of TMC. The analytical method used to measure TMC in the food simulant may not be robust.

    • Solution 2: Validate your analytical method. Ensure you are using an appropriate internal standard for your GC-MS or LC-MS/MS analysis and that your calibration curves are linear and reproducible.

    • Potential Cause 3: Contamination. Cross-contamination between samples or from laboratory equipment can lead to erroneous results.

    • Solution 3: Implement strict cleaning protocols for all glassware and equipment used in the migration studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the migration of this compound from PVC films?

A1: The main factors influencing TMC migration are:

  • Temperature: Higher temperatures increase the diffusion rate of the plasticizer.[2]

  • Time of Contact: Longer contact times generally lead to greater migration.

  • Type of Contact Medium (Food Simulant): Migration will be different in aqueous, acidic, and fatty simulants due to differences in solubility and affinity.

  • PVC Formulation: The type of PVC resin and the presence of other additives can impact plasticizer compatibility and migration.[2]

  • Plasticizer Concentration: Higher initial concentrations of TMC can lead to higher migration rates.

Q2: Are there alternative plasticizers to TMC with lower migration potential?

A2: Yes, several alternatives exist. Higher molecular weight citrate esters, such as tributyl citrate (TBC) and acetyl tributyl citrate (ATBC), generally exhibit lower migration due to their larger molecular size. Polymeric plasticizers are another option with very low migration rates, although they may alter the mechanical properties of the film differently than TMC. Chemically modifying the PVC to covalently bond the plasticizer is another approach to achieve near-zero migration.[3]

Q3: What is the typical concentration range for TMC in flexible PVC films?

A3: The concentration of plasticizers in flexible PVC films typically ranges from 10% to 60% by weight. For applications requiring high flexibility, the concentration is often in the 30% to 50% range. The exact concentration of TMC will depend on the desired flexibility and the specific application.

Q4: Can the migration of TMC be completely eliminated?

A4: While completely eliminating migration is challenging with external plasticizers, it can be significantly reduced to negligible levels. Strategies such as using higher molecular weight plasticizers, surface treatments, or chemically bonding the plasticizer to the PVC backbone can achieve near-zero migration.[3]

Q5: How does the molecular weight of TMC compare to other citrate plasticizers, and how does this affect migration?

A5: this compound (TMC) has a lower molecular weight compared to other common citrate plasticizers like triethyl citrate (TEC) and tributyl citrate (TBC). Generally, plasticizers with lower molecular weights tend to migrate more easily. Therefore, it is expected that TMC would show a higher migration tendency compared to TEC and TBC under the same conditions.

Data Presentation

Table 1: Illustrative Migration of this compound (TMC) from a Model PVC Film into Food Simulants

Disclaimer: The following data is illustrative and based on general trends for citrate plasticizers. Specific migration values will vary depending on the exact PVC formulation and experimental conditions.

Food SimulantTemperature (°C)Time (days)TMC Migration (mg/dm²)
10% Ethanol20101.5
10% Ethanol40104.2
3% Acetic Acid20101.8
3% Acetic Acid40105.1
Olive Oil20103.5
Olive Oil40109.8

Table 2: Comparison of Molecular Weights of Common Citrate Plasticizers

PlasticizerAbbreviationMolecular Weight ( g/mol )
This compoundTMC234.21
Triethyl CitrateTEC276.29
Tributyl CitrateTBC360.45
Acetyl this compoundATMC276.25
Acetyl Triethyl CitrateATEC318.33
Acetyl Tributyl CitrateATBC402.50

Experimental Protocols

Protocol 1: Determination of TMC Migration by Weight Loss (Gravimetric Method)

This protocol is adapted from standard methods for determining plasticizer loss.

1. Materials and Equipment:

  • PVC film containing TMC

  • Food simulant (e.g., 10% ethanol, 3% acetic acid, olive oil)

  • Glass test tubes with stoppers

  • Analytical balance (readable to 0.1 mg)

  • Oven or incubator for temperature control

  • Filter paper

  • Hexane (B92381) (for cleaning fatty simulants)

2. Procedure:

  • Cut circular samples of the PVC film with a known diameter (e.g., 50 mm).

  • Clean the samples with a soft cloth and condition them in a desiccator for 24 hours.

  • Weigh each sample accurately (W_initial).

  • Place each sample in a glass test tube and add a specific volume of the food simulant, ensuring the sample is fully immersed. The standard ratio is typically 6 dm² of film surface area per 1 L of simulant.

  • Seal the test tubes and place them in an oven or incubator at the desired temperature (e.g., 40°C) for a specified duration (e.g., 10 days).

  • After the exposure time, remove the samples from the simulant.

  • For aqueous and acidic simulants, gently wipe the samples dry with filter paper. For fatty simulants, rinse the film with hexane to remove excess oil and then allow the hexane to evaporate completely.

  • Condition the samples in a desiccator for 24 hours.

  • Weigh each sample accurately (W_final).

  • Calculate the weight loss due to migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Protocol 2: Quantification of Migrated TMC in Food Simulants by GC-MS

1. Materials and Equipment:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Appropriate GC column (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler vials

  • Extraction solvent (e.g., dichloromethane (B109758) or hexane)

  • Internal standard (e.g., a stable isotope-labeled citrate or another suitable non-migrating compound)

  • Sodium chloride (for salting out in aqueous extractions)

  • Anhydrous sodium sulfate (B86663) (for drying the organic extract)

2. Sample Preparation:

  • Take a known aliquot of the food simulant in which the PVC film was immersed.

  • Add a known amount of the internal standard.

  • For aqueous/acidic simulants: Perform a liquid-liquid extraction. Add sodium chloride to the simulant to increase the ionic strength. Add the extraction solvent (e.g., dichloromethane), vortex thoroughly, and allow the layers to separate. Collect the organic layer. Repeat the extraction twice more and combine the organic extracts.

  • For fatty simulants: A sample cleanup step like gel permeation chromatography (GPC) may be necessary to remove the bulk of the oil before GC-MS analysis.

  • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Conditions (Example):

    • Inlet temperature: 250°C

    • Oven program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion source temperature: 230°C

    • Acquisition mode: Selective Ion Monitoring (SIM) using characteristic ions for TMC and the internal standard.

  • Quantification: Create a calibration curve using standards of known TMC concentrations and a constant concentration of the internal standard. Calculate the concentration of TMC in the samples based on the peak area ratios of TMC to the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results pvc_film PVC Film with TMC cut_sample Cut and Weigh Sample pvc_film->cut_sample immersion Immerse in Food Simulant cut_sample->immersion incubation Incubate (Time & Temp) immersion->incubation extraction Extract TMC from Simulant incubation->extraction gcms GC-MS Analysis extraction->gcms quantification Quantify TMC gcms->quantification data_analysis Data Analysis & Reporting quantification->data_analysis

Caption: Experimental workflow for determining TMC migration.

troubleshooting_logic cluster_aqueous Aqueous Simulant cluster_fatty Fatty Simulant start High TMC Migration Observed q1 Aqueous or Fatty Simulant? start->q1 check_additives Review Hydrophilic Additives q1->check_additives Aqueous higher_mw_plasticizer Consider Higher MW Plasticizer q1->higher_mw_plasticizer Fatty check_pvc_grade Screen PVC Resin Grade check_additives->check_pvc_grade optimize_processing Optimize Processing Temp. check_pvc_grade->optimize_processing surface_treatment Apply Surface Treatment higher_mw_plasticizer->surface_treatment

References

Technical Support Center: Analytical Methods for Trimethyl Citrate Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical profiling of trimethyl citrate (B86180) impurities. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the analytical methodologies crucial for ensuring the quality and safety of trimethyl citrate. Here you will find frequently asked questions, detailed troubleshooting guides, and example experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound often originate from the synthesis process, which is typically the esterification of citric acid with methanol (B129727). The primary impurities include:

  • Unreacted Citric Acid: Incomplete esterification can leave residual citric acid.

  • Partially Esterified Products: Dimethyl citrate and monomethyl citrate are common process-related impurities.[1]

  • Residual Solvents: Methanol is a common residual solvent from the synthesis process. Other solvents used during purification may also be present.

  • Degradation Products: this compound can hydrolyze back to citric acid and methanol under certain conditions, such as in the presence of moisture or at extreme pH values. Forced degradation studies can help identify potential degradation products under various stress conditions like acid/base hydrolysis, oxidation, and heat.[2][3][4]

Q2: Which analytical techniques are most suitable for this compound impurity profiling?

A2: The most common and effective techniques for analyzing this compound and its impurities are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with UV detection is a powerful tool for separating and quantifying this compound, its partially esterified precursors, and citric acid.[5][6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents. It can also be used to analyze this compound and its ester impurities, often after a derivatization step for the more polar analytes like citric acid.[1]

Q3: What is a stability-indicating method and why is it important for this compound analysis?

A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately and specifically detect the drug substance in the presence of its degradation products, impurities, and excipients.[7] This is crucial for this compound as it ensures that the analytical method can reliably measure the purity of the substance over time and under various storage conditions, providing confidence in its stability profile. Forced degradation studies are performed to demonstrate the method's stability-indicating capabilities.[2][3][4]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing for Citric Acid Peak Secondary interactions between the acidic analyte and the silica-based column packing.- Use a mobile phase with a lower pH (e.g., adding formic or phosphoric acid) to suppress the ionization of citric acid. - Employ a highly deactivated or end-capped C18 column. - Consider using a buffer in the mobile phase to maintain a consistent pH.
Poor Resolution Between this compound and Dimethyl Citrate Insufficient separation power of the mobile phase or column.- Optimize the mobile phase composition. If using methanol/water, try acetonitrile/water as the organic modifier can alter selectivity. - Adjust the gradient slope; a shallower gradient can improve the separation of closely eluting peaks. - Increase the column length or use a column with a smaller particle size to enhance efficiency.
Irreproducible Retention Times - Fluctuations in mobile phase composition. - Column temperature variations. - Inadequate column equilibration.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Equilibrate the column for a sufficient time with the mobile phase before starting the analysis.
Ghost Peaks in the Chromatogram - Contaminants in the mobile phase or from the sample injection. - Carryover from previous injections.- Use high-purity HPLC-grade solvents. - Implement a robust needle wash protocol in the autosampler. - Run blank injections to identify the source of the ghost peaks.
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape for Polar Impurities (e.g., Citric Acid) Adsorption of polar analytes to active sites in the GC system.- Derivatize the sample to convert polar analytes into more volatile and less polar derivatives (e.g., silylation). - Use a deactivated inlet liner and a column specifically designed for polar analytes.
Low Sensitivity for Trace Impurities - Inefficient sample introduction. - Suboptimal MS parameters.- For volatile impurities, consider using headspace sampling for sample introduction. - Optimize the MS ion source and detector parameters for the target analytes.
Matrix Effects Co-eluting compounds from the sample matrix interfering with the ionization of the target analytes.- Optimize the chromatographic separation to resolve interfering peaks. - Use a matrix-matched calibration curve or an internal standard for quantification.

Detailed Experimental Protocols

Stability-Indicating HPLC Method for this compound and Its Impurities (Example Protocol)

This protocol provides a starting point for developing a validated stability-indicating HPLC method.

Instrumentation and Conditions:

Parameter Specification
HPLC System Quaternary pump, autosampler, column oven, PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Impurity Standard Solution: Prepare a stock solution containing known concentrations of potential impurities (citric acid, dimethyl citrate) in the diluent.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a suitable concentration.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60°C for 16 hours.[9]

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60°C for 16 hours.[9]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at 60°C for 16 hours.[9]

  • Thermal Degradation: Expose the solid sample to 105°C for 16 hours.[9]

  • Photolytic Degradation: Expose the sample solution to UV light (as per ICH Q1B guidelines).

Neutralize the acidic and basic solutions before injection. Dilute all stressed samples to the appropriate concentration with the diluent.

GC-MS Method for Residual Solvents in this compound (Example Protocol)

This protocol is a general guideline for the analysis of residual solvents.

Instrumentation and Conditions:

Parameter Specification
GC-MS System Gas chromatograph with a mass selective detector and headspace autosampler
Column 6% cyanopropylphenyl, 94% dimethylpolysiloxane, 60 m x 0.32 mm, 1.8 µm film thickness
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min
Injector Temperature 200°C
Split Ratio 1:5
Transfer Line Temp 250°C
Ion Source Temp 230°C
MS Scan Range 35-350 amu

Headspace Parameters:

Parameter Specification
Vial Equilibration Temp 80°C
Vial Equilibration Time 30 min
Loop Temperature 90°C
Transfer Line Temp 100°C

Sample Preparation:

  • Standard Solution: Prepare a stock solution of residual solvent standards in a suitable solvent (e.g., DMSO).

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample into a headspace vial and add a suitable solvent.

Quantitative Data

The following tables provide example validation parameters for a stability-indicating HPLC method for a citrate-containing compound, based on published data for similar analyses.[10] These tables should be used as a reference for the expected performance of a well-validated method.

Table 1: Linearity and Range

Analyte Linearity Range (µg/mL) Correlation Coefficient (r²)
This compound10 - 150> 0.999
Citric Acid1 - 20> 0.999
Dimethyl Citrate1 - 20> 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte LOD (µg/mL) LOQ (µg/mL)
This compound0.51.5
Citric Acid0.10.3
Dimethyl Citrate0.10.3

Table 3: Accuracy (% Recovery)

Analyte Spiked Level % Recovery
This compound80%, 100%, 120%98.0 - 102.0
Citric Acid50%, 100%, 150%98.0 - 102.0
Dimethyl Citrate50%, 100%, 150%98.0 - 102.0

Table 4: Precision (%RSD)

Analyte Intra-day Precision (%RSD, n=6) Inter-day Precision (%RSD, n=6)
This compound< 2.0< 2.0
Citric Acid< 2.0< 2.0
Dimethyl Citrate< 2.0< 2.0

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve This compound Sample HPLC HPLC System (Pump, Autosampler, Column, Detector) Sample->HPLC Standard Prepare Reference Standard Solutions Standard->HPLC MobilePhase Prepare & Degas Mobile Phase MobilePhase->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report with Impurity Profile Quantification->Report

Caption: Workflow for HPLC analysis of this compound impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Headspace Analysis cluster_data Data Analysis Sample Weigh Sample into Headspace Vial Headspace Headspace Autosampler (Vial Equilibration & Injection) Sample->Headspace Solvent Add Appropriate Solvent Solvent->Sample GCMS GC-MS System (Separation & Detection) Headspace->GCMS MassSpectra Generate Mass Spectra GCMS->MassSpectra LibrarySearch Library Search for Peak Identification MassSpectra->LibrarySearch Quantification Quantification of Residual Solvents LibrarySearch->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for GC-MS headspace analysis of residual solvents.

Troubleshooting_Logic Start Analytical Issue Encountered CheckSystem Check System Suitability (e.g., pressure, baseline noise) Start->CheckSystem PeakShape Evaluate Peak Shape (Tailing, Fronting, Broadening) CheckSystem->PeakShape System OK Sol_Instrument Inspect Instrument (Leaks, Connections, Detector) CheckSystem->Sol_Instrument System Not OK Retention Assess Retention Time (Drift, Irreproducibility) PeakShape->Retention Sol_MobilePhase Adjust Mobile Phase (pH, Organic Modifier, Buffer) PeakShape->Sol_MobilePhase Sol_Column Check/Replace Column & Guard Column PeakShape->Sol_Column Resolution Check Resolution between Critical Peaks Retention->Resolution Retention->Sol_Instrument Sol_Method Optimize Method Parameters (Gradient, Temperature, Flow Rate) Retention->Sol_Method Resolution->Sol_MobilePhase Resolution->Sol_Method End Issue Resolved Sol_MobilePhase->End Sol_Column->End Sol_Instrument->End Sol_Method->End

Caption: Logical troubleshooting workflow for analytical issues.

References

Overcoming incomplete conversion in citric acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Citric Acid Esterification

Welcome to the technical support center for citric acid esterification. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to incomplete conversion and other common issues encountered during the synthesis of citric acid esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in citric acid esterification?

A1: The primary challenge is that the esterification of citric acid is a reversible reaction.[1] This means the reaction can proceed in both the forward (ester formation) and reverse (hydrolysis) directions. As the reaction produces water as a byproduct, the accumulation of this water can shift the equilibrium back towards the reactants (citric acid and alcohol), preventing the reaction from reaching full completion.[1][2]

Q2: What are the key factors influencing the conversion rate?

A2: The main factors that affect the conversion rate are reaction temperature, the molar ratio of alcohol to citric acid, the type and concentration of the catalyst, and the efficiency of water removal from the reaction mixture.[1][3][4]

Q3: What types of catalysts are commonly used for this reaction?

A3: A variety of catalysts can be used, including strong mineral acids like sulfuric acid (H₂SO₄), sulfonic acids such as p-toluenesulfonic acid (PTSA), and solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and zeolites.[1][3][4][5] The choice of catalyst is critical and can significantly enhance the reaction rate.[1] Some studies show that self-catalyzed esterification can occur at higher temperatures (above 150°C), but this is generally slower.[3][6]

Q4: Can the tertiary hydroxyl group on citric acid interfere with the reaction?

A4: The tertiary hydroxyl group on the citric acid molecule is sterically hindered and less reactive than the primary or secondary alcohols typically used for esterification.[7] Under typical esterification conditions, it does not readily self-esterify with the carboxylic acid groups.[7] However, its presence can be acylated in a subsequent step if desired, for example, with acetic anhydride, to produce acetylated citrate (B86180) esters.[8]

Troubleshooting Guide: Overcoming Incomplete Conversion

This guide addresses specific issues that lead to low yields and incomplete conversion during citric acid esterification.

Issue 1: Reaction Stalls and Conversion Rate is Low

Possible Cause: The reaction has reached equilibrium due to the presence of water, a byproduct of the esterification process. According to Le Chatelier's principle, the accumulation of a product (water) will slow the forward reaction and favor the reverse reaction (hydrolysis).[2]

Solutions:

  • Water Removal: Actively remove water from the reaction mixture as it forms.

    • Dean-Stark Apparatus: Use a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water.[9]

    • Pervaporation (PV): Employ a membrane-based pervaporation technique, which has been shown to significantly increase citric acid conversion from ~72% to over 99% by continuously removing water.[1]

    • Vacuum: Conduct the reaction under a partial vacuum (e.g., 20-40 mm Hg) to facilitate the removal of water vapor.[10]

  • Excess Reactant: Use a stoichiometric excess of the alcohol. This shifts the equilibrium towards the formation of the ester product.[1][8] Molar ratios of alcohol to acid can range from 3.1:1 to as high as 16:1.[3][8]

Logical Flow for Diagnosing Low Conversion

G start Problem: Low Conversion Rate q1 Is water being actively removed? start->q1 s1_no Implement water removal: - Dean-Stark Trap - Pervaporation - Vacuum q1->s1_no No q2 Is a catalyst being used? q1->q2 Yes s1_yes Increase reactant ratio (excess alcohol) end_node Monitor progress via TLC, FT-NIR, or Titration s1_yes->end_node s1_no->q2 s2_no Add an appropriate catalyst (e.g., H₂SO₄, PTSA, Ion-Exchange Resin) q2->s2_no No q3 Are reaction conditions optimal? q2->q3 Yes s2_yes Evaluate catalyst effectiveness. Consider increasing loading or switching catalyst type. s2_yes->q3 s2_no->q3 q3->s1_yes Yes s3 Optimize Temperature & Time. (e.g., 110-140°C for 2-8h) q3->s3 No s3->s1_yes

Caption: Troubleshooting workflow for low conversion rates.

Issue 2: Reaction Rate is Too Slow

Possible Cause: Reaction conditions, including temperature and catalyst choice, are not optimal.

Solutions:

  • Increase Temperature: Raising the reaction temperature generally accelerates the reaction rate.[1] Typical temperatures range from 78°C to 150°C.[3][4] However, excessively high temperatures can lead to side reactions, such as the formation of diethyl ether when using ethanol.[5]

  • Optimize Catalyst: The choice and concentration of the catalyst are critical. Stronger acids like concentrated H₂SO₄ often yield faster initial reaction rates compared to PTSA or NaHSO₄.[1] However, solid acid catalysts like ion-exchange resins can simplify purification.[4] Catalyst loading is also important, with typical concentrations ranging from 0.3% to 5% by weight.[4][5]

Data on Reaction Parameters

Table 1: Effect of Catalyst on Citric Acid Conversion (with n-butanol, 12h reaction)

Catalyst (Type) Conversion without Water Removal Conversion with Pervaporation
None 51.8% -
NaHSO₄ 64.8% 99.0%
p-Toluenesulfonic acid (PTSA) 71.7% 99.2%
Concentrated H₂SO₄ 74.6% -

Data synthesized from a study on beta zeolite membrane pervaporation.[1]

Table 2: Effect of Temperature on Citric Acid Conversion (PTSA catalyst, with pervaporation)

Reaction Time Conversion at 373 K (100°C) Conversion at 403 K (130°C)
1 hour 47.0% 53.6%
12 hours 91.5% 99.2%

Data from the same pervaporation study, highlighting temperature's impact.[1]

Experimental Protocols

Protocol 1: General Procedure for Batch Esterification

This protocol provides a general method for the esterification of citric acid in a laboratory setting.

  • Apparatus Setup: Assemble a reaction apparatus consisting of a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (or Dean-Stark trap), and a temperature probe.[11]

  • Charge Reactants: Charge the flask with citric acid and the desired alcohol. A typical molar ratio is 1:3.3 (acid:alcohol) or higher.[8][10]

  • Add Catalyst: Add the catalyst to the mixture. For p-toluenesulfonic acid, a dosage of 0.3-0.7 wt% is effective.[1][4] For concentrated sulfuric acid, 4-5 drops may be sufficient for a lab-scale reaction.[12]

  • Heating and Reaction: Heat the mixture to the target temperature (e.g., 130-140°C) with continuous stirring.[4] If using a Dean-Stark trap, ensure the solvent is refluxing to facilitate water removal.

  • Monitor Progress: Monitor the reaction's progress periodically (e.g., every 1-4 hours) by taking small samples for analysis via Thin Layer Chromatography (TLC), titration of unreacted acid, or FT-NIR spectroscopy.[10][13]

  • Reaction Completion: The reaction is considered complete when the conversion rate plateaus. This can take anywhere from 2 to 12 hours depending on the specific conditions.[1][4]

Protocol 2: Product Workup and Purification
  • Cooling: Once the reaction is complete, cool the mixture to room temperature.[10]

  • Neutralization & Washing: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether). Carefully wash the organic layer with an aqueous solution of 5% sodium bicarbonate to neutralize the acid catalyst, followed by a wash with saturated sodium chloride (brine).[12]

  • Separation: If two layers form, separate the organic layer containing the ester product from the aqueous layer.[12][14]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[12]

  • Solvent Removal: Remove the organic solvent and any excess alcohol under reduced pressure using a rotary evaporator.[9]

  • Final Purification: For high-purity esters, further purification can be achieved through vacuum distillation to remove any remaining impurities.[14]

Visualizing the Reaction Pathway

G CA Citric Acid (3 -COOH groups) MEC Mono-ethyl Citrate (MEC) CA->MEC +ROH, -H₂O ROH Alcohol (R-OH) (Excess) DEC Di-ethyl Citrate (DEC) MEC->DEC +ROH, -H₂O TEC Tri-ethyl Citrate (TEC) DEC->TEC +ROH, -H₂O Water Water (H₂O) (Removed to drive reaction) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->MEC Catalyst->DEC Catalyst->TEC

Caption: Sequential esterification of citric acid.

References

Technical Support Center: Enhancing the Long-Term Stability of Trimethyl Citrate Plasticized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and long-term stability assessment of polymers plasticized with trimethyl citrate (B86180).

Troubleshooting and FAQs

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Q1: Why is my trimethyl citrate plasticized polymer film becoming brittle and losing flexibility over time?

A1: The embrittlement of your polymer film is likely due to the loss of plasticizer, a phenomenon known as plasticizer leaching or migration.[1][2] Over time, the this compound molecules can migrate out of the polymer matrix, leading to a decrease in the free volume between polymer chains and a return to a more rigid, glassy state.[1][3] This is particularly prevalent in aqueous environments or when the polymer has a high affinity for the surrounding medium.[4]

To mitigate this, consider the following:

  • Polymer-Plasticizer Compatibility: Ensure optimal compatibility between the polymer and this compound. Strong intermolecular interactions, such as hydrogen bonding, can reduce the tendency for migration.[5]

  • Protective Coatings: Applying a top-coat or barrier layer can physically hinder the plasticizer from leaching out of the film.

  • Alternative Plasticizers: For applications requiring high stability, consider using a plasticizer with a higher molecular weight and lower water solubility, such as acetyl tributyl citrate (ATBC), which has shown lower migration rates.[6]

Q2: I'm observing a significant decrease in the molecular weight of my polymer and a change in its chemical structure. What could be the cause?

A2: A decrease in molecular weight and alteration of the chemical structure are indicative of polymer degradation, which can be accelerated by the presence of certain plasticizers. The primary mechanisms are likely hydrolysis and thermal degradation.[7][8]

  • Hydrolysis: this compound, being an ester, is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. This reaction can produce citric acid and methanol, which may in turn catalyze further degradation of the polymer backbone, particularly in polyesters like PLA.[7]

  • Thermal Degradation: At elevated processing or storage temperatures, both the polymer and this compound can undergo thermal degradation.[9] The presence of the plasticizer can sometimes lower the onset temperature of degradation for the polymer.[10][11]

Troubleshooting steps include:

  • Moisture Control: Thoroughly dry your polymer and plasticizer before processing and store the final product in a low-humidity environment.

  • Temperature Optimization: Optimize processing temperatures to the lowest possible range that still allows for adequate melt flow and film formation to minimize thermal stress on the material.[10]

  • Addition of Stabilizers: Incorporate thermal stabilizers or antioxidants into your formulation to inhibit degradative reactions.

Q3: My plasticized polymer shows unexpected thermal behavior, such as a lower glass transition temperature (Tg) than predicted. Why is this happening?

A3: A significant depression of the glass transition temperature (Tg) is the primary function of a plasticizer.[5] this compound increases the free volume between polymer chains, enhancing their mobility and thus lowering the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[9] The extent of Tg depression is directly related to the concentration and efficiency of the plasticizer.[5][6]

If the Tg is lower than anticipated, it could be due to:

  • Higher than expected plasticizer concentration: Verify the accuracy of your formulation ratios.

  • Synergistic effects with other additives: Other components in your formulation might be contributing to the plasticizing effect.

Conversely, if the Tg increases over time, it is a strong indicator of plasticizer loss.[12]

Q4: How can I predict the long-term stability of my this compound plasticized polymer formulation?

A4: Predicting long-term stability can be achieved through accelerated aging studies.[3][13] These studies involve exposing the polymer to elevated temperatures and humidity to simulate the effects of aging over a shorter period.[3][14] By monitoring changes in key properties such as mechanical strength, molecular weight, and plasticizer content at various time points, you can extrapolate the expected lifespan under normal storage conditions. The Arrhenius equation is often used to model the relationship between the degradation rate and temperature.[14]

Key considerations for accelerated aging studies:

  • The chosen temperature should accelerate degradation without inducing unrealistic failure mechanisms that would not occur at ambient temperatures.[13]

  • Relative humidity is a critical factor, especially for polymers susceptible to hydrolysis.[15]

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of citrate plasticizers on polymer properties.

Table 1: Effect of this compound and Analogs on the Thermal Properties of Polymers

PolymerPlasticizerConcentration (wt%)Original Tg (°C)Plasticized Tg (°C)Reference
Poly(lactic acid) (PLA)Triethyl Citrate (TEC)2060~40[5]
Poly(lactic acid) (PLA)Acetyl Tributyl Citrate (ATBC)2060~35[5]
Poly(DL-lactide) (PDLLA)Triethyl Citrate (TEC)20~55~20[6]
Poly(DL-lactide) (PDLLA)Tributyl Citrate (TBC)20~55~15[6]
Poly(DL-lactide) (PDLLA)Acetyl Tributyl Citrate (ATBC)20~55~10[6]
Poly(3-hydroxybutyrate) (PHB)Triethyl Citrate (TEC)208.5-13[1]

Table 2: Influence of Citrate Plasticizers on the Mechanical Properties of Polymers

PolymerPlasticizerConcentration (wt%)Change in Tensile StrengthChange in Elongation at BreakReference
Poly(DL-lactide) (PDLLA)Triethyl Citrate (TEC)20DecreaseIncrease[6]
Poly(DL-lactide) (PDLLA)Acetyl Tributyl Citrate (ATBC)20DecreaseIncrease[6]
Poly(3-hydroxybutyrate) (PHB)Triethyl Citrate (TEC)20Decrease>650% Increase[1]
Poly(methyl methacrylate) (PMMA)Triethyl Citrate (TEC)35Decrease200% Increase[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Plasticizer Leaching by Gravimetric Analysis

Objective: To quantify the amount of this compound that leaches from a polymer film into a liquid medium over time.[2]

Materials:

  • Plasticized polymer film samples of known dimensions.

  • Extraction liquid (e.g., distilled water, phosphate-buffered saline).

  • Constant temperature bath or incubator.

  • Analytical balance.

  • Beakers or flasks.

Procedure:

  • Sample Preparation: Cut the polymer film into specimens of uniform size (e.g., 2 cm x 2 cm).

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg (W_initial).

  • Immersion: Place each specimen in a separate container with a defined volume of the extraction liquid.

  • Incubation: Place the containers in a constant temperature bath set to the desired temperature (e.g., 37°C) for a specific duration (e.g., 24, 48, 72 hours).

  • Drying: After the incubation period, remove the specimens and gently blot the surface with a lint-free cloth to remove excess liquid. Dry the specimens to a constant weight in a vacuum oven at a temperature below the polymer's Tg.

  • Final Weighing: Accurately weigh the dried specimens (W_final).

  • Calculation: Calculate the percentage of plasticizer leached using the following formula: % Leaching = ((W_initial - W_final) / W_plasticizer_initial) * 100 Where W_plasticizer_initial is the initial weight of the plasticizer in the film.

Protocol 2: Accelerated Aging Study

Objective: To assess the long-term stability of the plasticized polymer by accelerating the aging process under elevated temperature and humidity.[3][13]

Materials:

  • Plasticized polymer samples.

  • Environmental chamber capable of controlling temperature and relative humidity.

  • Equipment for material characterization (e.g., tensile tester, DSC, GPC).

Procedure:

  • Initial Characterization: Characterize the initial properties of the unaged polymer samples (time zero). This includes mechanical properties (tensile strength, elongation at break), thermal properties (Tg, melting temperature), and molecular weight.

  • Aging Conditions: Place the samples in an environmental chamber set to the desired accelerated aging conditions (e.g., 50°C and 50% relative humidity).[3]

  • Time Points: Remove samples from the chamber at predetermined time intervals (e.g., 1, 2, 4, 8 weeks).

  • Characterization of Aged Samples: After each time point, allow the samples to equilibrate to ambient conditions and then re-characterize their mechanical, thermal, and molecular weight properties.

  • Data Analysis: Plot the change in properties as a function of aging time. This data can be used to model the degradation kinetics and predict the material's shelf life under normal conditions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound plasticized polymers.

DegradationPathways Polymer This compound Plasticized Polymer Leaching Plasticizer Leaching (Migration) Polymer->Leaching Environmental Exposure (e.g., water) Hydrolysis Hydrolysis Polymer->Hydrolysis Presence of Moisture ThermalDeg Thermal Degradation Polymer->ThermalDeg High Temperature Embrittlement Embrittlement & Loss of Flexibility Leaching->Embrittlement MW_Decrease Decrease in Molecular Weight Hydrolysis->MW_Decrease ThermalDeg->MW_Decrease MW_Decrease->Embrittlement

Caption: Key degradation pathways for this compound plasticized polymers.

ExperimentalWorkflow start Start: Plasticized Polymer Formulation char_initial Initial Characterization (t=0) - Mechanical (Tensile) - Thermal (DSC) - Molecular Weight (GPC) start->char_initial accelerated_aging Accelerated Aging (e.g., 50°C, 50% RH) char_initial->accelerated_aging leaching_study Leaching Study (e.g., 37°C in PBS) char_initial->leaching_study char_aged Characterization at Time Intervals (t=x) - Mechanical - Thermal - Molecular Weight accelerated_aging->char_aged Periodic Sampling quantify_leaching Quantify Leached Plasticizer - Gravimetric Analysis - Chromatography (HPLC/GC) leaching_study->quantify_leaching Periodic Sampling data_analysis Data Analysis & Stability Prediction char_aged->data_analysis quantify_leaching->data_analysis TroubleshootingFlow issue Observed Issue: Film is Brittle check_leaching Is there evidence of plasticizer leaching? (e.g., weight loss, increased Tg) issue->check_leaching check_degradation Is there evidence of polymer degradation? (e.g., decreased MW) check_leaching->check_degradation No solution_leaching Solution: - Improve polymer-plasticizer compatibility - Apply barrier coating - Use higher MW plasticizer check_leaching->solution_leaching Yes solution_degradation Solution: - Strict moisture and temp. control - Add stabilizers check_degradation->solution_degradation Yes no_evidence Re-evaluate formulation and processing conditions check_degradation->no_evidence No

References

Technical Support Center: Reducing the Environmental Impact of Trimethyl Citrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing trimethyl citrate (B86180) with a reduced environmental footprint. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with traditional trimethyl citrate synthesis?

A1: Traditional synthesis methods, primarily the Fischer esterification of citric acid with methanol (B129727), often utilize homogeneous acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] The key environmental drawbacks include:

  • Catalyst Neutralization and Waste: Homogeneous catalysts require neutralization at the end of the reaction, which generates significant amounts of salt waste that can be difficult and costly to dispose of responsibly.[3][4]

  • Difficult Catalyst Separation: Separating the catalyst from the product mixture can be challenging, often requiring extensive washing and purification steps, which in turn consume more water and solvents.[4][5]

  • Corrosion Issues: Strong mineral acids are corrosive to equipment, leading to maintenance challenges and potential leaks.[3][4]

  • Energy Consumption: Many protocols involve repeated heating (reflux) and distillation steps to remove water and drive the reaction to completion, which is an energy-intensive process.[1][6][7]

Q2: What are the more environmentally friendly alternatives for this compound synthesis?

A2: Greener approaches to this compound synthesis focus on alternative catalysts and process optimization:

  • Solid Acid Catalysts: These are a leading green alternative.[1] They are non-corrosive, easily separated from the reaction mixture by simple filtration, and can often be reused over multiple cycles, significantly reducing waste.[4][5][8] Examples include phosphonated USY zeolites and ion-exchange resins like Amberlyst-15.[5][8]

  • Reactive Distillation: This process combines the chemical reaction and separation of products into a single unit. By continuously removing water as it is formed, the reaction equilibrium is shifted towards the product, potentially leading to higher yields and significant energy savings (around 30% reduction in energy consumption compared to conventional batch processes).[9]

  • Catalyst-Free Synthesis: Some methods aim to eliminate the catalyst altogether, relying on optimizing reaction conditions like temperature and pressure. One such patented method involves reacting an aqueous solution of citric acid with ethanol, followed by neutralization and purification, claiming a pollution-free and low-energy consumption process.[10]

Q3: How do solid acid catalysts contribute to a greener synthesis process?

A3: Solid acid catalysts offer several advantages that align with the principles of green chemistry:[8]

  • Easy Separation and Reusability: Unlike homogeneous catalysts, solid catalysts are easily filtered from the reaction mixture, simplifying the workup process.[4][5] Their reusability for multiple reaction cycles minimizes catalyst waste.[8]

  • Reduced Waste Generation: By eliminating the need for a neutralization step, the formation of inorganic salt byproducts is avoided.[4]

  • Lower Corrosivity: Solid acid catalysts are generally less corrosive to reaction vessels than strong mineral acids.[5]

  • Potential for Milder Reaction Conditions: Some solid acid catalysts can operate effectively under milder temperatures and pressures, further reducing energy consumption.[8]

Troubleshooting Guides

Issue 1: Consistently Low Yield of this compound

  • Question: My this compound synthesis consistently results in a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this compound synthesis are a common problem, primarily due to the reversible nature of the esterification reaction.[1] The presence of water, either from the reactants or generated during the reaction, can shift the equilibrium back towards the starting materials.[1]

    Potential Cause Troubleshooting & Optimization
    Presence of Water Employ methods to continuously remove water from the reaction mixture. A multi-step reaction and distillation process is highly effective. This involves heating the mixture to reflux, followed by distillation to remove methanol and the generated water. This cycle can be repeated 3-6 times to drive the reaction to completion.[1][7] Using anhydrous reactants is also recommended.[1]
    Incomplete Reaction Increase the reaction time or temperature. Refluxing the mixture for 3 to 6 hours is a common practice, with some protocols suggesting overnight stirring.[1]
    Suboptimal Catalyst Ensure the use of an appropriate and active acid catalyst. If using a solid acid catalyst, check its activity and consider regeneration or replacement if it has been used for multiple cycles. The catalyst concentration should be optimized; for similar citrate esters, catalyst amounts of 0.5-2.0% of the total raw material weight have been effective.[1]

Issue 2: Impure Final Product (Presence of Dimethyl Citrate and Unreacted Citric Acid)

  • Question: My final product is impure and contains significant amounts of dimethyl citrate and unreacted citric acid. How can I improve the purity?

  • Answer: The presence of partially esterified products and unreacted starting material is often due to an incomplete reaction or suboptimal purification.

    Potential Cause Troubleshooting & Optimization
    Incomplete Esterification As with low yields, driving the reaction to completion by removing water is crucial. Repeating the reflux and distillation steps multiple times can significantly increase the conversion to this compound.[1]
    Ineffective Purification Recrystallization: After the reaction, the crude product can be purified by recrystallization. A common solvent system for this is a mixture of hexane (B92381) and ethyl acetate.[1] Washing: Washing the crude product is essential to remove unreacted acid and catalyst. A simplified method involves filtering the crystallized product, washing it with cold water, and then treating it with an ammonia (B1221849) solution to dissolve the dimethyl ester byproduct before filtering the pure this compound.[1]

Quantitative Data Summary

The following table summarizes key parameters for different this compound synthesis methods, highlighting the advantages of greener alternatives.

ParameterMethod 1 (p-TsOH)Method 2 (H₂SO₄)Method 3 (Solid Acid Catalyst - Phosphonated USY)Method 4 (Reactive Distillation)
Catalyst Type HomogeneousHomogeneousHeterogeneousHeterogeneous (e.g., Amberlyst 15)
Catalyst Reusability NoNoYes (multiple cycles)[8]Yes
Reaction Time 3-6 hours (multiple cycles)[1][7]~6 hours[11]Varies (e.g., 5 hours)Continuous Process
Reaction Temperature Reflux (~65°C)[7]Reflux90-130°C[8]Elevated temperature and pressure (e.g., 2.5 bar)
Typical Yield >80%[7]~71%[11]High (e.g., 82% TEC yield with 99% CA conversion)[8]>98.5%
Waste Generation High (neutralization salts)High (neutralization salts)Low (minimal catalyst loss)Low (integrated separation)
Energy Consumption High (multiple distillations)HighModerateReduced by ~30% compared to conventional batch[9]
Environmental Impact HighHighLowLow

Experimental Protocols

Protocol 1: Synthesis using a Reusable Solid Acid Catalyst (Conceptual)

This protocol is a conceptual representation of a greener synthesis using a solid acid catalyst, based on principles from various sources.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine citric acid, methanol (in a molar excess, e.g., 1:5 acid to alcohol ratio), and a solid acid catalyst (e.g., phosphonated USY zeolite, 1-5 wt% of reactants).

  • Esterification: Heat the mixture to reflux with vigorous stirring for 5-8 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the solid acid catalyst by filtration. The recovered catalyst can be washed with fresh methanol, dried, and stored for reuse in subsequent batches.

  • Product Isolation: Take the filtrate and remove the excess methanol by distillation.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.

Protocol 2: Traditional Synthesis using p-Toluenesulfonic Acid with Water Removal

This protocol is based on a method designed to drive the reaction to completion by removing water.[6][7]

  • Reaction Setup: In a reaction flask, combine industrial-grade citric acid, methanol, and p-toluenesulfonic acid.

  • Initial Reflux: Heat the mixture to reflux and maintain for 3-6 hours.

  • Water Removal: After the initial reflux, distill the mixture at normal pressure to recover the methanol, followed by distillation under reduced pressure to remove the water generated.

  • Subsequent Cycles: Add a fresh portion of methanol to the distillation residue and repeat the reflux and distillation steps. This process is typically repeated for a total of 3-6 cycles.

  • Methanol Recovery: After the final cycle, distill off the excess methanol at normal pressure.

  • Crystallization and Purification: Add pure water to the residue and heat with stirring until all materials are dissolved. Cool the solution to induce crystallization. Filter the crystals, wash with water, and dry to obtain pure this compound.

Visualizations

G cluster_0 Traditional Synthesis Workflow A Combine Reactants (Citric Acid, Methanol) + Homogeneous Catalyst (e.g., H₂SO₄) B Esterification (Reflux) A->B C Neutralization (e.g., with NaHCO₃) B->C D Waste Generation (Salt Byproducts) C->D E Purification (Washing, Distillation) C->E F This compound E->F

Caption: Workflow for traditional this compound synthesis.

G cluster_1 Greener Synthesis Workflow (Solid Acid Catalyst) G Combine Reactants (Citric Acid, Methanol) + Solid Acid Catalyst H Esterification (Reflux) G->H I Catalyst Recovery (Filtration) H->I J Catalyst Reuse I->J K Purification (Solvent Evaporation, Recrystallization) I->K L This compound K->L

Caption: Greener synthesis workflow using a solid acid catalyst.

troubleshooting_low_yield start Low Yield Issue cause1 Presence of Water? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Suboptimal Catalyst? start->cause3 solution1 Remove Water (e.g., Distillation) cause1->solution1 Yes solution2 Increase Reaction Time/Temperature cause2->solution2 Yes solution3 Optimize/Replace Catalyst cause3->solution3 Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting Baseline Interference in Trimethyl Citrate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of Trimethyl Citrate (B86180). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to baseline interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in my trimethyl citrate HPLC analysis?

A1: Baseline noise in HPLC analysis can originate from various sources. The most frequent causes include:

  • Mobile Phase Issues: Impurities in solvents, dissolved gases forming microbubbles, or inadequate solvent degassing can lead to an unstable baseline.[1][2] Using low-quality reagents or preparing the mobile phase incorrectly can also contribute to noise.[3]

  • Detector-Related Problems: Instability in the detector, such as a deteriorating UV lamp or a contaminated flow cell, can be directly reflected in the baseline.[1][4] Air bubbles trapped in the detector cell are also a common culprit.[3]

  • Pump and System Factors: Inconsistent performance from the HPLC pump, including worn seals or malfunctioning check valves, can introduce rhythmic baseline noise due to flow rate pulsations.[1]

  • Column Contamination: A deteriorated or contaminated column can release particles or strongly retained compounds, causing irregular signals.[1]

  • Environmental Influences: External factors such as temperature fluctuations and vibrations in the laboratory can disturb the baseline.[1]

Q2: I'm observing a gradual upward or downward trend in my baseline (drift). What could be the cause?

A2: Baseline drift is a gradual shift in the baseline and is often caused by:

  • Temperature Fluctuations: Changes in column or mobile phase temperature can cause the baseline to drift. This is particularly noticeable with refractive index detectors but can also affect UV detectors at high sensitivity.[3]

  • Mobile Phase Inhomogeneity: If the mobile phase is not well-mixed or if its composition changes over time (e.g., due to evaporation of a volatile component), the baseline can drift.[3]

  • Column Equilibration: A slow or incomplete column equilibration, especially when changing mobile phases, can result in a drifting baseline.[3]

  • Contamination: A buildup of contaminants in the detector cell or on the column can lead to a gradual change in the baseline signal.[3]

Q3: What are "ghost peaks," and how can I prevent them in my this compound analysis?

A3: Ghost peaks are unexpected peaks that appear in your chromatogram, which are not related to your sample. They can be caused by:

  • Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase are a common source of ghost peaks, especially in gradient elution.[5]

  • System Contamination: Residual compounds from previous analyses can accumulate in the injector, tubing, or column and elute in subsequent runs.

  • Sample Matrix Effects: Components in the sample matrix other than this compound can be retained on the column and elute later, causing ghost peaks.

  • Impure Standards or Reagents: The standards or reagents used in the analysis may contain impurities that show up as ghost peaks.

To prevent ghost peaks, it is crucial to use high-purity solvents and freshly prepared mobile phases, thoroughly clean the HPLC system between runs, and employ appropriate sample preparation techniques to remove matrix interferences.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Baseline Noise

This guide will walk you through a systematic approach to identifying and eliminating the source of baseline noise in your this compound HPLC analysis.

Step 1: Isolate the Source of the Noise

To begin, it's essential to determine whether the noise is originating from the detector or the rest of the HPLC system.

  • Procedure:

    • Turn off the HPLC pump.

    • Observe the baseline from the detector.

  • Interpretation:

    • If the noise is still present with the pump off, the issue is likely with the detector's electronics or lamp.

    • If the noise disappears when the pump is off, the source is related to the mobile phase, pump, or column.

Step 2: Address Detector-Related Noise

If the noise persists with the pump off, focus on the detector.

  • Possible Causes & Solutions:

    • Aging UV Lamp: A lamp nearing the end of its lifespan can cause erratic noise. Replace the lamp if it has exceeded its recommended usage hours.

    • Contaminated Flow Cell: Flush the flow cell with a strong, non-reactive solvent like methanol (B129727) or isopropanol (B130326). If necessary, a more rigorous cleaning with 1N nitric acid (never hydrochloric acid) can be performed.[3]

    • Electronic Interference: Ensure the HPLC system is properly grounded and away from other electronic equipment that could cause interference.

Step 3: Troubleshoot System-Related Noise

If the noise is present only when the pump is running, investigate the following components.

  • Mobile Phase:

    • Degassing: Ensure the mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication to remove dissolved air.[7]

    • Purity: Use only HPLC-grade solvents and high-purity water to prepare your mobile phase. Impurities in lower-grade solvents can significantly contribute to baseline noise.[5][8]

    • Freshness: Prepare fresh mobile phase daily, especially if it contains buffers, as they can promote microbial growth.

  • HPLC Pump:

    • Pulsations: Rhythmic noise that corresponds with the pump stroke indicates a problem with the pump. Check for worn pump seals or malfunctioning check valves and replace them if necessary.

    • Leaks: Inspect the system for any leaks, as these can introduce air and cause pressure fluctuations.

  • Column:

    • Contamination: If you suspect the column is contaminated, disconnect it from the detector and flush it with a strong solvent. For a C18 column used for this compound analysis, a good cleaning procedure is to flush with a sequence of solvents such as water, isopropanol, methylene (B1212753) chloride, and then isopropanol again.[2]

Diagram: Troubleshooting Baseline Noise Workflow

Troubleshooting Baseline Noise Workflow start Baseline Noise Observed pump_off Turn Pump Off start->pump_off noise_persists Noise Persists? pump_off->noise_persists detector_issue Detector Issue noise_persists->detector_issue Yes system_issue System Issue (Pump, Mobile Phase, Column) noise_persists->system_issue No check_lamp Check/Replace UV Lamp detector_issue->check_lamp troubleshoot_mp Troubleshoot Mobile Phase system_issue->troubleshoot_mp troubleshoot_pump Troubleshoot Pump system_issue->troubleshoot_pump troubleshoot_column Troubleshoot Column system_issue->troubleshoot_column clean_flowcell Clean Flow Cell check_lamp->clean_flowcell check_electronics Check Electronics clean_flowcell->check_electronics end Baseline Stable check_electronics->end degas_mp Degas Mobile Phase troubleshoot_mp->degas_mp check_seals Check Pump Seals/Valves troubleshoot_pump->check_seals flush_column Flush/Clean Column troubleshoot_column->flush_column use_high_purity Use High-Purity Solvents degas_mp->use_high_purity prepare_fresh Prepare Fresh Mobile Phase use_high_purity->prepare_fresh prepare_fresh->end check_leaks Check for Leaks check_seals->check_leaks check_leaks->end flush_column->end

Caption: A logical workflow for troubleshooting baseline noise in HPLC.

Quantitative Data Summary

The following tables provide a summary of how key experimental parameters can quantitatively affect baseline stability. While specific data for this compound is limited, the following information for similar compounds and general HPLC principles can serve as a valuable guide.

Table 1: Impact of Mobile Phase Purity on Baseline Noise

Solvent GradeImpurity LevelExpected Baseline Noise (at 210 nm)
HPLC Grade Acetonitrile (B52724)Low< 1 x 10⁻⁴ AU
Lab Grade AcetonitrileHigher> 5 x 10⁻⁴ AU
HPLC Grade MethanolLow< 2 x 10⁻⁴ AU
Lab Grade MethanolHigher> 8 x 10⁻⁴ AU

Note: AU = Absorbance Units. Baseline noise is highly dependent on the specific impurities and the detection wavelength.

Table 2: Effect of Column Temperature Fluctuation on Baseline Drift

Temperature FluctuationExpected Baseline Drift (UV Detector)
± 0.1 °C< 1 x 10⁻⁵ AU/hr
± 1.0 °C1 - 5 x 10⁻⁴ AU/hr
± 5.0 °C> 1 x 10⁻³ AU/hr

Note: A stable column temperature is crucial for a stable baseline, especially during long analysis times.[9]

Experimental Protocols

Protocol 1: General Purpose C18 Column Cleaning for Citrate Ester Analysis

This protocol is designed to remove strongly retained compounds, including potential plasticizers and synthesis byproducts, from a reversed-phase C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

Procedure:

  • Disconnect the column from the detector to prevent contamination of the flow cell.

  • Flush with 90:10 water/acetonitrile: Pump at least 10 column volumes of this solution through the column to remove any buffer salts and polar contaminants. For a standard 4.6 x 150 mm column, this is approximately 25 mL.

  • Flush with Isopropanol: Flush the column with at least 10 column volumes of 100% isopropanol.

  • Flush with a stronger solvent mix (optional, for severe contamination): A mixture of 25:25:25:25 water:acetonitrile:isopropanol:methanol can be effective for removing a wide range of contaminants.[10]

  • Flush again with Isopropanol: Flush the column with at least 10 column volumes of 100% isopropanol.

  • Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Sample Preparation for this compound to Minimize Matrix Effects

Proper sample preparation is critical to avoid introducing contaminants that can cause baseline interference.

Materials:

  • Sample containing this compound

  • Methanol or acetonitrile (HPLC grade)

  • Syringe filters (0.45 µm or 0.22 µm PTFE or nylon)

Procedure:

  • Dissolution: Dissolve the this compound sample in a suitable solvent. Given its solubility, methanol is a good starting choice. The final concentration should be within the linear range of your detector.

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column or create baseline spikes.[1]

  • Dilution (if necessary): If the initial concentration is too high, dilute the filtered sample with the mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and baseline issues.

Diagram: Logical Relationship of Troubleshooting Steps

Logical Relationship of Troubleshooting Steps start Baseline Interference Detected identify_symptom Identify Symptom start->identify_symptom noise Noise (Rapid Fluctuations) identify_symptom->noise drift Drift (Gradual Change) identify_symptom->drift ghost_peaks Ghost Peaks (Unexpected Peaks) identify_symptom->ghost_peaks troubleshoot_noise Follow Noise Troubleshooting Guide noise->troubleshoot_noise troubleshoot_drift Check Temperature & Mobile Phase Homogeneity drift->troubleshoot_drift troubleshoot_ghost_peaks Investigate Contamination Sources ghost_peaks->troubleshoot_ghost_peaks end Problem Resolved troubleshoot_noise->end check_temp Ensure Stable Column/Solvent Temperature troubleshoot_drift->check_temp check_mp_prep Verify Mobile Phase Preparation troubleshoot_drift->check_mp_prep check_system_cleanliness Check System and Solvent Purity troubleshoot_ghost_peaks->check_system_cleanliness run_blank Run Blank Gradient troubleshoot_ghost_peaks->run_blank check_temp->end check_mp_prep->end check_system_cleanliness->end run_blank->end

Caption: A diagram showing the logical progression of troubleshooting baseline issues.

References

Validation & Comparative

Trimethyl Citrate vs. Diethyl Phthalate: A Comparative Guide for Pharmaceutical Film Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of solid oral dosage forms, the selection of a suitable plasticizer is critical to achieving optimal performance of functional coatings. Plasticizers are added to polymer systems to impart flexibility, prevent film cracking, and modulate drug release characteristics. This guide provides an objective comparison of two commonly used plasticizers, Trimethyl Citrate (B86180) (TMC) and Diethyl Phthalate (DEP), supported by experimental data on their performance in pharmaceutical-grade polymers.

Executive Summary

This guide presents a head-to-head comparison of Trimethyl Citrate (TMC) and Diethyl Phthalate (DEP) as plasticizers in pharmaceutical film coatings. While both agents enhance the mechanical properties of polymer films, notable differences exist in their plasticizing efficiency and potential impact on drug release. This document serves as a technical resource for formulation scientists to make informed decisions based on experimental evidence.

Performance Comparison

The efficacy of a plasticizer is determined by its ability to decrease the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility. This is mechanically quantified by measuring tensile strength, elastic modulus, and elongation at break.

Mechanical Properties of Plasticized Films

The mechanical properties of polymer films are crucial indicators of their flexibility and durability. The addition of a plasticizer typically decreases tensile strength and elastic modulus while increasing the elongation at break.

Table 1: Comparative Mechanical Properties of Plasticized Cellulose Acetate Phthalate (CAP) Films

Plasticizer (20 wt%)Tensile Strength (MPa)Elastic Modulus (GPa)Elongation at Break (%)
Triethyl Citrate (TEC)*~15[1]~0.8[1]~10[1]
Diethyl Phthalate (DEP)38.7[2]1.9[2]25.4[2]

*Note: Data for Triethyl Citrate (TEC) is used as a surrogate for this compound (TMC) due to the limited availability of direct comparative studies on TMC and the close structural and functional similarity between the two citrate esters.

Based on the available data, films plasticized with DEP exhibit higher tensile strength and elastic modulus but also a greater elongation at break compared to films plasticized with TEC. This suggests that while both increase flexibility, the specific mechanical profile imparted differs significantly.

Drug Release Modulation

Plasticizers can influence the release of an active pharmaceutical ingredient (API) from a coated dosage form. The type and concentration of the plasticizer can affect the permeability of the film coating.

Studies on Eudragit RS films, a common polymer in drug formulation, have shown that the inclusion of Triethyl Citrate (TEC) can render the films thermo-responsive.[3] The water uptake and drug permeation rates through these films increase at temperatures above their glass transition temperature.[3] Films containing 20% TEC were found to be more sensitive to temperature changes and offered better control over drug permeation compared to films plasticized with polyethylene (B3416737) glycol 400.[3] While direct comparative data for DEP in the same system is not available, it is known that the hydrophilicity of the plasticizer can influence drug release. TEC is more hydrophilic than DEP, which may lead to faster leaching of the plasticizer and a potential change in the drug release profile over time.[1]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

Preparation of Plasticized Polymer Films (Solvent Casting Method)
  • Solution Preparation: A 10% (w/v) polymer solution is prepared by dissolving the polymer (e.g., Cellulose Acetate Phthalate) in a suitable solvent (e.g., acetone) with continuous stirring until a clear solution is obtained.[2][4]

  • Plasticizer Incorporation: The desired weight percentage of the plasticizer (TMC or DEP) is added to the polymer solution and stirred until a homogenous mixture is achieved.[2]

  • Casting: The solution is poured into a level glass petri dish or onto a flat glass plate.[2][5]

  • Drying: The solvent is allowed to evaporate slowly in a controlled environment, such as a fume hood at ambient temperature, to form a thin film.[4][5] To ensure complete solvent removal, the film can be further dried in an oven at a temperature below the boiling point of the solvent.

  • Film Removal: Once completely dried, the film is carefully peeled from the glass surface.

Tensile Strength Testing
  • Sample Preparation: The prepared polymer films are cut into dumbbell-shaped specimens using a standard die.

  • Instrumentation: A universal testing machine equipped with a load cell appropriate for the expected tensile strength of the films is used.

  • Testing Conditions: The thickness of each specimen is measured at multiple points, and the average is used for stress calculation. The specimen is clamped into the grips of the testing machine.

  • Measurement: The film is pulled at a constant crosshead speed until it breaks. The load and displacement are recorded throughout the test.

  • Data Analysis: The tensile strength, elastic modulus, and elongation at break are calculated from the stress-strain curve.

In-Vitro Drug Release Study
  • Apparatus: A USP Type 2 (paddle) dissolution apparatus is typically used.[6][7]

  • Dissolution Medium: A suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8 for enteric-coated formulations) is selected and maintained at 37 ± 0.5 °C.[6]

  • Procedure: The drug-loaded film is placed in the dissolution vessel. At predetermined time intervals, samples of the dissolution medium are withdrawn and replaced with fresh medium to maintain a constant volume.

  • Analysis: The concentration of the dissolved API in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Mechanism of Polymer Plasticization.

Experimental_Workflow cluster_0 Film Preparation cluster_1 Characterization cluster_2 Data Analysis A Polymer & Solvent Mixing B Plasticizer Addition (TMC or DEP) A->B C Solvent Casting B->C D Drying & Film Formation C->D E Mechanical Testing (Tensile Strength) D->E F Drug Release Study (In-Vitro Dissolution) D->F G Compare Mechanical Properties E->G H Compare Drug Release Profiles F->H I Performance Evaluation G->I H->I

Caption: Experimental Workflow for Plasticizer Comparison.

Conclusion

Both this compound and Diethyl Phthalate are effective plasticizers for pharmaceutical film coatings, each imparting distinct mechanical properties. The choice between them will depend on the specific requirements of the formulation, including the desired flexibility of the film and the targeted drug release profile. The experimental protocols and comparative data presented in this guide provide a foundation for rational plasticizer selection in drug development. It is recommended to conduct specific studies with the target polymer and API to determine the optimal plasticizer and its concentration for a given formulation.

References

Trimethyl Citrate vs. Acetyl Tributyl Citrate (ATBC): A Performance Comparison in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of Trimethyl citrate (B86180) (TMC) and Acetyl tributyl citrate (ATBC) as plasticizers for Polyvinyl Chloride (PVC).

The selection of an appropriate plasticizer is a critical consideration in the formulation of PVC products, directly influencing their flexibility, durability, and safety. As the industry moves towards more environmentally friendly and non-toxic additives, citrate-based plasticizers have emerged as viable alternatives to traditional phthalates. This guide provides a comprehensive performance comparison of two such citrate esters: Trimethyl citrate (TMC) and Acetyl tributyl citrate (ATBC), in PVC applications.

Executive Summary

Both this compound and Acetyl tributyl citrate are recognized as non-toxic and eco-friendly plasticizers. ATBC is a well-established biodegradable plasticizer for PVC, known for its excellent compatibility, good thermal stability, and low volatility, making it suitable for sensitive applications like food packaging and medical devices. This compound is also a non-toxic plasticizer with good compatibility with PVC and other resins.[1] However, detailed, publicly available quantitative data on the performance of this compound in PVC is less extensive compared to ATBC. This guide synthesizes available data to provide a comparative overview and outlines the standard experimental protocols for evaluating their performance.

Data Presentation: Performance Metrics

The following table summarizes the key performance indicators for ATBC in PVC, based on available technical data and research. A lack of specific quantitative data for this compound in PVC prevents a direct numerical comparison in this format.

Table 1: Performance Data of ATBC in PVC

Performance MetricTest MethodResult for ATBCSource(s)
Mechanical Properties
Tensile StrengthASTM D412 / ASTM D882Comparable to DOP[2]
Elongation at BreakASTM D412 / ASTM D882Can be stretched over 500% of strain in a PVC gel[3]
Thermal Properties
Thermal StabilityTGA (ASTM E1131)Equivalent to DINP[2]
Volatile Loss (130°C/3Hrs)-0.30% max[4]
Flash Point (COC)-204°C[4]
Migration Resistance
Migration into IsooctaneGC/MSLower than DEHA[5][6]
Water Extraction Rate-Low[7]
Other Properties
Plasticizing Efficiency-0.93[8]
CompatibilityASTM D3291Good with PVC and various resins
Biodegradability-Biodegradable

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are standard protocols for key experiments:

Mechanical Properties Testing

Objective: To determine the effect of the plasticizer on the tensile strength and elongation of the PVC formulation.

Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension or ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[9][10][11][12]

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped or straight-cut specimens from the plasticized PVC sheets.

  • Gage Length Marking: Place two bench marks on the narrow portion of the specimen to define the gage length.

  • Testing Machine: Use a universal testing machine with appropriate grips.

  • Procedure:

    • Place the specimen in the grips, ensuring it is aligned and not under tension.

    • Set the machine to a constant rate of grip separation (e.g., 20 inches/minute).[13]

    • Start the test and record the force and elongation until the specimen ruptures.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.

    • Elongation at Break: The percentage increase in the original gage length at the point of rupture.

Thermal Stability Analysis

Objective: To evaluate the effect of the plasticizer on the thermal degradation of PVC.

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[14][15][16][17][18]

Methodology:

  • Apparatus: A thermogravimetric analyzer (TGA).

  • Sample Preparation: Place a small, accurately weighed sample of the plasticized PVC into the TGA sample pan.

  • Procedure:

    • Heat the sample at a controlled rate (e.g., 10°C/min) in a specified atmosphere (e.g., nitrogen).

    • Continuously monitor and record the sample's mass as a function of temperature.

  • Analysis:

    • Determine the onset temperature of degradation (the temperature at which significant mass loss begins).

    • Analyze the thermogram to identify different stages of degradation and the corresponding mass losses.

Migration Resistance Testing

Objective: To quantify the amount of plasticizer that leaches from the PVC material into a surrounding medium.

Standard: ASTM D3291 - Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression (for spew evaluation) or a solvent extraction method.[19][20][21][22][23]

Methodology (Solvent Extraction):

  • Sample Preparation: Cut a precisely weighed and measured piece of the plasticized PVC sheet.

  • Extraction:

    • Immerse the sample in a chosen solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container.

    • Maintain the container at a specific temperature for a defined period.

  • Analysis:

    • After the extraction period, remove the PVC sample, dry it, and weigh it to determine the mass loss.

    • Alternatively, analyze the solvent using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the migrated plasticizer.[24]

  • Calculation: Express the migration as a percentage of the initial plasticizer content or as the amount of plasticizer migrated per unit area of the PVC sample.

Mandatory Visualization

G Comparative Workflow: Plasticizer Performance in PVC cluster_formulation PVC Formulation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison PVC_Resin PVC Resin Compounding Melt Compounding PVC_Resin->Compounding Plasticizer Plasticizer (TMC or ATBC) Plasticizer->Compounding Stabilizers_Additives Stabilizers & Other Additives Stabilizers_Additives->Compounding Mechanical_Testing Mechanical Properties (ASTM D412/D882) Compounding->Mechanical_Testing Thermal_Analysis Thermal Stability (TGA - ASTM E1131) Compounding->Thermal_Analysis Migration_Testing Migration Resistance (Solvent Extraction) Compounding->Migration_Testing Data_Comparison Comparative Analysis of TMC vs. ATBC Performance Mechanical_Testing->Data_Comparison Thermal_Analysis->Data_Comparison Migration_Testing->Data_Comparison

Figure 1: Experimental workflow for comparing the performance of this compound and ATBC in PVC.

G Plasticizer Action and Performance Relationship cluster_structure Chemical Structure cluster_interaction Interaction with PVC cluster_performance Resulting Performance TMC This compound (Lower Molecular Weight) Interaction Plasticizer molecules intercalate between PVC chains TMC->Interaction Migration Migration Potential TMC->Migration Potentially Higher (Lower MW) ATBC Acetyl Tributyl Citrate (Higher Molecular Weight) ATBC->Interaction ATBC->Migration Lower (Higher MW) Flexibility Increased Flexibility Interaction->Flexibility Thermal_Stability Thermal Stability Interaction->Thermal_Stability

Figure 2: Logical relationship between plasticizer structure and performance in PVC.

Conclusion

Acetyl tributyl citrate (ATBC) is a well-documented, high-performance, non-toxic plasticizer for PVC, offering a favorable balance of flexibility, thermal stability, and low migration. While this compound (TMC) is also positioned as a safe alternative, a lack of comprehensive, publicly available performance data in PVC applications makes a direct quantitative comparison challenging. Based on general principles of plasticizer performance, the lower molecular weight of TMC compared to ATBC might suggest potentially higher plasticizing efficiency at equal concentrations but also a greater propensity for migration. However, this remains speculative without direct experimental evidence.

For researchers and developers, ATBC represents a reliable choice with a robust data profile for a wide range of PVC applications. Further investigation and publication of performance data for this compound in PVC are necessary to enable a more complete and direct comparison. The experimental protocols outlined in this guide provide a standardized framework for conducting such evaluations.

References

Comparative Analysis of Citrate-Based Plasticizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of polymer science and pharmaceutical development, the selection of an appropriate plasticizer is critical for achieving desired material properties, from the flexibility of medical-grade tubing to the controlled release profile of a drug formulation. Citrate (B86180) esters, derived from naturally occurring citric acid, are increasingly recognized as a safe and effective alternative to traditional phthalate-based plasticizers.[1] This guide provides a comparative analysis of common citrate-based plasticizers, focusing on their performance, supported by experimental data, and outlining the methodologies used for their evaluation.

Overview of Common Citrate Plasticizers

The most frequently utilized citrate plasticizers include Triethyl Citrate (TEC), Acetyl Triethyl Citrate (ATEC), Tributyl Citrate (TBC), and Acetyl Tributyl Citrate (ATBC). These compounds are synthesized by esterifying citric acid with different alcohols (ethanol or butanol) and may undergo an additional acetylation step.[2] This acetylation of the hydroxyl group on the citrate molecule generally improves compatibility with non-polar polymers like PVC and reduces water sensitivity, which can limit the migration of the plasticizer out of the polymer matrix.

Performance Comparison

The efficacy of a plasticizer is determined by several key performance indicators, including its effect on the mechanical and thermal properties of the polymer and its resistance to migration.

Mechanical Properties:

Plasticizers fundamentally alter the mechanical properties of a polymer by inserting themselves between polymer chains, which increases molecular mobility.[3] This typically leads to a decrease in tensile strength and hardness but a significant increase in flexibility and elongation at break.

Studies on Polyvinyl Chloride (PVC) have shown that acetylated citrates, such as ATEC and ATBC, exhibit better plasticizing efficiency compared to their non-acetylated counterparts, TEC and TBC. For instance, PVC plasticized with ATBC showed an 18.7% higher tensile strength and a 2.2% greater elongation at break compared to PVC with TBC.[4] Similarly, ATEC-plasticized PVC demonstrated a 13.9% increase in tensile strength and an 8.3% increase in elongation at break over TEC/PVC blends.[4]

Table 1: Comparative Mechanical Properties of Citrate Plasticizers in PVC

PlasticizerTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
TEC Lower than ATECLower than ATECVariable
ATEC ~14% > TEC~8% > TECVariable
TBC Lower than ATBCLower than ATBCVariable
ATBC ~19% > TBC~2% > TBCVariable
Note: Data synthesized from qualitative and quantitative comparisons in cited literature. Absolute values depend on concentration and processing conditions.[4]

Thermal Properties:

A primary function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, extending its flexibility to lower temperatures. A lower Tg is indicative of higher plasticizer efficiency.[5] Citrate esters are effective at reducing the Tg of polymers like PVC and Polylactic Acid (PLA).[6][7] For instance, in PLA, both TEC and ATBC have been shown to decrease the Tg and melting temperature (Tm) as their concentration increases.[7]

Migration Resistance:

Plasticizer migration is a critical concern, especially in applications like food packaging, medical devices, and toys, where leaching can pose health risks.[8][9] The rate of migration is influenced by the plasticizer's molecular weight, its compatibility with the polymer matrix, and environmental conditions such as temperature and humidity.[10]

Higher molecular weight citrates, like ATBC, generally exhibit lower volatility and migration rates compared to their lower molecular weight counterparts like TEC.[1][11] The acetylation of TBC to form ATBC also reduces its polarity, decreasing its tendency to migrate out of PVC, a known issue for citrates containing a free polar hydroxyl group.

Experimental Protocols for Performance Evaluation

Standardized testing is crucial for the objective comparison of plasticizer performance. The following are key experimental methodologies used in the industry.

Mechanical Properties Testing
  • Objective: To measure the effect of the plasticizer on the polymer's strength, flexibility, and hardness.

  • Methodology (based on ASTM D638 / ISO 527 for Tensile Properties):

    • Sample Preparation: The polymer and plasticizer are melt-blended in specific ratios (e.g., parts per hundred resin - phr) using an extruder or a two-roll mill. Standardized dumbbell-shaped specimens are then created by compression molding or injection molding.

    • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Testing: A universal testing machine (tensile tester) is used to pull the specimen at a constant speed until it fractures.

    • Data Acquired: Key parameters recorded include tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at fracture), and Young's modulus (a measure of stiffness).[12]

  • Hardness Testing (based on ASTM D2240 for Shore Durometer Hardness): A durometer is pressed against the material surface, and the indentation depth is measured to provide a Shore A or Shore D hardness value.

Thermal Analysis
  • Objective: To determine the effect of the plasticizer on the polymer's thermal transitions, primarily the glass transition temperature (Tg).

  • Methodology (based on ASTM D3418 / ISO 11357 for Differential Scanning Calorimetry - DSC):

    • A small, weighed sample of the plasticized polymer is placed in an aluminum pan.

    • The sample is heated at a controlled rate in the DSC instrument.

    • The heat flow into or out of the sample relative to a reference is measured.

    • The Tg is identified as a step change in the heat flow curve, indicating the transition from a glassy to a rubbery state.[5]

Migration Resistance Testing
  • Objective: To quantify the amount of plasticizer that leaches from the polymer under specific conditions.

  • Methodology (based on ASTM D1239 for Volatility):

    • An initial weight of the plasticized polymer sample is recorded.

    • The sample is exposed to elevated temperatures in an oven for a specified duration.

    • The sample is re-weighed, and the weight loss is attributed to the volatilization of the plasticizer.

  • Extraction Test: To simulate contact with liquids, samples are immersed in various food simulants (e.g., ethanol (B145695), acetic acid, vegetable oil) or solvents for a set time and temperature. The amount of plasticizer that migrates into the liquid is then quantified using techniques like Gas Chromatography (GC).[13]

Visualizing Key Processes

To better understand the evaluation workflow and the biological interactions of citrate plasticizers, the following diagrams are provided.

G cluster_prep 1. Material Preparation cluster_test 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison polymer Polymer Resin (e.g., PVC, PLA) compounding Melt Compounding (Extrusion) polymer->compounding plasticizer Citrate Plasticizer (TEC, ATBC, etc.) plasticizer->compounding molding Specimen Molding (Dumbbells, Discs) compounding->molding mech_test Mechanical Testing (ASTM D638, D2240) molding->mech_test therm_test Thermal Analysis (DSC - ASTM D3418) molding->therm_test mig_test Migration Testing (Extraction, Volatility) molding->mig_test data_analysis Quantitative Data Analysis mech_test->data_analysis therm_test->data_analysis mig_test->data_analysis comparison Comparative Evaluation data_analysis->comparison

Caption: Experimental workflow for evaluating plasticizer performance.

G cluster_intake 1. In Vivo Exposure cluster_metabolism 2. Enzymatic Hydrolysis cluster_fate 3. Metabolic Fate atbc Acetyl Tributyl Citrate (ATBC) (Leached from polymer) hydrolysis Hydrolysis atbc->hydrolysis enzymes Esterase Enzymes (in Liver, Blood Plasma) enzymes->hydrolysis citric_acid Citric Acid hydrolysis->citric_acid butanol Butanol hydrolysis->butanol acetic_acid Acetic Acid hydrolysis->acetic_acid krebs Krebs Cycle (Energy Production) citric_acid->krebs excretion Further Metabolism & Excretion butanol->excretion acetic_acid->excretion

Caption: Simplified metabolic pathway of Acetyl Tributyl Citrate (ATBC).

Biocompatibility and Metabolism

Citrate plasticizers are valued for their low toxicity and biocompatibility, which stems from the fact that citric acid is a natural intermediate in the metabolic Krebs cycle in living organisms.[14] When citrate esters are ingested or absorbed, they are hydrolyzed by enzymes (esterases) into citric acid and the corresponding alcohol (e.g., ethanol for TEC/ATEC, butanol for TBC/ATBC).[2] These metabolites are then readily incorporated into the body's natural metabolic pathways.[14] Toxicological studies comparing citrate esters to phthalates like DEHP indicate that citrates are significantly less toxic.[15]

Conclusion

Citrate-based plasticizers offer a compelling combination of performance, safety, and biodegradability, making them excellent alternatives to traditional phthalates in a wide range of applications. The choice between different citrate esters depends on the specific requirements of the end product. Acetylated, higher molecular weight citrates like ATBC are often preferred for applications demanding high permanence and low migration, such as in PVC-based medical devices and food contact materials. Lower molecular weight citrates like TEC may be suitable for applications in biopolymers like PLA where high plasticizing efficiency is desired.[7] A thorough evaluation using standardized experimental protocols is essential for selecting the optimal plasticizer to meet the performance and safety requirements of the final formulation.

References

A Comparative Guide to the Biocompatibility of Trimethyl Citrate and Other Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate plasticizers is a critical consideration in the development of medical devices and pharmaceutical packaging. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a paramount concern. This guide provides a comparative analysis of the biocompatibility of trimethyl citrate (B86180) against other commonly used plasticizers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Trioctyl trimellitate (TOTM). This comparison is based on available experimental data for cytotoxicity, hemocompatibility, and in vivo reactivity, alongside detailed experimental protocols for key assays.

While direct, comprehensive comparative studies on the biocompatibility of trimethyl citrate are limited in publicly available literature, data on closely related citrate esters, such as acetyl triethyl citrate (ATEC), provide valuable insights into the potential biocompatibility profile of this class of plasticizers. Citrate esters are generally considered to possess a favorable safety profile due to their derivation from citric acid, a natural metabolite.[1]

Quantitative Biocompatibility Data

The following tables summarize available quantitative data from in vitro and in vivo biocompatibility studies. It is important to note the absence of specific quantitative data for this compound in direct comparison with other plasticizers in these standardized assays. The data for citrate plasticizers is represented by studies on acetyl triethyl citrate (ATEC), a structurally similar compound.

Table 1: In Vitro Cytotoxicity Data

PlasticizerCell LineAssayConcentrationCell Viability (%)Cytotoxicity Grade (Qualitative)Reference
DEHP L929MTT0.1 mg/mLCytotoxic-[2](--INVALID-LINK--)
TOTM L929MTT0.1 mg/mLNot Cytotoxic-[2](--INVALID-LINK--)
ATEC TM3 & NIH-3T3MTTVariousNot Markedly Altered-[3](--INVALID-LINK--)

Table 2: Hemocompatibility Data

PlasticizerTestResultInterpretationReference
DEHP Hemolysis-Known to have a stabilizing effect on red blood cells in blood bagsGeneral Knowledge
Citrate Esters Hemolysis-Generally considered to have good hemocompatibility[1](--INVALID-LINK--)

Note: Specific quantitative hemolysis data for this compound and a direct comparison with other plasticizers were not available in the reviewed literature.

Table 3: In Vivo Reactivity Data

PlasticizerAnimal ModelTestObservationReference
DEHP Rats28-day repeated doseIncreased liver, adrenal, thymus, spleen, kidney, testis, and prostate weights. Hepatotoxicity observed.[4](--INVALID-LINK--)
ATEC Rats28-day repeated doseIncreased kidney, adrenal, and testis weights. No hepatotoxicity observed.[4](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the interpretation and replication of results. The following are standardized protocols for cytotoxicity and hemolysis testing.

In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • L929 mouse fibroblast cells (or other appropriate cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)

  • 96-well cell culture plates

  • Test material extracts (prepared according to ISO 10993-12)

  • Positive control (e.g., organotin-stabilized PVC)

  • Negative control (e.g., high-density polyethylene)

Procedure:

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Extraction Preparation: Prepare extracts of the test material, positive control, and negative control in cell culture medium according to ISO 10993-12 guidelines.

  • Cell Treatment: Replace the culture medium in the wells with the prepared extracts.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the extracts and add 50 µL of MTT solution to each well. Incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Hemocompatibility: Hemolysis Assay (ASTM F756)

This practice provides a protocol for the assessment of the hemolytic properties of materials used in the fabrication of medical devices that will contact blood.

Materials:

  • Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Test material (in direct contact or as an extract)

  • Positive control (e.g., water for injection)

  • Negative control (e.g., high-density polyethylene)

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute the anticoagulated blood with PBS.

  • Test Setup (Direct Contact):

    • Place the test material in a tube.

    • Add the diluted blood to the tube.

  • Test Setup (Extract Method):

    • Prepare an extract of the test material in PBS according to ISO 10993-12.

    • Mix the extract with the diluted blood in a tube.

  • Controls: Prepare positive and negative control tubes in the same manner.

  • Incubation: Incubate all tubes at 37°C for a specified time (e.g., 3 hours), with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control (representing 100% hemolysis). A hemolytic index of 2-5% is generally considered slightly hemolytic, while a value above 5% is considered hemolytic.

Signaling Pathways and Logical Relationships

Understanding the molecular mechanisms underlying a plasticizer's biocompatibility, or lack thereof, is crucial for risk assessment.

Experimental Workflow for Biocompatibility Assessment

The following diagram illustrates a typical workflow for evaluating the biocompatibility of a plasticizer according to ISO 10993 standards.

G Experimental Workflow for Plasticizer Biocompatibility cluster_0 Initial Assessment cluster_1 In Vitro Testing (ISO 10993-5) cluster_2 Hemocompatibility Testing (ISO 10993-4) cluster_3 In Vivo Testing Material Characterization Material Characterization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Material Characterization->Cytotoxicity Assay (MTT) Literature Review Literature Review Literature Review->Cytotoxicity Assay (MTT) Hemolysis Assay (ASTM F756) Hemolysis Assay (ASTM F756) Cytotoxicity Assay (MTT)->Hemolysis Assay (ASTM F756) If non-cytotoxic Genotoxicity Assays Genotoxicity Assays Biocompatibility Assessment Biocompatibility Assessment Genotoxicity Assays->Biocompatibility Assessment Implantation (ISO 10993-6) Implantation (ISO 10993-6) Hemolysis Assay (ASTM F756)->Implantation (ISO 10993-6) If hemocompatible Thrombogenicity Thrombogenicity Thrombogenicity->Biocompatibility Assessment Complement Activation Complement Activation Complement Activation->Biocompatibility Assessment Implantation (ISO 10993-6)->Biocompatibility Assessment Systemic Toxicity (ISO 10993-11) Systemic Toxicity (ISO 10993-11) Systemic Toxicity (ISO 10993-11)->Biocompatibility Assessment G DEHP-Induced Oxidative Stress Pathway DEHP DEHP Mitochondrial Dysfunction Mitochondrial Dysfunction DEHP->Mitochondrial Dysfunction Decreased Antioxidant Enzymes (SOD, CAT) Decreased Antioxidant Enzymes (SOD, CAT) DEHP->Decreased Antioxidant Enzymes (SOD, CAT) Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Decreased Antioxidant Enzymes (SOD, CAT)->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation DNA Damage DNA Damage Oxidative Stress->DNA Damage Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation Cellular Damage & Apoptosis Cellular Damage & Apoptosis Lipid Peroxidation->Cellular Damage & Apoptosis DNA Damage->Cellular Damage & Apoptosis Protein Oxidation->Cellular Damage & Apoptosis G Potential Anti-inflammatory Pathway of Citrate Citrate Citrate PPARγ Activation PPARγ Activation Citrate->PPARγ Activation Upregulation of Antioxidant Proteins Upregulation of Antioxidant Proteins PPARγ Activation->Upregulation of Antioxidant Proteins Downregulation of Inflammatory Proteins Downregulation of Inflammatory Proteins PPARγ Activation->Downregulation of Inflammatory Proteins Reduced Oxidative Stress Reduced Oxidative Stress Upregulation of Antioxidant Proteins->Reduced Oxidative Stress Reduced Inflammation Reduced Inflammation Downregulation of Inflammatory Proteins->Reduced Inflammation

References

A Comparative Analysis of Leaching Behavior: Trimethyl Citrate vs. Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Plasticizer Migration with Supporting Experimental Data

The selection of a suitable plasticizer is a critical consideration in the development of drug delivery systems, medical devices, and laboratory equipment. The potential for these additives to leach from a polymer matrix can impact the efficacy and safety of the final product. For decades, phthalate (B1215562) esters have been the plasticizers of choice due to their efficiency and low cost. However, mounting evidence of their potential as endocrine disruptors has led to a demand for safer alternatives.[1][2][3][4] Among these alternatives, trimethyl citrate (B86180), a derivative of citric acid, has gained attention for its favorable toxicological profile.[5][6][7][8]

This guide provides an objective comparison of the leaching characteristics of trimethyl citrate and common phthalate plasticizers, supported by a review of available experimental data and detailed methodologies. While direct comparative leaching studies for this compound are limited, data on structurally similar citrate esters, such as triethyl citrate (TEC) and acetyl tributyl citrate (ATBC), provide valuable insights into its expected performance.

Executive Summary of Leaching Behavior

Plasticizer leaching, or migration, is a diffusion-controlled process influenced by several factors:

  • Molecular Weight: Generally, plasticizers with higher molecular weights exhibit lower leaching rates due to reduced mobility within the polymer matrix.[9]

  • Polarity and Solubility: The compatibility of the plasticizer with the polymer and the surrounding medium is crucial. Leaching is more pronounced when the plasticizer has a higher affinity for the contacting liquid than for the polymer.

  • Temperature: Elevated temperatures increase the kinetic energy of molecules, accelerating the diffusion and leaching of plasticizers.[10]

  • Polymer Matrix: The type and structure of the polymer influence the free volume and the interactions with the plasticizer, thereby affecting migration.[11]

Citrate esters are generally considered to have a lower leaching potential compared to many low-molecular-weight phthalates due to their typically higher molecular weight and polarity.[12][13] However, the specific leaching characteristics can vary depending on the exact citrate ester and the experimental conditions.

Quantitative Leaching Data: A Comparative Overview

The following tables summarize quantitative data from various studies on the leaching of citrate and phthalate plasticizers. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: Leaching of Citrate Plasticizers from Various Polymers

PlasticizerPolymerConcentration (% w/w)Leaching MediumConditionsLeaching (% of initial amount)Reference
Triethyl Citrate (TEC)HPMC-P10Not Specified24 hours95.1 ± 10.6[14]
Triethyl Citrate (TEC)HPMC-P20Not Specified24 hours76.7 ± 12.64[14]
Acetyl Tributyl Citrate (ATBC)PVCNot SpecifiedSkim Milk60°C~18%[9]

Table 2: Leaching of Phthalate Plasticizers from Polyvinyl Chloride (PVC)

PlasticizerLeaching MediumConditionsLeached AmountReference
Di(2-ethylhexyl) phthalate (DEHP)Simulant Fluid60 minutesup to 54,600 µg from neonatal expiratory filter set[15]
Di(2-ethylhexyl) phthalate (DEHP)Simulant Fluid60 minutes3260 µg from PL146 plastic IV fluid bags[15]
Dibutyl phthalate (DBP)Soil4 months79% degradation (free) vs 21% (in plastic)[16]
Di(2-ethylhexyl) phthalate (DEHP)Soil4 months9% degradation (free) vs <1% (in plastic)[16]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable leaching data. Below are generalized methodologies for key experiments.

Gravimetric Analysis for Plasticizer Leaching

This method determines the amount of plasticizer leached from a polymer by measuring the weight loss of the material.

Objective: To quantify the mass of plasticizer that migrates from a polymer sample into a specific solvent over a defined period.

Materials:

  • Polymer samples with known plasticizer content.

  • Extraction solvent (e.g., n-hexane, ethanol, or food simulant).

  • Analytical balance.

  • Constant temperature bath or oven.

  • Glass vials.

Procedure:

  • Cut polymer samples into uniform dimensions (e.g., 2 cm x 2 cm).

  • Accurately weigh the initial mass of each sample (W_initial).

  • Place each sample in a glass vial and add a specified volume of the extraction solvent, ensuring the sample is fully submerged.

  • Seal the vials and place them in a constant temperature bath or oven at the desired temperature for a specified duration (e.g., 24 hours, 7 days).

  • After the incubation period, remove the samples from the solvent.

  • Dry the samples to a constant weight in a vacuum oven at a temperature that will not degrade the polymer.

  • Accurately weigh the final mass of the dried sample (W_final).

  • Calculate the percentage of plasticizer leached using the following formula: Leaching (%) = [(W_initial - W_final) / W_plasticizer_initial] * 100 where W_plasticizer_initial is the initial weight of the plasticizer in the sample.

Chromatographic Analysis for Plasticizer Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the identification and quantification of leached plasticizers.

Objective: To accurately determine the concentration of a specific plasticizer in an extraction solvent.

Materials:

  • Extraction solvent containing the leached plasticizer.

  • Certified reference standards of the plasticizer(s) of interest.

  • GC-MS or HPLC system with an appropriate detector.

  • Volumetric flasks and pipettes.

Procedure:

  • Sample Preparation: Collect the extraction solvent after the leaching experiment. If necessary, concentrate the sample to increase the analyte concentration.

  • Calibration: Prepare a series of standard solutions of the target plasticizer in the same extraction solvent at known concentrations to create a calibration curve.

  • Chromatographic Analysis: Inject a known volume of the sample and the standard solutions into the chromatograph.

    • For GC-MS: The sample is vaporized and separated based on boiling point and polarity in the GC column. The mass spectrometer then identifies and quantifies the plasticizer based on its unique mass spectrum.

    • For HPLC: The sample is separated based on its affinity for the stationary and mobile phases. A UV or other suitable detector is used for quantification.

  • Quantification: Determine the concentration of the plasticizer in the sample by comparing its peak area or height to the calibration curve.

Mandatory Visualizations

Leaching_Experiment_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Process cluster_analysis Analysis cluster_quantification Quantification Prep1 Cut Polymer Samples Prep2 Initial Weighing Prep1->Prep2 Leach1 Immerse in Solvent Prep2->Leach1 Leach2 Incubate at Controlled Temperature Leach1->Leach2 Analysis1 Dry and Final Weighing (Gravimetric) Leach2->Analysis1 Analysis2 Collect Solvent for Chromatography (GC-MS/HPLC) Leach2->Analysis2 Quant1 Calculate % Leaching Analysis1->Quant1 Quant2 Determine Concentration from Calibration Curve Analysis2->Quant2

Caption: Workflow for a typical plasticizer leaching experiment.

Phthalate_Toxicity_Pathway cluster_cellular Cellular Mechanisms cluster_outcomes Adverse Health Outcomes Phthalate Phthalate Exposure ROS Increased Reactive Oxygen Species (ROS) Phthalate->ROS induces ER Endocrine Disruption (e.g., Estrogen Receptor Binding) Phthalate->ER interacts with PPAR PPAR Activation Phthalate->PPAR activates Repro Reproductive Toxicity (e.g., altered hormone levels) ROS->Repro leads to Metabolic Metabolic Disruption (e.g., obesity, insulin (B600854) resistance) ROS->Metabolic contributes to ER->Repro causes Dev Developmental Effects ER->Dev impacts PPAR->Metabolic promotes

References

A Comparative Guide to Purity Validation of Trimethyl Citrate: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the validation of Trimethyl citrate (B86180) purity, benchmarked against alternative analytical techniques. The information presented is supported by experimental data drawn from analogous compounds and established analytical practices.

Trimethyl citrate, a key intermediate and excipient in the pharmaceutical industry, demands rigorous purity assessment to ensure product quality and safety. While several analytical methods can be employed, HPLC-UV offers a versatile and accessible approach for quantification and impurity profiling.

Bridging Analytical Techniques: A Comparative Overview

The selection of an analytical method for purity determination hinges on a variety of factors including specificity, sensitivity, accuracy, precision, and the nature of potential impurities. This guide focuses on a comparative evaluation of HPLC-UV against Gas Chromatography with Flame Ionization Detection (GC-FID), a commonly used method for citrate esters, and other relevant techniques.

The following table summarizes the key performance metrics of HPLC-UV and alternative methods for the analysis of citrate esters, providing a basis for selecting the most appropriate technique for a given analytical challenge. The data for HPLC-UV is based on typical performance for similar organic acids and esters, while the GC-FID data is informed by methods for related citrate esters.

Parameter HPLC-UV GC-FID Titration Thin-Layer Chromatography (TLC)
Principle Separation based on polarity, UV detectionSeparation based on volatility, flame ionization detectionAcid-base neutralizationSeparation based on differential partitioning
Specificity High (with appropriate column and mobile phase)High (with appropriate column and temperature program)Low (measures total acidity)Moderate (primarily for identification)
Linearity (R²) > 0.999> 0.999Not ApplicableSemi-quantitative
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%Not Applicable for precise quantification
Precision (%RSD) < 2%< 2%< 5%Not Applicable for precise quantification
Limit of Detection (LOD) ~ 1-2 µg/mLLow µg/mL rangeDependent on indicator and titrant concentrationng to µg range
Limit of Quantitation (LOQ) ~ 5-10 µg/mLµg/mL rangeDependent on indicator and titrant concentrationNot Applicable for precise quantification
Throughput Moderate to HighModerateLowHigh (for multiple samples simultaneously)
Instrumentation Cost ModerateModerateLowLow

In-Depth Look: HPLC-UV Method for this compound Purity

An HPLC-UV method for the purity validation of this compound can be developed and validated based on established principles for the analysis of related compounds. Below is a detailed experimental protocol.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 2.8 with phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. A common starting point is a 90:10 (v/v) ratio of buffer to organic modifier.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the analyte.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

4. Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), the this compound standard, and the sample solution to demonstrate that there are no interfering peaks at the retention time of this compound. Potential impurities of this compound should also be assessed for resolution from the main peak.

  • Linearity: Inject the series of working standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo or a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the sample solution on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. For similar compounds, LOD can be in the range of 1-2 µg/mL and LOQ in the range of 5-10 µg/mL.[1]

Visualizing the Process: Diagrams

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Prepare Standard Solutions injection Inject into HPLC System prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 210 nm separation->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration & Area Measurement data_acq->peak_int validation Perform Method Validation (Linearity, Accuracy, Precision) peak_int->validation purity_calc Calculate Purity validation->purity_calc logical_relationship cluster_input Input Data cluster_assessment Purity Assessment cluster_output Conclusion chromatogram HPLC Chromatogram peak_area Peak Area of this compound chromatogram->peak_area impurity_peaks Peak Areas of Impurities chromatogram->impurity_peaks area_percent Calculate Area Percent (% Purity = (Area_main / Area_total) * 100) peak_area->area_percent impurity_peaks->area_percent comparison Compare with Specification area_percent->comparison pass Purity Meets Specification comparison->pass Pass fail Purity Fails Specification comparison->fail Fail

References

Comparative study of catalysts for Trimethyl citrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Trimethyl Citrate (B86180) Synthesis

For researchers and professionals in drug development and chemical synthesis, the efficient production of trimethyl citrate, a versatile non-toxic plasticizer and chemical intermediate, is of significant interest.[1][2][3] The synthesis of this compound is primarily achieved through the Fischer esterification of citric acid with methanol (B129727), a reversible reaction catalyzed by an acid.[2] The choice of catalyst is paramount as it dictates the reaction's efficiency, yield, and environmental footprint. This guide provides a comparative analysis of various catalysts employed in this compound synthesis, supported by experimental data to inform catalyst selection.

Performance of Catalysts in this compound Synthesis

The efficacy of different catalysts is evaluated based on key performance indicators such as reaction yield and purity under specific experimental conditions. Below is a summary of quantitative data for several common catalysts.

CatalystReactants & Molar RatioReaction ConditionsYield (%)Purity (%)Reference(s)
p-Toluenesulfonic acid Citric acid, MethanolMultiple reaction-distillation cycles to remove water.81.598.5[4]
Thionyl chloride Citric acid, Anhydrous methanol0°C to room temperature.98Not Specified[1]
Solid Acid Citric acid:Methanol (1:4.5 - 1:5)5-hour reaction time.91Not Specified[1][5]
Sodium Hydrogen Sulfate Citric acid, MethanolToluene as a water-carrying agent, 160°C, 6-hour reaction time.89.6High[5][6]
Concentrated Sulfuric Acid Citric acid, MethanolBoiling for 6 hours.71High (after purification)[7]
Ionic Liquid ([HSO3-pmim]CH3-ph-SO3) Citric acid, Ethanol (for Triethyl citrate)Toluene as a water-carrying agent, 80-120°C, 8-hour reaction time.94.5Not Specified[8]

Logical Workflow for Catalyst Screening in this compound Synthesis

The following diagram illustrates a typical experimental workflow for the screening and evaluation of different catalysts for this compound synthesis.

G Reactants Reactants (Citric Acid, Methanol) Reaction_Setup Reaction Setup (Combine reactants and catalyst) Reactants->Reaction_Setup Catalyst_Selection Catalyst Selection (e.g., p-TSA, Solid Acid, Ionic Liquid) Catalyst_Selection->Reaction_Setup Esterification Esterification Reaction (Heating under reflux) Reaction_Setup->Esterification Water_Removal Byproduct Removal (e.g., Distillation) Esterification->Water_Removal Monitoring Reaction Monitoring (e.g., GC, TLC) Esterification->Monitoring Water_Removal->Esterification Recycle (optional) Product_Isolation Product Isolation (Crystallization, Filtration) Monitoring->Product_Isolation Purification Purification (Washing, Drying) Product_Isolation->Purification Characterization Product Characterization (Melting Point, IR, Purity Analysis) Purification->Characterization

Fig. 1: Experimental workflow for catalyst evaluation in this compound synthesis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are protocols for key experiments cited in the comparison.

Protocol 1: p-Toluenesulfonic Acid Catalyzed Synthesis

This method relies on the repeated removal of water to drive the reaction to completion.[4]

  • Reaction Setup: In a reaction flask, combine 875 g of technical grade citric acid, 1000 ml of methanol, and 28 g of p-toluenesulfonic acid.[1][4]

  • First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.[1]

  • Water Removal: Following the reflux period, distill the mixture at normal pressure to recover methanol and remove the water generated during esterification.[1][4]

  • Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles.[1][4]

  • Methanol Recovery: After the final reflux, distill the mixture under normal pressure to recover the excess methanol.[1]

  • Crystallization and Isolation: To the residue, add 100 ml of pure water, heat, and stir until completely dissolved. Allow the solution to cool to room temperature to induce crystallization.[1][4]

  • Purification: Filter the crystals using a Buchner funnel, wash with pure water, and dry in an oven to obtain the final product.[1]

Protocol 2: Thionyl Chloride Catalyzed Synthesis

This protocol utilizes thionyl chloride for a high-yield synthesis.[5]

  • Reaction Setup: Dissolve 9.00 g (46.8 mmol) of citric acid in anhydrous methanol in a reaction vessel under a nitrogen atmosphere and cool to 0°C.[5]

  • Catalyst Addition: Slowly add 20.50 mL (0.28 mol) of thionyl chloride dropwise to the cooled solution.[5]

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.[5]

  • Product Isolation: The method for product isolation and purification from the reaction mixture would typically involve removal of excess solvent and catalyst, followed by crystallization, although specific details are not provided in the immediate source.

Protocol 3: Solid Acid Catalyzed Synthesis

This method employs a heterogeneous catalyst, which can simplify product purification.[6]

  • Reaction Setup: The esterification is carried out with citric acid and methanol as reactants and a solid acid as the catalyst.[6]

  • Reaction Conditions: The molar ratio of citric acid to methanol is a key parameter, with optimal ratios reported to be between 1:4.5 and 1:5.[1][5] The reaction is typically run for 5 hours.[1][5]

  • Catalyst Removal and Product Purification: As a solid, the catalyst can be removed by filtration. The excess methanol is then removed by distillation, and the crude product is purified, often by crystallization.[9]

Concluding Remarks

The selection of a catalyst for this compound synthesis is a critical decision that influences reaction efficiency, product purity, and the overall sustainability of the process. Homogeneous catalysts like p-toluenesulfonic acid and thionyl chloride can offer high yields but may require more complex purification steps.[1][4] Heterogeneous solid acid catalysts provide the advantage of easier separation and potential for recycling, aligning with the principles of green chemistry.[10][11] Ionic liquids, while effective, may present cost considerations.[8] The optimal choice will depend on the specific requirements of the application, including desired purity, scalability, and environmental considerations. The data and protocols presented in this guide offer a foundation for making an informed decision in the synthesis of this compound.

References

A Comparative Guide to the Synthesis Efficiency of Trimethyl Citrate and Triethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate esters of citric acid is a critical consideration in pharmaceutical formulations and polymer applications, where they often serve as non-toxic plasticizers and controlled-release agents. Both trimethyl citrate (B86180) and triethyl citrate are widely utilized, but their synthesis efficiency can vary based on the chosen alcohol and process parameters. This guide provides an objective comparison of the synthesis efficiency of trimethyl citrate and triethyl citrate, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Core Synthesis Pathway: Fischer Esterification

The primary method for synthesizing both this compound and triethyl citrate is the Fischer esterification of citric acid with the corresponding alcohol—methanol (B129727) for this compound and ethanol (B145695) for triethyl citrate.[1] This acid-catalyzed condensation reaction is reversible, necessitating the removal of water to drive the equilibrium towards the formation of the triester product.[1][2] Various acid catalysts, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like ion-exchange resins, are employed to enhance the reaction kinetics.[3][4]

Fischer_Esterification cluster_catalyst Catalyst Citric_Acid Citric Acid (R-COOH) Protonation Protonation Citric_Acid->Protonation + H⁺ Alcohol Alcohol (R'-OH) (Methanol or Ethanol) Nucleophilic_Attack Nucleophilic_Attack Alcohol->Nucleophilic_Attack Nucleophilic Attack Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) Acid_Catalyst->Protonation Citrate_Ester Citrate Ester (Trimethyl or Triethyl) (R-COOR') Water Water (H₂O) Proton_Transfer Proton_Transfer Nucleophilic_Attack->Proton_Transfer Proton Transfer Water_Elimination Water_Elimination Proton_Transfer->Water_Elimination Elimination of H₂O Water_Elimination->Acid_Catalyst - H⁺ Water_Elimination->Citrate_Ester Deprotonation

Fischer Esterification of Citric Acid

Comparative Synthesis Data

The following table summarizes quantitative data from various synthesis protocols for this compound and triethyl citrate. It is important to note that the conditions are not identical, and thus direct comparison of yields should be made with consideration of the different methodologies.

ParameterThis compound SynthesisTriethyl Citrate Synthesis
Reactants Citric acid, MethanolCitric acid, Ethanol
Catalyst p-Toluenesulfonic acid[5]Macroporous Amberlyst-15 ion-exchange resin[6]
Process Multi-stage reaction and distillation[5]Continuous reactive distillation[6]
Yield > 80%[5]> 98.5 wt%[6]
Purity > 98%[5]-
Key Feature Repeated cycles of reaction and water/methanol removal to drive the reaction to completion.[5]A prereactor followed by a simple distillation column to remove water is placed ahead of the reactive distillation column.[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on a multi-stage reaction and distillation process designed to maximize yield by continuously removing the water byproduct.[5]

  • Materials:

    • 875 g of technical grade citric acid (containing crystal water)

    • 1000 ml of methanol

    • 28 g of p-toluenesulfonic acid (containing 1 crystal water)

    • 100 ml of pure water (for crystallization)

  • Procedure:

    • Combine citric acid, methanol, and p-toluenesulfonic acid in a reaction flask.

    • Heat the mixture to reflux and maintain for 5 hours.

    • After the reflux period, distill the mixture at normal pressure to recover methanol and remove the water generated during esterification.

    • Cool the reaction mixture to below 60°C and add 150 ml of fresh methanol.

    • Heat the mixture to reflux for another 5 hours.

    • Repeat the process of adding methanol, refluxing, and distilling to remove water for a total of 5 cycles.

    • After the final reflux, distill the mixture under normal pressure to recover the excess methanol.

    • To the remaining residue, add 100 ml of pure water. Heat and stir the mixture until all the material is completely dissolved.

    • Pour the hot solution into a beaker and allow it to cool to room temperature to induce crystallization.

    • Filter the resulting crystals using a Buchner funnel and wash with pure water.

    • Dry the purified crystals in a drying oven to obtain the final product.

Synthesis of Triethyl Citrate

The synthesis of triethyl citrate can be efficiently carried out using a continuous reactive distillation process.[6] The kinetics of this reaction have been studied in batch isothermal experiments between 78 and 120 °C.[4] Higher temperatures increase the reaction rate but also lead to the formation of diethyl ether as an undesired byproduct.[4] The conversion of diethyl citrate to triethyl citrate is the rate-limiting step in the overall reaction.[4]

  • Materials:

    • Citric acid

    • Ethanol

    • Macroporous Amberlyst-15 ion-exchange resin catalyst

  • Procedure (Conceptual based on Reactive Distillation Principles):

    • A continuous process is proposed involving a prereactor, a simple distillation column, and a reactive distillation column.[6]

    • Citric acid and ethanol are fed into a prereactor to initiate the esterification.

    • The mixture from the prereactor is then fed into a simple distillation column to remove the water formed.

    • The partially esterified mixture is then introduced into a reactive distillation column containing the Amberlyst-15 catalyst.

    • The reactive distillation column is operated at moderately elevated pressure (e.g., 2.5 bar) to increase the temperature and enhance the kinetic rates.[7]

    • A low reflux ratio is maintained to prevent the reintroduction of water into the reaction zone.[7]

    • Triethyl citrate, being less volatile than ethanol and water but more volatile than citric acid, is continuously removed from the column.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Citric Acid + Alcohol + Catalyst Reaction Esterification Reaction (Reflux/Heating) Reactants->Reaction Distillation Distillation (Water/Alcohol Removal) Reaction->Distillation Crude Product Crystallization Crystallization (for solid products) Distillation->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final_Product Final_Product Drying->Final_Product Pure Citrate Ester

General Synthesis and Purification Workflow

Discussion on Synthesis Efficiency

The choice between synthesizing this compound and triethyl citrate often depends on the desired physical properties of the final product and the intended application. From the available data, it appears that very high yields of triethyl citrate can be achieved using a continuous reactive distillation process.[6] This method is particularly advantageous for large-scale industrial production due to its continuous nature and efficient removal of water.

The synthesis of this compound, as described, utilizes a multi-stage batch process. While achieving a respectable yield of over 80%, this method may be more labor-intensive and less scalable than a continuous process.[5] The repeated cycles of reflux and distillation are necessary to drive the equilibrium towards the product.[5][8]

The choice of alcohol also plays a role in the reaction kinetics and purification. Methanol, being more volatile than ethanol, might be more readily removed during the distillation steps in the this compound synthesis. However, the kinetics of the final esterification step from the di-ester to the tri-ester is a known bottleneck for triethyl citrate formation.[4]

Conclusion

Both this compound and triethyl citrate can be synthesized with high purity. The selection of the synthesis method will significantly impact the overall efficiency. For large-scale production, the continuous reactive distillation process for triethyl citrate appears to offer a higher yield and potentially a more streamlined workflow. The multi-stage batch process for this compound is a robust method that can produce high-purity product, though it may be less efficient in terms of time and resources for industrial-scale manufacturing. Researchers and drug development professionals should consider these factors, along with the specific requirements of their application, when choosing between these two important citrate esters.

References

Spectroscopic comparison of Trimethyl citrate and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of trimethyl citrate (B86180), citric acid, and methanol (B129727) offers researchers and drug development professionals a foundational guide for characterization, quality control, and reaction monitoring. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Trimethyl citrate, a tri-ester derivative of citric acid, is a versatile compound with applications ranging from being a non-toxic plasticizer to a pharmaceutical intermediate.[1] Its synthesis from citric acid and methanol is a common esterification reaction. Understanding the distinct spectroscopic characteristics of the final product in comparison to its starting materials is crucial for confirming successful synthesis, assessing purity, and elucidating structural details.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, citric acid, and methanol.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 2.85dd4H-CH₂-
3.60s6H2 x -OCH₃ (C1 and C3 esters)
3.72s3H-OCH₃ (C2 ester)
4.50br s1H-OH
Citric Acid 2.66 - 2.76m4H-CH₂-
Methanol 3.43s1H-OH
3.66s3H-CH₃

Solvent for this compound: acetone-d₆.[2] Solvent for Citric Acid: DMSO-d₆.[3][4] Solvent for Methanol: CDCl₃.[5]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound 42.6-CH₂-
51.6-OCH₃ (C1 and C3 esters)
52.7-OCH₃ (C2 ester)
72.8C-OH
170.2C=O (C1 and C3 esters)
172.8C=O (C2 ester)
Citric Acid 42.61-CH₂-
72.42C-OH
171.10-COOH (terminal)
174.37-COOH (central)
Methanol 49.50-CH₃

Solvent for this compound: Not explicitly stated, but data is available.[6] Solvent for Citric Acid: DMSO-d₆.[7] Solvent for Methanol: D₂O.[8]

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound 3495O-H stretch
2960, 2850C-H stretch
1735C=O stretch (ester)
1100-1300C-O stretch
Citric Acid ~3290O-H stretch (broad, carboxylic acid)
~1721C=O stretch (carboxylic acid)
Methanol 3200-3400O-H stretch (broad)
2800-3000C-H stretch
~1030C-O stretch

Data for this compound,[2][9] Citric Acid,[10][11] and Methanol.[12][13]

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 234 [M]⁺203, 145, 113, 59
Citric Acid 192 [M]⁺174, 145, 129, 111, 85, 43
Methanol 32 [M]⁺31, 29, 15

Ionization method: Electron Ionization (EI). Data for this compound,[14] Citric Acid,[15] and Methanol.[16]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecules.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the solid sample (this compound, citric acid) or 5-10 µL of the liquid sample (methanol) was dissolved in ~0.7 mL of a deuterated solvent (acetone-d₆ for this compound, DMSO-d₆ for citric acid, and CDCl₃ for methanol) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

    • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied during acquisition.

  • Data Processing: The spectra were referenced to the residual solvent peak. For ¹H NMR, acetone-d₆ was referenced to 2.05 ppm, DMSO-d₆ to 2.50 ppm, and CDCl₃ to 7.26 ppm. For ¹³C NMR, DMSO-d₆ was referenced to 39.52 ppm and D₂O with added methanol was referenced to 49.50 ppm.[8]

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecules.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample (this compound, citric acid) was placed directly on the ATR crystal. For the liquid sample (methanol), a single drop was applied to the crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was taken prior to sample analysis.

  • Data Processing: The resulting spectra were baseline corrected and presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecules.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile solvent such as methanol or dichloromethane. For citric acid, derivatization to a more volatile silyl (B83357) ester may be necessary for GC-MS analysis.[17][18]

  • Data Acquisition (GC-MS):

    • GC Conditions: An appropriate capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components.

    • MS Conditions: The EI source was operated at 70 eV. The mass analyzer was scanned over a mass range of m/z 10-300.

  • Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Synthesis Pathway

The esterification of citric acid with methanol to form this compound is a straightforward acid-catalyzed reaction.

G cluster_reactants Reactants cluster_product Product Citric Acid Citric Acid This compound This compound Citric Acid->this compound + 3 CH₃OH (H⁺ catalyst) Methanol Methanol Methanol->this compound

Caption: Synthesis of this compound from its precursors.

This guide provides a foundational spectroscopic comparison of this compound and its precursors, citric acid and methanol. The presented data and protocols are intended to assist researchers in the unambiguous identification and characterization of these compounds in various scientific and industrial settings.

References

Comparative Guide to Analytical Method Validation for Trimethyl Citrate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative determination of Trimethyl citrate (B86180) in pharmaceutical formulations. The selection of an appropriate analytical method is critical for ensuring product quality, stability, and regulatory compliance. This document outlines the performance of these methods based on key validation parameters, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of non-volatile or thermally unstable compounds. It is a versatile method suitable for a broad range of analytes, including plasticizers like Trimethyl citrate.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a premier technique for the analysis of volatile and semi-volatile compounds. For analytes like this compound, GC offers high resolution and sensitivity.

The choice between HPLC and GC depends on several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the available instrumentation.

Quantitative Performance: A Side-by-Side Comparison

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. The following tables summarize the key performance parameters for HPLC and GC methods for the analysis of citrate esters.

Table 1: Comparison of HPLC and GC Method Validation Parameters for Citrate Ester Analysis

Validation ParameterHPLC-UV (for Triethyl Citrate)GC-FID (for Triethyl Citrate)Typical Acceptance Criteria (ICH)
Linearity (Concentration Range) 0.5 - 5.0 mM/L[1]Not explicitly stated, but high purity (99.92%) suggests good linearityCorrelation coefficient (r²) ≥ 0.99
Accuracy (% Recovery) Complete recovery from films[1]Not explicitly stated98.0% - 102.0%
Precision (% RSD) Within-run: 0.50% - 1.09%[1]Not explicitly stated, but high purity assay implies high precisionRepeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2%
Limit of Detection (LOD) Not explicitly statedNot explicitly statedSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly statedSignal-to-Noise Ratio ≥ 10:1

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. The following sections provide comprehensive protocols for the analysis of citrate esters using HPLC and GC.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in various pharmaceutical formulations, including polymer films and coated dosage forms.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) is commonly used for the separation of citrate esters.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Standard Solutions:

  • Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).

3. Sample Preparation (for a Solid Dosage Form):

  • Weigh and finely powder a representative number of tablets or capsules.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.

  • Add a suitable extraction solvent (e.g., methanol or mobile phase) and sonicate for a specified time to ensure complete extraction of the analyte.

  • Dilute to volume with the extraction solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Gas Chromatography (GC-FID/MS) Method

This method provides high sensitivity and selectivity for the determination of this compound, particularly in complex matrices.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for the analysis of polar compounds, such as a DB-FFAP or an Elite-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient program is often employed to ensure good separation of the analyte from other components. An example program could be:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL in split or splitless mode.

2. Preparation of Standard Solutions:

  • Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or acetone (B3395972) at a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the expected concentration range of the samples.

3. Sample Preparation (for a Polymeric Formulation):

  • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Precipitate the polymer by adding a non-solvent (e.g., methanol or hexane).

  • Centrifuge the mixture and collect the supernatant containing the extracted this compound.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the GC system.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.

Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol A->B Define Validation Parameters C Specificity/ Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validation Report C->J Compile & Review Data D->J Compile & Review Data E->J Compile & Review Data F->J Compile & Review Data G->J Compile & Review Data H->J Compile & Review Data I->J Compile & Review Data K Method Implementation J->K Approval

Caption: A typical workflow for analytical method validation.

Sample Preparation and Analysis Workflow

The following diagram illustrates the general steps involved in preparing and analyzing a sample for this compound quantification.

Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing B Dissolution/ Extraction A->B C Dilution B->C D Filtration C->D E Injection D->E F Chromatographic Separation E->F G Detection F->G H Peak Integration G->H I Quantification H->I J Reporting I->J

Caption: General workflow for sample preparation and analysis.

Conclusion

Both HPLC and GC are suitable and reliable techniques for the quantitative analysis of this compound in pharmaceutical formulations. HPLC offers versatility for a wide range of formulations and is particularly advantageous for non-volatile compounds or when thermal degradation is a concern. GC, especially when coupled with MS, provides excellent specificity and sensitivity, making it a powerful tool for trace analysis and impurity profiling.

The choice of method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample matrix, required sensitivity, and available instrumentation. Regardless of the method chosen, a comprehensive validation according to ICH guidelines is imperative to ensure the generation of reliable and accurate data for quality control and regulatory purposes.

References

The Performance of Trimethyl Citrate Plasticized Polymers Versus Traditional Plastics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is a critical consideration in polymer formulation. This guide provides an objective comparison of the performance of polymers plasticized with trimethyl citrate (B86180) (TMC) and its derivatives against those containing traditional plasticizers, supported by experimental data.

Citrate esters, including trimethyl citrate, have emerged as viable, safer alternatives to traditional phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP), which have faced regulatory scrutiny due to health concerns.[1][2] This comparison focuses on key performance indicators such as mechanical properties, thermal stability, and plasticizer migration (leaching), which are crucial for applications in medical devices, pharmaceutical packaging, and other sensitive fields.[3]

Mechanical Properties: Enhancing Flexibility

Plasticizers are added to polymers to increase their flexibility and workability.[4] The efficiency of a plasticizer is often evaluated by its effect on tensile strength and elongation at break.

In a study on polylactic acid (PLA), a biodegradable polymer known for its brittleness, the addition of citrate esters demonstrated a significant improvement in ductility. For instance, a ternary blend of PLA with acetyl triethyl citrate (ATEC), a related citrate ester, and a nucleating agent resulted in a dramatic increase in elongation at break to 232.0%, compared to just 12.1% for pure PLA.[5] While plasticization can sometimes lead to a reduction in tensile strength, the right formulation can achieve a desirable balance of flexibility and strength.[4][5]

In the context of polyvinyl chloride (PVC), a widely used medical-grade polymer, citrate plasticizers have shown performance comparable to the traditional DEHP. One study noted that a citrate-plasticized PVC compound required the same plasticizer level (32.2%) as a DEHP-plasticized compound to achieve the same Shore A hardness, indicating similar plasticizing efficiency.[6]

Table 1: Comparison of Mechanical Properties

Polymer SystemPlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
PLANone0-12.1[5]
PLA/TMC-200/ATECATEC3.035.0232.0[5]
PVCDEHP32.2--[6]
PVCCitrate Ester32.2--[6]

Thermal Properties: Stability and Processing

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. The glass transition temperature (Tg) is a key indicator of a plasticizer's effect; a lower Tg generally signifies increased flexibility.

Studies on PLA have shown that the addition of citrate esters like triethyl citrate (TEC) and acetyl tributyl citrate (ATBC) effectively lowers the polymer's Tg.[7] For instance, the incorporation of a nucleating agent and ATEC in PLA reduced the Tg to 56.1°C.[5] This reduction in Tg can be beneficial for processing, allowing for lower manufacturing temperatures.[8]

However, the effect on decomposition temperature can vary. In some PLA blends, low concentrations of ATEC slightly increased the decomposition temperature, suggesting enhanced thermal resistance.[5] Conversely, other studies have indicated that citrate esters can decrease the overall thermal stability of PLA.[9] This highlights the importance of optimizing the plasticizer concentration and formulation.

Table 2: Comparison of Thermal Properties

Polymer SystemPlasticizerConcentration (wt%)Glass Transition Temp. (°C)Melting Temp. (°C)Decomposition Temp. (°C)Reference
PLANone---308[10]
PLA/TMC-200/ATECATEC-56.1148.8-[5]
PLA/PEG 400PEG 400---252[10]
pPLA----186.7 (Onset)[8]
pPLATi7.5----226 (Onset)[8]

Plasticizer Leaching: A Critical Safety Parameter

A significant concern with traditional plasticizers like DEHP is their tendency to migrate, or leach, from the polymer matrix.[3] This is particularly critical in medical and pharmaceutical applications where leached substances can pose toxicological risks.[3][11]

Citrate esters are generally considered to have a better safety profile with lower migration tendencies compared to phthalates.[2][3] The leaching of a plasticizer is influenced by factors such as its molecular weight and the nature of the surrounding medium.[3][12] For example, a study on triethyl citrate (TEC) leaching from hydroxypropyl methylcellulose (B11928114) phthalate (HPMC-P) films showed that leaching was concentration-dependent.[12]

The lower tendency of citrate esters to migrate not only enhances safety but also helps in maintaining the long-term mechanical integrity of the polymer, preventing it from becoming brittle.[3]

Experimental Protocols

Tensile Testing

A standardized method for evaluating the mechanical properties of plasticized polymers is tensile testing, often following standards like ASTM D2284 for flexible PVC.[13]

  • Sample Preparation : Polymer formulations with varying concentrations of the plasticizer are molded into specific shapes (e.g., dumbbell-shaped specimens).

  • Conditioning : The samples are conditioned in a controlled environment to ensure consistent results.

  • Testing : The conditioned samples are subjected to tensile stress in a universal testing machine until they fracture.

  • Data Acquisition : Key parameters such as tensile strength (the maximum stress the material can withstand), elongation at break (the extent of stretching before breaking), and modulus of elasticity are recorded.[13]

G cluster_prep Sample Preparation cluster_cond Conditioning cluster_test Tensile Testing cluster_output Output Parameters A Polymer Formulation B Molding A->B C Controlled Environment B->C D Universal Testing Machine C->D E Data Acquisition D->E F Tensile Strength E->F G Elongation at Break E->G H Modulus of Elasticity E->H

Tensile Testing Workflow

Plasticizer Leaching Analysis (Immersion Method)

This method quantifies the amount of plasticizer that migrates from a polymer into a liquid medium.[3]

  • Sample Preparation : Polymer film samples of known dimensions and initial weight are prepared.

  • Immersion : The samples are immersed in an extraction liquid (e.g., distilled water, ethanol, or a food simulant).

  • Incubation : The immersion is carried out in a constant temperature bath or oven for a specified duration.

  • Drying and Weighing : After immersion, the samples are removed, dried, and weighed again to determine the weight loss due to plasticizer leaching.

  • Quantification (Optional) : The extraction liquid can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the precise concentration of the leached plasticizer.[3][14]

G A Prepare Polymer Film (Known Weight) B Immerse in Extraction Liquid A->B C Incubate (Constant Temperature) B->C D Remove and Dry Film C->D G Analyze Extraction Liquid (e.g., HPLC) C->G E Weigh Dried Film D->E F Calculate Weight Loss (Leached Plasticizer) E->F H Quantify Leached Plasticizer Concentration G->H

Plasticizer Leaching Analysis Workflow

Conclusion

The experimental data indicates that this compound and related citrate esters are effective and viable alternatives to traditional plasticizers like DEHP. They can significantly improve the flexibility of brittle polymers such as PLA and offer comparable plasticizing efficiency in PVC.[5][6] While their impact on thermal stability requires careful formulation-specific consideration, their significantly lower leaching potential presents a major advantage, particularly for applications in the medical and pharmaceutical industries where safety and biocompatibility are paramount.[2][3] As the demand for safer and more sustainable materials grows, citrate-plasticized polymers are poised to play an increasingly important role.

References

A Comparative Guide to the Thermal Stability of Trimethyl Citrate and Other Citrate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of trimethyl citrate (B86180) against other commonly used citrate esters, including triethyl citrate (TEC), tributyl citrate (TBC), and acetyl tributyl citrate (ATBC). The information presented herein is curated from scientific literature and technical data sheets to assist researchers and professionals in selecting the appropriate citrate ester for their specific applications, particularly where thermal stability is a critical parameter.

Executive Summary

Citrate esters are widely utilized as non-toxic plasticizers in the pharmaceutical, medical device, and food packaging industries. Their thermal stability is a crucial factor that dictates their processing window and suitability for various applications. This guide indicates that, based on available data, trimethyl citrate exhibits the highest thermal stability among the compared simple citrate esters, with a decomposition temperature reported to be around 287°C. The thermal stability of the other citrate esters generally decreases with increasing alkyl chain length, with acetylated versions showing comparable or slightly different stability profiles.

Comparison of Thermal Properties

The thermal stability of an organic compound is intrinsically linked to its molecular structure. In the case of citrate esters, the length of the alkyl chain and the presence of additional functional groups, such as an acetyl group, play significant roles. While direct comparative thermogravimetric analysis (TGA) data under identical conditions is limited in the public domain, a comparative assessment can be made based on their boiling points and reported decomposition temperatures.

Citrate EsterChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Decomposition Temperature (°C)
This compound C₉H₁₄O₇234.20~176 (at 16 mmHg)~287 [1]
Triethyl Citrate (TEC) C₁₂H₂₀O₇276.29~294Not explicitly found
Tributyl Citrate (TBC) C₁₈H₃₂O₇360.44~170 (at 1 mmHg)Not explicitly found[2]
Acetyl Tributyl Citrate (ATBC) C₂₀H₃₄O₈402.48~173 (at 1 mmHg)Not explicitly found[3]

Experimental Protocols

A standardized method for evaluating the thermal stability of citrate esters is Thermogravimetric Analysis (TGA). The following is a general experimental protocol that can be adapted for the analysis of these liquid and solid compounds.

Objective: To determine the onset of decomposition and the temperature of maximum weight loss for each citrate ester.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: For solid samples like this compound, a small amount (typically 5-10 mg) is weighed accurately into a TGA pan. For liquid samples (TEC, TBC, ATBC), a similar amount is carefully transferred to the pan.

  • Instrument Setup:

    • Purge Gas: An inert gas, typically nitrogen, is used to prevent oxidative degradation. A constant flow rate (e.g., 20-50 mL/min) is maintained throughout the experiment.

    • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample's weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine:

    • Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

    • Temperature at Maximum Rate of Decomposition (T_max): The peak temperature on the DTG curve, indicating the point of fastest degradation.

Proposed Thermal Decomposition Pathway of Citrate Esters

While specific, detailed studies on the thermal decomposition mechanisms of each of these citrate esters are not extensively available, a general pathway can be proposed based on the known chemistry of ester pyrolysis. The primary mechanism is likely to be a non-radical, intramolecular elimination reaction, often referred to as a cis-elimination or an ester pyrolysis reaction.

G cluster_main Proposed Thermal Decomposition Pathway of Citrate Esters cluster_products cluster_legend Legend CitrateEster Citrate Ester (e.g., this compound) TransitionState Six-membered Transition State CitrateEster->TransitionState Heat (Δ) Products Decomposition Products TransitionState->Products Concerted Reaction Alkene Alkene (from alkyl chain) CarboxylicAcid Carboxylic Acid Derivative (Citric Acid Anhydride/Acid) Start Starting Material Intermediate Intermediate State Final Final Products

Proposed thermal decomposition pathway of citrate esters.

This process involves the formation of a six-membered ring transition state, leading to the concerted elimination of an alkene and the formation of a carboxylic acid derivative from the citrate backbone. For longer alkyl chains (ethyl, butyl), this elimination is more facile, which would be consistent with lower thermal stability compared to the methyl ester. The tertiary hydroxyl group on the citrate backbone may also participate in dehydration reactions at elevated temperatures.

For a more definitive understanding of the decomposition products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be required.[5][6] This analytical method involves the thermal degradation of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments.

Conclusion

Based on available data, this compound appears to offer the highest thermal stability among the simple citrate esters discussed. This makes it a potentially superior candidate for applications involving high processing temperatures where minimal degradation is critical. However, for a conclusive and direct comparison, standardized thermogravimetric analysis of the neat esters under identical experimental conditions is highly recommended. The choice of a suitable citrate ester will ultimately depend on a holistic evaluation of its thermal stability, plasticizing efficiency, cost, and the specific requirements of the end-use application.

References

Migration Resistance of Trimethyl Citrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable plasticizer is paramount to ensuring the stability, safety, and efficacy of polymer-based products such as medical devices and drug delivery systems. This guide provides an objective comparison of the migration resistance of trimethyl citrate (B86180) and its analogs against other common plasticizers, supported by experimental data and detailed methodologies.

While specific quantitative migration data for trimethyl citrate is limited in publicly available literature, data for structurally similar citrate esters, such as triethyl citrate (TEC) and acetyl tributyl citrate (ATBC), provide valuable insights into its expected performance. Citrate esters are increasingly favored as safer, biodegradable alternatives to traditional phthalate (B1215562) plasticizers. This guide will compare the migration of these citrate esters with commonly used plasticizers like di(2-ethylhexyl) phthalate (DEHP) and di-(2-ethylhexyl) adipate (B1204190) (DEHA).

Quantitative Data on Plasticizer Migration

The migration of a plasticizer is its movement from the polymer matrix into a contacting medium. This phenomenon is influenced by several factors including the type of polymer, the plasticizer's molecular weight and polarity, temperature, and the nature of the contacting medium (e.g., food simulant, biological fluid). Lower migration is generally desirable to maintain the integrity of the plastic and prevent contamination of the surrounding environment.

The following table summarizes the migration of various plasticizers from Poly(vinyl chloride) (PVC) films into different simulants, as determined by weight loss or chemical analysis.

PlasticizerPolymerSimulantTemperature (°C)DurationMigration (% Weight Loss or mg/dm²)Reference(s)
Citrate Esters (as proxy for this compound)
Acetyl Tributyl Citrate (ATBC)PVCIsooctane2048 hours~1.8 mg/dm²[1][2]
Acetyl Tributyl Citrate (ATBC)PVC10% Ethanol (B145695)4010 days422 µg/L[3]
Acetyl Tributyl Citrate (ATBC)PVC3% Acetic Acid4010 days~200 µg/L[3]
Phthalate Plasticizers
Di(2-ethylhexyl) phthalate (DEHP)PVCIsooctane2048 hours~3.2 mg/dm²[1][2]
Di(2-ethylhexyl) phthalate (DEHP)PVCBlood37 (in vitro)24 hours74.76 µg/mL[4]
Adipate Plasticizers
Di-(2-ethylhexyl) adipate (DEHA)PVCIsooctane2048 hours~3.2 mg/dm²[1][2]
Di-(2-ethylhexyl) adipate (DEHA)PVC3% Acetic Acid4010 days~100 µg/L[3]
Di-(2-ethylhexyl) adipate (DEHA)PVC10% Ethanol4010 days~50 µg/L[3]

Note: The data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions. However, general trends can be observed. In fatty food simulants like isooctane, citrate esters such as ATBC tend to exhibit lower migration compared to DEHP and DEHA.[1][2] In aqueous and slightly acidic simulants, the migration of ATBC is observed, with higher levels in ethanol solutions.[3]

Experimental Protocols

Accurate assessment of plasticizer migration is crucial for product safety and regulatory compliance. The following are detailed methodologies for key experiments cited in the comparison of plasticizer migration.

Protocol 1: Gravimetric Analysis of Plasticizer Migration (Based on ASTM D1239)

This method determines the weight loss of a plasticized polymer film after immersion in a liquid medium, providing a measure of the total extractables, which is primarily the plasticizer.

Objective: To quantify the percentage of weight loss of a plasticized polymer film after immersion in a specific liquid for a defined period and temperature.

Materials:

  • Polymer film samples of known dimensions and weight.

  • Extraction liquid (e.g., distilled water, 50% ethanol, isooctane, olive oil).

  • Constant temperature bath or oven.

  • Analytical balance (accurate to 0.1 mg).

  • Glass containers with lids.

  • Small weights to keep samples submerged.[5]

Procedure:

  • Sample Preparation: Cut the polymer film into specimens of uniform size (e.g., 50 mm x 50 mm).

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg (W_initial).

  • Immersion: Place each specimen in a separate container filled with a specified volume of the extraction liquid. Ensure the entire specimen is fully immersed, using small weights if necessary.[5]

  • Incubation: Place the containers in a constant temperature bath or oven set to the desired temperature for a predetermined duration (e.g., 24 hours at 23°C or other specified conditions).[5]

  • Drying: After incubation, carefully remove the specimen from the liquid. Gently wipe the surface with a soft, lint-free cloth to remove excess liquid. For non-volatile extraction liquids, rinse with a volatile solvent that does not dissolve the polymer before wiping.

  • Final Weighing: Accurately weigh the dried specimen to the nearest 0.1 mg (W_final).

  • Calculation: The percentage of weight loss is calculated using the following formula:

    Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Protocol 2: Quantification of Migrated Plasticizer by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a more specific and sensitive quantification of the migrated plasticizer in the extraction liquid.

Objective: To identify and quantify the specific plasticizer that has migrated from a polymer into a liquid medium.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Appropriate GC column (e.g., capillary column with a polar phase like 5% diphenyl 95% dimethyl polysiloxane).[6]

  • Autosampler.

  • Vials for sample and standard preparation.

  • Extraction liquid containing the migrated plasticizer.

  • Certified reference standard of the plasticizer of interest.

  • High-purity solvents for dilution and standard preparation (e.g., hexane, chloroform).[6]

Procedure:

  • Sample Collection: After the immersion test (as described in Protocol 1), collect a known volume of the extraction liquid.

  • Sample Preparation: Depending on the expected concentration and the nature of the extraction liquid, the sample may require dilution, concentration, or a liquid-liquid extraction step to transfer the analyte into a solvent compatible with the GC-MS system. For instance, an aqueous sample might be extracted with chloroform.

  • Calibration Standards: Prepare a series of calibration standards of the target plasticizer in the same solvent as the final sample extract, covering a range of concentrations.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector. The carrier gas is typically helium.[7]

    • Inject a known volume of the prepared sample and each calibration standard into the GC.

    • The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification:

    • Identify the plasticizer in the sample by comparing its retention time and mass spectrum with that of the certified standard.

    • Generate a calibration curve by plotting the peak area of the plasticizer against its concentration for the calibration standards.

    • Determine the concentration of the plasticizer in the sample by interpolating its peak area on the calibration curve.

  • Calculation: The total amount of migrated plasticizer can be calculated based on its concentration in the extraction liquid and the total volume of the liquid used in the immersion test. The result is often expressed in mg of plasticizer per dm² of the polymer surface area.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative analysis of plasticizer migration.

Migration_Testing_Workflow cluster_prep Sample Preparation cluster_exp Migration Experiment cluster_analysis Analysis cluster_results Results and Comparison prep_pvc Prepare Polymer Films (e.g., PVC with different plasticizers) cut_samples Cut Uniform Samples prep_pvc->cut_samples weigh_initial Initial Weighing cut_samples->weigh_initial immersion Immerse Samples in Simulant (e.g., Isooctane, Ethanol) weigh_initial->immersion incubation Incubate at Controlled Temperature and Duration immersion->incubation weigh_final Final Weighing (Gravimetric) incubation->weigh_final Gravimetric Method gcms_prep Prepare Simulant for GC-MS incubation->gcms_prep Chromatographic Method calc_weight_loss Calculate % Weight Loss weigh_final->calc_weight_loss gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis calc_migration Calculate Migrated Amount (mg/dm²) gcms_analysis->calc_migration comparison Compare Migration Resistance calc_weight_loss->comparison calc_migration->comparison

Workflow for Comparative Plasticizer Migration Analysis.

References

The Evolving Landscape of Plasticizers: A Cost-Performance Analysis of Trimethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision impacting the performance, safety, and cost-effectiveness of a final product. As the demand for safer, bio-based alternatives to traditional phthalate (B1215562) plasticizers grows, citrate (B86180) esters have emerged as a promising class of compounds. This guide provides a comprehensive cost-performance analysis of trimethyl citrate (TMC), comparing it with common alternatives such as acetyl tributyl citrate (ATBC), tributyl citrate (TBC), triethyl citrate (TEC), and legacy phthalate plasticizers.

While direct, comprehensive experimental data on this compound as a plasticizer remains limited in publicly available literature, its performance can be inferred from the well-documented behavior of other citrate esters and its chemical structure. This analysis synthesizes available data for closely related compounds to provide a predictive comparison.

Executive Summary

This compound is a non-toxic, environmentally friendly plasticizer with potential applications in various polymers, including polyvinyl chloride (PVC) and biodegradable polymers like polylactic acid (PLA).[1] Its lower molecular weight compared to other citrate esters like ATBC and TBC suggests it may offer high plasticizing efficiency, potentially requiring lower concentrations to achieve desired flexibility. However, this may also correlate with higher migration rates, a critical consideration for medical and food-contact applications. The cost of this compound varies significantly with purchase volume but is generally in a comparable range to other citrate-based plasticizers.[2][3][4]

Comparative Analysis of Key Performance Indicators

The selection of a plasticizer is a multi-faceted decision that requires balancing performance, safety, and cost. The following tables summarize the key performance indicators for this compound and its alternatives, with data for TMC being largely predictive based on the performance of other short-chain citrate esters.

Table 1: Comparison of Plasticizer Performance

PropertyThis compound (TMC) (Predicted)Acetyl Tributyl Citrate (ATBC)Tributyl Citrate (TBC)Triethyl Citrate (TEC)Dioctyl Phthalate (DOP) (Phthalate)
Plasticizing Efficiency HighHighModerate-HighHighHigh
Migration Resistance Low to ModerateHighModerateLowModerate
Thermal Stability ModerateHighModerateModerateHigh
Biocompatibility High (Expected)HighHighHighLow (Concerns of toxicity)
Biodegradability HighHighHighHighLow

Table 2: Cost Comparison of Plasticizers

PlasticizerPrice Range (USD/kg)Notes
This compound (TMC)

Price is highly dependent on quantity, ranging from lab-scale to industrial volumes.
Acetyl Tributyl Citrate (ATBC) ~$1.3 - $2.3[5][6]Widely available, with pricing competitive for a bio-based plasticizer.
Tributyl Citrate (TBC) ~$1.2 - $1.4[7]Generally a cost-effective bio-based plasticizer.
Triethyl Citrate (TEC) ~$0.14 - $0.95[8]Often one of the more economical citrate esters.
Dioctyl Phthalate (DOP) ~$1.0 - $2.5[9]Historically inexpensive, but prices are influenced by regulatory pressures and feedstock costs.

Experimental Protocols for Performance Evaluation

For researchers and developers looking to validate the performance of this compound or other plasticizers, the following experimental protocols are standard in the industry.

Evaluation of Plasticizer Efficiency in Flexible PVC (ASTM D2284)

This method assesses the efficiency of a plasticizer by measuring the tensile properties of a plasticized PVC compound.[10]

  • Sample Preparation: PVC resin is dry-blended with the plasticizer (e.g., this compound at varying concentrations), a thermal stabilizer, and a lubricant. The blend is then processed on a two-roll mill at a specified temperature until a homogenous sheet is formed. Test specimens are cut from the milled sheet using a die.

  • Testing: The tensile strength, elongation at break, and modulus of elasticity of the specimens are measured using a universal testing machine according to the parameters outlined in ASTM D2284.[10]

  • Analysis: A lower modulus and higher elongation at break for a given plasticizer concentration generally indicate higher plasticizing efficiency.

Determination of Plasticizer Migration

Migration, or the leaching of the plasticizer from the polymer matrix, is a critical safety and performance parameter, especially for medical and food-contact applications.

  • Extraction Test (ASTM D1239-14): This standard method involves immersing a plasticized polymer specimen of known weight in a test liquid (e.g., distilled water, ethanol, or a food simulant) for a specified time and temperature.[11] The specimen is then removed, dried, and reweighed. The percentage of weight loss corresponds to the amount of plasticizer extracted.

  • Quantification by Chromatography: For more precise measurements, the concentration of the leached plasticizer in the extraction liquid can be quantified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12]

Thermal Stability Analysis

The thermal stability of a plasticized polymer is crucial for its processing and end-use performance.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature in a controlled atmosphere. This analysis can determine the onset of degradation for the plasticized polymer, providing insights into its thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the plasticized polymer. A lower Tg indicates a more flexible material at lower temperatures.

Visualizing the Plasticizer Selection Process

The selection of an appropriate plasticizer involves a logical workflow that considers various factors. The following diagram illustrates a typical decision-making process for researchers.

Plasticizer_Selection_Workflow A Define Application Requirements (e.g., flexibility, temperature resistance, biocompatibility) B Identify Potential Plasticizers (e.g., TMC, ATBC, TBC, TEC, Phthalates) A->B C Cost-Performance Analysis B->C D Performance Evaluation (Tensile, Migration, Thermal) C->D Based on cost constraints E Biocompatibility Assessment (Cytotoxicity, Hemocompatibility) D->E If performance is acceptable F Regulatory Compliance Check (e.g., FDA, EMA) E->F If biocompatible G Final Plasticizer Selection F->G If compliant

A simplified workflow for plasticizer selection.

Mechanism of Action: Plasticizer Interaction with Polymer Chains

Plasticizers work by embedding themselves between polymer chains, increasing the intermolecular space and allowing the chains to move more freely. This reduces the material's glass transition temperature (Tg), making it more flexible.

Plasticizers (P) increase the space between polymer chains.

Conclusion

This compound presents a potentially viable, non-toxic, and biodegradable alternative to traditional plasticizers. Its predicted high plasticizing efficiency could be advantageous in applications where lower concentrations are desirable. However, the anticipated lower migration resistance compared to higher molecular weight citrate esters like ATBC necessitates careful evaluation, particularly for sensitive applications in the medical and pharmaceutical fields.

Further direct experimental investigation into the performance of this compound is warranted to fully elucidate its properties and confirm its suitability for various applications. By following standardized testing protocols, researchers can generate the necessary data to make informed decisions and contribute to the growing body of knowledge on safe and sustainable plasticizers. The continued development and adoption of bio-based plasticizers like this compound are crucial steps towards a more sustainable and health-conscious future in polymer science and drug development.

References

Trimethyl Citrate as a Plasticizer: A Comparative Guide for Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical determinant of performance and safety in polymer-based products, particularly within the pharmaceutical and medical device industries. Trimethyl citrate (B86180), and its common derivative triethyl citrate (TEC), have garnered significant attention as non-toxic, biodegradable alternatives to traditional phthalate-based plasticizers. This guide provides an objective comparison of the efficacy of trimethyl citrate in various polymer matrices, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Performance Benchmark: this compound vs. Alternative Plasticizers

This compound and its esters are effective plasticizers for a range of polymers, including polylactic acid (PLA), polyvinyl chloride (PVC), and cellulose (B213188) derivatives. Their primary function is to increase the flexibility and workability of the polymer by reducing the glass transition temperature (Tg). The plasticizing effect of this compound is comparable to, and in some cases superior to, traditional plasticizers, with the added benefits of a favorable safety profile.

Comparative Performance in Polyvinyl Chloride (PVC)

The following table summarizes the mechanical properties of PVC plasticized with triethyl citrate (TEC) in comparison to the traditional plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). Data is compiled from studies that conducted direct comparisons under similar conditions. It is important to note that plasticizer efficiency can be influenced by the specific grade of PVC and the concentration of the plasticizer.

PlasticizerConcentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Reference
Triethyl Citrate (TEC) 5018.535080[1]
Di(2-ethylhexyl) phthalate (DEHP) 5019.238078[1]
Triethyl Citrate (TEC) Not SpecifiedHigher thermal stability than DEHPSlower migration than DEHPLower glass-transition temperature than DEHP[1]
Acetyl Tributyl Citrate (ATBC) (a citrate ester) 40~19.2~318.1Not Reported[2]
Diisooctyl phthalate (DIOP) (a phthalate) 40~15.03~250.67Not Reported[2]

*phr: parts per hundred parts of resin

Comparative Performance in Polylactic Acid (PLA)

The brittleness of PLA is a significant limitation for its application in drug delivery and medical devices. Plasticizers like triethyl citrate (TEC) can significantly improve its flexibility. The following table compares the effect of TEC and another citrate ester, acetyl tributyl citrate (ATBC), on the thermal and mechanical properties of PLA.

PlasticizerConcentration (wt%)Glass Transition Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Neat PLA 060.555.23.5[1]
Triethyl Citrate (TEC) 2031.931.8618.02[1]
Triethyl Citrate (TEC) 3025.417.4920.88[1]
Acetyl Tributyl Citrate (ATBC) 2035.735.6951.18[1]
Acetyl Tributyl Citrate (ATBC) 3028.126.9161.45[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are outlines of standard protocols used to evaluate the efficacy of plasticizers.

Preparation of Plasticized Polymer Films (Solvent Casting Method)

The solvent casting method is a common laboratory technique for preparing thin polymer films with a uniform dispersion of plasticizers.

  • Dissolution: A predetermined amount of the polymer (e.g., PVC, PLA, or cellulose acetate) is dissolved in a suitable volatile solvent (e.g., tetrahydrofuran (B95107) for PVC, chloroform (B151607) for PLA, acetone (B3395972) for cellulose acetate) under constant stirring until a homogenous solution is obtained.

  • Plasticizer Addition: The desired concentration of this compound or other plasticizers is added to the polymer solution and stirred until completely dissolved and homogenously mixed.

  • Casting: The solution is poured onto a flat, level surface (e.g., a glass plate or a petri dish). A casting knife can be used to ensure a uniform thickness of the wet film.

  • Drying: The cast film is left to dry in a well-ventilated area at ambient temperature to allow for the slow evaporation of the solvent. To remove any residual solvent, the film can be further dried in a vacuum oven at a slightly elevated temperature (e.g., 40-60°C) for an extended period.

  • Peeling: Once completely dry, the film is carefully peeled off from the casting surface.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymers, a key indicator of plasticizer efficacy. The protocol is generally performed in accordance with ASTM D3418.

  • Sample Preparation: A small sample (typically 5-10 mg) is cut from the prepared polymer film and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.

  • Thermal Scan: The sample is subjected to a controlled heating and cooling cycle. A typical procedure involves:

    • Heating from room temperature to a temperature above the polymer's melting point at a constant rate (e.g., 10°C/min) to erase the thermal history.

    • Cooling at a controlled rate (e.g., 10°C/min) to a temperature below the expected Tg.

    • Heating again at a constant rate (e.g., 10°C/min). The Tg is determined from the second heating scan.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

Mechanical Testing: Tensile Properties

The tensile strength and elongation at break of the plasticized films are determined using a universal testing machine according to ASTM D882 for thin plastic sheeting.

  • Specimen Preparation: The prepared polymer films are cut into dumbbell-shaped specimens of specific dimensions.

  • Testing Machine Setup: The specimen is mounted in the grips of the tensile testing machine. The initial grip separation and the crosshead speed are set according to the standard.

  • Tensile Test: The specimen is pulled at a constant rate of extension until it fractures. The load and extension are continuously recorded.

  • Data Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, calculated by dividing the extension at break by the initial gauge length and multiplying by 100.

Plasticizer Migration/Leaching Test

This test evaluates the permanence of the plasticizer within the polymer matrix, which is critical for applications in drug delivery and medical devices.

  • Sample Preparation: Polymer film samples of known dimensions and weight are prepared.

  • Immersion: The samples are immersed in a simulant fluid relevant to the intended application (e.g., distilled water, phosphate-buffered saline, or simulated gastric/intestinal fluid for pharmaceutical applications) in a sealed container.

  • Incubation: The container is stored at a controlled temperature for a specified period.

  • Analysis: After incubation, the polymer sample is removed, dried, and weighed to determine the weight loss due to plasticizer leaching. Alternatively, the concentration of the leached plasticizer in the simulant fluid can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_results Data Analysis Polymer Polymer Resin Mixing Mixing & Dissolution Polymer->Mixing Plasticizer This compound / Alternative Plasticizer->Mixing Solvent Solvent Solvent->Mixing Casting Solvent Casting Mixing->Casting Drying Drying Casting->Drying Film Plasticized Film Drying->Film Thermal Thermal Analysis (DSC) Film->Thermal Mechanical Mechanical Testing (Tensile) Film->Mechanical Migration Migration/Leaching Test Film->Migration Tg Glass Transition Temp. (Tg) Thermal->Tg TS Tensile Strength Mechanical->TS EB Elongation at Break Mechanical->EB Leaching Leaching (%) Migration->Leaching

Caption: Experimental workflow for evaluating plasticizer efficacy.

Plasticizer_Influence cluster_properties Plasticizer Properties cluster_mechanism Mechanism of Action cluster_polymer_chars Resulting Polymer Characteristics MolecularWeight Molecular Weight IntermolecularForces Reduced Intermolecular Forces MolecularWeight->IntermolecularForces Migration Potential for Migration MolecularWeight->Migration Concentration Concentration Concentration->IntermolecularForces Compatibility Polymer Compatibility Compatibility->IntermolecularForces Compatibility->Migration FreeVolume Increased Free Volume IntermolecularForces->FreeVolume ChainMobility Increased Polymer Chain Mobility FreeVolume->ChainMobility Tg Decreased Glass Transition Temp. (Tg) ChainMobility->Tg Flexibility Increased Flexibility ChainMobility->Flexibility TensileStrength Decreased Tensile Strength ChainMobility->TensileStrength Elongation Increased Elongation at Break ChainMobility->Elongation Tg->Flexibility

Caption: Influence of plasticizer properties on polymer characteristics.

Conclusion

This compound and its derivatives, particularly triethyl citrate, present a compelling case as safe and effective alternatives to traditional phthalate plasticizers in a variety of polymer matrices.[1][3] Their ability to enhance flexibility and reduce the glass transition temperature is well-documented for polymers such as PVC and PLA. The choice of plasticizer will ultimately depend on the specific requirements of the application, including the desired mechanical properties, the processing conditions, and the regulatory landscape. For drug delivery and medical device applications, the low toxicity and good biocompatibility of citrate esters make them a particularly attractive option. This guide provides a foundational understanding and the necessary experimental framework for researchers and professionals to make informed decisions in the selection and evaluation of plasticizers for their specific formulation needs.

References

A Comparative Analysis of the Mechanical Properties of Polymers Plasticized with Trimethyl Citrate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical in tailoring the mechanical properties of polymers for specific applications. Trimethyl citrate (B86180) (TMC), a bio-based plasticizer, has garnered attention as a non-toxic alternative to traditional phthalates.[1] This guide provides an objective comparison of the mechanical performance of polymers plasticized with trimethyl citrate against other common plasticizers, supported by experimental data.

The primary role of a plasticizer is to increase the flexibility, durability, and workability of a polymer by reducing the intermolecular forces between polymer chains.[2] This action increases the polymer's free volume and chain mobility, leading to a decrease in the glass transition temperature (Tg) and a modification of its mechanical characteristics.[2][3] Generally, the addition of a plasticizer results in a lower tensile strength and modulus, but a significant increase in the elongation at break, transforming a rigid and brittle material into a more ductile one.[4][5]

Comparative Mechanical Properties of Plasticized Polymers

The efficacy of a plasticizer is dependent on its compatibility with the polymer and its molecular structure. Citrate esters, including this compound, are known for their good compatibility with a range of polymers, particularly polyvinyl chloride (PVC) and polylactic acid (PLA), due to polar interactions between the ester groups of the polymer and the plasticizer.[6][7]

Polyvinyl Chloride (PVC)

PVC is a widely used polymer that often requires plasticization to be used in flexible applications. The data below compares the effects of various citrate esters on the mechanical properties of PVC.

Plasticizer (50 wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
Tri-n-octyl citrate (TOC)~16~380[8]
Tri-n-decyl citrate (TDC)~17~360[8]
Acetyl Triethyl Citrate (ATEC)~20.5 (Higher than TEC/PVC)~260 (Higher than TEC/PVC)[9]
Acetyl Tributyl Citrate (ATBC)~18 (Higher than TBC/PVC)~280 (Higher than TBC/PVC)[9]

Note: Data is approximated from graphical representations in the cited sources. Direct data for this compound on PVC was not available in the provided search results, but performance can be inferred from trends among other citrate esters.

Generally, for PVC, the addition of citrate esters significantly decreases tensile strength while increasing elongation at break.[8] Acetylated citrate esters like ATEC and ATBC have been shown to have better plasticizing efficiency compared to their non-acetylated counterparts, resulting in higher tensile strength and elongation at break.[9]

Polylactic Acid (PLA)

PLA is a biodegradable polymer known for its inherent brittleness.[10] Plasticizers are crucial for enhancing its flexibility for applications like packaging and biomedical devices.

Plasticizer (wt%)PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Neat PLAPLA52.415-[10]
10% Cardanol-based (CD)PLA25.1472-[10]
15% Triisobutyl Citrate (TBC)PLA~40>110Decreased by ~30%[11][12]
10% Triethyl Citrate (TEC)PDLLA~15~10-[5]
20% Triethyl Citrate (TEC)PDLLA~8~200-[5]
10% Tributyl Citrate (TBC)PDLLA~12~15-[5]
20% Tributyl Citrate (TBC)PDLLA~7~250-[5]
10% Acetyl Tributyl Citrate (ATBC)PDLLA~12~15-[5]
20% Acetyl Tributyl Citrate (ATBC)PDLLA~7~250-[5]

The addition of citrate plasticizers to PLA and its amorphous form, poly(D,L-lactide) (PDLLA), effectively reduces the glass transition temperature and enhances ductility.[5][6] Increasing the plasticizer content generally leads to a decrease in tensile strength and modulus, but a significant increase in elongation at break.[5][13] For instance, adding 10 wt% plasticizer to PDLLA can decrease the tensile strength by over 50%.[5] Triethyl citrate (TEC) has been shown to have a more pronounced effect on increasing the percentage of elongation compared to tributyl citrate (TBC) at the same weight percent.[13]

Mechanism of Plasticization

The process of plasticization involves the insertion of small plasticizer molecules between the long polymer chains. This disrupts the chain-to-chain interactions (like van der Waals forces and hydrogen bonds), increasing the intermolecular space and allowing the polymer chains to move more freely past one another.

G cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer a1 Polymer Chain a2 Polymer Chain a1->a2 Strong Intermolecular Forces a3 Polymer Chain a2->a3 Strong Intermolecular Forces b1 Polymer Chain b2 Polymer Chain b1->b2 Weakened Intermolecular Forces p1 TMC b3 Polymer Chain b2->b3 Weakened Intermolecular Forces p2 TMC Process Addition of This compound (TMC) cluster_1 cluster_1 cluster_0 cluster_0

Fig. 1: Mechanism of Polymer Plasticization.

Experimental Protocols

Accurate and reproducible data are paramount in comparative materials science. The following are detailed methodologies for the key experiments cited.

Tensile Properties Testing (ASTM D882)

This method is used to determine the tensile properties of thin plastic sheeting and films (less than 1.0 mm thick).[14] The key properties measured include tensile strength, yield strength, elongation at break, and modulus of elasticity.[15][16]

Methodology:

  • Specimen Preparation: Samples are cut into rectangular strips, typically 25 mm wide and 150 mm long.[17] The edges must be free of nicks and defects.[15] At least five specimens are prepared for each material.[15]

  • Conditioning: Specimens are conditioned at a standard laboratory temperature of 23 ± 2 °C and 50 ± 5 % relative humidity before testing.[15]

  • Test Procedure:

    • The thickness of each specimen is measured.

    • The specimen is mounted securely in the grips of a universal testing machine, ensuring proper alignment.[17]

    • The machine pulls the specimen at a constant rate of crosshead speed until the specimen fails.[18] The speed is determined by the material's elongation characteristics.[16]

    • The force required to stretch the sample and the corresponding elongation are recorded throughout the test.[18]

  • Calculations:

    • Tensile Strength: The maximum tensile stress sustained by the specimen during the test (Force / Initial Cross-Sectional Area).

    • Elongation at Break: The increase in length of the specimen at the point of fracture, expressed as a percentage of the original length.

    • Young's Modulus (Modulus of Elasticity): The ratio of stress to strain in the initial, linear portion of the stress-strain curve.

G prep Specimen Preparation (ASTM D882 Strips) cond Conditioning (23°C, 50% RH) prep->cond mount Mount Specimen in Universal Testing Machine cond->mount test Apply Tensile Load at Constant Speed Until Failure mount->test record Record Force and Elongation Data test->record calc Calculate Properties: - Tensile Strength - Elongation at Break - Young's Modulus record->calc

Fig. 2: Workflow for Tensile Testing (ASTM D882).
Shore Durometer Hardness Testing (ASTM D2240)

This test method determines the indentation hardness of soft materials like plasticized polymers and rubbers.[19][20] The test measures the penetration of a specified indenter into the material under a specified force.[19]

Methodology:

  • Specimen Preparation: The test specimen should have a minimum thickness of 6.4 mm (¼ inch).[19][21] If necessary, multiple layers can be stacked to achieve this thickness, though a single piece is preferred.[21] The surface must be flat and smooth.

  • Apparatus: A durometer, an instrument specifically designed for this test, is used. Common scales are Shore A for softer materials and Shore D for harder materials.[19][20]

  • Test Procedure:

    • The specimen is placed on a hard, flat surface.[21]

    • The durometer is positioned vertically, and the indenter is pressed firmly into the specimen until the presser foot is in full contact with the surface.[22]

    • The hardness reading is taken within one second of firm contact.[21][22]

    • Multiple readings (typically five) are taken at different positions on the specimen, at least 6 mm apart, and the average value is reported.

G prep Specimen Preparation (Min 6.4mm thick, flat surface) place Place Specimen on Hard, Flat Surface prep->place press Press Durometer Indenter Firmly onto Specimen place->press read Read Hardness Value (Shore A or D) within 1 second press->read repeat Repeat Measurement at Different Locations read->repeat avg Calculate Average Hardness Value repeat->avg

Fig. 3: Workflow for Shore Hardness Testing (ASTM D2240).

References

Head-to-Head Comparison: Trimethyl Citrate vs. Tributyl Citrate in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ester is a critical decision in the formulation of a wide range of products, from flexible polymer coatings for medical devices to advanced drug delivery systems. Among the bio-based plasticizers, citrate (B86180) esters have garnered significant attention as safe and effective alternatives to traditional phthalate-based compounds. This guide provides a comprehensive, data-driven comparison of two prominent citrate esters: Trimethyl citrate (TMC) and Tributyl citrate (TBC).

Executive Summary

This compound and Tributyl citrate are both esters of citric acid, valued for their low toxicity and biodegradability.[1][2][3] this compound, with its lower molecular weight, typically exists as a crystalline solid or powder and finds applications as a non-toxic plasticizer, a chemical intermediate, and a food additive.[1][4][5] In contrast, Tributyl citrate is a higher molecular weight, oily liquid renowned for its efficacy as a plasticizer in PVC and other polymers, and its use in cosmetics and medical applications.[6][7][8] The choice between these two esters is dictated by the specific requirements of the application, including desired physical state, plasticizing efficiency, and solvent compatibility.

Data Presentation: Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound and Tributyl citrate is essential for their effective application. The following table summarizes these key characteristics.

PropertyThis compoundTributyl Citrate
Molecular Formula C₉H₁₄O₇[1][9]C₁₈H₃₂O₇[6][8]
Molecular Weight ~234.20 g/mol [1][9]~360.44 g/mol
Appearance White crystals, powder, or flakes[1][4]Colorless to light yellow, odorless oily liquid[6][10]
Melting Point 75 - 90 °C[1][11]-20 °C[6]
Boiling Point ~176 °C @ 16 mmHg[11]170 °C @ 133.3 Pa[6][8]
Density ~1.27 - 1.28 g/cm³[1]1.037 - 1.045 g/cm³[8]
Solubility in Water Mixes well with water[1]Insoluble[6]
Solubility in Organic Solvents Soluble in most organic solvents[1]Soluble in most organic solvents[8][10]
Flash Point Not applicable185 °C[8]

Performance Comparison

While direct head-to-head experimental data for this compound versus Tributyl citrate is limited, a comparative analysis of their performance as plasticizers can be inferred from their chemical structures and data from close structural analogs.

Plasticizing Efficiency

The primary role of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer by lowering its glass transition temperature (Tg). Generally, plasticizers with lower molecular weights are more efficient at reducing Tg. Therefore, this compound would be expected to be a more efficient plasticizer on a molar basis compared to Tributyl citrate. However, the longer alkyl chains of Tributyl citrate provide better compatibility with hydrophobic polymers like PVC, leading to excellent plasticizing performance.[7]

Permanence and Leaching

A critical performance characteristic of a plasticizer is its permanence within the polymer matrix. Leaching of the plasticizer can compromise the mechanical integrity of the material and, in the context of drug delivery or medical devices, can introduce leachables into the surrounding environment. Due to its higher molecular weight and lower volatility, Tributyl citrate is expected to exhibit lower leaching rates compared to this compound.

Applications Overview

The distinct properties of this compound and Tributyl citrate lend themselves to a variety of applications.

This compound:

  • Plasticizer: Used as a non-toxic plasticizer for cellulose (B213188) and vinyl resins.[5]

  • Chemical Intermediate: Serves as a raw material in the synthesis of pharmaceuticals and pesticides.[4][12]

  • Food Additive: Employed as a bulking agent, antioxidant, and flavor enhancer.[5]

  • Drug Delivery: Utilized as a stabilizer and formulation aid in drug delivery systems.[2][3]

  • Other Uses: Acts as a flame retardant in certain applications and is used in adhesives and coatings.[4]

Tributyl Citrate:

  • Plasticizer: A widely used, eco-friendly plasticizer for PVC, vinyl chloride copolymers, and cellulose resins, particularly in sensitive applications.[7][8][10]

  • Medical Products: An essential plasticizer for medical devices and pharmaceutical coatings where biocompatibility is crucial.[7][8][10]

  • Food Packaging: Its non-toxic nature makes it suitable for food contact materials.[8][10]

  • Cosmetics: Improves the spreadability and hydration of skin care products and enhances the flexibility of hair styling products.[6]

  • Solvent and Stabilizer: Acts as a solvent and a fragrance stabilizer in various formulations.[6][10]

Toxicological Profile

Both this compound and Tributyl citrate are considered to have low toxicity, making them favorable alternatives to traditional phthalate (B1215562) plasticizers.[1][2][7][10]

  • This compound: Generally regarded as not hazardous or only mildly harmful.[1][2] Prolonged exposure to its dust or vapor can cause irritation to the eyes, skin, or respiratory system.[1]

  • Tributyl Citrate: Considered safe and non-toxic when used within recommended concentrations.[6][7] It is reported to be non-irritating and non-sensitizing to the skin, although higher concentrations may lead to adverse reactions.[6]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Determination of Plasticizer Leaching

Objective: To quantify the amount of plasticizer that migrates from a polymer matrix into a surrounding liquid medium.

Methodology:

  • Sample Preparation: Prepare polymer films of known dimensions and weight containing a specific concentration of the plasticizer (this compound or Tributyl citrate).

  • Immersion: Immerse the prepared films in a defined volume of an extraction liquid (e.g., deionized water, ethanol, or a food simulant) in a sealed container.

  • Incubation: Place the containers in a constant temperature bath or oven for a specified duration.

  • Extraction and Analysis:

    • At predetermined time points, remove an aliquot of the extraction liquid.

    • Analyze the concentration of the leached plasticizer in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A calibration curve prepared with known concentrations of the plasticizer is used for quantification.

  • Calculation: The percentage of leached plasticizer is calculated based on its concentration in the extraction liquid, the total volume of the liquid, and the initial amount of plasticizer in the polymer film.

Evaluation of Plasticizing Efficiency via Tensile Testing

Objective: To determine the effect of the plasticizer on the mechanical properties of a polymer.

Methodology:

  • Sample Preparation: Prepare dog-bone shaped specimens of the plasticized polymer according to standardized methods (e.g., ASTM D638).

  • Tensile Testing:

    • Conduct tensile tests on the specimens using a universal testing machine at a constant rate of crosshead displacement.

    • Record the force and elongation until the specimen fractures.

  • Data Analysis:

    • Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.

    • A significant increase in elongation at break and a decrease in the modulus of elasticity indicate effective plasticization.

Visualizations

Experimental Workflow for Plasticizer Performance Evaluation

G cluster_prep 1. Sample Preparation cluster_leaching 2a. Leaching Analysis cluster_mechanical 2b. Mechanical Testing cluster_thermal 2c. Thermal Analysis cluster_comparison 3. Head-to-Head Comparison Polymer Polymer Resin Mixing Melt Blending / Solvent Casting Polymer->Mixing TMC This compound TMC->Mixing TBC Tributyl Citrate TBC->Mixing Film Polymer Film / Tensile Bar Preparation Mixing->Film Immersion Immersion in Simulant Film->Immersion Tensile Tensile Testing (ASTM D638) Film->Tensile DSC Differential Scanning Calorimetry (DSC) Film->DSC Analysis_L HPLC / GC Analysis Immersion->Analysis_L Data_L Quantify Leached Plasticizer Analysis_L->Data_L Comparison Comparative Performance Assessment Data_L->Comparison Analysis_M Stress-Strain Curve Analysis Tensile->Analysis_M Data_M Determine Tensile Strength & Elongation Analysis_M->Data_M Data_M->Comparison Analysis_T Determine Glass Transition Temp (Tg) DSC->Analysis_T Analysis_T->Comparison

Caption: Workflow for comparing the performance of this compound and Tributyl citrate as plasticizers.

Signaling Pathways Potentially Influenced by Citrate Esters

G cluster_cellular Cellular Environment cluster_pathways Signaling Pathways Citrate Citrate Esters (e.g., TMC, TBC) Metabolism Cellular Metabolism Citrate->Metabolism Metabolic Intermediate Redox Redox Signaling Citrate->Redox Modulation mTOR mTOR Pathway Metabolism->mTOR NFkB NF-κB Pathway Redox->NFkB MAPK MAPK Pathway Redox->MAPK Inflammation Inflammatory Response Gene Gene Expression Inflammation->Gene NFkB->Inflammation mTOR->Gene MAPK->Gene

Caption: Potential influence of citrate esters on key cellular signaling pathways.[1][10][13]

References

A Comparative Guide to Validated Analytical Methods for Trimethyl Citrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trimethyl citrate (B86180), a common plasticizer and chemical intermediate, is crucial for product quality and safety. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the quantification of citrate esters, with a focus on providing supporting experimental data and detailed methodologies. While specific validated methods for trimethyl citrate are not abundantly available in published literature, this guide will draw upon validated methods for the closely related and structurally similar compound, triethyl citrate, to provide a robust comparative framework.

Comparison of Analytical Methods

Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are two common analytical techniques for the quantification of citrate esters.

  • Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For less volatile compounds like citrate esters, derivatization may sometimes be employed to increase volatility. GC often provides high resolution and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture in a liquid phase. Reversed-phase HPLC is a common mode used for the analysis of moderately polar compounds like citrate esters. HPLC is particularly advantageous for compounds that are not easily volatilized or are thermally sensitive.

The choice between GC and HPLC depends on several factors including the sample matrix, the required sensitivity, and the availability of instrumentation.

Quantitative Data Summary

The following tables summarize the performance characteristics of a representative validated GC-FID method for plasticizers and a validated HPLC-UV method for triethyl citrate.

Table 1: Performance Characteristics of a Validated GC-FID Method for Plasticizer Analysis

Validation ParameterPerformance
Linearity (r²)≥ 0.998
Accuracy (% Recovery)95 - 105%
Precision (% RSD)≤ 2.0%
Limit of Quantitation (LOQ)0.08 mg/mL

Table 2: Performance Characteristics of a Validated HPLC-UV Method for Triethyl Citrate Quantification [1]

Validation ParameterPerformance
Linearity Range0.5–5.0 mM/L
Correlation Coefficient (r)> 0.999
Precision (% CV)0.50 - 1.09%
Accuracy (% Recovery)Complete from polymer films

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV methods are provided below.

Validated GC-FID Method for Plasticizer Quantification

This protocol is based on a validated method for the determination of common plasticizers in delayed-release tablet dosage forms.

Sample Preparation:

  • Place a single tablet into a 25mL volumetric flask.

  • Add 20 mL of methanol (B129727) to the flask.

  • Vortex the flask to completely remove the coating from the tablet.

  • Add methanol to the volume, mix the contents, and filter through a 0.45µm PTFE filter.

  • Discard the first 5mL of the filtrate before collecting the sample solution for injection.

Chromatographic Conditions:

  • Instrument: Agilent Technologies 7890A Gas Chromatography system with FID detector.

  • Column: DB-1, 30 m x 320 µm, 3.0 µm film thickness.

  • Oven Temperature Program: 200°C (hold for 5 min), then ramp at 10°C/min to 280°C (hold for 7 min).

  • Injector Volume: 1.0 µL.

  • Carrier Gas: Helium.

Validated HPLC-UV Method for Triethyl Citrate Quantification[1]

This protocol is based on a validated method for the determination of plasticizers, including triethyl citrate, in pharmaceutical dosage forms.[1]

Sample Preparation:

  • Stock Solution: Prepare a stock solution of triethyl citrate by dissolving an accurately weighed amount in the mobile phase to achieve a concentration of 0.01 M.[1]

  • Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.5 - 5.0 mM/L.[1]

  • Sample from Polymer Films: For recovery studies, dissolve a known amount of polymer film containing the plasticizer in a suitable solvent, and dilute with the mobile phase to the desired concentration.

Chromatographic Conditions: [1]

  • Instrument: A standard HPLC system with a UV-Visible detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Methanol:Water (70:30 v/v).[1]

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 20 µL.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described GC-FID and HPLC-UV methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis start Start: Tablet Sample dissolve Dissolve coating in Methanol start->dissolve filter Filter through 0.45µm PTFE dissolve->filter collect Collect Sample filter->collect inject Inject 1.0 µL into GC collect->inject separate Separation on DB-1 Column inject->separate detect FID Detection separate->detect quantify Quantification detect->quantify

Figure 1. Experimental workflow for the GC-FID analysis of plasticizers.

HPLC_Workflow cluster_prep Standard/Sample Preparation cluster_analysis HPLC-UV Analysis start Start: Triethyl Citrate Standard/Sample dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to working concentrations dissolve->dilute inject Inject 20 µL into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect quantify Quantification detect->quantify

Figure 2. Experimental workflow for the HPLC-UV analysis of triethyl citrate.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Trimethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common analytical methods for the quantification of trimethyl citrate (B86180). The information presented is based on a comprehensive review of available experimental data for trimethyl citrate and structurally related compounds, such as other citrate esters. This document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Introduction to this compound Analysis

This compound is a non-toxic plasticizer and a key intermediate in various chemical syntheses.[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability studies. The most prevalent analytical techniques for the analysis of this compound and similar semi-volatile esters are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). This guide focuses on the cross-validation of GC-FID (Flame Ionization Detection), GC-MS, and HPLC-UV methods.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and HPLC-UV for the analysis of this compound and related citrate esters. The data is compiled from various validation studies.

Performance ParameterGas Chromatography (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998> 0.99> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (% RSD) < 2.0%< 15%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mLng/mL to pg/mL range~0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mLµg/mL to ng/mL range~1.5 µg/mL
Specificity ModerateHighModerate to High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography (GC-FID/MS) Protocol

This protocol is applicable for both GC-FID and GC-MS analysis, with the primary difference being the detector used.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable volatile solvent, such as methanol (B129727) or ethyl acetate, to a known concentration.

  • For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.

2. GC Conditions:

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[2]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/minute.

    • Hold at 280 °C for 5 minutes.

3. Detection:

  • FID: The Flame Ionization Detector is maintained at 300 °C. Quantification is based on the peak area relative to a calibration curve.

  • MS: The Mass Spectrometer is operated in electron ionization (EI) mode. The transfer line temperature is set to 280 °C. For quantification, selected ion monitoring (SIM) of characteristic ions of this compound is performed.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) is often used.[3]

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

3. Detection:

  • UV Detector: The wavelength is set to a low UV region, typically around 210 nm, where citrate esters exhibit absorbance. Quantification is based on the peak area relative to a calibration curve.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_gc_fid GC-FID Analysis cluster_gc_ms GC-MS Analysis cluster_hplc_uv HPLC-UV Analysis cluster_evaluation Evaluation Phase cluster_comparison Comparative Assessment define_analyte Define Analyte: This compound select_methods Select Methods: GC-FID, GC-MS, HPLC-UV define_analyte->select_methods define_parameters Define Validation Parameters: Linearity, Accuracy, Precision, LOD, LOQ, Specificity select_methods->define_parameters prep_standards Prepare Standards & Quality Controls (QCs) gc_fid_analysis Perform GC-FID Analysis prep_standards->gc_fid_analysis gc_ms_analysis Perform GC-MS Analysis prep_standards->gc_ms_analysis hplc_uv_analysis Perform HPLC-UV Analysis prep_standards->hplc_uv_analysis data_analysis Analyze & Compare Data for Each Parameter gc_fid_analysis->data_analysis gc_ms_analysis->data_analysis hplc_uv_analysis->data_analysis assess_performance Assess Overall Method Performance & Suitability data_analysis->assess_performance report Generate Comparison Report assess_performance->report

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Guide to Trimethyl Citrate and Emerging Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm shift from petroleum-based to sustainable, bio-derived materials has intensified the search for high-performance, non-toxic plasticizers. Citrate (B86180) esters, in particular, have emerged as leading candidates to replace traditional phthalates due to their favorable safety profiles and biodegradability. This guide provides an objective, data-driven comparison of Trimethyl citrate (TMC) against other prominent and emerging bio-based plasticizers, including Acetyl Tributyl Citrate (ATBC), Epoxidized Soybean Oil (ESBO), and Isosorbide (B1672297) Diesters.

While comprehensive, direct comparative data for this compound remains less prevalent in existing literature, this guide synthesizes available information and uses closely related citrate esters as benchmarks to evaluate its potential performance.[1][2]

Quantitative Performance Comparison

The selection of a plasticizer is a trade-off between achieving desired flexibility, ensuring long-term product integrity, and meeting safety standards. The following table summarizes key performance indicators for this compound and its bio-based alternatives in common polymer matrices like Poly(lactic acid) (PLA) and Poly(vinyl chloride) (PVC).

Performance Metric This compound (TMC) Acetyl Tributyl Citrate (ATBC) Epoxidized Soybean Oil (ESBO) Isosorbide Diesters Polymer Matrix (Concentration)
Plasticizing Efficiency
Glass Transition Temp. (Tg) ReductionData not readily available. Expected to be high due to low molecular weight.Reduces PLA Tg from ~60°C to 12.2°C[3]Effective, but often used as a secondary plasticizer.[4]Efficiently reduces PVC Tg.[5]PLA (30 wt%)[3]
Mechanical Properties
Tensile StrengthQualitative data suggests good performance.[6]~34.7 MPa[7]~26.5 MPa[7]Can improve tensile properties over traditional plasticizers.[8]PVC (40 wt%)[7]
Elongation at BreakQualitative data suggests good performance.[6]~723%[7]~706%[7]Decreases with longer alkyl chains but still effective.[5]PVC (40 wt%)[7]
Durability & Stability
Migration Resistance (% Weight Loss in Hexane, 24h)Low volatility suggests good resistance.[6]~1.5%~1.0%Longer alkyl chains improve resistance.[5]PVC
Thermal Stability (Onset Decomposition Temp., TGA)Decomposes at ~275°C (neat).[9]In PLA, onset temp. is ~335°C.[10]Improves thermal stability of PVC by scavenging HCl.[4]Higher thermal stability than many commercial plasticizers.[8]PLA (20 wt%)[10]
Biodegradability
Ready Biodegradability (OECD 301)Data not readily available. Expected to be biodegradable.Inherently biodegradable (82% in 28 days, OECD 302C).[11]Readily biodegradable.Readily biodegradable.[12]Aquatic Environment

Note: Performance data is highly dependent on the specific polymer, plasticizer concentration, and processing methods. Direct comparisons should be made with caution.

Key Performance Insights

  • Citrate Esters (TMC, ATBC): As a class, citrate esters are highly efficient plasticizers due to the polarity of the ester groups, which interact well with polymers like PLA and PVC.[13] Lower molecular weight citrates, such as this compound and Triethyl citrate (TEC), are particularly effective at reducing the glass transition temperature (Tg), thereby enhancing flexibility.[3][10] However, this lower weight can sometimes lead to higher migration potential compared to larger molecules like ATBC.[2] ATBC offers a balanced profile of good plasticizing efficiency, strong mechanical properties, and lower migration, making it a benchmark for bio-based alternatives.[2][14]

  • Epoxidized Soybean Oil (ESBO): ESBO is a widely used bio-based plasticizer that also functions as an excellent thermal stabilizer for PVC, as its epoxy groups can neutralize HCl released during degradation.[4] It is often used as a secondary plasticizer in conjunction with a primary one to improve stability and resistance to extraction by soapy water.[4] While its plasticizing efficiency may not match that of citrate esters on its own, its synergistic effects make it a valuable component in formulations.[4][7]

  • Isosorbide Diesters: Derived from glucose, isosorbide diesters are a promising class of rigid, bio-based molecules that can be esterified to create effective plasticizers.[5][15] Their performance, particularly plasticizing efficiency and migration resistance, can be tailored by adjusting the length of the fatty acid alkyl chains used in their synthesis.[5][8] Studies show they exhibit excellent thermal stability and can rival the performance of traditional phthalates, positioning them as strong candidates for sensitive applications like medical devices and indoor materials.[8][16]

Experimental Workflows & Methodologies

Objective evaluation of plasticizer performance relies on standardized testing protocols. Below are the methodologies for the key experiments cited in this guide, along with a visualization of the typical evaluation workflow.

Experimental Workflow for Plasticizer Benchmarking

G cluster_prep 1. Formulation & Preparation cluster_testing 2. Performance Evaluation cluster_analysis 3. Data Analysis start Polymer Resin & Plasticizer Selection blend Melt Blending or Solution Casting start->blend prepare Sample Conditioning (e.g., ASTM D618) blend->prepare thermal Thermal Analysis (DSC / TGA) prepare->thermal mech Mechanical Testing (Tensile, Hardness) prepare->mech mig Migration & Volatility (ASTM D1239, TGA) prepare->mig bio Biodegradability (OECD 301B) prepare->bio output Comparative Data Summary: - Tg Reduction - Tensile Strength - % Weight Loss - T-onset - % Biodegradation thermal->output mech->output mig->output bio->output

Caption: A typical experimental workflow for benchmarking plasticizer performance.

Detailed Experimental Protocols
  • Plasticizing Efficiency (Thermal Properties via DSC):

    • Objective: To determine the effect of the plasticizer on the polymer's glass transition temperature (Tg), a key indicator of plasticizing efficiency.[2]

    • Apparatus: Differential Scanning Calorimeter (DSC).

    • Methodology: A small, weighed sample (5-10 mg) of the plasticized polymer is sealed in an aluminum pan. The sample undergoes a heat-cool-heat cycle, typically from ambient temperature to above the polymer's melting point (e.g., 20°C to 190°C for PLA) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere. The Tg is determined from the second heating scan to erase any prior thermal history. A greater reduction in Tg compared to the neat polymer indicates higher plasticizing efficiency.[10]

  • Migration Resistance (Solvent Extraction):

    • Objective: To quantify the amount of plasticizer that leaches out of the polymer matrix when immersed in a liquid, simulating contact with foods or liquids.

    • Standard: ASTM D1239-14.[17]

    • Methodology: Pre-weighed specimens of the plasticized polymer are completely immersed in a test liquid (e.g., distilled water, hexane, ethanol (B145695) solutions) for a specified time and temperature (e.g., 24 hours at 25°C).[17][18] After immersion, the specimens are removed, carefully dried, and re-weighed. The migration is reported as the percentage of weight loss. For more precise measurements, the concentration of the leached plasticizer in the test liquid can be quantified using chromatographic techniques like GC or HPLC.[17][19]

  • Thermal Stability (Thermogravimetric Analysis - TGA):

    • Objective: To evaluate the effect of the plasticizer on the thermal stability of the polymer and to assess the plasticizer's volatility.

    • Apparatus: Thermogravimetric Analyzer (TGA).

    • Methodology: A sample (10-15 mg) is heated in a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 700°C). The TGA instrument records the sample's weight loss as a function of temperature. The onset temperature of decomposition (T-onset) indicates the beginning of significant degradation. A higher T-onset for the plasticized material suggests improved thermal stability.[10][20]

  • Ready Biodegradability (CO₂ Evolution Test):

    • Objective: To determine if a substance will biodegrade rapidly and completely in an aerobic aquatic environment.

    • Standard: OECD 301B.

    • Methodology: The test substance is exposed to an inoculum (microorganisms from sources like activated sludge) in a mineral medium for 28 days.[21] The amount of carbon dioxide (CO₂) evolved from the microbial degradation of the substance is measured over this period. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical maximum CO₂ production within a 10-day window during the 28-day test.[22]

References

Safety Operating Guide

Proper Disposal of Trimethyl Citrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to proper laboratory safety and chemical handling protocols is paramount. This guide provides essential, step-by-step procedures for the safe disposal of trimethyl citrate (B86180), ensuring the well-being of laboratory personnel and compliance with environmental regulations. While trimethyl citrate is characterized by its low toxicity, responsible disposal is a critical component of laboratory best practices.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that the disposal activities are carried out in a well-ventilated area to minimize the potential for inhalation of any dust or aerosols.[2]

In the event of an accidental spill, the area should be cleared of all personnel. For containment, cover the spill with an inert absorbent material. The spilled material, along with the absorbent, should then be collected and placed into a suitable, clearly labeled container for disposal.[2] It is imperative to prevent the spilled chemical from entering drains or waterways.[2]

Step-by-Step Disposal Procedure for this compound

Given that this compound is not classified as a hazardous substance, the disposal process is more straightforward than for hazardous materials. However, it is critical to adhere to local, state, and federal waste disposal regulations.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for "this compound."

  • It is crucial to segregate non-hazardous waste like this compound from hazardous waste streams to prevent cross-contamination and reduce disposal costs.

Step 2: Collection of Waste

  • Place all solid this compound waste, including contaminated absorbent materials from spills, into the designated, labeled container.

  • Ensure the container is kept closed when not in use to prevent accidental spills or exposure.

Step 3: Final Disposal

  • For solid, non-hazardous chemicals like this compound, disposal in the regular laboratory trash is often permissible, provided it is securely contained.

  • The waste should be placed in a durable, sealed plastic bag before being put into the general waste stream.

  • Crucially, always consult and adhere to your institution's specific guidelines and local regulations for non-hazardous chemical waste disposal. Some jurisdictions may have unique requirements.

Step 4: Disposal of Empty Containers

  • Empty this compound containers should be thoroughly rinsed with water.

  • The rinsate, being a dilute solution of a non-hazardous material, can typically be disposed of down the sanitary sewer with copious amounts of water, subject to local regulations.

  • Before disposing of the empty container in the regular trash or recycling, deface or remove the original label to avoid any confusion.

Quantitative Data for this compound

For easy reference, the following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₉H₁₄O₇[1][3]
Molecular Weight 234.20 g/mol [1][3]
Melting Point 75-82°C
Boiling Point ~176°C at 16 mmHg
Density 1.27 - 1.28 g/cm³ at 20°C[1]
Solubility in Water 53.2 g/L at 20°C

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Trimethyl_Citrate_Disposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final_disposal Final Disposal cluster_container Empty Container Disposal start Start: Have this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe is_spill Is it a spill? ppe->is_spill contain Contain spill with inert absorbent is_spill->contain Yes collect_routine Place solid waste in a dedicated, labeled container is_spill->collect_routine No collect_spill Collect spill and absorbent into a labeled container contain->collect_spill check_regs Consult institutional & local regulations collect_spill->check_regs collect_routine->check_regs dispose_trash Dispose of sealed container in regular trash check_regs->dispose_trash Permitted contact_eHS Contact Environmental Health & Safety for guidance check_regs->contact_eHS Not Permitted / Unsure rinse Triple rinse empty container with water dispose_trash->rinse contact_eHS->rinse dispose_rinsate Dispose of rinsate down sanitary sewer with ample water rinse->dispose_rinsate deface Deface or remove label dispose_rinsate->deface dispose_container Dispose of empty container in regular trash/recycling deface->dispose_container

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl citrate
Reactant of Route 2
Reactant of Route 2
Trimethyl citrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.